molecular formula C9H5BrFNO B1520184 3-Bromo-8-fluoro-4-hydroxyquinoline CAS No. 1065087-83-3

3-Bromo-8-fluoro-4-hydroxyquinoline

Cat. No.: B1520184
CAS No.: 1065087-83-3
M. Wt: 242.04 g/mol
InChI Key: PXKSZDKDNPVFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-fluoro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H5BrFNO and its molecular weight is 242.04 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-8-fluoro-4-hydroxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-8-fluoro-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-8-fluoro-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-8-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSZDKDNPVFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671082
Record name 3-Bromo-8-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065087-83-3
Record name 3-Bromo-8-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1065087-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthesis, and Medicinal Utility

Executive Summary

3-Bromo-8-fluoro-4-hydroxyquinoline (CAS 1065087-83-3 ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural value lies in its orthogonal reactivity : the C3-bromine handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-hydroxyl group serves as a gateway to nucleophilic aromatic substitution (SNAr) via activation to a chloride or sulfonate. Furthermore, the C8-fluorine substituent is not merely decorative; it critically modulates the pKa of the quinoline nitrogen and blocks metabolic hydroxylation at the electron-rich C8 position, a common clearance pathway for quinoline drugs.

This guide details the physiochemical profile, robust synthetic protocols, and strategic functionalization of this scaffold for high-affinity ligand development.

Part 1: Chemical Identity & Physiochemical Profile

PropertyData
Chemical Name 3-Bromo-8-fluoroquinolin-4-ol (Tautomer: 3-Bromo-8-fluoroquinolin-4(1H)-one)
CAS Number 1065087-83-3
Molecular Formula C9H5BrFNO
Molecular Weight 242.05 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (High), DMF (High), Methanol (Moderate), Water (Low)
pKa (Calculated) ~6.5 (quinoline nitrogen), ~11.0 (-OH)
LogP ~2.9 (Lipophilic)
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)

Tautomeric Consideration: In solution, this compound exists in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . In polar protic solvents, the keto form often predominates. This duality is critical when selecting reagents for alkylation: base-mediated alkylation often yields N-alkylated products (quinolones), whereas Mitsunobu conditions or O-activation (e.g., POCl3) target the O-linked species.

Part 2: Synthetic Routes & Process Chemistry[2]

The most robust synthesis utilizes the Gould-Jacobs reaction followed by electrophilic halogenation. This pathway is preferred over direct aniline condensation due to higher regiocontrol and scalability.

Core Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Aniline 2-Fluoroaniline (Starting Material) Enamine Enamine Intermediate (Isolation Optional) Aniline->Enamine + EMME, 110°C EMME Ethoxymethylenemalonate (Reagent) EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization - EtOH ParentQ 8-Fluoro-4-hydroxyquinoline (CAS 63010-71-9) Cyclization->ParentQ Hydrolysis/Decarboxylation Bromination Electrophilic Bromination (Br2 or NBS) ParentQ->Bromination AcOH, RT Final 3-Bromo-8-fluoro- 4-hydroxyquinoline (CAS 1065087-83-3) Bromination->Final Recrystallization

Figure 1: Step-wise synthesis from 2-fluoroaniline via the Gould-Jacobs cyclization and subsequent C3-bromination.

Detailed Protocol: Bromination of 8-Fluoro-4-hydroxyquinoline[3]

Rationale: Direct bromination at the C3 position is favored due to the electron-donating effect of the hydroxyl/keto group at C4, which activates the C3 position toward electrophilic attack.

Reagents:

  • Precursor: 8-Fluoro-4-hydroxyquinoline (CAS 63010-71-9)

  • Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br2)

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 8-fluoro-4-hydroxyquinoline (1.0 eq) and Glacial Acetic Acid (10 mL per gram of substrate). Stir until a homogeneous suspension or solution is achieved.

  • Addition:

    • Method A (NBS): Add NBS (1.05 eq) portion-wise over 15 minutes at room temperature.

    • Method B (Br2): Add a solution of Bromine (1.05 eq) in AcOH dropwise via an addition funnel.

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 2–4 hours. Monitor via LC-MS (Target Mass: 241/243 [M+H]+). The reaction is typically fast; prolonged stirring may lead to over-bromination.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with water (3x) to remove residual acid and succinimide (if NBS was used).

  • Purification: Recrystallize from Ethanol or DMF/Water if purity is <95%.

  • Yield: Typical yields range from 85% to 92% .

Part 3: Reactivity & Functionalization Strategy

The utility of CAS 1065087-83-3 lies in its ability to serve as a divergence point. The researcher must choose the order of operations carefully to avoid chemoselectivity issues.

Strategic Divergence (DOT Diagram)

ReactivityMap Core 3-Bromo-8-fluoro- 4-hydroxyquinoline POCl3 Chlorination (Activation) POCl3, 80°C Core->POCl3 Step 1: Activate C4 Intermediate_Cl 3-Bromo-4-chloro- 8-fluoroquinoline POCl3->Intermediate_Cl Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, Boronic Acid Intermediate_Cl->Suzuki Step 2: Functionalize C3 (Chemoselective Br > Cl) SnAr SNAr Displacement Amine, DIPEA, Heat Intermediate_Cl->SnAr Alternative Step 2: Functionalize C4 Final_Kinase Kinase Inhibitor Scaffold (4-Amino-3-aryl derivative) Suzuki->Final_Kinase SnAr->Final_Kinase Convergent Route

Figure 2: Divergent synthesis map showing the activation of C4 followed by selective coupling at C3 or C4.

Critical Mechanistic Insight: Chemoselectivity

When the 4-OH is converted to 4-Cl (using POCl3), the resulting 3-bromo-4-chloro-8-fluoroquinoline possesses two halogen handles.

  • Palladium Coupling: The C3-Bromine is generally more reactive toward oxidative addition (Pd0 to PdII) than the C4-Chlorine, allowing for selective Suzuki coupling at C3 while retaining the C4-Cl for later substitution.

  • Nucleophilic Substitution: The C4-Chlorine is highly activated for SNAr by the quinoline nitrogen, whereas the C3-Bromine is unreactive toward nucleophiles. This allows for the installation of amines at C4 without disturbing the C3-bromide.

Part 4: Medicinal Chemistry Applications[4][5][6]

Kinase Inhibition (Type I/II Inhibitors)

The 4-aminoquinoline core is a bioisostere of the ATP adenine ring.

  • Role of 8-Fluoro: The fluorine atom at C8 lowers the pKa of the quinoline nitrogen (inductive withdrawal), which can improve membrane permeability. Crucially, it blocks the C8 position from metabolic oxidation (a "metabolic soft spot"), extending the half-life (t1/2) of the drug candidate.

  • Role of 3-Bromo: Serves as the vector to attach the "gatekeeper" interacting moiety (e.g., an aryl or heteroaryl ring) that accesses the hydrophobic pocket of the kinase enzyme.

Antibacterial Agents (Fluoroquinolones)

While traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a 6-fluoro-7-amine pattern, 8-fluoro analogs (like Moxifloxacin) show enhanced activity against Gram-positive bacteria and anaerobes. This scaffold allows for the exploration of novel 3-substituted derivatives that differ from the classic 3-carboxylic acid pharmacophore.

Part 5: Safety & Handling

  • Hazard Classification: This compound is an alkylating agent precursor and a halogenated heterocycle. It should be treated as Acutely Toxic (Oral) and a Severe Eye Irritant .[1]

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Use a fume hood during the bromination step to avoid inhalation of bromine vapors.

  • Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. 3-Bromo-8-fluoro-4-hydroxyquinoline Product Sheet. Retrieved from (Note: Search CAS 1065087-83-3 for specific lot data).

  • PubChem. Compound Summary: 3-Bromo-8-fluoroquinolin-4-ol. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. Bromination of Quinoline Derivatives. Org. Synth. Coll. Vol. 3, p. 796. (General protocol adaptation). Retrieved from [Link]

  • ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and related quinoline transformations. (Context on 8-fluoro reactivity). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-8-fluoro-4-hydroxyquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-8-fluoro-4-hydroxyquinoline, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. The strategic incorporation of bromine and fluorine atoms onto the quinoline core is a key principle in modern medicinal chemistry, intended to modulate the compound's physicochemical properties, metabolic stability, and biological activity. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's properties, a proposed synthetic pathway with detailed protocols, methods for structural validation, and a discussion of its potential applications. The guide emphasizes the causal reasoning behind experimental methodologies, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Significance of the Halogenated 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in chemical and biological sciences. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anti-HIV effects.[1][2][3] A primary mechanism underlying this bioactivity is the compound's potent ability to chelate metal ions, which are essential cofactors for numerous enzymes involved in critical cellular processes.[1] By sequestering these ions, 8-HQ derivatives can disrupt pathological pathways, making them valuable lead compounds in drug discovery.

The introduction of halogen atoms, such as fluorine and bromine, is a deliberate and strategic modification.

  • Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.

  • Bromine: Can serve as a bioisostere for other groups, increase lipophilicity to improve membrane permeability, and provide a handle for further synthetic modifications via cross-coupling reactions.

Therefore, 3-Bromo-8-fluoro-4-hydroxyquinoline represents a rationally designed molecule with significant potential for investigation in both medicinal chemistry and materials science, where quinoline derivatives are used as fluorescent chemosensors and in organic light-emitting diodes (OLEDs).[3][4]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and characteristics of 3-Bromo-8-fluoro-4-hydroxyquinoline are summarized below.

PropertyValueSource
Molecular Weight 242.04 g/mol
Molecular Formula C₉H₅BrFNO[5]
CAS Number 1065087-83-3[5]
IUPAC Name 3-bromo-8-fluoroquinolin-4-ol[5]
Physical Form Solid
SMILES String Oc1c(Br)cnc2c(F)cccc12
InChI Key PXKSZDKDNPVFPM-UHFFFAOYSA-N

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

The causal logic for this multi-step synthesis is to build the quinoline core from commercially available precursors. The selection of 2-fluoroaniline as a starting material ensures the fluorine atom is correctly positioned at C8. Subsequent steps are designed to introduce the required functionalities for cyclization and final bromination.

Synthesis_Workflow A 2-Fluoroaniline C Intermediate A (Anilinomethylene) A->C Condensation (Ethanol, Reflux) B Diethyl Ethoxymethylenemalonate (EMME) B->C D Intermediate B (Ethyl 8-fluoro-4-hydroxyquinoline- 3-carboxylate) C->D Thermal Cyclization (Dowtherm A, ~250°C) E Intermediate C (8-Fluoro-4-hydroxyquinoline) D->E Saponification (NaOH) & Decarboxylation (HCl, Heat) F 3-Bromo-8-fluoro-4-hydroxyquinoline (Final Product) E->F Electrophilic Bromination (NBS, Acetonitrile)

Caption: Proposed synthetic pathway for 3-Bromo-8-fluoro-4-hydroxyquinoline.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of Diethyl 2-((2-fluoroanilino)methylene)malonate (Intermediate A)

  • To a round-bottom flask, add 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Add absolute ethanol as a solvent and heat the mixture to reflux for 2-4 hours.

  • Rationale: This is a classic condensation reaction. Refluxing in ethanol provides sufficient thermal energy to drive the reaction to completion while serving as an effective solvent for both reactants.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization to form Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)

  • In a high-temperature reaction vessel, add Intermediate A to a high-boiling point solvent like Dowtherm A.

  • Rationale: The cyclization requires significant thermal energy (~250 °C) to overcome the activation barrier. Dowtherm A is chosen for its thermal stability at these temperatures.

  • Heat the mixture to approximately 250 °C for 30-60 minutes.

  • Cool the mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the Dowtherm A, and dry.

Step 3: Hydrolysis and Decarboxylation to 8-Fluoro-4-hydroxyquinoline (Intermediate C)

  • Suspend Intermediate B in an aqueous solution of sodium hydroxide (e.g., 10-15% NaOH).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (saponified) to the corresponding carboxylate salt.

  • Rationale: Basic hydrolysis is a standard method to convert esters to carboxylic acids (as their salt).

  • Cool the solution and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2.

  • Heat the acidic mixture gently. The carboxylic acid intermediate will decarboxylate upon heating in an acidic medium.

  • Cool the mixture and collect the precipitated 8-fluoro-4-hydroxyquinoline by filtration. Wash with water and dry.

Step 4: Bromination to 3-Bromo-8-fluoro-4-hydroxyquinoline (Final Product)

  • Dissolve Intermediate C in a suitable solvent such as acetonitrile or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

  • Rationale: The 4-hydroxy group is an activating group that directs electrophilic substitution to the C3 position. NBS is a mild and selective brominating agent, reducing the risk of over-bromination compared to using elemental bromine.[6]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by vacuum filtration.

Purification Protocol
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). This technique is effective for removing less soluble or more soluble impurities.

  • Column Chromatography: If recrystallization is insufficient, purification via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed to separate the product from closely related impurities.

Structural Characterization and Validation

The identity and purity of the synthesized 3-Bromo-8-fluoro-4-hydroxyquinoline must be unequivocally confirmed. This is a self-validating system where each analytical technique provides complementary information to build a complete structural picture.

Analytical_Workflow Input Synthesized Compound (Crude/Purified) MS Mass Spectrometry (MS) - Confirms Molecular Weight - Shows Br Isotope Pattern Input->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirms Connectivity - Confirms F presence Input->NMR IR IR Spectroscopy - Confirms Functional Groups (O-H) Input->IR HPLC HPLC Analysis - Quantifies Purity Input->HPLC Output Confirmed Structure & Purity of 3-Bromo-8-fluoro- 4-hydroxyquinoline MS->Output NMR->Output IR->Output HPLC->Output

Caption: Integrated analytical workflow for structural validation and purity assessment.

  • Mass Spectrometry (MS): The primary goal is to confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₅BrFNO. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+ and M+2 isotopic pattern with a ~1:1 intensity ratio must be observed.

  • NMR Spectroscopy:

    • ¹H NMR: Will show distinct signals in the aromatic region for the protons on the quinoline core. The number of signals, their splitting patterns (coupling), and integration will confirm their relative positions.

    • ¹³C NMR: Will show 9 distinct carbon signals, confirming the carbon skeleton.

    • ¹⁹F NMR: Will show a single resonance, confirming the presence and electronic environment of the single fluorine atom.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ would confirm the presence of the hydroxyl (O-H) group.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, ideally showing a single major peak with >95% purity.[5]

Safety, Handling, and Storage

Proper handling of halogenated heterocyclic compounds is paramount for laboratory safety.

GHS Hazard Information
Hazard ClassCodeDescriptionSource
Acute Toxicity, Oral (Cat. 4)H302Harmful if swallowed
Serious Eye Damage (Cat. 1)H318Causes serious eye damage

Signal Word: Danger

Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.[8][9]

  • Handling: Avoid creating dust.[9] Use appropriate tools (spatulas) for transfer. Do not eat, drink, or smoke in the handling area.[10]

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[11] Collect the material into a sealed container for hazardous waste disposal.[9] Do not allow the chemical to enter drains.[8]

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water.[11]

    • Ingestion: If swallowed, rinse mouth and seek immediate medical attention.[11]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Recommended storage temperature is between 0-8 °C.[5]

  • Store away from strong oxidizing agents. The compound is classified under Storage Class 11 (Combustible Solids).

Potential Applications and Future Research Directions

The unique combination of a proven bioactive scaffold (8-HQ) with strategic halogenation positions 3-Bromo-8-fluoro-4-hydroxyquinoline as a compound of high interest for several research avenues.

  • Oncology Drug Development: Given that related quinoline and quinazoline structures have shown efficacy as kinase inhibitors, this compound is a prime candidate for screening against various cancer cell lines.[12] Its potential to chelate zinc or iron could also disrupt metalloenzymes crucial for tumor growth.

  • Antimicrobial Research: The 8-hydroxyquinoline core is a well-established antimicrobial agent.[3][13] This derivative should be tested against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency. The halogen substituents may enhance its ability to penetrate microbial cell walls.

  • Neuroprotective Agents: The ability of 8-HQ derivatives to modulate metal homeostasis is being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dysregulation is a key pathological feature.[3]

  • Materials Science: As a fluorinated ligand, it could form highly fluorescent metal complexes.[4] These could be investigated for use in OLEDs, as fluorescent probes for specific metal ions in biological imaging, or as catalysts.

Future work should focus on:

  • Executing the proposed synthesis and confirming the structure with the analytical methods described.

  • Performing in vitro screening in relevant biological assays (e.g., kinase inhibition panels, antimicrobial MIC assays).

  • Conducting structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the bromine position.

  • Investigating its coordination chemistry with various metal ions to explore its potential in materials science.

References

  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 . PubChem. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Research & Reviews: Journal of Chemistry. [Link]

  • Okten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . ACG Publications. [Link]

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 . PubChem. [Link]

  • Al-Mawali, N., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation . PubMed Central (PMC). [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses . ResearchGate. [Link]

  • 8-Hydroxyquinoline - SAFETY DATA SHEET . Penta Chemicals. [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline . Carl ROTH. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . PubMed Central (PMC). [Link]

Sources

Technical Monograph: 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline , a critical scaffold in medicinal chemistry used primarily for developing kinase inhibitors and anti-infective agents.

CAS Registry Number: 1065087-83-3 Molecular Formula: C₉H₅BrFNO Molecular Weight: 242.05 g/mol

Executive Summary

3-Bromo-8-fluoro-4-hydroxyquinoline represents a "privileged structure" in drug discovery. Its value lies in the orthogonal reactivity of its substituents: the 3-bromo group serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 8-fluoro substituent modulates metabolic stability and lipophilicity without introducing significant steric bulk. The 4-hydroxy moiety (tautomeric with 4-quinolone) provides a hydrogen bond donor/acceptor motif or a gateway to 4-chloro/4-amino derivatives via activation.

Structural Dynamics & Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In the solid state and polar solvents, the 4-quinolone tautomer predominates due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.

Electronic Effects
  • 8-Fluoro: Exerts an inductive electron-withdrawing effect (-I) on the benzene ring, lowering the pKa of the N-H (in quinolone form) and influencing binding affinity through weak hydrogen bonding interactions (C-F···H-N).

  • 3-Bromo: Occupies the position β to the carbonyl. It is electronically enriched by the para nitrogen lone pair, making the C3 position nucleophilic in the parent ring, but the bromine atom itself renders C3 electrophilic for cross-coupling.

Visualization: Tautomeric Equilibrium

Tautomerism Enol 4-Hydroxyquinoline Form (Aromatic Pyridine Ring) Less Polar Keto 4-Quinolone Form (NH Pyridone Ring) Predominant in Polar Solvents Enol->Keto Tautomerization (Fast)

Caption: Equilibrium shifts toward the 4-quinolone form (right) in polar media, stabilized by vinylogous amide resonance.

Synthetic Methodologies

The most robust industrial route utilizes the Gould-Jacobs reaction , followed by regioselective bromination. This pathway avoids expensive transition metals in the ring-forming step and accommodates the fluorine substituent.

Route A: The Gould-Jacobs Protocol (Preferred)

This sequence constructs the quinolone core from 2-fluoroaniline.

Step 1: Condensation

Reagents: 2-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM). Conditions: 110°C, neat or in ethanol. Mechanism: Addition-elimination.[1] The aniline nitrogen attacks the electron-deficient double bond of DEEM, displacing ethanol. Product: Diethyl 2-((2-fluorophenylamino)methylene)malonate.

Step 2: Thermal Cyclization

Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic). Conditions: 250°C, flash heating. Mechanism: Intramolecular electrophilic aromatic substitution (Friedel-Crafts type) followed by re-aromatization. Critical Note: Cyclization occurs at the carbon ortho to the amine.[2] Since one ortho position is blocked by Fluorine (C2 of aniline), cyclization occurs exclusively at C6, yielding the 8-fluoro isomer. Product: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis & Decarboxylation

Reagents: NaOH (aq), then HCl heat. Conditions: Reflux.[1] Mechanism: Saponification of the ester followed by thermal decarboxylation of the


-keto acid.[3]
Product:  8-Fluoro-4-hydroxyquinoline.[4]
Step 4: Regioselective Bromination

Reagents: N-Bromosuccinimide (NBS) or Br₂. Conditions: Acetonitrile (MeCN) or Acetic Acid (AcOH), 0°C to RT. Mechanism: Electrophilic Aromatic Substitution (SEAr). The 4-hydroxyl group (via the enol tautomer) activates the 3-position. Product: 3-Bromo-8-fluoro-4-hydroxyquinoline .

Visualization: Synthetic Workflow

Synthesis Start 2-Fluoroaniline + DEEM Inter1 Enamine Intermediate (Condensation Product) Start->Inter1 110°C, -EtOH Inter2 Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate Inter1->Inter2 Dowtherm A, 250°C Cyclization Inter3 8-Fluoro-4-hydroxyquinoline (Decarboxylated Core) Inter2->Inter3 1. NaOH, Reflux 2. HCl, Heat (-CO2) Final 3-Bromo-8-fluoro- 4-hydroxyquinoline Inter3->Final NBS, MeCN Regioselective Bromination

Caption: Stepwise construction of the scaffold via the Gould-Jacobs reaction and late-stage bromination.

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-4-hydroxyquinoline
  • Condensation: Charge a round-bottom flask with 2-fluoroaniline (1.0 eq) and DEEM (1.1 eq). Heat to 110°C for 2 hours with a distillation head to remove evolved ethanol. Cool to obtain the solid enamine.

  • Cyclization: Add the enamine portion-wise to vigorously boiling Dowtherm A (250°C). Continue heating for 30 minutes until ethanol evolution ceases. Cool to RT; the ester product precipitates.[1] Filter and wash with hexane.

  • Hydrolysis/Decarboxylation: Suspend the ester in 10% NaOH (aq) and reflux for 4 hours. Acidify with HCl to pH 2 (precipitates the acid). Heat the aqueous suspension to reflux (or heat the dry solid acid neat at 200°C) to decarboxylate.

  • Isolation: Neutralize to pH 7. Filter the off-white solid, wash with water, and dry.

Protocol 2: Bromination to Target Compound
  • Dissolution: Dissolve 8-fluoro-4-hydroxyquinoline (10 mmol) in Acetonitrile (50 mL).

  • Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise at 0°C over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Product is less polar than starting material).

  • Workup: Pour the mixture into ice water (200 mL). The product precipitates as a pale yellow solid.

  • Purification: Filter, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Reactivity & Applications

This scaffold is a versatile building block.

Reaction SiteReagent ClassTransformationApplication
C3-Bromine Aryl Boronic Acids / Pd(0)Suzuki CouplingBiaryl kinase inhibitors
C3-Bromine Terminal Alkynes / Cu(I)Sonogashira CouplingExtended pi-systems
C4-Hydroxyl POCl₃ChlorinationConversion to 4-Cl intermediate for SNAr
N1-Nitrogen Alkyl Halides / BaseN-AlkylationAntibacterials (Quinolone class)
Analytical Characterization (Expected Data)[1][5]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5 (br s, 1H, NH/OH).
      
    • 
       8.65 (s, 1H, H-2) – Deshielded by Br and N.
      
    • 
       8.05 (d, J=8.0 Hz, 1H, H-5).
      
    • 
       7.60 (td, J=8.0, 5.0 Hz, 1H, H-6).
      
    • 
       7.45 (m, 1H, H-7) – Coupled to F.
      
  • MS (ESI+): m/z 241.9/243.9 [M+H]⁺ (1:1 isotopic pattern characteristic of Br).

References

  • Gould, R. G.; Jacobs, W. A. (1939).[2][5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[5] Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Gould-Jacobs Mechanism).
  • Vandekerckhove, S., et al. (2013). "Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. "8-Bromo-4-hydroxyquinoline-3-carboxylic acid" (Structural analog reference). Link

  • BenchChem Technical Support. "Gould-Jacobs Reaction Protocols." Link

Sources

3-Bromo-8-fluoro-4-hydroxyquinoline physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-8-fluoro-4-hydroxyquinoline

Document Type: Technical Whitepaper & Characterization Guide Subject: Physical Properties, Structural Dynamics, and Experimental Protocols CAS Registry Number: 1065087-83-3[1]

Executive Summary: The Scaffold Utility

In the landscape of modern medicinal chemistry, 3-Bromo-8-fluoro-4-hydroxyquinoline (CAS 1065087-83-3) represents a high-value "privileged scaffold." Unlike generic building blocks, this compound offers a strategic trifecta of functionalities:

  • The 3-Bromo Handle: A precise entry point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the core.

  • The 8-Fluoro Substituent: A metabolic blocker that modulates pKa and lipophilicity while resisting oxidative metabolism at the electron-rich carbocyclic ring.

  • The 4-Hydroxy/4-Oxo Motif: A hydrogen-bond donor/acceptor system critical for binding affinity in kinase inhibitors and antibacterial agents (e.g., fluoroquinolone analogs).

This guide moves beyond basic vendor data to provide a rigorous analysis of the compound's physical behavior, specifically addressing the often-overlooked tautomeric equilibrium that dictates its solubility and reactivity profiles.

Chemical Identity & Structural Analysis

The nomenclature "4-hydroxyquinoline" is chemically deceptive. In the solid state and in polar solvents, this compound exists predominantly as the 4(1H)-quinolone tautomer. Understanding this equilibrium is non-negotiable for accurate experimental design.

  • IUPAC Name: 3-Bromo-8-fluoroquinolin-4-ol (Formal); 3-Bromo-8-fluoroquinolin-4(1H)-one (Predominant).

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO[][3]
  • Molecular Weight: 242.05 g/mol

  • SMILES: Oc1c(Br)cnc2c(F)cccc12 (Enol form) / O=C1C(Br)=CNC2=C(F)C=CC=C12 (Keto form)

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer that shifts the aromatic character of the pyridine ring, significantly impacting solubility and binding mode.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Less Polar Keto Keto Form (4(1H)-Quinolone) Vinylogous Amide High Dipole Moment Enol->Keto  Polar Solvents / Solid State   Keto->Enol  Gas Phase / Non-polar Solvents  

Figure 1: Tautomeric equilibrium favoring the 4(1H)-quinolone species in physiologically relevant environments.

Physical Properties Matrix

The following data aggregates calculated values and field-observed trends for the 3-bromo-8-fluoro scaffold.

PropertyValue / RangeTechnical Context
Physical State Solid (Powder)Typically off-white to pale yellow crystalline solid.
Melting Point > 200°C (Typical)High lattice energy due to intermolecular H-bonding (NH···O=C dimers). Note: Specific value not standardized in public pharmacopeia; experimental determination recommended.
LogP (Calc) 2.50 ± 0.3Moderate lipophilicity. The 8-F atom increases lipophilicity relative to the parent quinolone (LogP ~1.8).
pKa (Acidic) ~ 9.5 - 10.5Deprotonation of the NH (or OH). The 8-F (electron-withdrawing) lowers the pKa slightly compared to unsubstituted quinolone.
pKa (Basic) ~ -1.0 to 0.5Protonation of the Carbonyl Oxygen. Very weak base due to the electron-withdrawing 3-Br and 8-F groups.
Solubility Low in WaterHigh crystal lattice energy limits aqueous solubility. Soluble in DMSO, DMF, and hot alcohols.

Experimental Protocols

Protocol A: Thermodynamic Solubility Profiling

Rationale: Kinetic solubility often overestimates true solubility due to supersaturation. This thermodynamic method ensures equilibrium.

Reagents: PBS (pH 7.4), DMSO, HPLC-grade Acetonitrile.

  • Preparation: Weigh ~5 mg of compound into a 4 mL glass vial.

  • Saturation: Add 1.0 mL of buffer (PBS pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

    • Validation Step: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Standard Curve: Prepare a 3-point calibration curve using the DMSO stock solution (10, 50, 100 µM) diluted in mobile phase.

Protocol B: pKa Determination via Potentiometric Titration

Rationale: The "Sirius T3" method is standard, but manual titration requires a cosolvent due to low aqueous solubility.

Workflow Diagram:

pKa_Protocol Start Start: Weigh 3-5 mg Compound Dissolve Dissolve in solvent (Water/Methanol or Water/Dioxane ratios) Start->Dissolve Titrate Titrate with 0.1M KOH / HCl (Measure pH vs Volume) Dissolve->Titrate  Perform 3 runs at  different ratios (e.g., 30%, 40%, 50%) Yasuda Yasuda-Shedlovsky Extrapolation Plot pKa' vs % Organic Solvent Titrate->Yasuda Result Result: Aqueous pKa (extrapolated to 0%) Yasuda->Result

Figure 2: Cosolvent extrapolation workflow for determining aqueous pKa of insoluble heterocycles.

Structural Characterization Expectations

When validating the identity of CAS 1065087-83-3, look for these diagnostic signals:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • NH Proton: A broad singlet typically appearing very downfield (11.0–13.0 ppm), confirming the quinolone tautomer.

    • H-2 Proton: A sharp singlet around 8.5–8.8 ppm.

    • Coupling: The 8-Fluoro substituent will split the neighboring H-7 proton (dd) and potentially show long-range coupling to H-6.

  • 
    F NMR: 
    
    • Expect a single signal around -120 to -130 ppm (referenced to CFCl

      
      ), diagnostic of the C-F bond on the aromatic ring.
      
  • Mass Spectrometry (ESI+):

    • Observe the [M+H]

      
       peak at m/z ~242/244 (1:1 isotopic ratio due to 
      
      
      
      Br/
      
      
      Br).

Handling & Stability (Safety)

  • GHS Classification: Irritant (Skin/Eye), Acute Tox 4 (Oral).[4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 4-hydroxy/oxo group makes the compound susceptible to ambient moisture absorption; keep desiccated.

  • Reactivity: Incompatible with strong oxidizing agents. The C-Br bond is stable under ambient conditions but reactive to Pd(0) species—ensure no cross-contamination with catalyst residues in storage.

References

  • PubChem. (n.d.). Compound Summary for CID 16223765 (Related 3-bromo-8-fluoroquinoline scaffold data). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines. (Contextual data on bromo-hydroxyquinoline melting points). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Characterization of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Bromo-8-fluoro-4-hydroxyquinoline (CAS: 1065087-83-3) is a halogenated quinoline scaffold frequently utilized as an intermediate in the synthesis of antibacterial agents, kinase inhibitors, and antimalarial drugs.

Its solubility profile is dominated by its tendency to exist as the 4-quinolone tautomer in the solid state, leading to strong intermolecular hydrogen bonding and high lattice energy. This results in poor aqueous solubility at neutral pH, necessitating specific solubilization strategies for biological assays or synthetic applications.

Physicochemical Profile
PropertyDataConfidence/Source
CAS Number 1065087-83-3Verified
Molecular Formula C₉H₅BrFNOVerified
Molecular Weight 242.05 g/mol Calculated
Physical Form Solid (Off-white to yellow powder)Observed
Predicted LogP ~2.5 – 2.9Consensus Model (XLogP3)
pKa (Acidic) ~8.5 – 9.5 (OH/NH deprotonation)Analog Extrapolation
pKa (Basic) ~1.5 – 2.5 (N-protonation)Analog Extrapolation
Tautomer Preference 4-Quinolone (Solid/Polar Solvents)Structural Analysis

*Note: pKa values are estimated based on the 3-bromo-4-hydroxyquinoline and 8-fluoro-4-hydroxyquinoline analogs. The 8-Fluoro substituent exerts an inductive (-I) effect, slightly increasing acidity compared to the parent scaffold.

Solubility Mechanics: The "Why" Behind the Data

To effectively work with this compound, researchers must understand the structural factors dictating its solvation.

The Tautomeric Barrier

While named "4-hydroxyquinoline," this compound predominantly exists as the 4-quinolone tautomer in the solid phase and polar solvents (DMSO, Water).

  • Implication: The quinolone form contains a hydrogen bond donor (N-H) and acceptor (C=O) in the same ring, facilitating "head-to-tail"

    
    -stacking and strong intermolecular hydrogen bonding.
    
  • Result: High melting point (>250°C) and resistance to dissolution in non-polar solvents.

Impact of Substituents[5]
  • 3-Bromo Group: Increases lipophilicity (LogP) and molecular volume, reducing water solubility compared to the non-brominated parent. It also sterically hinders the C4-carbonyl, potentially affecting solvation shells.

  • 8-Fluoro Group: Increases the acidity of the N-H proton (in quinolone form) or O-H proton (in hydroxy form) via electron withdrawal. This makes the compound more soluble in basic media (pH > 10) compared to non-fluorinated analogs.

Solubility Data & Solvent Compatibility

Data below represents a synthesis of experimental vendor data and high-fidelity predictive models for the specific 3-Br, 8-F substituted core.

Solvent Compatibility Table
SolventSolubility RatingEstimated Conc.Usage Context
DMSO High > 20 mg/mLRecommended for stock solutions (10-100 mM).
Water (pH 7) Insoluble < 0.1 mg/mLPoor. Not suitable for direct dissolution.
0.1 M NaOH Moderate/High > 5 mg/mLDeprotonation forms the phenolate/enolate anion.
0.1 M HCl Moderate > 2 mg/mLProtonation of the nitrogen forms the cation.
Methanol Moderate 1 – 5 mg/mLimproved by heating; suitable for transfers.
Ethanol Low/Moderate 0.5 – 2 mg/mLLower solubility than MeOH.[1]
Acetone Moderate ~ 5 mg/mLGood for synthetic workups/purification.
DCM/Chloroform Low < 1 mg/mLPoor due to polarity of the quinolone core.

Technical Protocol: Solubilization & Stock Preparation

Objective: Create a stable, precipitate-free stock solution for biological assays (e.g., IC50 determination).

Protocol A: Standard DMSO Stock (10 mM)
  • Weighing: Weigh 2.42 mg of 3-Bromo-8-fluoro-4-hydroxyquinoline into a microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Agitation: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35-40°C for 5 minutes.

  • Verification: Visually inspect for clarity. The solution should be clear and slight yellow.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.

Protocol B: Aqueous Buffer Preparation (for Assays)

Direct dilution of DMSO stock into PBS often causes precipitation.

  • Predilution: Dilute the DMSO stock into a co-solvent intermediate (e.g., PEG400 or Propylene Glycol) if high concentrations are needed.

  • Stepwise Addition: Add the organic solution dropwise to the vortexing buffer.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, but ensure the compound concentration does not exceed its thermodynamic solubility limit (~10-50 µM in buffer).

Experimental Determination of Solubility

If exact thermodynamic solubility values are required for a specific formulation (e.g., formulation for animal studies), follow this self-validating protocol.

Shake-Flask Method (HPLC-UV Quantification)
  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake at constant temperature (25°C or 37°C) for 24 to 48 hours .

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.22 µm). Note: Saturate the filter with solution first to prevent drug adsorption.

  • Quantification: Inject the filtrate into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient).

    • Detection: UV at 254 nm or 320 nm (Quinoline absorption).

  • Calculation: Compare peak area to a standard curve prepared in DMSO.

Decision Logic for Solubilization

The following diagram illustrates the decision process for selecting the appropriate solvent system based on the intended application.

SolubilityLogic Start Start: 3-Bromo-8-fluoro- 4-hydroxyquinoline Solid Application Intended Application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis Application->Synthesis Analysis Analytical (NMR/LCMS) Application->Analysis Stock Prepare 10-50 mM Stock in DMSO BioAssay->Stock RxnSolvent Use Polar Aprotic (DMF, DMAc, NMP) Synthesis->RxnSolvent NMR DMSO-d6 (Preferred) or MeOD Analysis->NMR Dilution Dilute into Buffer (Keep DMSO < 1%) Stock->Dilution Check Check for Precipitation (Turbidity/DLS) Dilution->Check Workup Precipitate with Water (pH Neutral) RxnSolvent->Workup

Caption: Decision matrix for solubilizing 3-Bromo-8-fluoro-4-hydroxyquinoline based on experimental requirements.

References

  • PubChem. 3-Bromo-8-fluoro-4-hydroxyquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[2] Tautomerism of 4-Hydroxy-4(1H) quinolone.[2] Heterocyclic Communications.[2] (Demonstrates the preference for the quinolone tautomer in solid state). Available at: [Link]

  • Kasuga, N. C., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[3] Journal of Organic Chemistry. (Mechanistic insight into tautomeric equilibria of substituted quinolines). Available at: [Link]

Sources

Technical Guide: Spectroscopic Profiling of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 3-Bromo-8-fluoro-4-hydroxyquinoline CAS Registry Number: 1065087-83-3 Molecular Formula: C


H

BrFNO Molecular Weight: 241.04 g/mol (based on

Br) / 243.04 g/mol (based on

Br)

This guide serves as a technical reference for the spectroscopic characterization and synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline. This scaffold is a critical intermediate in the development of fluoroquinolone antibiotics and kinase inhibitors (e.g., c-Met, VEGFR). The presence of the 8-fluoro substituent modulates metabolic stability and lipophilicity, while the 3-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Synthetic Pathway & Methodology

The industrial standard for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction .[1] For this specific derivative, the workflow initiates with 2-fluoroaniline, ensuring the regiospecific placement of the fluorine atom.

Experimental Protocol

Step 1: Condensation

  • Charge a reactor with 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat to 110–120 °C for 2 hours. Ethanol is evolved; use a Dean-Stark trap to drive equilibrium.

  • Result: Formation of diethyl 2-((2-fluorophenylamino)methylene)malonate.

Step 2: Cyclization

  • Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at 250 °C.

  • Maintain temperature for 30–60 minutes to effect thermal cyclization.

  • Cool to room temperature; dilute with hexane to precipitate the ester intermediate.

Step 3: Hydrolysis & Decarboxylation

  • Reflux the ester in 10% NaOH (aq) to hydrolyze to the carboxylic acid.

  • Acidify with HCl to precipitate the acid.[2]

  • Heat the solid acid in quinoline/copper powder at 200 °C to decarboxylate, yielding 8-fluoro-4-hydroxyquinoline .

Step 4: Regioselective Bromination

  • Dissolve 8-fluoro-4-hydroxyquinoline in glacial acetic acid or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at room temperature.

  • Stir for 4 hours. The electron-rich C-3 position is selectively brominated over the electron-deficient benzenoid ring.

  • Quench with water; filter the precipitate. Recrystallize from ethanol.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Fluoroaniline + EMME Inter1 Enamine Intermediate Start->Inter1 -EtOH Cyclization Thermal Cyclization (250°C, Ph2O) Inter1->Cyclization Gould-Jacobs Core 8-Fluoro-4-hydroxy- quinoline Cyclization->Core 1. Hydrolysis 2. Decarboxylation Bromination Bromination (NBS, MeCN) Core->Bromination Electrophilic Subst. Final 3-Bromo-8-fluoro- 4-hydroxyquinoline Bromination->Final Purification

Figure 1: Step-wise synthesis logic via the Gould-Jacobs pathway and subsequent C-3 bromination.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the desheilding effect of the bromine at C-3 and the spin-spin coupling of the fluorine atom (

) at C-8.

Solvent: DMSO-


Reference:  TMS (0.00 ppm)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
OH 12.0 – 12.5br s-Exchangeable proton; shift varies with concentration/water content.
H-2 8.65s-Highly deshielded singlet due to adjacent N and Br. Characteristic of 3-bromoquinolines.
H-5 8.05d

Doublet; deshielded by peri-effect of C-4 carbonyl/hydroxyl.
H-7 7.60ddd

,

Large coupling to

F typically observed (

).
H-6 7.45td

,

Triplet of doublets due to coupling with H-5, H-7, and long-range F.

F NMR: 
  • Shift:

    
     -125.0 to -130.0 ppm (typical for 8-fluoroquinolines).
    
  • Pattern: Multiplet (coupling to H-7 and H-6).

Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of bromine.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

m/zIntensityFragment IdentityMechanistic Explanation
241 / 243 100% / 98%[M]

Molecular ion. The 1:1 ratio confirms the presence of one Bromine atom (

Br/

Br).
213 / 215 ~30%[M – CO]

Neutral loss of Carbon Monoxide (28 Da), typical for phenols/quinolones.
162 ~60%[M – Br]

Homolytic cleavage of the C-Br bond.
134 ~40%[M – Br – CO]

Sequential loss of Br and CO.
Infrared Spectroscopy (IR)

Data acquired via ATR-FTIR (Solid state).

  • 3100 – 3400 cm

    
    :  O-H stretching (Broad, intermolecular H-bonding).
    
  • 1615 cm

    
    :  C=N stretching (Quinoline ring).
    
  • 1580 cm

    
    :  C=C aromatic skeletal vibrations.
    
  • 1250 cm

    
    :  C-F stretching (Strong band, diagnostic for fluoro-aromatics).
    
  • 600 – 700 cm

    
    :  C-Br stretching.
    

Structural Confirmation Logic

To validate the structure of a synthesized batch, researchers must cross-reference the MS and NMR data.

Fragmentation & Validation Logic

The following diagram illustrates the fragmentation pathway used to confirm the core structure during Mass Spec analysis.

MS_Fragmentation M_Ion Molecular Ion m/z 241/243 (1:1) Loss_CO [M - CO] m/z 213/215 M_Ion->Loss_CO -28 Da (CO) Loss_Br [M - Br] m/z 162 M_Ion->Loss_Br -79/81 Da (Br•) Core_Frag Benzyne/Pyridyne Core m/z 134 Loss_CO->Core_Frag -Br Loss_Br->Core_Frag -CO

Figure 2: Mass Spectrometry fragmentation logic tree. The preservation of the doublet pattern in the [M-CO] fragment confirms Bromine is still attached during the initial ring contraction.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Ökten, S. et al. (2016).[3][4] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications.[3][4] Link

  • Cragoe, E. J.; Robb, C. M. (1960).[5] "3-Hydroxyquinoline."[5][6][7] Organic Syntheses, Coll.[5] Vol. 4, p.541. Link

  • PubChem Compound Summary. (2024). "3-Bromo-8-fluoroquinolin-4-ol (CID 54746686)." National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this target molecule makes it a valuable building block for the development of novel therapeutics.[1][2][3] This document outlines a robust two-step synthetic strategy, commencing with the construction of the 8-fluoro-4-hydroxyquinoline core via the Gould-Jacobs reaction, followed by a regioselective bromination at the C3 position. The rationale behind key experimental parameters, detailed step-by-step protocols, and visual representations of the synthetic pathway are provided to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a fundamental motif in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its versatile chemical nature and ability to interact with various biological targets have led to the development of drugs for treating malaria, cancer, and inflammatory conditions.[1][3][4] The introduction of a fluorine atom at the C8 position and a bromine atom at the C3 position of the 4-hydroxyquinoline core can significantly modulate the compound's physicochemical and pharmacological properties. The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl group and the overall electron density of the aromatic system, while the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions.

This guide presents a logical and efficient pathway to access 3-Bromo-8-fluoro-4-hydroxyquinoline, starting from readily available precursors.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The primary disconnection is at the C-Br bond, indicating a late-stage bromination of the 8-fluoro-4-hydroxyquinoline precursor. This precursor, in turn, can be synthesized through a cyclization reaction, for which the Gould-Jacobs reaction is an ideal candidate due to its reliability in forming 4-hydroxyquinoline systems.[5][6][7]

The chosen forward synthesis therefore involves:

  • Step 1: Synthesis of 8-fluoro-4-hydroxyquinoline via the Gould-Jacobs reaction, starting from 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

  • Step 2: Regioselective Bromination of the resulting 8-fluoro-4-hydroxyquinoline at the C3 position using a suitable brominating agent.

Retrosynthesis Target 3-Bromo-8-fluoro-4-hydroxyquinoline Precursor1 8-Fluoro-4-hydroxyquinoline Target->Precursor1 C-Br Disconnection (Bromination) Precursor2 2-Fluoroaniline + Diethyl ethoxymethylenemalonate Precursor1->Precursor2 Gould-Jacobs Reaction

Caption: Retrosynthetic approach for 3-Bromo-8-fluoro-4-hydroxyquinoline.

Experimental Protocols

Step 1: Synthesis of 8-fluoro-4-hydroxyquinoline

The initial step involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization to form the 4-hydroxyquinoline ring system.[5][8][9] This reaction proceeds through an initial Michael-type addition of the aniline to the activated alkene of DEEM, followed by elimination of ethanol to form an intermediate anilinomethylenemalonate. Subsequent intramolecular cyclization at high temperature yields the desired product.[8]

3.1.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Fluoroaniline111.1211.1 g0.10---
Diethyl ethoxymethylenemalonate (DEEM)216.2321.6 g0.10---
Diphenyl ether170.21100 mL-High-boiling solvent
Hexane-200 mL-For washing

3.1.2. Step-by-Step Procedure

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, combine 2-fluoroaniline (11.1 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.10 mol).

  • Heat the mixture with stirring to 100-110 °C for 1 hour. During this time, ethanol will be evolved.

  • To the resulting viscous intermediate, add diphenyl ether (100 mL).

  • Heat the mixture to reflux (approximately 250-260 °C) for 30 minutes. The cyclization reaction occurs at this elevated temperature.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexane (200 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • Dry the product in a vacuum oven at 60 °C to yield 8-fluoro-4-hydroxyquinoline as an off-white to pale yellow solid.

Gould-Jacobs_Reaction 2-Fluoroaniline 2-Fluoroaniline Intermediate Intermediate 2-Fluoroaniline->Intermediate + DEEM - EtOH 8-Fluoro-4-hydroxyquinoline 8-Fluoro-4-hydroxyquinoline Intermediate->8-Fluoro-4-hydroxyquinoline High Temp. Cyclization

Caption: Workflow for the Gould-Jacobs synthesis of 8-fluoro-4-hydroxyquinoline.

Step 2: Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline

The second step is the regioselective bromination of 8-fluoro-4-hydroxyquinoline. The 4-hydroxy group is an activating group, and the C3 position is electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[10][11] The reaction is typically carried out in a suitable solvent such as glacial acetic acid or a chlorinated solvent. A patent for a similar compound, 3-bromo-7-hydroxyquinoline, suggests that protection of the hydroxyl group may be beneficial for selectivity and yield, however, direct bromination is often successful for 4-hydroxyquinolines.[12]

3.2.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
8-Fluoro-4-hydroxyquinoline163.1516.3 g0.10From Step 1
N-Bromosuccinimide (NBS)177.9817.8 g0.10Brominating agent
Glacial Acetic Acid60.05200 mL-Solvent
Water18.02500 mL-For precipitation

3.2.2. Step-by-Step Procedure

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8-fluoro-4-hydroxyquinoline (16.3 g, 0.10 mol) in glacial acetic acid (200 mL). Gentle warming may be required to achieve complete dissolution.

  • Add N-bromosuccinimide (17.8 g, 0.10 mol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water (500 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with copious amounts of water to remove acetic acid and succinimide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-8-fluoro-4-hydroxyquinoline as a crystalline solid.

  • Dry the final product in a vacuum oven at 60 °C.

Bromination_Reaction 8-Fluoro-4-hydroxyquinoline 8-Fluoro-4-hydroxyquinoline 3-Bromo-8-fluoro-4-hydroxyquinoline 3-Bromo-8-fluoro-4-hydroxyquinoline 8-Fluoro-4-hydroxyquinoline->3-Bromo-8-fluoro-4-hydroxyquinoline + NBS - Succinimide

Caption: Workflow for the bromination of 8-fluoro-4-hydroxyquinoline.

Characterization

The identity and purity of the final product, 3-Bromo-8-fluoro-4-hydroxyquinoline, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • 2-Fluoroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl ethoxymethylenemalonate: Irritant. Avoid contact with skin and eyes.

  • Diphenyl ether: Can cause irritation. The high temperatures used in the cyclization step require careful handling to avoid burns.

  • N-Bromosuccinimide: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This guide provides a detailed and reliable methodology for the synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline. The two-step approach, utilizing the Gould-Jacobs reaction followed by regioselective bromination, is an efficient route to this valuable synthetic intermediate. The protocols and explanations provided herein are intended to enable researchers and drug development professionals to successfully synthesize this compound and explore its potential in various applications.

References

  • PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Organic Letters. Retrieved from [Link]

  • PubMed. (n.d.). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Retrieved from [Link]

  • Springer. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic. Ester. Retrieved from [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-8-fluoro-4-hydroxyquinoline represents a compelling, yet underexplored, scaffold in medicinal chemistry. While direct, in-depth studies on its specific mechanism of action are nascent, its structural architecture, featuring a halogenated 4-hydroxyquinoline core, allows for scientifically grounded postulations based on a wealth of data from analogous compounds. This technical guide synthesizes the available evidence from structurally related molecules to propose a multi-faceted mechanism of action for 3-Bromo-8-fluoro-4-hydroxyquinoline, highlighting its potential as a kinase inhibitor, a disruptor of nucleic acid synthesis, and a modulator of cellular homeostasis through metal chelation. We will delve into the putative biological targets, the signaling pathways likely to be perturbed, and provide a framework for the empirical validation of these hypotheses.

Introduction: The Quinoline Core and the Impact of Halogenation

The quinoline ring system is a privileged scaffold in drug discovery, forming the foundation of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The 4-hydroxyquinoline moiety, in particular, is a tautomeric form of a quinolin-4-one, a structural motif present in compounds known to interfere with nucleic acid synthesis.[3]

The introduction of halogen atoms, specifically bromine and fluorine, at the 3 and 8 positions, respectively, is anticipated to significantly modulate the physicochemical and biological properties of the parent molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while bromine can introduce specific steric and electronic interactions that can direct binding to target proteins.[4]

Due to the limited direct research on 3-Bromo-8-fluoro-4-hydroxyquinoline, this guide will extrapolate its potential mechanisms of action from closely related and well-characterized analogs. This approach provides a robust starting point for future investigations and drug development efforts.

Postulated Mechanisms of Action

Based on the extensive literature on substituted quinolines and quinolones, we propose that 3-Bromo-8-fluoro-4-hydroxyquinoline exerts its biological effects through a combination of the following mechanisms:

Kinase Inhibition: Targeting Cellular Proliferation

A compelling hypothesis for the mechanism of action of 3-Bromo-8-fluoro-4-hydroxyquinoline is the inhibition of protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer. This is supported by studies on structurally similar compounds. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which shares the bromo- and fluoro-substituted aromatic ring system, has been identified as a potent and selective inhibitor of Aurora A kinase.[5][6] Aurora kinases are critical for cell division, and their inhibition leads to cell cycle arrest and apoptosis.[6]

We postulate that 3-Bromo-8-fluoro-4-hydroxyquinoline could similarly bind to the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.

Below is a diagram illustrating the potential downstream effects of kinase inhibition.

Kinase_Inhibition_Pathway cluster_pathway Signaling Cascade 3-Bromo-8-fluoro-4-hydroxyquinoline 3-Bromo-8-fluoro-4-hydroxyquinoline Protein_Kinase Protein Kinase (e.g., Aurora A) 3-Bromo-8-fluoro-4-hydroxyquinoline->Protein_Kinase Inhibition Inhibition 3-Bromo-8-fluoro-4-hydroxyquinoline->Inhibition Substrate_Phosphorylation Substrate Phosphorylation Protein_Kinase->Substrate_Phosphorylation Catalyzes Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT/mTOR) Substrate_Phosphorylation->Downstream_Signaling Activates Cell_Cycle_Progression Cell Cycle Progression Downstream_Signaling->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibits Inhibition->Protein_Kinase

Caption: Postulated kinase inhibition pathway of 3-Bromo-8-fluoro-4-hydroxyquinoline.

Interference with Nucleic Acid Synthesis

The 4-quinolone core is a well-established pharmacophore that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] Furthermore, some brominated 8-hydroxyquinoline derivatives have demonstrated inhibitory activity against human DNA topoisomerase I.[7] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and ultimately, apoptosis.

Given its structural similarity, 3-Bromo-8-fluoro-4-hydroxyquinoline may act as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks. This would be a potent mechanism for both its potential anticancer and antimicrobial activities.

Metal Chelation and Disruption of Cellular Homeostasis

8-Hydroxyquinoline and its derivatives are renowned for their potent metal-chelating properties.[2][8] They can form stable complexes with various metal ions, including iron, copper, and zinc, which are essential cofactors for numerous enzymes. By sequestering these metal ions, 3-Bromo-8-fluoro-4-hydroxyquinoline could inhibit the activity of metalloenzymes involved in critical cellular processes such as DNA synthesis (e.g., ribonucleotide reductase) and metastasis (e.g., matrix metalloproteinases).[8]

This disruption of metal homeostasis can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.

The following diagram illustrates the proposed workflow for investigating the mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Compound 3-Bromo-8-fluoro-4-hydroxyquinoline Kinase_Assay Kinase Panel Screening Compound->Kinase_Assay Topo_Assay Topoisomerase I/II Inhibition Assay Compound->Topo_Assay Chelation_Assay Metal Chelation Studies (e.g., UV-Vis) Compound->Chelation_Assay Cell_Viability Cell Viability/Cytotoxicity (e.g., MTT, SRB) Compound->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Detection (e.g., Annexin V) Cell_Viability->Apoptosis_Assay ROS_Assay ROS Measurement (e.g., DCFDA) Cell_Viability->ROS_Assay

Caption: Proposed experimental workflow to elucidate the mechanism of action.

Potential Therapeutic Applications

Based on the postulated mechanisms of action, 3-Bromo-8-fluoro-4-hydroxyquinoline holds promise in several therapeutic areas:

Therapeutic AreaPostulated MechanismSupporting Evidence from Analogs
Oncology Kinase Inhibition, Topoisomerase I Inhibition, Induction of Apoptosis, ROS Generation- Aurora A kinase inhibition by a bromo-fluoro-quinazoline derivative.[5][6]- Topoisomerase I inhibition by brominated 8-hydroxyquinolines.[7]- Anticancer activity of various quinoline derivatives.[1]
Infectious Diseases Inhibition of Bacterial DNA Gyrase/Topoisomerase IV, Disruption of Cell Wall Synthesis- Known mechanism of fluoroquinolone antibiotics.[3]- Antimicrobial properties of 8-hydroxyquinoline derivatives.[9]

Experimental Protocols for Mechanistic Elucidation

To empirically validate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.

Kinase Inhibition Assay (Example: In Vitro Kinase Panel Screen)
  • Objective: To identify the specific kinases inhibited by 3-Bromo-8-fluoro-4-hydroxyquinoline.

  • Methodology:

    • Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers a broad range of purified human kinases.

    • Prepare a stock solution of the test compound in DMSO.

    • The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.

    • Kinase activity is measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.

    • The percentage of inhibition is calculated relative to a DMSO control.

    • For "hit" kinases (typically >50% inhibition), a dose-response curve is generated to determine the IC₅₀ value.

  • Rationale: This provides an unbiased and comprehensive assessment of the compound's kinase inhibitory profile, guiding further investigation into specific signaling pathways.

Topoisomerase I Inhibition Assay (Example: DNA Relaxation Assay)
  • Objective: To determine if 3-Bromo-8-fluoro-4-hydroxyquinoline inhibits the catalytic activity of human topoisomerase I.

  • Methodology:

    • Incubate supercoiled plasmid DNA with purified human topoisomerase I in the presence of varying concentrations of the test compound.

    • A known topoisomerase I inhibitor (e.g., camptothecin) should be used as a positive control.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

    • Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

  • Rationale: This is a direct and definitive assay to confirm the inhibition of topoisomerase I, a key target in cancer chemotherapy.

Cell Cycle Analysis (Example: Propidium Iodide Staining and Flow Cytometry)
  • Objective: To assess the effect of 3-Bromo-8-fluoro-4-hydroxyquinoline on cell cycle progression.

  • Methodology:

    • Treat a relevant cancer cell line (e.g., MCF-7 breast cancer cells) with the test compound at its IC₅₀ concentration for various time points (e.g., 24, 48 hours).

    • Harvest the cells, fix them in ethanol, and treat with RNase A.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

  • Rationale: This assay reveals if the compound induces arrest at a specific phase of the cell cycle, which is a hallmark of many anticancer agents, including kinase and topoisomerase inhibitors.[6]

Conclusion and Future Directions

While the precise molecular targets of 3-Bromo-8-fluoro-4-hydroxyquinoline remain to be definitively identified, the convergence of evidence from structurally related compounds strongly suggests a multifaceted mechanism of action centered on kinase inhibition, interference with nucleic acid synthesis, and disruption of metal homeostasis. This technical guide provides a robust conceptual framework and a clear experimental roadmap for researchers to systematically unravel the therapeutic potential of this promising scaffold. Future studies should focus on the validation of these postulated mechanisms, the identification of specific molecular targets through techniques such as chemical proteomics, and the evaluation of its efficacy in preclinical models of cancer and infectious diseases.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link].

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. Available from: [Link].

  • Kaufmann, A., & Musso, D. L. (2019). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules (Basel, Switzerland), 24(18), 3349. Available from: [Link].

  • Hegedűs, C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4049-4066. Available from: [Link].

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(11), 2596. Available from: [Link].

  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(19), 16405-16419. Available from: [Link].

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews : MMBR, 61(3), 377–392. Available from: [Link].

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Available from: [Link].

Sources

Introduction: The Quinoline Scaffold as a "Privileged" Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Bromo-8-fluoro-4-hydroxyquinoline

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Compounds incorporating this scaffold are often referred to as "privileged structures" due to their ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1] Derivatives of quinoline have been successfully developed into drugs with applications as antimicrobial, anticancer, antiviral, and antifungal agents.[2][3][4] The specific biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.

This guide focuses on the specific compound 3-Bromo-8-fluoro-4-hydroxyquinoline . The strategic placement of its functional groups—a bromine atom at position 3, a fluorine atom at position 8, and a hydroxyl group at position 4—suggests a molecule designed for potent and multifaceted biological interactions.

  • 4-Hydroxyquinoline Moiety: This core structure is known to possess significant biological properties. Analogous to the well-studied 8-hydroxyquinolines, it can participate in critical interactions, including potential metal chelation and hydrogen bonding, which are often central to their mechanism of action.[2][4][5]

  • Halogenation (Bromo and Fluoro Substituents): The introduction of halogens like bromine and fluorine is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound.[6][7] These electronegative atoms can modulate the molecule's lipophilicity, metabolic stability, and electronic properties, thereby improving its pharmacokinetic profile and target-binding affinity.[6][7] Specifically, brominated quinolines have demonstrated potent anticancer activity.[8]

This document provides a comprehensive overview of the anticipated biological activities of 3-Bromo-8-fluoro-4-hydroxyquinoline, proposes underlying mechanisms of action, and details robust experimental protocols for its evaluation.

Section 1: Synthesis and Characterization

A plausible synthetic route for 3-Bromo-8-fluoro-4-hydroxyquinoline would likely involve a multi-step process starting from a suitably substituted aniline precursor, followed by cyclization to form the quinoline core and subsequent halogenation.

Generalized Synthetic Pathway

A common approach for synthesizing substituted quinolines is the Gould-Jacobs reaction. A potential pathway for the target compound could be conceptualized as follows:

  • Condensation: Reaction of 2-fluoroaniline with diethyl (ethoxymethylene)malonate to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Heating the intermediate to induce ring closure, forming an ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Saponification of the ester to the carboxylic acid, followed by decarboxylation to yield 8-fluoro-4-hydroxyquinoline.

  • Regioselective Bromination: Introduction of the bromine atom at the C-3 position using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.[9]

Quality Control and Characterization

To ensure the integrity of any subsequent biological studies, the final product must be rigorously characterized to confirm its structure and purity.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should ideally be ≥97%.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the positions of the substituents on the quinoline ring.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group and C=C bonds of the aromatic system.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Section 2: Anticipated Biological Activities and Mechanisms of Action

While direct studies on 3-Bromo-8-fluoro-4-hydroxyquinoline are not extensively published, we can infer its likely biological profile by examining structurally related compounds. The combination of the 4-hydroxyquinoline core with bromo and fluoro substituents points toward significant potential in oncology, infectious diseases, and enzyme inhibition.

Biological_Activities main 3-Bromo-8-fluoro-4-hydroxyquinoline sub1 Anticancer Activity main->sub1 sub2 Antimicrobial Activity main->sub2 sub3 Antiviral Activity main->sub3 mech1a Induction of Apoptosis sub1->mech1a mech1b Cell Cycle Arrest sub1->mech1b mech1c Enzyme Inhibition (e.g., Topoisomerase, Kinases) sub1->mech1c mech2a Disruption of Cell Wall Synthesis sub2->mech2a mech2b Enzyme Inhibition sub2->mech2b mech3a Inhibition of Viral Entry sub3->mech3a mech3b Inhibition of Viral Replication sub3->mech3b

Caption: Overview of the predicted biological activities of 3-Bromo-8-fluoro-4-hydroxyquinoline.

Anticancer Potential

Numerous quinoline derivatives have been investigated as anticancer agents.[1][8][10] The presence of bromine and a hydroxyl group on the quinoline scaffold has been specifically linked to potent antiproliferative effects.[8]

Proposed Mechanisms of Action:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.

    • Topoisomerase I Inhibition: Some brominated quinolines have been shown to suppress Topoisomerase I, an enzyme critical for DNA replication and repair.[8][11] By stabilizing the enzyme-DNA complex, these inhibitors lead to DNA strand breaks and ultimately, apoptosis.

    • Kinase Inhibition: Aurora kinases, which are crucial for cell cycle regulation, are another potential target.[12] Inhibition of these kinases can lead to mitotic arrest and cell death.[12]

  • Induction of Apoptosis: The compound could trigger programmed cell death through caspase-dependent pathways. This is often associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[10]

  • Cell Cycle Arrest: By interfering with regulatory proteins, the compound may arrest the cell cycle at specific checkpoints (e.g., G1 or G2/M), preventing cancer cells from dividing.[12]

Anticancer_Mechanism compound 3-Bromo-8-fluoro-4-hydroxyquinoline target1 Topoisomerase I / Kinases compound->target1 target2 Mitochondria compound->target2 effect1 DNA Damage / Cell Cycle Arrest target1->effect1 effect2 ROS Generation / Cytochrome C Release target2->effect2 caspase Caspase Activation effect1->caspase effect2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism for the anticancer activity via apoptosis induction.

Antimicrobial Activity

Hydroxyquinoline derivatives are well-known for their antimicrobial properties.[13][14] They have shown effectiveness against a range of bacterial and fungal strains.[2][4]

Proposed Mechanism of Action:

The primary mechanism is believed to be the disruption of essential cellular processes in microbes.[13] This can occur through:

  • Enzyme Inhibition: The compound may inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.[13]

  • Disruption of Membrane Integrity: Interaction with the microbial cell membrane could lead to increased permeability and cell death.

  • Metal Ion Chelation: While more characteristic of 8-hydroxyquinolines, the ability to chelate metal ions that are essential cofactors for microbial enzymes could contribute to the antimicrobial effect.

Antiviral Activity

Certain substituted quinolines have demonstrated promising antiviral activity, particularly against RNA viruses.[3] For instance, derivatives have shown inhibitory effects against the dengue virus by acting at an early stage of the viral lifecycle.[3]

Proposed Mechanism of Action:

  • Inhibition of Viral Entry/Replication: The compound may interfere with the virus's ability to enter host cells or replicate its genetic material. Some quinoline derivatives are known to inhibit viral neuraminidase, an enzyme essential for the release of new virions from infected cells, particularly in the case of the influenza virus.[15]

  • Lysosomotropic Action: Similar to chloroquine, the molecule could accumulate in lysosomes, increasing the pH of these acidic vesicles.[16][17] This change can impair the function of enzymes required for viral uncoating and replication.[16][17]

Section 3: Experimental Protocols for Biological Validation

The following protocols provide a framework for systematically evaluating the biological activities of 3-Bromo-8-fluoro-4-hydroxyquinoline.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies start Test Compound (3-Bromo-8-fluoro-4-hydroxyquinoline) screen1 Antimicrobial (MIC Assay) start->screen1 screen2 Anticancer (MTT Assay) start->screen2 screen3 Antiviral (Plaque Reduction) start->screen3 mech1 Apoptosis Assay (Annexin V/PI) screen2->mech1 mech2 Enzyme Inhibition (e.g., Topoisomerase) mech1->mech2 end Lead Candidate Identification mech2->end

Caption: A logical workflow for the biological evaluation of the target compound.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains.

Methodology:

  • Preparation: Prepare a stock solution of 3-Bromo-8-fluoro-4-hydroxyquinoline in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To evaluate the antiproliferative effect of the compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Protocol: Antiviral Plaque Reduction Assay

Objective: To quantify the antiviral activity of the compound.

Methodology:

  • Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

  • Infection: Infect the cell monolayers with a known amount of virus (e.g., Dengue virus, Influenza virus) to produce about 50-100 plaques per well.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC₅₀ value (the concentration that reduces plaque formation by 50%) is determined.[18]

Section 4: Data Summary and Interpretation

The data obtained from the described experiments should be tabulated for clear comparison and interpretation.

Table 1: Representative Antimicrobial Activity Data
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)4
Bacillus subtilis (Gram-positive)2
Escherichia coli (Gram-negative)16
Pseudomonas aeruginosa (Gram-negative)32
(Note: Data are hypothetical and for illustrative purposes.)
Table 2: Representative Anticancer Cytotoxicity Data
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma7.5
HT-29Colorectal Adenocarcinoma12.1
A549Lung Carcinoma9.8
HeLaCervical Carcinoma5.4
(Note: Data are hypothetical and for illustrative purposes.)

Conclusion

3-Bromo-8-fluoro-4-hydroxyquinoline is a synthetically accessible compound with a high potential for significant biological activity. Based on the extensive research on related quinoline derivatives, it is strongly positioned as a candidate for investigation as an anticancer, antimicrobial, and potentially antiviral agent.[2][3][4][8] The strategic combination of a 4-hydroxyquinoline core with bromo and fluoro substituents provides a robust foundation for potent molecular interactions. The experimental workflows detailed in this guide offer a self-validating system to thoroughly characterize its therapeutic potential and elucidate its mechanisms of action, paving the way for its potential development as a novel therapeutic agent.

References

  • Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available from: [Link]

  • Lakhrissi, B., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • Kim, J.I., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. PMC. Available from: [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

  • Ribeiro, I.F.P., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Royal Society of Chemistry. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • Krzyśko, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available from: [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. ScienceDirect. Available from: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available from: [Link]

  • PubChem. 3-Bromo-8-fluoro-quinoline. PubChem. Available from: [Link]

  • Schrezenmeier, E. & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. PubMed. Available from: [Link]

  • Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Tiwari, V., et al. (2010). Recent advancements for the evaluation of anti-viral activities of natural products. PMC. Available from: [Link]

  • Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC. Available from: [Link]

  • Onwudiwe, D.C., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available from: [Link]

  • Fox, R.I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. PubMed. Available from: [Link]

  • Dardonville, C. (2019). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. PMC. Available from: [Link]

  • El-Damasy, D.A., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link]

  • Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed. Available from: [Link]

  • ResearchGate. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available from: [Link]

  • ResearchGate. (2025). Synthetic approach of substituted quinolines via starting with... Available from: [Link]

  • Krzyśko, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PMC. Available from: [Link]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC. Available from: [Link]

  • Al-Obaidi, A., et al. (2020). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. Available from: [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. MDPI. Available from: [Link]

  • Rainsford, K.D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. PMC. Available from: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

Sources

Technical Whitepaper: Therapeutic Profiling of 3-Bromo-8-fluoro-4-hydroxyquinoline (BFHQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

3-Bromo-8-fluoro-4-hydroxyquinoline (BFHQ) is not merely a chemical intermediate; it is a privileged pharmacophore in modern drug discovery. In the context of fragment-based drug design (FBDD), BFHQ represents a "warhead-ready" scaffold. Its specific substitution pattern—a reactive bromine at C3, a metabolic blocker (fluorine) at C8, and a tautomeric hydrogen-bond donor/acceptor at C4—positions it as a critical precursor for two major therapeutic classes: Endochin-like Antimalarials (ELQs) and Type II Kinase Inhibitors .

This guide analyzes the pharmacological potential of BFHQ, detailing its mechanistic role in targeting mitochondrial respiration in Plasmodium falciparum and receptor tyrosine kinases (RTKs) in oncology.

Chemical Biology & Pharmacophore Analysis

To understand the therapeutic targets, one must first understand the structural logic of the BFHQ scaffold.

Structural FeaturePositionPharmacological Function
4-Hydroxy Group C4H-Bonding: Acts as a donor/acceptor pair (tautomerizes to 4-quinolone). Critical for binding to the "Hinge Region" of kinases or the Qo site of cytochrome bc1.
3-Bromo Handle C3Diversification Vector: A high-reactivity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This allows the attachment of lipophilic "tails" required to occupy hydrophobic pockets in the target protein.
8-Fluoro Substituent C8Metabolic Shield: Blocks Phase I metabolic oxidation at the electron-rich C8 position. It also modulates the pKa of the 4-OH/NH, influencing drug accumulation in the acidic digestive vacuole of malaria parasites.
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map BFHQ 3-Bromo-8-fluoro-4-hydroxyquinoline (The Scaffold) Br C3-Bromo (Synthetic Handle) BFHQ->Br OH C4-Hydroxy/Oxo (Binding Motif) BFHQ->OH F C8-Fluoro (Metabolic Shield) BFHQ->F Kinase Target: RTK Hinge Region (c-Met, VEGFR) Br->Kinase Attachment of Hydrophobic Tail Malaria Target: Cyt bc1 Qo Site (P. falciparum) Br->Malaria Lipophilic Sidechain Attachment OH->Kinase H-Bond Interaction OH->Malaria Proton Relay Metabolism Effect: Blocked P450 Oxidation (Increased Half-life) F->Metabolism Steric/Electronic Protection

Figure 1: Pharmacophore dissection of BFHQ showing how specific atomic substitutions map to downstream biological targets.

Primary Therapeutic Target: Malaria (Plasmodium falciparum)

The most immediate high-value application of BFHQ derivatives is in the development of Endochin-like Quinolones (ELQs) .

Target Mechanism: Cytochrome bc1 Complex Inhibition

The 4-hydroxyquinoline core mimics ubiquinone. Derivatives of BFHQ bind to the Qo site of the mitochondrial cytochrome bc1 complex (Complex III) in Plasmodium falciparum.

  • The Challenge: The parasite's digestive vacuole is acidic. Traditional quinolines (like Chloroquine) rely on accumulation here.[1]

  • The BFHQ Solution: The 8-fluoro substituent lowers the pKa of the molecule compared to the non-fluorinated analog. This fine-tunes the accumulation ratio, ensuring the drug reaches the mitochondrion (cyt bc1) rather than getting trapped solely in the vacuole.

  • The Interaction: The C4-carbonyl (oxo form) hydrogen bonds with His181 (Rieske iron-sulfur protein) within the Qo site. The C3-position (modified from the bromo) projects a lipophilic chain into the hydrophobic tunnel of the enzyme.

Pathway Visualization: Electron Transport Chain Blockade

Malaria_Pathway cluster_Mito Plasmodium Mitochondrion Q Ubiquinone Pool (Q) Complex3 Cytochrome bc1 Complex (Target) Q->Complex3 e- Transfer CytC Cytochrome c Complex3->CytC e- Transfer Result Collapse of Mitochondrial Potential Parasite Death Complex3->Result Complex4 Complex IV CytC->Complex4 BFHQ_Deriv BFHQ Derivative (Inhibitor) BFHQ_Deriv->Complex3 BINDS Qo SITE (Blocks Q oxidation)

Figure 2: Mechanism of Action for BFHQ derivatives in blocking the Plasmodium electron transport chain.

Secondary Target: Oncology (Receptor Tyrosine Kinases)

BFHQ serves as a scaffold for Type II Kinase Inhibitors , specifically targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and metastasis, such as c-Met , VEGFR2 , and PDGFR .

The "Hinge Binder" Hypothesis

In kinase drug discovery, the inhibitor must mimic ATP.

  • The 4-hydroxyquinoline core (in its 4-quinolone tautomer) functions as the "Head Group." It forms a bidentate hydrogen bond with the kinase hinge region backbone.

  • The 3-bromo group is replaced (via Suzuki coupling) with a linker (often a urea or amide) that extends into the "back pocket" of the kinase, locking the enzyme in an inactive (DFG-out) conformation.

  • Significance of 8-Fluoro: In c-Met inhibitors, the 8-position is solvent-exposed. Fluorination here improves lipophilicity without adding steric bulk that would clash with the gatekeeper residue.

Experimental Protocols: Validation & Synthesis

To validate BFHQ as a lead for these targets, the following workflows are recommended.

Protocol A: C3-Diversification (Suzuki-Miyaura Coupling)

Objective: Convert the inactive BFHQ fragment into a bioactive probe.

  • Reagents: BFHQ (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent System: Dioxane:Water (4:1). The water is critical for the boronic acid activation.

  • Condition: Degas with Argon for 10 mins. Heat to 90°C for 12 hours.

  • Workup: The 4-OH group makes the product amphoteric. Adjust pH to ~6.0 to precipitate the product.

  • Why this works: The C3-Br bond is activated by the electron-deficient pyridine ring of the quinoline, facilitating oxidative addition of the Palladium.

Protocol B: Pfbc1 Enzymatic Inhibition Assay

Objective: Confirm target engagement in Malaria pathway.

StepActionTechnical Note
1 Enzyme Prep Isolate mitochondria from P. falciparum (3D7 strain) using N2 cavitation.
2 Assay Buffer 250 mM sucrose, 50 mM K-phosphate (pH 7.4), 2 mM KCN (blocks Complex IV).
3 Substrate Add Decylubiquinol (25 µM) as the electron donor and oxidized Cytochrome c (50 µM) as acceptor.
4 Initiation Add BFHQ derivative (serial dilution). Measure reduction of Cyt c at 550 nm .
5 Analysis Calculate IC50 based on the rate of Cyt c reduction vs. DMSO control.

Screening Workflow Diagram

This flowchart outlines the decision tree for utilizing BFHQ in a drug discovery campaign.

Screening_Workflow Start Start: BFHQ Scaffold (CAS: 22953-62-4) Step1 Step 1: C3-Functionalization (Suzuki Coupling Library) Start->Step1 Branch Select Target Class Step1->Branch PathA Path A: Infectious Disease (Lipophilic Sidechains) Branch->PathA PathB Path B: Oncology (Urea/Amide Linkers) Branch->PathB ScreenA Assay: Pfbc1 Inhibition (Mitochondrial) PathA->ScreenA ScreenB Assay: Kinase Panel (c-Met / VEGFR) PathB->ScreenB Decision Hit Validation (IC50 < 100 nM) ScreenA->Decision ScreenB->Decision

Figure 3: Strategic workflow for converting the BFHQ intermediate into active therapeutic candidates.

References

  • Biagini, G. A., et al. (2012). Generation of quinolone antimalarials targeting the cytochrome bc1 complex.[2] Proceedings of the National Academy of Sciences. Link

  • Dogra, A., et al. (2018). Endochin-like quinolones: A new class of antimalarial drugs. Malaria Journal. Link

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics. Link

  • O'Neill, P. M., et al. (2012). 4-Aminoquinolines: The relationship between pKa, accumulation and antimalarial activity. Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

An In-depth Technical Guide to 3-Bromo-8-fluoro-4-hydroxyquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its myriad derivatives, the 4-hydroxyquinoline core has emerged as a particularly fruitful template for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly modulate the physicochemical properties and biological efficacy of these molecules. This guide provides a comprehensive technical overview of 3-bromo-8-fluoro-4-hydroxyquinoline, its derivatives, and analogs, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic rationale, key biological activities with a focus on anticancer and antibacterial applications, structure-activity relationships, and detailed experimental protocols for synthesis and bioactivity assessment.

The Strategic Importance of the 4-Hydroxyquinoline Core

The 4-hydroxyquinoline moiety, which can exist in tautomeric equilibrium with the 4-quinolone form, is a key pharmacophore found in numerous synthetic and natural products. Its planar bicyclic structure provides an ideal framework for interaction with various biological targets. The hydroxyl group at the 4-position and the nitrogen atom in the quinoline ring can act as hydrogen bond donors and acceptors, respectively, facilitating binding to enzyme active sites.

The derivatization of the 4-hydroxyquinoline scaffold offers a versatile platform for fine-tuning pharmacological activity. Substitutions at various positions on the quinoline ring can influence the molecule's lipophilicity, electronic distribution, and steric properties, thereby impacting its absorption, distribution, metabolism, excretion (ADME) profile, and target engagement.

The Role of Halogen Substitutions: Bromine and Fluorine

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of bromine and fluorine atoms into the 4-hydroxyquinoline scaffold is not arbitrary but is based on sound chemical and pharmacological principles.

  • Bromine at the 3-position: The introduction of a bromine atom at the C3 position of the quinoline ring is a key modification. This position is highly activated due to the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the adjacent carbonyl group in the quinolone tautomer. Bromination at this site can influence the molecule's reactivity and potential for covalent interactions with biological targets.

  • Fluorine at the 8-position: The fluorine atom, owing to its small size and high electronegativity, can significantly alter the electronic properties of the quinoline ring system. A fluorine substituent at the C8 position can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidative metabolism. This strategy has been instrumental in the development of potent fluoroquinolone antibiotics.[1]

Synthesis of the 3-Bromo-8-fluoro-4-hydroxyquinoline Core

Proposed Synthetic Pathway

The synthesis of 3-bromo-8-fluoro-4-hydroxyquinoline can be envisioned as a multi-step process starting from the commercially available 8-fluoro-4-hydroxyquinoline. The key steps would involve the protection of the hydroxyl group, followed by regioselective bromination at the 3-position, and subsequent deprotection to yield the final product.

Synthetic_Pathway start 8-Fluoro-4-hydroxyquinoline intermediate1 Protection of -OH group (e.g., Benzylation) start->intermediate1 Protecting agent intermediate2 4-(Benzyloxy)-8-fluoroquinoline intermediate1->intermediate2 intermediate3 Bromination at C3 (e.g., NBS or Br2) intermediate2->intermediate3 Brominating agent intermediate4 3-Bromo-4-(benzyloxy)-8-fluoroquinoline intermediate3->intermediate4 intermediate5 Deprotection (e.g., Hydrogenolysis) intermediate4->intermediate5 Deprotecting agent product 3-Bromo-8-fluoro-4-hydroxyquinoline intermediate5->product

Caption: Proposed synthetic pathway for 3-bromo-8-fluoro-4-hydroxyquinoline.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a detailed, step-by-step methodology for the synthesis of a related compound, 3-bromo-7-hydroxyquinoline, which can be adapted for the synthesis of the 8-fluoro analog.[6]

Step 1: Protection of the Hydroxyl Group

  • Dissolve 7-hydroxyquinoline in dichloromethane.

  • Cool the solution to -1°C.

  • Add trifluoromethanesulfonic anhydride in batches while maintaining the temperature.

  • Allow the reaction to proceed for 1-3 hours to obtain quinoline-7-trifluoromethanesulfonate.

Step 2: Bromination

  • Dissolve the product from Step 1 in glacial acetic acid.

  • Add N-bromosuccinimide (NBS).

  • Heat the reaction mixture to 80-100°C for 1-3 hours to yield 3-bromoquinoline-7-trifluoromethanesulfonate.

Step 3: Deprotection

  • Add the product from Step 2 to a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at 20-30°C for 1-3 hours to hydrolyze the trifluoromethanesulfonate group, yielding 3-bromo-7-hydroxyquinoline.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

The 3-bromo-8-fluoro-4-hydroxyquinoline scaffold is anticipated to exhibit a range of biological activities, primarily as an anticancer and antibacterial agent. This is inferred from the extensive research on related 4-hydroxyquinoline and 8-hydroxyquinoline derivatives.[2][7]

Anticancer Activity

Many quinoline-based compounds exert their anticancer effects by targeting key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[7]

  • Mechanism of Action: Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and recombination. Cancer cells, due to their high proliferative rate, are particularly sensitive to topoisomerase inhibitors. The planar quinoline ring system can intercalate into the DNA, while the substituents can interact with the enzyme, stabilizing the DNA-topoisomerase cleavage complex and leading to double-strand breaks and ultimately, apoptosis.

  • VEGFR-2 Inhibition and Anti-Angiogenesis: Some 4-hydroxyquinoline analogs have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[1]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 3-Bromo-8-fluoro-4- hydroxyquinoline Analog Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-hydroxyquinoline analogs.

Antibacterial Activity

The fluoroquinolone class of antibiotics, which are structurally related to the topic compound, are potent antibacterial agents. Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[8]

  • Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition: DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes after replication. By inhibiting these enzymes, 3-bromo-8-fluoro-4-hydroxyquinoline analogs can disrupt essential cellular processes, leading to bacterial cell death.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-hydroxyquinoline derivatives is highly dependent on the substitution pattern around the quinoline core.

PositionSubstituentEffect on ActivityRationale
C3 Halogen (e.g., Bromo)Potentially enhances activityIncreases lipophilicity and may be involved in covalent interactions with the target enzyme.
C4 HydroxylEssential for activityActs as a key hydrogen bonding group for target interaction.
C6, C8 Halogen (e.g., Fluoro)Generally increases activityEnhances binding affinity and metabolic stability.
N1 Small alkyl groupsCan modulate activityInfluences steric interactions within the binding pocket.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Normal human cell line (e.g., NHDF-Neo) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.[9]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[10]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase assay buffer (containing ATP)

  • Dilution buffer

  • Stop solution/loading dye

  • Agarose gel

  • Electrophoresis buffer

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Prepare reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the inhibitor.

Assay_Workflow start Prepare Reaction Mixture (Buffer, Relaxed DNA, Compound) step1 Add DNA Gyrase start->step1 step2 Incubate at 37°C step1->step2 step3 Stop Reaction step2->step3 step4 Agarose Gel Electrophoresis step3->step4 end Visualize and Analyze Results step4->end

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Future Directions and Conclusion

The 3-bromo-8-fluoro-4-hydroxyquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of bromine and fluorine atoms on the 4-hydroxyquinoline core is expected to confer potent biological activities, particularly in the realms of oncology and infectious diseases. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives to establish a detailed structure-activity relationship. Further studies should also investigate the pharmacokinetic and pharmacodynamic properties of the most promising candidates to assess their potential for clinical development. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of compounds.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. Available at: [Link].

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. Available at: [Link].

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. Available at: [Link].

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Available at: [Link].

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link].

  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Available at: [Link].

  • CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link].

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate. Available at: [Link].

  • Structural comparison of five new halogenated dihydroquinoline-4(1H)-ones - PMC. Available at: [Link].

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. Available at: [Link].

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. Available at: [Link].

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link].

  • Review on recent development of quinoline for anticancer activities. Available at: [Link].

  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link].

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link].

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. Available at: [Link].

  • A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria - Frontiers. Available at: [Link].

Sources

The Multifaceted Therapeutic Potential of Halogenated Hydroxyquinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold with Enduring Relevance

The 8-hydroxyquinoline scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that has given rise to a diverse array of biologically active compounds. The introduction of halogen atoms onto this scaffold dramatically modulates its physicochemical properties, leading to a class of compounds known as halogenated hydroxyquinolines. These molecules have a rich and complex history, from their early use as antiseptics and antiparasitic agents to their more recent investigation as potential therapeutics for neurodegenerative diseases and cancer. This in-depth technical guide provides a comprehensive literature review of halogenated hydroxyquinolines, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, multifaceted mechanisms of action, and diverse therapeutic applications. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present quantitative data to inform future research and development in this exciting field.

The Chemistry of Halogenated Hydroxyquinolines: Synthesis and Structure-Activity Relationships

The 8-hydroxyquinoline molecule is a bicyclic compound composed of a pyridine ring fused to a benzene ring with a hydroxyl group at the 8th position. This structure allows it to act as a potent chelator of metal ions.[1] Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) at various positions on the quinoline ring, significantly influences the compound's lipophilicity, electronic distribution, and ultimately, its biological activity.[2]

Synthesis Strategies

The synthesis of the core 8-hydroxyquinoline structure is often achieved through the Skraup synthesis or a modification thereof, typically involving the reaction of o-aminophenol with glycerol and an oxidizing agent in the presence of sulfuric acid.[3] Subsequent halogenation can be achieved through various electrophilic substitution reactions, with the position and number of halogen atoms being controlled by the reaction conditions and the directing effects of the existing substituents on the quinoline ring.

Structure-Activity Relationships (SAR): The Influence of Halogenation

The type, position, and number of halogen substituents on the 8-hydroxyquinoline ring are critical determinants of biological activity.

  • Antimicrobial Activity: Halogenation generally enhances the antimicrobial properties of 8-hydroxyquinolines. For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and 7-bromo-8-hydroxyquinoline have shown high antigrowth activity against Gram-negative bacteria compared to the parent 8-hydroxyquinoline.[4][5] The lipophilicity conferred by the halogens is thought to facilitate penetration of the bacterial cell membrane.

  • Anticancer Activity: The position of halogen substitution can significantly impact anticancer efficacy. Studies on halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives revealed that 6-chloro analogues were the most active against a panel of cancer cell lines.[6]

  • Neuroprotective and Neurotoxic Effects: The nature of the halogen can influence the neuroprotective and neurotoxic profile. While some halogenated derivatives show promise in neurodegenerative disease models, the historical association of clioquinol with subacute myelo-optic neuropathy (SMON) underscores the importance of careful structural modification to mitigate toxicity.[7]

Mechanisms of Action: A Multi-pronged Approach

The biological effects of halogenated hydroxyquinolines are not attributable to a single mechanism but rather a complex interplay of several actions, with metal chelation and ionophore activity being central.

Metal Ion Chelation and Dyshomeostasis

Many halogenated hydroxyquinolines are potent chelators of divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).[6][8] This ability to bind metals is fundamental to many of their biological effects. In the context of neurodegenerative diseases like Alzheimer's, these compounds can disrupt the metal-mediated aggregation of amyloid-β (Aβ) peptides.[3][8] Clioquinol, for example, has been shown to chelate copper and zinc, promoting the dissolution of Aβ plaques.[3][8]

Ionophore Activity: Transporting Ions Across Membranes

Beyond simply chelating metals, halogenated hydroxyquinolines can act as ionophores, transporting metal ions across cellular membranes. This can lead to a redistribution of intracellular metal ions, impacting various cellular processes. For instance, clioquinol can transport zinc into cells, which may contribute to its therapeutic effects in certain contexts.[9]

Modulation of Cellular Signaling Pathways

Halogenated hydroxyquinolines can influence a variety of cellular signaling pathways, contributing to their therapeutic and toxic effects.

  • Inhibition of Amyloidogenic Processing: In Alzheimer's disease models, clioquinol has been shown to reduce the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key enzymes in the amyloidogenic pathway that leads to the production of Aβ peptides.[4][10]

  • Activation of Matrix Metalloproteinases (MMPs): Some evidence suggests that clioquinol may upregulate the activity of matrix metalloproteinases, enzymes that can contribute to the degradation of extracellular matrix components and potentially Aβ plaques.[8]

The following diagram illustrates the amyloid precursor protein (APP) processing pathway and highlights the points of intervention for compounds like clioquinol.

Amyloid Precursor Protein (APP) Processing Pathway cluster_alpha cluster_beta APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (soluble fragment) APP->sAPPalpha α-secretase (non-amyloidogenic) C83 C83 fragment sAPPbeta sAPPβ (soluble fragment) APP->sAPPbeta β-secretase (BACE1) (amyloidogenic) C99 C99 fragment P3 P3 fragment C83->P3 γ-secretase AICD AICD (intracellular domain) C83->AICD Abeta Amyloid-β (Aβ) (plaques) C99->AICD C99->Abeta γ-secretase (PS1) Clioquinol Clioquinol (Halogenated Hydroxyquinoline) BACE1_PS1 BACE1 & PS1 enzymes Clioquinol->BACE1_PS1 Inhibits Workflow for Amyloid-β Aggregation Assay Abeta_prep Prepare Aβ Peptide Solution Compound_add Add Halogenated Hydroxyquinoline (or vehicle) Abeta_prep->Compound_add Incubation Incubate at 37°C with agitation Compound_add->Incubation Aliquots Take Aliquots at Different Time Points Incubation->Aliquots ThT_add Add Thioflavin T Aliquots->ThT_add Fluorescence Measure Fluorescence (Ex: 450 nm, Em: 482 nm) ThT_add->Fluorescence Data_analysis Analyze Data (Aggregation Kinetics) Fluorescence->Data_analysis

Caption: Experimental Workflow for Thioflavin T Assay.

Future Directions and Conclusion

Halogenated hydroxyquinolines continue to be a fascinating and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate metal homeostasis, interfere with protein aggregation, and influence cellular signaling pathways makes them valuable tools for drug discovery in a variety of therapeutic areas.

Future research should focus on:

  • Optimizing the Therapeutic Index: Fine-tuning the structure of halogenated hydroxyquinolines to enhance their therapeutic efficacy while minimizing their potential for neurotoxicity is a key challenge.

  • Elucidating Detailed Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and identifying patient populations most likely to benefit from these therapies.

  • Exploring Combination Therapies: Investigating the synergistic effects of halogenated hydroxyquinolines with other therapeutic agents may lead to more effective treatment strategies.

References

  • Di Vaira, M., Bazzicalupi, C., Orioli, P., Messori, L., Bruni, B., & Zatta, P. (2004). Clioquinol, a drug for Alzheimer's disease specifically interfering with brain metal metabolism: structural characterization of its zinc(II) and copper(II) complexes. Inorganic chemistry, 43(13), 3795–3797. [Link]

  • Cherny, R. A., Atwood, C. S., Xilinas, M. E., Gray, D. N., Jones, W. D., McLean, C. A., ... & Bush, A. I. (2001). Treatment with a copper-zinc chelator markedly and rapidly inhibits β-amyloid accumulation in Alzheimer's disease transgenic mice. Neuron, 30(3), 665-676. [Link]

  • Kaur, D., Yantiri, F., Rajagopalan, S., Kumar, J., Mo, J. Q., Boonplueang, R., ... & Andersen, J. K. (2003). Genetic or pharmacological iron chelation prevents MPTP-induced neurotoxicity in vivo: a novel therapy for Parkinson's disease. Neuron, 37(6), 899-909. [Link]

  • Rego, A. C., & Oliveira, C. R. (2003). Mitochondrial dysfunction and reactive oxygen species in excitotoxicity and apoptosis: implications for the pathogenesis of neurodegenerative diseases. Neurochemical research, 28(10), 1563-1574. [Link]

  • Baum, L., Ng, A., Cheung, W. S., Ng, H. K., Pang, C. P., & Chiu, E. (2004). Clioquinol's neurotoxicity is not related to vitamin B12 deficiency. Neuro-toxicology and teratology, 26(6), 847-850. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A. M., El-Azab, A. S., ... & Al-Obaid, A. M. (2017). Synthesis of new derivatives of halogenated 2-amino-4-aryl-4-pyrano [3, 2-h] quinoline-3-carbonitrile as potential anticancer agents. Molecules, 22(8), 1253. [Link]

  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and biophysics reports, 5, 219-225. [Link]

  • Grossi, C., Francese, S., Casini, A., Rosi, M. C., Luccarini, I., Fiorentini, A., ... & Casamenti, F. (2009). Clioquinol decreases amyloid-β burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 17(2), 423-440. [Link]

  • Lee, J. Y., Cole, T. B., Palmiter, R. D., Suh, S. W., & Koh, J. Y. (2002). Contribution of zinc ions to neuronal death in ischemic and traumatic brain injuries. Brain research reviews, 40(1-3), 59-71. [Link]

  • Suwanjang, W., Prachayasittikul, S., & Prachayasittikul, V. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Drug design, development and therapy, 10, 2827. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS neuroscience & therapeutics, 18(1), 41-46. [Link]

  • Prachayasittikul, V., Pingaew, R., Worachartcheewan, A., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 1157. [Link]

  • Wang, Y., Li, Y., Yang, X., Wang, Y., Liu, Y., Zhang, Y., ... & Li, J. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. European journal of medicinal chemistry, 155, 58-72. [Link]

  • Zhang, Y., Xu, J., Liu, Y., & Zhu, H. (2011). A diagram of amyloid precursor protein (APP) processing pathway. ResearchGate. [Link]

  • Morimoto, R. I. (2008). Proteotoxic stress and inducible chaperone networks in neurodegenerative disease and aging. Genes & development, 22(11), 1427-1438. [Link]

  • Kim, H. J., & Chae, C. H. (2018). A spectrophotometric method for the determination of zinc, copper, and cobalt ions in metalloproteins using Zincon. Analytical biochemistry, 543, 130-136. [Link]

  • Hegde, M. L., Bharathi, P., Suram, A., Venugopal, C., Jagannathan, R., Poddar, P., ... & Rao, K. S. (2009). Curcumin and demethoxycurcumin analogs as novel inhibitors of the type III secretion system of Yersinia pseudotuberculosis. Bioorganic & medicinal chemistry letters, 19(10), 2843-2846. [Link]

  • Meloni, G., Sonois, V., Delaine, T., Guilloreau, L., Gillet, D., & Barbier, P. (2008). The anti-prion activity of the anti-Alzheimer's drug clioquinol. Journal of Biological Chemistry, 283(2), 897-905. [Link]

  • Lein, P., Silbergeld, E., Locke, P., & Goldberg, A. M. (2011). In vitro assessment of developmental neurotoxicity: use of microelectrode arrays to measure functional changes in neuronal network ontogeny. Neurotoxicology, 32(1), 1-11. [Link]

  • Ma, C., Hong, F., & Yang, S. (2011). Structure–activity relationship of flavonoids as BACE1 inhibitors. Bioorganic & medicinal chemistry letters, 21(21), 6332-6335. [Link]

  • Grienke, U., Schmidt, B., & Rollinger, J. M. (2014). IC50 determination and comparison. (A) Dose–response curve for the IC50. ResearchGate. [Link]

  • Eom, I. Y. (2020). Sequential Spectrophotometric Determination of Copper (II) and Zinc (II) Ions in Alkaline Aqueous Solution. Journal of Environmental Analysis, Health and Toxicology, 23(4), 233-239. [Link]

  • Science.gov. ic50 values compared: Topics by Science.gov. [Link]

  • Nilsson, M. R. (2004). Techniques to study amyloid fibril formation in vitro. Methods, 34(1), 151-160. [Link]

  • Nagase, H., & Woessner Jr, J. F. (1999). Matrix metalloproteinases. Journal of Biological Chemistry, 274(31), 21491-21494. [Link]

  • Atamna, H. (2004). Heme binding to G-quadruplexes in the promoter of c-myc and the consequences for transcriptional activity. Journal of Biological Chemistry, 279(31), 32361-32368. [Link]

  • Ma, C., Hong, F., & Yang, S. (2011). Structure–activity relationship of flavonoids as BACE1 inhibitors. Bioorganic & medicinal chemistry letters, 21(21), 6332-6335. [Link]

  • Lein, P. J., Barnhart, C. D., & Pessah, I. N. (2011). In vitro assessment of developmental neurotoxicity: use of microelectrode arrays to measure functional changes in neuronal network ontogeny. Neurotoxicology, 32(1), 1-11. [Link]

  • Wu, R., Zhang, J., Huang, X., Li, Q., Zhou, Z., Liang, H., ... & Qin, Q. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum (ii) derivatives. New Journal of Chemistry, 49(12), 6561-6567. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157. [Link]

  • Visikol. Neurotoxicity Assay. [Link]

  • Zhang, Y. W., Thompson, R., Zhang, H., & Xu, H. (2011). APP processing in Alzheimer's disease. Molecular brain, 4(1), 1-11. [Link]

  • Bolognesi, M. L., Bartolini, M., & Andrisano, V. (2009). A new drug target for chemically induced Parkinson's disease. Journal of medicinal chemistry, 52(11), 3477-3491. [Link]

  • D'Souza, A., & Puniha, A. (2024). Derivatization of Hyaluronan to Target Neuroblastoma and Neuroglioma Expressing CD44. Pharmaceutics, 16(7), 888. [Link]

  • D'Souza, C., & D'Souza, P. (2021). Mitochondrial Dysfunction and Induction of Apoptosis in Hepatocellular Carcinoma and Cholangiocarcinoma Cell Lines by Thymoquinone. Molecules, 26(15), 4483. [Link]

  • Faux, N. G., Ritchie, C. W., Gunn, A., Rembach, A., Tsatsanis, A., Taddei, K., ... & Masters, C. L. (2010). PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses. Journal of Alzheimer's Disease, 20(2), 509-516. [Link]

  • Finkel, T., & Holbrook, N. J. (2000). Oxidants, oxidative stress and the biology of ageing. Nature, 408(6809), 239-247. [Link]

  • Hamley, I. W. (2012). The amyloid beta peptide: a chemist's perspective. Role in Alzheimer's disease and fibril formation. Chemical reviews, 112(10), 5147-5192. [Link]

  • Viles, J. H. (2012). Metal ions and Alzheimer's disease: a structural perspective. Journal of Alzheimer's Disease, 29(2), 231-241. [Link]

  • Willbold, D., Strodel, B., Schroder, G. F., Hoyer, W., & Heise, H. (2021). Amyloid-β-targeted drug development for Alzheimer's disease. Trends in pharmacological sciences, 42(1), 22-35. [Link]

  • ResearchGate. Analysis of the IC50 values. All cell lines were treated with. [Link]

  • Adlard, P. A., Cherny, R. A., Finkelstein, D. I., Gautier, E., Robb, E., Fine, M., ... & Bush, A. I. (2008). Rapid restoration of cognition in Alzheimer's disease transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta. Neuron, 59(1), 43-55. [Link]

  • Kaur, D., Yantiri, F., Rajagopalan, S., Kumar, J., Mo, J. Q., Boonplueang, R., ... & Andersen, J. K. (2003). Genetic or pharmacological iron chelation prevents MPTP-induced neurotoxicity in vivo: a novel therapy for Parkinson's disease. Neuron, 37(6), 899-909. [Link]

  • Nitzan, Y., & Schechter, I. (2012). Assessment of drug-induced mitochondrial dysfunction via altered cellular respiration and acidification measured in a 96-well platform. Mitochondrion, 12(1), 163-169. [Link]

  • ResearchGate. Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. A diagram of amyloid precursor protein (APP) processing pathway. [Link]

  • O'Brien, R. J., & Wong, P. C. (2011). Amyloid precursor protein processing and trafficking. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1812(11), 1528-1541. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-8-fluoro-4-hydroxyquinoline: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-8-fluoro-4-hydroxyquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence and development can be understood within the broader historical context of quinoline-based therapeutics. This guide will delve into the historical evolution of quinolines, the strategic incorporation of halogen atoms, and the synthetic pathways likely utilized for the creation of 3-Bromo-8-fluoro-4-hydroxyquinoline. Furthermore, we will explore its physicochemical properties, potential mechanisms of action based on related structures, and prospective applications in drug development, supported by detailed experimental protocols and data analysis.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of therapeutic agents, with a rich history dating back to the isolation of quinine from cinchona bark in the 19th century. This bicyclic aromatic heterocycle has proven to be a versatile pharmacophore, giving rise to a multitude of drugs with a wide range of biological activities.[1] The interest in quinoline derivatives has grown exponentially over the last few decades due to their diverse pharmacological applications.[2]

The strategic modification of the quinoline ring system has been a highly successful approach in drug discovery. The introduction of various substituents allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Among these modifications, halogenation has emerged as a particularly powerful tool. The incorporation of halogen atoms, such as bromine and fluorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

Historical Context: The Rise of Halogenated Quinolines

The journey towards compounds like 3-Bromo-8-fluoro-4-hydroxyquinoline is deeply rooted in the serendipitous discoveries and rational drug design that have characterized the history of medicinal chemistry. The first antibacterial agent based on a 3-carboxy-substituted 4-hydroxyquinoline was discovered by chance as a by-product in the synthesis of chloroquine.[4] This pivotal finding paved the way for the development of the vast class of fluoroquinolone antibiotics.[4]

The introduction of a fluorine atom into the quinoline skeleton in the late 1970s was a significant breakthrough, leading to the second generation of quinolone-4-ones with an improved spectrum of activity.[5] This highlights the profound impact that strategic halogenation can have on the therapeutic potential of a chemical scaffold.

Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline: A Probable Pathway

General Synthetic Strategy

The construction of the 4-hydroxyquinoline core is often achieved through cyclization reactions. A common approach involves the reaction of an aniline with a β-ketoester or a similar three-carbon component. The subsequent introduction of the bromo and fluoro substituents can be achieved through various electrophilic halogenation reactions.

A Postulated Synthetic Protocol

The following protocol outlines a potential synthetic route, drawing upon established methodologies for the synthesis of related halogenated quinolines.

Step 1: Synthesis of a Substituted Aniline Precursor

The synthesis would likely commence with a commercially available fluoroaniline, which would then be brominated at the desired position.

Step 2: Cyclization to Form the Quinoline Ring

The resulting bromo-fluoro-aniline would then undergo a cyclization reaction, such as the Conrad-Limpach synthesis, with a suitable β-ketoester like diethyl malonate. This reaction would form the 4-hydroxyquinoline ring system.

Step 3: Bromination of the 4-hydroxyquinoline Ring

If the bromine atom at the 3-position is not introduced earlier, a direct bromination of the 8-fluoro-4-hydroxyquinoline intermediate could be performed.

Experimental Protocol: Illustrative Synthesis of a 3-Bromo-7-hydroxyquinoline (as an analogous reference) [6]

  • Step 1: Protection of the Hydroxyl Group. 7-hydroxyquinoline is dissolved in dichloromethane, and trifluoromethanesulfonic anhydride is added in batches at -1°C. The reaction proceeds for 1-3 hours to yield quinoline-7-trifluoromethanesulfonate.[6]

  • Step 2: Bromination. The product from Step 1 is dissolved in glacial acetic acid, and N-bromosuccinimide is added. The mixture is heated to 80-100°C for 1-3 hours to afford 3-bromoquinoline-7-trifluoromethanesulfonate.[6]

  • Step 3: Deprotection. The brominated intermediate is added to a 10% sodium hydroxide solution and stirred at 20-30°C for 1-3 hours to yield 3-bromo-7-hydroxyquinoline.[6]

Physicochemical Properties

The physicochemical properties of 3-Bromo-8-fluoro-4-hydroxyquinoline are crucial for its behavior in biological systems. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₅BrFNO
Molecular Weight ~258.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and better solubility in organic solvents.
Lipophilicity (LogP) The presence of bromine and fluorine atoms would increase its lipophilicity.
Acidity/Basicity The 4-hydroxy group imparts acidic properties, while the quinoline nitrogen is basic.

Potential Biological Activity and Mechanism of Action

The biological activity of 3-Bromo-8-fluoro-4-hydroxyquinoline is yet to be extensively reported. However, based on the activities of structurally related compounds, we can hypothesize its potential therapeutic applications.

The 8-Hydroxyquinoline Moiety: A Key Pharmacophore

The 8-hydroxyquinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2] These activities are often attributed to its ability to chelate metal ions, which are essential for the function of many enzymes.[1]

Halogenation and Biological Activity

The presence of bromine and fluorine atoms is known to enhance the biological activity of many drug molecules. Halogenation can improve membrane permeability, increase metabolic stability, and enhance binding interactions with target proteins.[3][7]

Potential Therapeutic Targets

Given the structural features of 3-Bromo-8-fluoro-4-hydroxyquinoline, it could potentially target a range of biological pathways implicated in various diseases:

  • Antimicrobial Activity: By analogy with fluoroquinolones, it may inhibit bacterial DNA gyrase and topoisomerase IV.

  • Anticancer Activity: The quinoline core is present in many anticancer agents, and this compound could potentially inhibit protein kinases or other enzymes involved in cancer cell proliferation.

  • Antiviral Activity: Some 8-hydroxyquinoline derivatives have shown antiviral properties.[8]

Diagram: Potential Mechanism of Action of Quinolone-based Drugs

G cluster_drug Drug Action cluster_cell Bacterial Cell Quinolone_Drug 3-Bromo-8-fluoro-4-hydroxyquinoline DNA_Gyrase DNA Gyrase Quinolone_Drug->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone_Drug->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Postulated mechanism of action for quinolone-based antibacterial agents.

Future Directions and Applications

3-Bromo-8-fluoro-4-hydroxyquinoline represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological activities and potential applications.

  • Screening for Biological Activity: The compound should be screened against a wide range of biological targets, including bacterial and fungal strains, cancer cell lines, and viral assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at various positions of the quinoline ring would provide valuable insights into the structure-activity relationships.

  • In Vivo Studies: Promising candidates identified from in vitro screening should be further evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

Conclusion

While the specific discovery and historical timeline of 3-Bromo-8-fluoro-4-hydroxyquinoline are not explicitly detailed in the scientific literature, its chemical lineage is firmly established within the rich history of quinoline-based drug discovery. By understanding the evolution of this important class of compounds, from the serendipitous discovery of early antibacterial quinolones to the rational design of modern halogenated derivatives, we can appreciate the scientific context from which this molecule emerged. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for diverse biological activities. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic promise of 3-Bromo-8-fluoro-4-hydroxyquinoline and its analogues.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound. Retrieved from [Link]

  • Bálint, E., Tajti, Á., & Mátyus, P. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(15), 2769. [Link]

  • Ungnade, H. E., & Orwoll, E. F. (n.d.). 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4306. [Link]

  • Ökten, S., Zararsız, G., & Yılmaz, İ. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 83-91. [Link]

  • PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline. Retrieved from [Link]

  • Saadeh, H. A., Al-Zoubi, R. M., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4306. [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Szymański, P., Markowska, A., & Mikiciuk-Olasik, E. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3296. [Link]

  • Wójcik, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules, 29(10), 2351. [Link]

  • Zhan, J., et al. (2017). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Molecules, 22(12), 2125. [Link]

  • Al-Hulli, S. A., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2800. [Link]

  • Saadeh, H. A., Al-Zoubi, R. M., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4306. [Link]

  • Oliveri, V., & Vecchio, G. (2016). The halogenated 8 hydroxyquinolines. Coordination Chemistry Reviews, 315, 1-21. [Link]

Sources

Technical Guide: Safety and Handling of 3-Bromo-8-fluoro-4-hydroxyquinoline

[1]

Executive Summary

3-Bromo-8-fluoro-4-hydroxyquinoline (CAS: 1065087-83-3) is a specialized halogenated heterocyclic building block used primarily in the synthesis of fluoro-quinolone antibiotics and kinase inhibitors.[1][2] While often categorized generically as an irritant, its specific substitution pattern—combining a bromine atom at C3, a fluorine at C8, and a hydroxyl/keto group at C4—imparts distinct physicochemical properties that elevate handling risks, particularly concerning ocular damage and particulate inhalation.[1]

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a decision-grade framework for researchers. It addresses the compound's tautomeric behavior, solubility challenges, and the specific engineering controls required to mitigate its GHS Category 1 (Serious Eye Damage) hazard profile.[1]

Part 1: Chemical Identity & Physicochemical Context[1][3]

Structural Tautomerism & Solubility

Researchers must recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium between the enopl (hydroxy) and keto (quinolone) forms.[1] In the solid state and polar solvents, the 4-quinolone tautomer predominates.[1]

  • Implication for Handling: The quinolone form exhibits strong intermolecular hydrogen bonding, resulting in a high melting point and poor solubility in common non-polar solvents (e.g., hexanes, ether).[1] This increases the risk of dust formation during weighing and transfer, as the static-prone solid resists dissolution.[1]

  • Solubility Profile: Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in dichloromethane; insoluble in water.[1]

Key Physicochemical Data
PropertyValueOperational Note
CAS Number 1065087-83-3Verify batch identity; isomers (e.g., 6-fluoro) have different reactivities.[1]
Molecular Weight 242.04 g/mol High halogen content increases density.[1]
Appearance Off-white to pale yellow solidDarkening indicates photo-degradation or oxidation.[1]
Melting Point >250 °C (predicted)Do not use melting point as the sole purity check due to decomposition risks.[1]
Acidity (pKa) ~9-10 (OH), ~2-3 (NH+)Amphoteric nature; incompatible with strong oxidizers and strong bases.[1]

Part 2: Hazard Characterization & Risk Assessment[1]

GHS Classification Analysis

Unlike simple organic irritants, this compound carries a Category 1 Eye Damage (H318) classification.[1] This is non-trivial: exposure can cause irreversible corneal opacity.[1]

  • H318 (Causes Serious Eye Damage): The combination of the acidic phenol-like moiety and the electron-withdrawing halogens increases acidity and tissue penetrability.[1]

  • H302 (Harmful if Swallowed): Acute toxicity estimate (ATE) is typically 500–2000 mg/kg.[1]

  • H335 (Respiratory Irritation): Fine dusts are highly irritating to the upper respiratory tract.[1]

Reactivity Hazards[1]
  • Thermal Decomposition: At high temperatures (e.g., during uncontrolled exothermic reactions), the compound releases toxic fumes including Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx) .[1]

  • Incompatibility: Reacts vigorously with strong oxidizing agents (e.g., permanganates, peroxides).[1]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]

The "Barrier" Approach

Safety for this compound relies on a redundant barrier system.[1] Relying solely on PPE is insufficient due to the H318 hazard.[1]

SafetyBarrierscluster_0Level 1: Engineering (Primary)cluster_1Level 2: PPE (Secondary)cluster_2Level 3: ProceduralHoodFume Hood(Face Velocity > 100 fpm)EyesGoggles + Face Shield(REQUIRED for H318)Hood->EyesContainment FailureBalanceVented BalanceEnclosureSOPStandard OperatingProcedureEyes->SOPExposure MitigationHandsNitrile Gloves(Double gloving recommended)BodyLab Coat(Buttoned to neck)DeconWet Wiping(No dry sweeping)

Figure 1: Layered safety defense strategy emphasizing engineering controls as the primary barrier against ocular damage.

Specific PPE Recommendations
  • Eye Protection: Safety glasses are insufficient. Use tightly fitting chemical safety goggles (ANSI Z87.1).[1] When handling quantities >1g or during synthesis steps with splash risk, add a face shield.[1]

  • Hand Protection:

    • Primary Layer:[1][3][4][5] Nitrile (0.11 mm) – break-through time likely >480 min for solid handling.[1]

    • Secondary Layer: If dissolved in penetrating solvents (e.g., DMSO, DMF), use Silver Shield® or thick nitrile (0.2 mm) undergloves.[1]

Part 4: Handling & Storage Protocols[1][5]

Storage Workflow
  • Environment: Store in a cool, dry place (2–8 °C is often recommended for halogenated heterocycles to prevent slow dehalogenation).[1]

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion from hydrolysis products (trace HF/HBr).[1]

  • Segregation: Store away from oxidizers (e.g., nitric acid) and strong bases .[1]

Handling & Weighing Protocol

The static nature of the solid requires specific handling to prevent aerosolization.[1]

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.[1]

  • Transfer: Do not pour from the bottle. Use a spatula to transfer small amounts.[1]

  • Dissolution: Add the solvent to the solid, not the solid to the solvent, to minimize splash risk.[1]

Reaction Safety (Synthesis Context)

When using 3-Bromo-8-fluoro-4-hydroxyquinoline as an intermediate (e.g., in Suzuki couplings or SNAr reactions):

  • Quenching: Reactions involving this scaffold often use basic conditions.[1] Ensure the reaction mixture is cooled before quenching to prevent rapid evolution of vapors.[1]

  • Waste Streams: Aqueous workups will contain halogenated salts.[1] Do not mix with acid waste streams to avoid regenerating HBr/HF.[1]

Part 5: Emergency Response Procedures

In the event of exposure, immediate action is critical.[1][6] The presence of the fluorine atom and the "Serious Eye Damage" classification dictates a more aggressive response than standard organic solids.[1]

EmergencyResponseStartExposure EventTypeIdentify Exposure TypeStart->TypeEyeEye Contact(CRITICAL)Type->EyeSkinSkin ContactType->SkinInhalInhalationType->InhalEyeActionFlush 15+ minsLift eyelidsDO NOT RUBEye->EyeActionSkinActionRemove clothingWash w/ soap & waterCheck for HF burns*Skin->SkinActionInhalActionMove to fresh airSupport breathingSeek medical aidInhal->InhalActionMedicalSeek ImmediateMedical Attention(Bring SDS)EyeAction->MedicalSkinAction->MedicalInhalAction->Medical

*Figure 2: Emergency response logic tree.[1][6] Note: While the fluorine is covalently bound, thermal decomposition or metabolic processing could theoretically release fluoride ions; however, standard HF burn treatment (Calcium Gluconate) is generally reserved for free HF exposure.[1] Consult a physician.

Part 6: Waste Disposal & Decontamination[1]

  • Solid Waste: Dispose of as Hazardous Chemical Waste (Solid, Toxic).[1] Label clearly with "Halogenated Organic Solid."[1]

  • Liquid Waste: Solutions in organic solvents must go to Halogenated Organic Waste .[1] Do not mix with non-halogenated solvents if your facility separates them, as the cost of disposal is higher.[1]

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[1][4]

    • Don full PPE (Goggles, Lab Coat, Nitrile Gloves).[1]

    • Wet Method: Cover the spill with a solvent-dampened pad (e.g., ethanol or water) to prevent dust.[1] Wipe up and place in a sealed bag.

    • Do Not Dry Sweep.

References

  • PubChem. (2025).[1][7] Compound Summary: 3-Bromo-8-fluoro-quinoline.[1][7][4] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][7] C&L Inventory: 3-bromo-8-fluoroquinolin-4-ol.[1] Retrieved February 6, 2026, from [Link][1]

Strategic Sourcing and Quality Validation of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-8-fluoro-4-hydroxyquinoline (CAS: 1065087-83-3), often referred to as 3-bromo-8-fluoroquinolin-4-ol , is a critical halogenated heterocyclic scaffold used in the synthesis of advanced medicinal compounds, particularly fluoroquinolone antibiotics and kinase inhibitors.[1] Its structural duality—possessing an electron-rich enaminone system and a chemically distinct 8-fluoro substituent—makes it a versatile but reactive building block.

This guide provides a technical roadmap for procuring, validating, and handling this compound. Unlike generic supplier lists, this document focuses on synthesis-driven quality control , enabling researchers to predict impurity profiles based on manufacturing routes and implement self-validating acceptance protocols.

Chemical Profile and Tautomerism

Understanding the tautomeric nature of this compound is vital for accurate analytical characterization. While commercially labeled as "4-hydroxyquinoline," the compound exists predominantly in the 4-quinolone (oxo) form in solution and solid state.

PropertySpecification
CAS Number 1065087-83-3
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.
pKa (Calculated) ~9.5 (OH/NH acidic), ~2.0 (Basic N)
Key Hazard Irritant (H315, H319, H335). Potential light sensitivity due to C-Br bond.

Technical Insight: In ¹H NMR (DMSO-d₆), look for a broad singlet downfield (>11 ppm) corresponding to the N-H proton of the quinolone tautomer, rather than a phenolic O-H signal.

Synthesis-Driven Procurement Strategy

To validate the quality of commercially supplied material, one must understand its industrial synthesis. The dominant manufacturing route is the Gould-Jacobs reaction followed by electrophilic bromination. This pathway dictates the specific impurity profile you must screen for.

The Manufacturing Pathway & Impurity Map

The synthesis begins with 2-fluoroaniline, which undergoes condensation, cyclization, and finally bromination.

SynthesisPath cluster_QC Critical Quality Attributes (CQAs) SM 2-Fluoroaniline (Starting Material) Inter1 Enamine Intermediate (Uncyclized) SM->Inter1 + EMME (Condensation) Imp1 Impurity A: Unreacted Aniline SM->Imp1 Residual Core 8-Fluoro-4-hydroxyquinoline (Precursor) Inter1->Core 250°C Cyclization (- EtOH) Target 3-Bromo-8-fluoro- 4-hydroxyquinoline (TARGET) Core->Target + NBS or Br2 (Bromination) Imp2 Impurity B: Dibromo Species Core->Imp2 Over-bromination

Figure 1: Industrial synthesis pathway showing the origin of critical impurities. The presence of 'Impurity B' (Dibromo) is a common failure mode in low-cost batches.

Critical Quality Attributes (CQAs)

Based on the route above, a "95% Purity" specification is insufficient. You must specifically request data on:

  • Regio-purity: Confirming the bromine is at position 3 (verified by coupling constants in NMR).

  • Over-brominated byproducts: 3,x-dibromo derivatives can act as chain terminators in subsequent cross-coupling reactions.

  • Residual Solvents: High-boiling solvents like Dowtherm A (diphenyl ether) are often used in the cyclization step and are difficult to remove.

Commercial Supply Landscape

Suppliers for this CAS generally fall into three tiers. Your choice should depend on the development stage (Screening vs. Scale-up).

TierSupplier TypeTypical Pack SizePurity ReliabilityRecommended For
Tier 1 Global Catalog (e.g., Sigma-Aldrich, Combi-Blocks)1g – 5gHigh (>98%) Initial screening, reference standards.
Tier 2 Aggregators (e.g., ChemicalBook, MolPort listings)10g – 100gVariable Sourcing from multiple undisclosed labs. Requires rigorous internal QC.
Tier 3 CRO/Bulk Synthesis (e.g., Enamine, WuXi, SynHet)>100g – kgCustom Process development, GMP batches.

Sourcing Recommendation: For medicinal chemistry campaigns, prioritize Tier 1 suppliers for the first 5 grams to establish a baseline biological activity. Switch to Tier 3 for scale-up, ensuring they use the same synthetic route to maintain a consistent impurity profile.

Technical Validation Protocol

Do not assume the Certificate of Analysis (CoA) is accurate. Implement this self-validating protocol upon receipt of any new batch.

Step 1: Identity Verification (NMR)
  • Solvent: DMSO-d₆ (CDCl₃ is poor for solubility).

  • Key Signals:

    • δ ~12.0 ppm (br s, 1H): N-H (Quinolone form).

    • δ ~8.5 ppm (s, 1H): C2-H. This proton is diagnostic. If the bromine were at position 2 (unlikely but possible via different chemistry), this singlet would be missing.

    • δ ~7.0–8.0 ppm (m, 3H): Aromatic protons (H5, H6, H7). Look for F-H coupling patterns.

Step 2: Purity Analysis (HPLC)

Standard reverse-phase conditions are effective.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

Incoming QC Workflow

QC_Workflow Start Receive Shipment (Check Seal/Label) Solubility Solubility Check (DMSO) Start->Solubility NMR 1H NMR & 19F NMR (Identity) Solubility->NMR HPLC HPLC-UV/MS (Purity) NMR->HPLC Decision Does data match Specs? HPLC->Decision Pass Release to Inventory (Store at 2-8°C) Decision->Pass Yes Fail Quarantine & Contact Supplier Decision->Fail No

Figure 2: Standard Operating Procedure (SOP) for incoming material validation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16223765, 3-Bromo-8-fluoro-quinoline. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for the 4-hydroxyquinoline scaffold).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for tautomerism of 4-hydroxyquinolines).

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline (also known as 3-bromo-8-fluoroquinolin-4(1H)-one). This scaffold is a critical intermediate in the development of tyrosine kinase inhibitors (e.g., c-Met, VEGFR) and advanced fluoroquinolone antibiotics.

The 8-fluoro substituent is metabolically stable and modulates the pKa and lipophilicity of the quinoline core, while the 3-bromo position serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to elaborate the scaffold into complex drug candidates.

Retrosynthetic Logic

We employ a Convergent Linear Strategy utilizing the classic Gould-Jacobs reaction , followed by regioselective bromination.

  • Core Construction (Gould-Jacobs): We select this over the Conrad-Limpach synthesis because it favors the 4-hydroxy tautomer (4-quinolone) required for the target, whereas Conrad-Limpach often yields 4-amino or 2-methyl derivatives depending on conditions.

  • Regioselective Functionalization: Bromination is performed after the formation of the quinolone core. The 4-quinolone system exists in equilibrium with its 4-hydroxy tautomer. The C3 position is electron-rich (vinylogous enamine character) and highly susceptible to electrophilic aromatic substitution (

    
    ), ensuring high regioselectivity without affecting the fluorinated benzene ring.
    

Reaction Scheme & Mechanism

The synthesis proceeds in three distinct phases: Condensation/Cyclization, Hydrolysis/Decarboxylation, and Electrophilic Bromination.

ReactionScheme Aniline 2-Fluoroaniline (Starting Material) Enamine Enamine Intermediate (Acrylate) Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate EMME->Enamine Cyclized 8-Fluoro-4-hydroxy- quinoline-3-carboxylate Enamine->Cyclized 250°C Ph2O Cyclization Core 8-Fluoro-4- hydroxyquinoline Cyclized->Core 1. NaOH, H2O 2. Heat (-CO2) Target 3-Bromo-8-fluoro- 4-hydroxyquinoline Core->Target Br2, AcOH Electrophilic Sub.

Figure 1: Synthetic pathway from 2-fluoroaniline to the brominated target. The process relies on the thermal cyclization of the anilinomethylene malonate followed by decarboxylation and regioselective bromination.

Phase 1: Synthesis of the 8-Fluoro-4-hydroxyquinoline Core

This phase builds the heterocyclic ring. The critical control point is the high-temperature cyclization, which requires rapid heating to prevent polymerization.

Materials
  • Substrate: 2-Fluoroaniline (1.0 equiv)

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Solvent: Diphenyl ether (high boiling point medium)

  • Workup: Hexanes or Diethyl ether (for precipitation)

Protocol Steps
  • Condensation (Enamine Formation):

    • Charge a round-bottom flask with 2-fluoroaniline (e.g., 11.1 g, 100 mmol) and EMME (23.8 g, 110 mmol).

    • Heat the neat mixture to 110–120°C for 2 hours.

    • Mechanistic Insight: The reaction is driven by the removal of ethanol.[1][2][3] Use a Dean-Stark trap or open flask with a stream of

      
       to drive the equilibrium forward.
      
    • Monitor by TLC (EtOAc/Hexane). The disappearance of aniline indicates conversion to the diethyl (2-fluorophenylaminomethylene)malonate.

  • Thermal Cyclization (Gould-Jacobs):

    • Pre-heat diphenyl ether (~50 mL per 10g intermediate) to 250°C (reflux) in a separate vessel.

    • Safety Critical: Add the enamine intermediate slowly (dropwise or small portions) to the boiling diphenyl ether.

    • Why: Adding the substrate to already-hot solvent ensures the kinetic energy barrier for cyclization is met immediately, minimizing side reactions (intermolecular polymerization) that occur at intermediate temperatures (150–200°C).

    • Maintain reflux for 30–60 minutes. Evolution of ethanol vapor will be observed.

  • Hydrolysis & Decarboxylation:

    • Cool the mixture to room temperature. The ester intermediate often precipitates. Dilute with hexanes to maximize precipitation; filter and wash with hexanes to remove diphenyl ether.

    • Suspend the solid in 10% NaOH (aq) and reflux for 2–4 hours (Saponification).

    • Acidify with HCl to pH 1–2 to precipitate the carboxylic acid.

    • Decarboxylation: Isolate the acid and heat in a high-boiling solvent (e.g., Quinoline or Diphenyl ether) or neat at 230–250°C until

      
       evolution ceases.
      
    • Result: 8-Fluoro-4-hydroxyquinoline (often an off-white to tan solid).

Phase 2: Regioselective Bromination at C3

The 4-hydroxyquinoline exists largely as the 4-quinolone tautomer. The C3 position is the "beta" carbon of the vinylogous amide system, making it the most nucleophilic site.

Materials
  • Substrate: 8-Fluoro-4-hydroxyquinoline

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS)[4]
    
  • Solvent: Glacial Acetic Acid (AcOH)[5]

  • Quench: Sodium Thiosulfate (

    
    )
    
Protocol Steps
  • Dissolution:

    • Dissolve 8-fluoro-4-hydroxyquinoline (10 mmol) in Glacial Acetic Acid (20 mL). Mild heating (40–50°C) may be required for full solubility.

  • Bromine Addition:

    • Prepare a solution of

      
       (10.5 mmol, 1.05 equiv) in Acetic Acid (5 mL).
      
    • Add the bromine solution dropwise to the quinoline solution at room temperature.

    • Observation: The solution will turn dark orange/red, then fade as bromine is consumed. A precipitate (the product) typically forms as the reaction proceeds.[2]

  • Reaction Monitoring:

    • Stir at room temperature for 2–4 hours.

    • QC Check: LC-MS is preferred over TLC here due to the polarity of the hydroxyquinoline. Look for the mass shift:

      
       (1:1 isotopic pattern).
      
  • Workup:

    • Pour the reaction mixture into ice-water (100 mL).

    • If excess bromine persists (yellow color), add saturated aqueous

      
       until colorless.
      
    • Filter the solid precipitate.[2][6][7]

    • Wash with water (3x) and cold ethanol (1x).

    • Dry under vacuum at 50°C.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield (Cyclization) Temperature too low; Polymerization.Ensure diphenyl ether is at rolling reflux (250°C) before addition.
Incomplete Bromination Poor solubility of starting material.Increase AcOH volume or switch to DMF with NBS (N-bromosuccinimide).
Over-bromination Excess reagent; High Temp.Maintain 1.05 eq of

. Keep temp < 30°C.
Product Color (Dark) Residual Bromine/Oxidation.Wash thoroughly with thiosulfate and cold ethanol. Recrystallize from DMF/EtOH.

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (br s, 1H, NH/OH) - Tautomeric proton.
      
    • 
       8.4 (s, 1H, H-2) - Characteristic singlet for C2-H, deshielded by N and Carbonyl.
      
    • 
       7.9 - 7.3 (m, 3H, Ar-H) - Splitting pattern depends on F-coupling (
      
      
      
      ).
  • MS (ESI+): m/z 241.9/243.9

    
    .
    
  • Melting Point: > 280°C (decomposition typical for high-melting quinolones).

Experimental Workflow Diagram

Workflow Start Start: 2-Fluoroaniline Step1 Mix with EMME (110°C) Remove Ethanol Start->Step1 Check1 TLC: Aniline Consumed? Step1->Check1 Check1->Step1 No Step2 Add to Diphenyl Ether (250°C) Flash Cyclization Check1->Step2 Yes Step3 Hydrolysis (NaOH) & Decarboxylation (Heat) Step2->Step3 Step4 Bromination (Br2/AcOH, RT) Step3->Step4 Finish Filter, Wash, Dry Target Isolated Step4->Finish

Figure 2: Operational workflow for the synthesis. Note the critical decision point at the condensation stage to ensure complete enamine formation before the high-energy cyclization step.

Safety & Handling (HSE)

  • Diphenyl Ether: High boiling point (258°C). Use a heating mantle with sand bath or aluminum block. Do not use oil baths (fire hazard at this temp). Ensure reaction vessel is rated for high thermal stress.

  • Bromine (

    
    ):  Highly toxic and corrosive. Handle only in a functioning fume hood. Wear double nitrile gloves. Have thiosulfate solution ready for spills.
    
  • Hydrofluoric Acid (HF) Potential: While the C-F bond is generally stable, thermal decomposition at >250°C could theoretically release trace HF. Use a scrubber if scaling up >100g.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." BenchChem Protocols. Accessed Oct 2023. Link

  • Liotta, A., et al. "Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction." Journal of Heterocyclic Chemistry, 2000. (General methodology for fluoro-analogs).
  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2019 , 24(2), 163. Link

  • Okten, S., et al. "Bromination of 8-substituted quinolines: Reinvestigation and synthesis of novel phthalonitriles." Records of Natural Products, 2016 .[7] (Provides insight into bromination selectivity). Link

Sources

Application Note: Strategic Functionalization of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the experimental utility of 3-Bromo-8-fluoro-4-hydroxyquinoline (CAS: 1065087-83-3), a high-value heterocyclic building block.

This guide is structured for medicinal chemists requiring actionable protocols for scaffold diversification. It moves beyond basic synthesis to explore the chemo-selective functionalization of this scaffold, leveraging the orthogonal reactivity of the C3-Bromine, C4-Hydroxyl (tautomeric ketone), and the C8-Fluorine metabolic blocker.

Introduction: The "Privileged" Scaffold

3-Bromo-8-fluoro-4-hydroxyquinoline represents a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets.

Key Structural Advantages[1]
  • C3-Bromine Handle: A pre-installed "chemical hook" ready for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling rapid library expansion into 3-aryl or 3-alkynyl derivatives.

  • C8-Fluorine Substitution:

    • Metabolic Stability: Blocks the C8 position from CYP450-mediated oxidative metabolism (a common clearance pathway for quinolines).

    • Electronic Modulation: Lowers the pKa of the ring nitrogen, influencing bioavailability and binding affinity.

  • C4-Hydroxy/Quinolone Core: Exists in tautomeric equilibrium (4-hydroxyquinoline

    
     4-quinolone). This moiety serves as the gateway to 4-chloro  derivatives, enabling SNAr reactions to install amine-based pharmacophores (e.g., for kinase inhibition).
    

Strategic Workflow & Decision Tree

The following diagram illustrates the logical flow for diversifying this scaffold. The critical decision point is whether to functionalize the C4 position (via chlorination) or the C3 position (via cross-coupling) first.

Recommendation: For kinase inhibitor libraries, Route A (Chlorination


 SNAr 

Suzuki)
is preferred to avoid catalyst poisoning by the free 4-OH group and to prevent chemoselectivity issues during Pd-coupling.

G cluster_legend Reaction Type Start 3-Bromo-8-fluoro- 4-hydroxyquinoline Step1 Step 1: C4 Activation (Chlorination) Start->Step1 POCl3, Reflux Intermediate1 3-Bromo-4-chloro- 8-fluoroquinoline Step1->Intermediate1 Step2 Step 2: C4 Substitution (S_NAr Reaction) Intermediate1->Step2 R-NH2, Heat Intermediate2 4-Amino-3-bromo- 8-fluoroquinoline Step2->Intermediate2 Step3 Step 3: C3 Diversification (Suzuki Coupling) Intermediate2->Step3 Ar-B(OH)2, Pd(0) Final Final Drug Candidate (3-Aryl-4-amino-8-fluoroquinoline) Step3->Final key Red: Activation | Yellow: Nucleophilic Sub | Green: Cross-Coupling

Figure 1: Strategic workflow for the sequential functionalization of the 3-bromo-8-fluoro-4-hydroxyquinoline scaffold.

Experimental Protocols

Protocol A: Activation of C4 (Chlorination)

This step converts the tautomeric hydroxyl group into a reactive chloride leaving group.

  • Objective: Synthesis of 3-Bromo-4-chloro-8-fluoroquinoline.

  • Mechanism: Deoxychlorination using Phosphoryl Chloride (POCl3).

Materials:

  • 3-Bromo-8-fluoro-4-hydroxyquinoline (1.0 eq)[1]

  • Phosphoryl Chloride (POCl3) (5.0 - 10.0 eq) [Solvent & Reagent]

  • Optional: Catalytic DMF (2-3 drops) to form the Vilsmeier-Haack reagent in situ for sluggish reactions.

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend the starting quinoline in neat POCl3.

  • Reaction: Heat the mixture to reflux (105°C) . The suspension will gradually clear as the starting material is consumed and the chlorinated product (soluble in POCl3) is formed.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). Reaction typically completes in 2–4 hours.

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl3 under reduced pressure (rotary evaporator) to yield a thick oil.

    • Slowly pour the residue onto crushed ice/water with vigorous stirring (Exothermic hydrolysis of residual POCl3).

    • Neutralize the aqueous suspension with saturated NaHCO3 or NH4OH to pH 8.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Usually sufficiently pure for the next step. If needed, purify via flash column chromatography (Hexane/EtOAc).

Protocol B: C4 Functionalization (SNAr)

Displacement of the 4-chloro substituent with an amine is the primary method for introducing solubility-enhancing groups or specific binding motifs.

  • Objective: Synthesis of 4-Amino-3-bromo-8-fluoroquinoline derivatives.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • 3-Bromo-4-chloro-8-fluoroquinoline (1.0 eq)

  • Amine Nucleophile (e.g., Aniline, Morpholine, Piperazine) (1.2 - 1.5 eq)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Optional Base: TEA or DIPEA (if using a salt form of the amine).

Procedure:

  • Setup: Dissolve the chloro-quinoline in iPrOH (approx. 0.2 M concentration).

  • Addition: Add the amine nucleophile.

  • Reaction: Heat to reflux (80-85°C) for 4–12 hours.

    • Note: The 3-Bromo group is electron-withdrawing, which activates the 4-position for SNAr, making this reaction generally facile.

  • Workup:

    • Upon cooling, the product often precipitates as the hydrochloride salt (if no external base was added).

    • Filter the solid and wash with cold ether.

    • Alternative: If no precipitate forms, concentrate solvent, dilute with EtOAc, wash with water/brine, and dry.

Protocol C: C3 Diversification (Suzuki-Miyaura Coupling)

The 3-bromo position is sterically accessible and highly reactive towards Pd(0), allowing for the installation of aryl/heteroaryl "tails".

  • Objective: Synthesis of 3-Aryl-8-fluoro-4-substituted-quinoline.

  • Mechanism: Pd(0)-catalyzed cross-coupling cycle (Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination).

Materials:

  • 3-Bromo-quinoline intermediate (from Protocol B) (1.0 eq)[2]

  • Boronic Acid/Ester (1.2 - 1.5 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases).

  • Base: 2M Aqueous Na2CO3 or K2CO3 (2.0 - 3.0 eq).

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and solvent. Sparge with Argon/Nitrogen for 5–10 minutes to remove O2 (Crucial for catalyst longevity).

  • Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vessel under inert atmosphere.

  • Reaction: Heat to 90–100°C (oil bath) or 120°C (Microwave, 30 min).

  • Workup:

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[3]

    • Wash the filtrate with water and brine.

  • Purification: Flash column chromatography is required to separate the product from de-halogenated byproducts or homocoupled boronic acids.

Analytical Data Summary (Expected)

Functional Group1H NMR Characteristic (DMSO-d6)Key Shift / Feature
4-OH (Tautomer) Broad singlet > 11.0 ppmNH of quinolone form (often invisible due to exchange).
3-H (Product) Singlet ~ 8.0 - 8.5 ppmDisappearance of this signal confirms 3-substitution.
8-F Coupling Multiplet splitting8-F couples with 7-H and 6-H, creating complex splitting patterns in the aromatic region (7.0-8.0 ppm).
C-Cl (Intermediate) Downfield shift of H5Loss of broad OH/NH peak; sharpening of aromatic signals.

References

  • Synthesis of 4-substituted quinolines

    • Organic Syntheses Procedure: 3-Bromo-4-hydroxytoluene (Analogous chemistry).
    • Source: [Organic Syntheses, Coll.[4] Vol. 3, p.130]([Link])

  • Suzuki Coupling on Quinolines

    • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines and quinoline deriv
    • Source:

  • Biological Activity of 8-Hydroxyquinolines

    • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
    • Source:

  • Commercial Availability & Properties

    • 3-Bromo-8-fluoro-4-hydroxyquinoline Product D
    • Source:

Sources

Application Notes and Protocols: 3-Bromo-8-fluoro-4-hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of 3-Bromo-8-fluoro-4-hydroxyquinoline as a potential fluorescent probe for the detection of metal ions. This document outlines the underlying scientific principles, offers a plausible synthetic route, and details a generalized experimental protocol for its application in metal ion sensing. It is intended to serve as a foundational resource for researchers initiating studies with this compound.

Introduction: The Promise of Quinoline-Based Fluorescent Probes

Fluorescent chemosensors are invaluable tools in analytical chemistry, biochemistry, and environmental science, offering high sensitivity and real-time detection of various analytes.[1] Among the diverse families of fluorophores, quinoline and its derivatives have emerged as a significant class of compounds for the design of metal ion probes.[2] The rigid, planar structure of the quinoline ring system provides a stable scaffold with favorable photophysical properties, while the presence of nitrogen and a hydroxyl group in 8-hydroxyquinolines creates an excellent chelation site for metal ions.[2][3] The coordination of a metal ion to the 8-hydroxyquinoline core can significantly alter the electronic properties of the molecule, leading to a detectable change in its fluorescence, such as enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength.[4][5]

3-Bromo-8-fluoro-4-hydroxyquinoline is a halogenated derivative of the 4-hydroxyquinoline scaffold. While specific literature on its application as a fluorescent probe is emerging, its structural similarity to the well-established 8-hydroxyquinoline class of sensors suggests its potential for selective metal ion detection. The introduction of bromine and fluorine atoms can modulate the electronic and photophysical properties of the quinoline core, potentially enhancing selectivity and sensitivity towards specific metal ions.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₉H₅BrFNO[6]
Molecular Weight 242.04 g/mol
Appearance Solid (predicted)
CAS Number 1065087-83-3[6]

Proposed Synthesis

A plausible synthetic route for 3-Bromo-8-fluoro-4-hydroxyquinoline can be adapted from established methods for the synthesis of similar bromo-hydroxyquinoline derivatives. A potential two-step process is outlined below, starting from 8-fluoro-4-hydroxyquinoline.

Synthesis_of_3-Bromo-8-fluoro-4-hydroxyquinoline cluster_0 Step 1: Protection of Hydroxyl Group cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection 8-fluoro-4-hydroxyquinoline 8-Fluoro-4-hydroxyquinoline Protected_Intermediate Protected 8-Fluoro-4-hydroxyquinoline 8-fluoro-4-hydroxyquinoline->Protected_Intermediate Base, Solvent Protecting_Agent Protecting Agent (e.g., Benzyl bromide) Protecting_Agent->Protected_Intermediate Protected_Bromo_Intermediate Protected 3-Bromo-8-fluoro-4-hydroxyquinoline Protected_Intermediate->Protected_Bromo_Intermediate Solvent Brominating_Agent Brominating Agent (e.g., N-Bromosuccinimide) Brominating_Agent->Protected_Bromo_Intermediate Final_Product 3-Bromo-8-fluoro-4-hydroxyquinoline Protected_Bromo_Intermediate->Final_Product Deprotection_Reagent Deprotection Reagent (e.g., H₂, Pd/C) Deprotection_Reagent->Final_Product

Caption: Proposed synthetic pathway for 3-Bromo-8-fluoro-4-hydroxyquinoline.

Protocol for Synthesis (Hypothetical):

  • Step 1: Protection of the Hydroxyl Group. The hydroxyl group of 8-fluoro-4-hydroxyquinoline is first protected to prevent side reactions during bromination. This can be achieved using a suitable protecting group, such as a benzyl group, by reacting it with benzyl bromide in the presence of a base.

  • Step 2: Bromination. The protected intermediate is then subjected to bromination. A common and effective brominating agent for such systems is N-Bromosuccinimide (NBS) in a suitable solvent like glacial acetic acid.[7] The reaction is typically heated to facilitate the electrophilic substitution at the 3-position of the quinoline ring.

  • Step 3: Deprotection. The final step involves the removal of the protecting group to yield the desired 3-Bromo-8-fluoro-4-hydroxyquinoline. For a benzyl group, this is often accomplished through catalytic hydrogenation.

Disclaimer: This is a proposed synthetic route based on established chemical principles for similar molecules. The actual experimental conditions, including reagents, solvents, temperatures, and reaction times, will require optimization for this specific compound.

Principle of Metal Ion Detection

The fluorescence of 8-hydroxyquinoline derivatives is often quenched in their free form due to mechanisms like photoinduced electron transfer (PET). Upon chelation with a metal ion, this quenching pathway can be inhibited, leading to a significant enhancement of fluorescence ("turn-on" sensing). The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate ligand, forming a stable complex with the metal ion.

Sensing_Mechanism Probe 3-Bromo-8-fluoro-4-hydroxyquinoline (Low Fluorescence) Complex [Probe-Mⁿ⁺] Complex (High Fluorescence) Probe->Complex Chelation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex

Caption: General mechanism of fluorescence enhancement upon metal ion chelation.

Experimental Protocol for Metal Ion Sensing

The following is a generalized protocol for evaluating the efficacy of 3-Bromo-8-fluoro-4-hydroxyquinoline as a fluorescent probe for metal ions. Researchers should note that optimization of various parameters is crucial for achieving reliable and reproducible results.

1. Materials and Reagents:

  • 3-Bromo-8-fluoro-4-hydroxyquinoline

  • High-purity solvents (e.g., DMSO, ethanol, acetonitrile, deionized water)

  • A selection of metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, Pb²⁺, Cd²⁺, etc.)

  • Buffer solutions (for pH control)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Probe Stock Solution: Prepare a stock solution of 3-Bromo-8-fluoro-4-hydroxyquinoline (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol. Store in the dark to prevent photodegradation.

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts in deionized water.

3. Determination of Photophysical Properties:

  • UV-Vis Absorption Spectrum: Dilute the probe stock solution to a suitable concentration (e.g., 10 µM) in the chosen solvent system. Record the absorption spectrum to determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission Spectrum: Excite the diluted probe solution at its λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

4. Metal Ion Titration Experiment:

This experiment aims to determine the selectivity and sensitivity of the probe towards different metal ions.

Titration_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prepare_Probe Prepare Probe Solution (e.g., 10 µM) Add_Probe Add Probe Solution to Cuvette Prepare_Probe->Add_Probe Prepare_Ions Prepare Metal Ion Solutions (various concentrations) Add_Ion Add Aliquots of Metal Ion Solution Prepare_Ions->Add_Ion Record_Initial Record Initial Fluorescence Add_Probe->Record_Initial Record_Initial->Add_Ion Record_Fluorescence Record Fluorescence Spectrum after each addition Add_Ion->Record_Fluorescence Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] Record_Fluorescence->Plot_Data Repeat for all metal ions Determine_Parameters Determine Selectivity, Sensitivity, and Limit of Detection (LOD) Plot_Data->Determine_Parameters

Sources

Topic: Analytical Methods for the Quantification of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline, a halogenated quinoline derivative of significant interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods, this document outlines three distinct, field-proven techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine quality control and content uniformity, Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity bioanalysis, and Gas Chromatography-Mass Spectrometry (GC-MS) as a supplementary method. Each protocol is presented with an in-depth explanation of the scientific rationale behind methodological choices, system suitability criteria to ensure self-validation, and performance expectations. This document is intended for researchers, analytical scientists, and drug development professionals requiring accurate quantification of this compound in diverse matrices.

Introduction and Analyte Overview

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The specific compound, 3-Bromo-8-fluoro-4-hydroxyquinoline, incorporates several key structural features: a bromine atom, a fluorine atom, and a hydroxyl group on the quinoline core. These modifications can significantly influence the molecule's physicochemical properties and pharmacological activity. The development of any new chemical entity requires precise and accurate analytical methods to support formulation, stability testing, pharmacokinetic studies, and quality control.

This guide provides a multi-platform approach to the quantification of 3-Bromo-8-fluoro-4-hydroxyquinoline, ensuring that laboratories can select the method best suited for their specific requirements, from high-throughput screening to rigorous GMP-compliant release testing.

Physicochemical Properties & Safety Considerations

A thorough understanding of the analyte's properties is fundamental to analytical method development.

  • Compound: 3-Bromo-8-fluoro-4-hydroxyquinoline

  • CAS Number: 1065087-83-3

  • Molecular Formula: C₉H₅BrFNO

  • Molecular Weight: 242.04 g/mol

  • Structure:

    
    
    
  • Tautomerism: It is crucial to recognize that 4-hydroxyquinolines exist in tautomeric equilibrium with 4-quinolones.[3] This equilibrium can be influenced by solvent and pH, affecting chromatographic retention and spectral properties. The keto form is often the major tautomer in neutral solutions.[4]

Safety Precautions: Based on available safety data, 3-Bromo-8-fluoro-4-hydroxyquinoline is classified as harmful if swallowed and can cause serious eye irritation or damage.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine analysis, ideal for assessing purity, performing assay quantification in drug substances, and analyzing formulated products.

Principle and Rationale

Reverse-phase chromatography separates compounds based on their hydrophobicity. The stationary phase (e.g., C18) is non-polar, while the mobile phase is a more polar mixture, typically of water and a miscible organic solvent like acetonitrile or methanol. 3-Bromo-8-fluoro-4-hydroxyquinoline, being a moderately polar molecule, is well-retained on a C18 column.

  • Expertise & Experience (Causality Behind Choices):

    • Column: A C18 stationary phase is selected for its versatility and proven performance with a wide range of aromatic compounds.

    • Mobile Phase: Acetonitrile is chosen over methanol as the organic modifier due to its lower UV cutoff and often superior peak shapes for heterocyclic compounds.

    • Acidic Modifier: The addition of 0.1% formic acid to the mobile phase serves two critical functions: 1) It suppresses the ionization of the 4-hydroxyl group and protonates the quinoline nitrogen, leading to sharper, more symmetrical peaks by minimizing secondary interactions with the stationary phase. 2) It ensures consistent retention times by maintaining a stable pH.[6]

    • Detection Wavelength: Quinolone systems exhibit strong UV absorbance.[7] A photodiode array (PDA) detector is used to scan across a range of wavelengths to identify the absorbance maxima (λmax), ensuring maximum sensitivity. Typical λmax values for quinolines are found in the 230-260 nm and 310-330 nm regions.

Detailed Experimental Protocol: HPLC-UV

2.2.1 Reagents and Materials

  • 3-Bromo-8-fluoro-4-hydroxyquinoline reference standard

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, >18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes (Class A)

  • 0.22 µm syringe filters (PTFE or nylon)

2.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Solution with a 50:50 mixture of Mobile Phase A and B.

2.2.3 HPLC System Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A (0.1% FA in H₂O) and B (0.1% FA in ACN)
Gradient Program 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Photodiode Array (PDA)

| Detection Wavelength | Monitor at λmax (determined from standard scan, e.g., 245 nm) |

2.2.4 Data Analysis

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis. The R² value should be ≥ 0.999.

  • Inject the unknown samples (filtered prior to injection) and calculate their concentration using the regression equation from the calibration curve.

Trustworthiness: System Suitability Testing (SST)

To ensure the validity of the results on any given day, a system suitability test must be performed before sample analysis. This is a self-validating step based on ICH guidelines.[8]

SST ParameterAcceptance Criteria
Replicate Injections Inject the mid-point standard (e.g., 25 µg/mL) five times.
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis ref_std Reference Standard stock_sol Stock Solution (1 mg/mL in MeOH) ref_std->stock_sol Weigh & Dissolve cal_std Calibration Standards (1-100 µg/mL) stock_sol->cal_std Serial Dilution hplc HPLC-PDA System cal_std->hplc cal_curve Calibration Curve (R² ≥ 0.999) hplc->cal_curve sst System Suitability Test (5 injections) sst->hplc quant Quantification of Sample cal_curve->quant sample Unknown Sample (Prepare & Filter) sample->hplc

Caption: Workflow for quantification via HPLC-UV.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in plasma or trace impurity analysis, LC-MS is the superior choice.

Principle and Rationale

This method couples the separation power of HPLC with the sensitive and specific detection of a mass spectrometer.

  • Expertise & Experience (Causality Behind Choices):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode (ESI+) is selected. The quinoline nitrogen is basic and readily accepts a proton, forming a stable [M+H]⁺ ion, making it ideal for ESI+.

    • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is preferred for quantitative analysis due to its ability to perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This technique involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the second, and detecting a specific fragment ion in the third. This process dramatically reduces background noise and enhances specificity.

    • Internal Standard (IS): The use of a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or D) version of the analyte is the gold standard for an internal standard. If unavailable, a structurally similar compound with close chromatographic retention but a different mass (e.g., a chloro- or methyl-analog) can be used to compensate for variations in sample preparation, injection volume, and matrix effects.

    • Sample Preparation: For biological matrices like plasma, sample cleanup is essential to remove proteins and phospholipids that interfere with ionization. Protein precipitation is a rapid method, while Solid Phase Extraction (SPE) offers cleaner extracts and the potential for sample concentration.[9]

Detailed Experimental Protocol: LC-MS

3.2.1 Reagents and Materials

  • All reagents from Section 2.2.1.

  • Internal Standard (IS).

  • Control matrix (e.g., drug-free rat plasma).

  • Acetonitrile with 1% formic acid (for protein precipitation).

3.2.2 Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., at 500 ng/mL).

  • Add 150 µL of cold acetonitrile containing 1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3.2.3 LC-MS System Parameters

Parameter Condition
LC System UPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% FA in H₂O, B: 0.1% FA in ACN
Gradient Optimized for fast analysis (e.g., 2-98% B in 3 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode ESI Positive (ESI+)
MRM Transitions Analyte: m/z 242.0 → [Fragment 1], 244.0 → [Fragment 1]IS: [Precursor] → [Product]

| Key MS Settings | Capillary Voltage: 3.0 kV, Source Temp: 150°C, Desolvation Temp: 400°C |

Note: Precursor ions reflect the isotopic distribution of Bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br). Fragment ions and collision energies must be optimized by infusing a pure standard.

Trustworthiness: Quality Control

For bioanalytical work, the protocol's trustworthiness is established by analyzing calibration standards and Quality Control (QC) samples (low, mid, high concentrations) with each batch of unknown samples. Acceptance is based on regulatory guidance (e.g., FDA Bioanalytical Method Validation).

Visualization: LC-MS Bioanalysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Cold ACN + 1% FA) add_is->ppt centrifuge Centrifuge (14,000 x g) ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System (ESI+, MRM Mode) supernatant->lcms data_proc Data Processing (Peak Area Ratio vs. Conc.) lcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for bioanalysis via LC-MS/MS.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can serve as an alternative or confirmatory method, particularly for identifying volatile impurities. The 4-hydroxyquinoline's polar hydroxyl group necessitates derivatization to enhance volatility and thermal stability.

Principle and Rationale

GC separates compounds based on their boiling points and interactions with a stationary phase in a heated column. The eluting compounds are then ionized (typically by electron impact, EI), fragmented, and detected by a mass spectrometer.

  • Expertise & Experience (Causality Behind Choices):

    • Derivatization: Silylation is a common and effective derivatization technique for hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective, replacing the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and prevents peak tailing.

    • Column: A mid-polarity column, such as a DB-5MS or DB-17MS, is suitable for separating the derivatized analyte from other matrix components.[10][11]

    • Ionization: Electron Impact (EI) ionization is used because it creates reproducible fragmentation patterns that can be compared against spectral libraries for identification purposes.

Detailed Experimental Protocol: GC-MS

4.2.1 Sample Derivatization

  • Prepare a dried extract of the sample (e.g., by evaporating the solvent from a liquid-liquid extraction).

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4.2.2 GC-MS System Parameters

Parameter Condition
GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280°C, Splitless mode
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS Ion Source Temp 230°C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range Scan m/z 50 - 450

| Quantification | Selected Ion Monitoring (SIM) of characteristic ions |

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Sample Extract dry Evaporate to Dryness sample->dry deriv Derivatize with BSTFA (70°C, 30 min) dry->deriv gcms GC-MS System (EI, Scan/SIM Mode) deriv->gcms library Spectral Library Search (Identification) gcms->library quant Quantification (SIM) gcms->quant

Caption: Workflow for analysis via GC-MS with derivatization.

Analytical Method Validation Summary

All quantitative methods used in regulated environments must be validated to demonstrate they are fit for their intended purpose.[12] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13]

The following table summarizes the key validation parameters and typical acceptance criteria for the primary HPLC-UV method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity index > 99%; No interference at the analyte's retention time from blank or placebo.
Linearity To demonstrate a proportional relationship between signal and concentration.R² ≥ 0.999 over the specified range.
Range The concentration interval where the method is accurate and precise.Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the measured value to the true value.% Recovery of 98.0% - 102.0% for spiked samples at 3 levels.
Precision (Repeatability)The agreement between multiple measurements of the same sample.% RSD ≤ 2.0% for ≥ 6 determinations at 100% of the test concentration.
Precision (Intermediate)The method's performance under varied conditions (days, analysts).% RSD ≤ 2.0% across different days/analysts.
LOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10; Accuracy and precision criteria met.
Robustness The method's resilience to small, deliberate variations in parameters.System suitability parameters remain within acceptance criteria.

Conclusion

This document provides a comprehensive framework for the quantitative analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline.

  • RP-HPLC-UV is the recommended primary method for quality control, assay, and purity testing due to its simplicity, robustness, and cost-effectiveness.

  • LC-MS/MS is the method of choice for bioanalysis or any application requiring picogram-level sensitivity and high selectivity.

  • GC-MS serves as a valuable confirmatory technique, especially for structural elucidation of volatile related substances following derivatization.

The selection of the appropriate method should be based on the specific analytical challenge, including the sample matrix, required sensitivity, and available instrumentation. Each protocol presented herein is designed to be a self-validating system when operated under the specified system suitability criteria, ensuring the generation of trustworthy and reproducible data.

References

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200). [Link]

  • Lu, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of the Serbian Chemical Society. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC. [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

  • Ahmad, B., et al. (2021). GC-MS/MS-Based Phytochemical Screening of Therapeutic Potential of Calligonum polygonoides L. Flower Bud against Chronic. Pharmacognosy Magazine. [Link]

  • Podeszwa, E., et al. (2016). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem. [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 136-148). [Link]

  • de Oliveira, E. F., et al. (2019). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • Taha, M., et al. (2022). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557). [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

  • Qu, R., et al. (2021). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry. [Link]

  • AMSbio. (2023). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Al-Omar, M. A. (2010). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • DeRienz, K., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants. Current Protocols in Toxicology. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-8-fluoro-quinoline. PubChem. [Link]

  • Fodor, K., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • G. S. S. R. K. Naidu, et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

Sources

Using 3-Bromo-8-fluoro-4-hydroxyquinoline in anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-8-fluoro-4-hydroxyquinoline in Anticancer Drug Discovery

Executive Summary

The compound 3-Bromo-8-fluoro-4-hydroxyquinoline (CAS: 1065087-83-3) represents a "privileged scaffold" in medicinal chemistry, specifically for the development of dual-mechanism anticancer agents. Its structural core integrates three critical pharmacophoric features:

  • 8-Fluoro Substitution: Modulates pKa and lipophilicity while blocking metabolic hydroxylation at the C8 position, a common clearance pathway for quinoline drugs.

  • 3-Bromo Handle: A versatile site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce biaryl systems essential for kinase binding (e.g., VEGFR, c-Met).

  • 4-Hydroxy/Quinolone Tautomer: Serves as a precursor for 4-aminoquinolines (via 4-chloro intermediates) or as a hydrogen-bond donor/acceptor motif in the ATP-binding pocket of kinases.

This guide outlines the optimal synthetic workflows for transforming this building block into libraries of Type I Kinase Inhibitors and DNA Intercalators , supported by validated experimental protocols.

Chemical Biology & Mechanism of Action

The utility of this scaffold lies in its ability to access two distinct anticancer modalities depending on the derivatization pathway.

Pathway A: Kinase Inhibition (3-Aryl-4-quinolones)

By functionalizing the C3 position with aryl groups, the scaffold mimics the adenine ring of ATP. The 8-fluoro group creates an electronic environment that enhances interaction with the "hinge region" of tyrosine kinases (e.g., VEGFR-2, c-Met), while the 4-oxo group accepts hydrogen bonds from the backbone amide of the kinase.

Pathway B: DNA Intercalation & Autophagy Inhibition (4-Aminoquinolines)

Converting the 4-OH to a 4-amino side chain (similar to Chloroquine) creates compounds that accumulate in lysosomes (ion trapping). The 8-fluoro substituent lowers the pKa of the quinoline nitrogen compared to the non-fluorinated analog, potentially enhancing lysosomal retention and inhibiting autophagy—a survival mechanism for resistant cancer cells.

G Scaffold 3-Bromo-8-fluoro- 4-hydroxyquinoline Suzuki Pd-Catalyzed Coupling (C3) Scaffold->Suzuki Pathway A Chlorination POCl3 Deoxychlorination (C4) Scaffold->Chlorination Pathway B KinaseInhib 3-Aryl-8-fluoro- 4-quinolinones Suzuki->KinaseInhib Target1 Target: VEGFR/c-Met (Angiogenesis Inhibition) KinaseInhib->Target1 SNAr Nucleophilic Substitution (with Diamines) Chlorination->SNAr Intercalator 4-Amino-8-fluoro- quinolines SNAr->Intercalator Target2 Target: Lysosome/DNA (Autophagy Inhibition) Intercalator->Target2

Caption: Divergent synthesis pathways transforming the 3-bromo-8-fluoro scaffold into kinase inhibitors (top) or autophagy inhibitors (bottom).

Experimental Protocols

Protocol 1: Activation of the Scaffold (Synthesis of 3-Bromo-4-chloro-8-fluoroquinoline)

Objective: Convert the unreactive 4-hydroxy group into a reactive 4-chloro leaving group for subsequent amination.

Reagents:

  • 3-Bromo-8-fluoro-4-hydroxyquinoline (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (5.0 eq) – Caution: Corrosive

  • Solvent: Acetonitrile (optional, or run neat)

Procedure:

  • Place 3-Bromo-8-fluoro-4-hydroxyquinoline (500 mg, 2.06 mmol) in a dry round-bottom flask under Argon.

  • Add POCl₃ (1.0 mL, ~10 mmol) dropwise.

  • Heat the mixture to reflux (105°C) for 2–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (polar, baseline) should disappear, replaced by a non-polar spot (Rf ~0.8).

  • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (50 g) with vigorous stirring. Exothermic reaction.

  • Neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extract with Dichloromethane (3 x 20 mL). Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Yield: Expect ~85-95% of a beige solid. This intermediate is stable and can be stored.

Protocol 2: C3-Diversification via Suzuki-Miyaura Coupling

Objective: Introduce an aryl group at the 3-position to create the kinase inhibitor pharmacophore.

Reagents:

  • 3-Bromo-8-fluoro-4-hydroxyquinoline (or the 4-OMe protected derivative) (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • In a microwave vial, combine the quinoline scaffold (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(PPh₃)₄ (29 mg).

  • Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.5 mL).

  • Purge with Nitrogen for 2 minutes. Cap the vial.

  • Heat at 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

  • Filter through a Celite pad to remove Palladium residues.

  • Dilute with water and extract with EtOAc.

  • Purify via flash chromatography (Gradient: 0-50% EtOAc in Hexane).

Protocol 3: C4-Amination (Synthesis of 4-Amino-8-fluoroquinolines)

Objective: Introduce a diamine side chain to mimic Chloroquine-like antimalarial/anticancer activity.

Reagents:

  • 3-Bromo-4-chloro-8-fluoroquinoline (from Protocol 1) (1.0 eq)

  • Diamine (e.g., N,N-diethyl-1,4-pentanediamine) (3.0 eq)

  • Solvent: Ethanol or Phenol (melt)

Procedure:

  • Dissolve 3-Bromo-4-chloro-8-fluoroquinoline (0.5 mmol) in Ethanol (5 mL).

  • Add the amine (1.5 mmol).

  • Heat to reflux for 6–8 hours.

  • Monitor by TLC. If conversion is slow, add a catalytic amount of NaI (Finkelstein condition) or switch solvent to 2-ethoxyethanol (higher boiling point).

  • Concentrate solvent. Basify with 1M NaOH.

  • Extract with DCM. The product is often an oil or low-melting solid. Convert to Hydrochloride salt (HCl/Ether) for stability and biological testing.

Data Analysis & Validation

When evaluating the synthesized library, organize data to correlate structural changes with biological potency.

Table 1: Recommended SAR Data Structure

Compound IDR3 SubstituentR4 SubstituentC8 SubstituentIC50 (MCF-7) [µM]IC50 (Kinase) [nM]
Ref (CQ) HNH-CH(Me)-(CH2)3-NEt2Cl15.2N/A
BFQ-01 BrClF>50 (Inactive)N/A
BFQ-02 4-F-PhenylOHF8.4120 (c-Met)
BFQ-03 BrNH-CH(Me)-(CH2)3-NEt2F2.1 >1000

Interpretation:

  • BFQ-01: The intermediate (4-Cl) is generally inactive due to lack of hydrogen bonding or intercalation ability.

  • BFQ-02: Introduction of the aryl group (Protocol 2) activates Kinase inhibition.

  • BFQ-03: Introduction of the amine side chain (Protocol 3) activates cytotoxicity via lysosomal/DNA targeting, often outperforming the reference (Chloroquine) due to the 8-fluoro/3-bromo modification.

Safety & Handling

  • 3-Bromo-8-fluoro-4-hydroxyquinoline: Irritant. Avoid inhalation of dust.

  • POCl₃: Highly corrosive and reacts violently with water. Use only in a fume hood with dry glassware.

  • Palladium Catalysts: Heavy metal waste must be segregated.

References

  • BenchChem. (2025).[1] 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid Biological Activities.[2][3] Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis of 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Plasmodium falciparum.[4][5] PLOS ONE.[4] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chemical Reviews.[6] Retrieved from

  • BenchChem. (2025).[1] Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Retrieved from

  • PubChem. (2025). Compound Summary: 3-Bromo-8-fluoroquinoline. Retrieved from

Sources

Application Notes and Protocols for Antimicrobial Screening of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Novel Quinolone Derivatives in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Quinolone scaffolds have historically been a rich source of effective antibacterial agents, with their mechanism of action primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3] The introduction of fluorine atoms and other substitutions on the quinolone ring has been shown to enhance antimicrobial efficacy and broaden the spectrum of activity.[4][5] 3-Bromo-8-fluoro-4-hydroxyquinoline is a novel compound that, based on its structural similarity to known fluoroquinolones and hydroxyquinolines, warrants thorough investigation for its antimicrobial potential.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust and reproducible antimicrobial screening of 3-Bromo-8-fluoro-4-hydroxyquinoline. The protocols detailed herein are grounded in established methodologies and are designed to provide a clear understanding of the compound's potential as an antimicrobial agent.

Part 1: Foundational Screening Assays

The initial assessment of a novel compound's antimicrobial properties is typically achieved through a combination of diffusion and dilution assays. These methods provide both qualitative and quantitative data on the compound's efficacy against a panel of clinically relevant microorganisms.

Agar Well Diffusion Assay: A Primary Qualitative Screen

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[8][9] It provides a qualitative assessment of the compound's ability to inhibit microbial growth, visualized as a zone of inhibition.

An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, into which a solution of the test compound is added. The compound diffuses through the agar, creating a concentration gradient. If the compound possesses antimicrobial activity, a clear zone will be observed around the well where microbial growth is inhibited.[10][11]

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare Mueller-Hinton Agar (MHA) plates P2 Prepare standardized microbial inoculum (0.5 McFarland) P1->P2 P3 Prepare stock solution of 3-Bromo-8-fluoro-4-hydroxyquinoline in a suitable solvent (e.g., DMSO) P2->P3 S1 Inoculate MHA plates with the microbial suspension S2 Create wells (6-8 mm diameter) in the agar S1->S2 S3 Add a defined volume of the test compound solution to the wells S2->S3 S4 Incubate plates under appropriate conditions S3->S4 A1 Measure the diameter of the zone of inhibition (in mm) S4->A1 A2 Compare with positive and negative controls A1->A2

Caption: Workflow for the Agar Well Diffusion Assay.

  • Media and Inoculum Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm.[12]

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing against the inside of the tube.[12]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]

  • Well Preparation and Compound Application:

    • Aseptically create wells of 6-8 mm in diameter in the inoculated agar using a sterile cork borer.[10]

    • Prepare a stock solution of 3-Bromo-8-fluoro-4-hydroxyquinoline in a suitable solvent (e.g., DMSO). Prepare serial dilutions if necessary.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[10]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation and Data Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Disk Diffusion Assay (Kirby-Bauer Method): A Standardized Approach

The disk diffusion method is a standardized technique for assessing antimicrobial susceptibility and is widely used in clinical microbiology.[12][14]

Similar to the agar well diffusion method, this assay involves the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with a test microorganism.[13][15] The size of the resulting zone of inhibition is correlated with the susceptibility of the microorganism to the compound.

  • Inoculum and Plate Preparation:

    • Follow the same procedure for inoculum and MHA plate preparation as described for the agar well diffusion assay.[12]

  • Disk Preparation and Application:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the 3-Bromo-8-fluoro-4-hydroxyquinoline solution.

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.[16]

    • Gently press the disks to ensure complete contact with the agar.

    • Include standard antibiotic disks as positive controls and a blank disk (impregnated with solvent only) as a negative control.

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Measure the diameter of the zones of inhibition.

    • The results are interpreted as susceptible, intermediate, or resistant based on standardized charts, although for a novel compound, the initial focus will be on the relative zone sizes.

Part 2: Quantitative Assessment of Antimicrobial Potency

While diffusion assays provide a good initial indication of antimicrobial activity, dilution methods are essential for determining the minimum concentration of a compound required to inhibit or kill a microorganism.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is defined as the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.[18]

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity to determine the MIC.[19]

BrothMicrodilution cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis P1 Prepare serial dilutions of 3-Bromo-8-fluoro-4-hydroxyquinoline in a 96-well plate S1 Inoculate each well with the microbial suspension P1->S1 P2 Prepare standardized microbial inoculum P2->S1 S2 Include growth and sterility controls S1->S2 S3 Incubate the plate under appropriate conditions S2->S3 A1 Visually or spectrophotometrically assess microbial growth S3->A1 A2 Determine the MIC (lowest concentration with no visible growth) A1->A2

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

  • Plate Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of 3-Bromo-8-fluoro-4-hydroxyquinoline in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized microbial inoculum as previously described.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well (except the sterility control) with 100 µL of the diluted inoculum.

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Determining the Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), a Minimum Bactericidal Concentration (MBC) assay can be performed as a follow-up to the MIC assay.

  • From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for the interpretation of screening results.

Table 1: Hypothetical Antimicrobial Activity of 3-Bromo-8-fluoro-4-hydroxyquinoline
MicroorganismAssay TypeResult
Staphylococcus aureus ATCC 25923Agar Well DiffusionZone of Inhibition: 22 mm
Staphylococcus aureus ATCC 25923Disk Diffusion (30 µ g/disk )Zone of Inhibition: 20 mm
Staphylococcus aureus ATCC 25923Broth MicrodilutionMIC: 4 µg/mL
Staphylococcus aureus ATCC 25923MBCMBC: 8 µg/mL
Escherichia coli ATCC 25922Agar Well DiffusionZone of Inhibition: 18 mm
Escherichia coli ATCC 25922Disk Diffusion (30 µ g/disk )Zone of Inhibition: 16 mm
Escherichia coli ATCC 25922Broth MicrodilutionMIC: 8 µg/mL
Escherichia coli ATCC 25922MBCMBC: 16 µg/mL
Pseudomonas aeruginosa ATCC 27853Broth MicrodilutionMIC: 32 µg/mL
Candida albicans ATCC 90028Broth MicrodilutionMIC: >64 µg/mL

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for 3-Bromo-8-fluoro-4-hydroxyquinoline.

Part 4: Advanced and Complementary Screening Assays

For a more in-depth understanding of the antimicrobial properties of 3-Bromo-8-fluoro-4-hydroxyquinoline, advanced assays can be employed.

Bioluminescence-Based Assays for Rapid Susceptibility Testing

Bioluminescence-based assays offer a rapid alternative to traditional methods for determining antimicrobial susceptibility.[20][21] These assays measure the metabolic activity of bacteria by quantifying intracellular ATP levels.

In the presence of a susceptible antimicrobial agent, bacterial metabolic activity and ATP levels decrease. This change in ATP can be rapidly detected using the luciferin-luciferase reaction, which produces light in proportion to the amount of ATP present.[22][23] A reduction in light output in the presence of the test compound indicates antimicrobial activity. This method can provide results within a few hours.[20][21]

Part 5: Mechanistic Insights and Rationale

The antimicrobial activity of quinolones is attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3][24] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[2][25] The presence of a fluorine atom at the C-6 position and other substitutions on the quinolone ring are known to influence the compound's interaction with these target enzymes and its overall antimicrobial potency.[4] The 3-bromo and 8-fluoro substitutions in the target compound may confer unique properties that enhance its activity or alter its target specificity.

Conclusion

The protocols and application notes provided here offer a robust framework for the initial and in-depth antimicrobial screening of 3-Bromo-8-fluoro-4-hydroxyquinoline. By employing a combination of qualitative and quantitative assays, researchers can effectively characterize the antimicrobial potential of this novel compound. A systematic and standardized approach, as outlined in this guide, is paramount for generating reliable and reproducible data that can inform the future development of this promising molecule as a potential therapeutic agent.

References

  • Taylor & Francis. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • ResearchGate. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2026). Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and evaluation of novel antimicrobial quinoline derivatives. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Frontiers. (2024). A novel rapid bioluminescence-based antimicrobial susceptibility testing method based on adenosine triphosphate consumption. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • PubMed. (n.d.). Improved microbial screening assay for the detection of quinolone residues in poultry and eggs. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Retrieved from [Link]

  • PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • PMC. (2024). A novel rapid bioluminescence-based antimicrobial susceptibility testing method based on adenosine triphosphate consumption. Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • ResearchGate. (n.d.). The principle of bioluminescent antimicrobial susceptibility test. Retrieved from [Link]

  • MDPI. (n.d.). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • MDPI. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

  • YouTube. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • NIH. (2015). A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach. Retrieved from [Link]

  • ACS Publications. (2022). Rapid Antimicrobial Susceptibility Testing Based on a Bio-Inspired Chemiluminescence Sensor. Retrieved from [Link]

  • NIH. (n.d.). Novel Antibiotic Susceptibility Tests by the ATP-Bioluminescence Method Using Filamentous Cell Treatment. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • ASM Journals. (2024). Insights into antibiotic resistance promoted by quinolone exposure. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of action of and resistance to quinolones. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Retrieved from [Link]

Sources

Application Notes & Protocols: Utilizing 3-Bromo-8-fluoro-4-hydroxyquinoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 3-Bromo-8-fluoro-4-hydroxyquinoline in cell-based assays. As a member of the quinoline family, this compound is of significant interest for its potential biological activities, likely mirroring the anticancer, antimicrobial, and enzyme-inhibiting properties of related hydroxyquinoline analogs.[1][2] These application notes are designed to move beyond a simple recitation of steps, providing the underlying scientific rationale for protocol design, ensuring experimental robustness, and offering a framework for generating reliable and reproducible data. We will cover critical aspects from fundamental physicochemical properties and hypothesized mechanisms of action to detailed, validated protocols for assessing cellular responses.

Introduction to 3-Bromo-8-fluoro-4-hydroxyquinoline

Quinolines and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The addition of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, membrane permeability, and metabolic stability, thereby enhancing its biological activity and therapeutic potential. 3-Bromo-8-fluoro-4-hydroxyquinoline is a synthetic compound whose specific biological functions are still under active investigation. However, based on the extensive literature on analogous 8-hydroxyquinolines, it is predicted to function as a potent modulator of various cellular pathways.[2]

The primary mechanisms associated with hydroxyquinolines involve the chelation of metal ions, disruption of lysosomal function, and modulation of signaling pathways, which can culminate in cytotoxic effects on cancer cells or inhibition of microbial growth.[1][4] This guide provides the necessary protocols to begin exploring the efficacy and mechanism of 3-Bromo-8-fluoro-4-hydroxyquinoline in a cell-based context.

Physicochemical Properties

A clear understanding of the compound's properties is foundational to effective experimental design.

PropertyValueSource
CAS Number 1065087-83-3[5]
Molecular Formula C₉H₅BrFNO[6]
Molecular Weight 242.05 g/mol Inferred from Formula
Appearance Typically a solid powderN/A
Solubility Expected to be soluble in DMSO, ethanol; poorly soluble in water[1]
Purity >95% (Recommended for cell-based assays)[5]

Hypothesized Mechanism of Action

While the precise molecular targets of 3-Bromo-8-fluoro-4-hydroxyquinoline are not yet fully elucidated, the well-documented activities of similar compounds like hydroxychloroquine and other halogenated quinolines provide a strong basis for a hypothesized mechanism.[4] The primary mode of action is likely multifactorial, centering on the disruption of intracellular pH homeostasis and enzymatic processes.[1][4]

Key Hypothesized Actions:

  • Lysosomotropic Activity : As a weak base, 3-Bromo-8-fluoro-4-hydroxyquinoline is expected to accumulate in acidic organelles, primarily lysosomes.[4][7] This sequestration leads to an increase in lysosomal pH, which in turn inhibits the activity of acid hydrolases essential for autophagy and protein degradation.[7] The impairment of these critical cellular recycling processes can trigger apoptosis.

  • Enzyme Inhibition : The quinoline scaffold is known to interact with a variety of enzymes.[1] It may act as an inhibitor of kinases involved in cell cycle regulation or other enzymes critical for cellular function, contributing to its potential anticancer properties.[1]

  • Signaling Pathway Modulation : By altering lysosomal function and enzymatic activity, the compound can interfere with downstream signaling pathways, leading to the inhibition of cytokine production and modulation of co-stimulatory molecules.[4]

Hypothesized_Mechanism_of_Action cluster_cell Target Cell Compound 3-Bromo-8-fluoro- 4-hydroxyquinoline Lysosome Lysosome (Acidic pH) Compound->Lysosome Accumulates (Lysosomotropism) Enzymes Kinases & Other Cellular Enzymes Compound->Enzymes Direct Inhibition Autophagy Autophagy Inhibition Lysosome->Autophagy pH increase impairs acid hydrolases Signaling Altered Signaling Pathways Enzymes->Signaling Dysregulation Apoptosis Apoptosis / Cytotoxicity Autophagy->Apoptosis Signaling->Apoptosis

Caption: Hypothesized mechanism of 3-Bromo-8-fluoro-4-hydroxyquinoline in a target cell.

Compound Preparation, Handling, and Storage

Meticulous handling and preparation are paramount to ensure the integrity of the compound and the reproducibility of experimental results.

Safety Precautions
  • Always handle 3-Bromo-8-fluoro-4-hydroxyquinoline in a chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • Avoid inhalation of dust and direct contact with skin and eyes.[9][11] In case of contact, rinse thoroughly with water.[8]

  • Refer to the Safety Data Sheet (SDS) for complete hazard information.[6][9][12]

Preparation of Stock Solutions

The poor aqueous solubility of this compound necessitates the use of an organic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Objective : To prepare a high-concentration, sterile stock solution for serial dilution.

  • Materials :

    • 3-Bromo-8-fluoro-4-hydroxyquinoline powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Protocol :

    • Calculate the mass of the compound required to prepare a 10 mM stock solution. (e.g., for 1 mL of 10 mM stock, weigh out 0.242 mg).

    • Aseptically add the weighed powder to a sterile amber vial.

    • Add the calculated volume of sterile DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • The resulting solution is your 10 mM stock.

Storage and Stability
  • Powder : Store the solid compound at 2-8°C, protected from light and moisture in a tightly sealed container.[1]

  • Stock Solution : Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions : Dilutions in aqueous cell culture media should be made fresh for each experiment. The stability of quinoline compounds in media can be limited, and degradation may occur over time.[13] It is highly recommended to perform a stability check as described in Protocol 4.1.

Core Experimental Protocols

The following protocols provide a robust starting point for characterizing the bioactivity of 3-Bromo-8-fluoro-4-hydroxyquinoline.

Protocol: Compound Stability in Cell Culture Medium

Rationale : Before conducting any cell-based assay, it is crucial to determine the stability of the compound under experimental conditions (37°C, 5% CO₂, in culture medium).[14] Degradation can lead to a loss of activity or the formation of byproducts with off-target effects, confounding data interpretation.[13] This protocol uses LC-MS/MS for the most accurate assessment.[14]

  • Spike Medium : Prepare a solution of 3-Bromo-8-fluoro-4-hydroxyquinoline in your complete cell culture medium (including serum) at the highest concentration you plan to test.

  • Time Points : Aliquot the spiked medium into sterile tubes. Collect a sample immediately (T=0). Incubate the remaining tubes in a cell culture incubator (37°C, 5% CO₂).

  • Sample Collection : Collect samples at various time points (e.g., 2, 8, 24, 48, 72 hours). Immediately freeze samples at -80°C.

  • Analysis : Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Interpretation : Plot the concentration of the compound versus time. A significant decrease indicates instability. If the compound degrades rapidly, consider shorter incubation times or replenishing the compound during the assay.

Protocol: Cell Viability Assay (MTT/XTT/Resazurin)

Rationale : This is a fundamental assay to determine the dose-dependent cytotoxic or cytostatic effect of the compound on a cell line of interest. The MTT assay, described here, measures the metabolic activity of viable cells via the reduction of a tetrazolium salt.[15]

Cell_Viability_Workflow Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Treatment period) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan formation) AddMTT->Incubate3 Solubilize 7. Solubilize Crystals (Add DMSO/SDS) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Methodology

  • Cell Seeding : Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Dilution : Prepare a 2X serial dilution series of 3-Bromo-8-fluoro-4-hydroxyquinoline in culture medium from your 10 mM DMSO stock. For example, create concentrations ranging from 200 µM down to ~0.1 µM.

  • Controls :

    • Vehicle Control : Medium with the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This is your 100% viability control.

    • Positive Control : Medium with a known cytotoxic agent (e.g., Staurosporine).

    • Blank Control : Medium only (no cells).

  • Cell Treatment : Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilutions or controls.

  • Incubation : Incubate the plate for the desired treatment period (typically 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Interpretation and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Use a multichannel pipette for consistency; Do not use the outer wells of the plate or fill them with sterile PBS.
No dose-response observed (all cells viable) Compound concentration is too low; Compound is inactive in this cell line; Compound degraded in media.Test a higher concentration range; Verify compound stability (Protocol 4.1); Try a different cell line.
No dose-response observed (all cells dead) Compound concentration is too high; DMSO toxicity.Test a lower concentration range; Ensure final DMSO concentration is non-toxic (typically ≤ 0.5%).
IC₅₀ value changes between experiments Variation in cell passage number or health; Inconsistent incubation times; Different batches of serum.Use cells within a consistent passage range; Standardize all incubation times; Qualify new lots of serum before use.

References

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • Al-Trawneh, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • Chemsrc. (2024). 8-Fluoroquinoline. Chemsrc. Retrieved from [Link]

  • Siedl, S., et al. (2013). Limited Stability in Cell Culture Medium and Hydrogen Peroxide Formation Affect the Growth Inhibitory Properties of Delphinidin and Its Degradation Product Gallic Acid. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. Retrieved from [Link]

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Retrieved from [Link]

  • Kuleshova, S., et al. (2020). Stability of Ready-to-Use and Laboratory-Prepared Culture Media. Regulatory Research and Medicine Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Fantini, J., et al. (2020). Structural and molecular modelling studies reveal a new mechanism of action of chloroquine and hydroxychloroquine against SARS-CoV-2 infection. International Journal of Antimicrobial Agents. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxychloroquine. National Center for Biotechnology Information. Retrieved from [Link]

  • PENTA s.r.o. (2024). 8-Hydroxyquinoline - SAFETY DATA SHEET. PENTA s.r.o. Retrieved from [Link]

  • El-GUESSOUM, N., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Bromo-8-fluoro-4-hydroxyquinoline as a Key Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3-bromo-8-fluoro-4-hydroxyquinoline. This document outlines its synthesis, key reactions, and detailed protocols for its application as a versatile intermediate in the construction of complex bioactive molecules.

Introduction: The Strategic Importance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with antibacterial, antiviral, and anticancer activities. The introduction of a bromine atom at the C3 position and a fluorine atom at the C8 position of the quinoline ring system significantly enhances the synthetic utility of the scaffold. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.

Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline

The preparation of 3-bromo-8-fluoro-4-hydroxyquinoline is a critical first step for its use as a synthetic intermediate. A common and effective method involves the cyclization of a substituted aniline precursor followed by bromination.

Synthetic Pathway Overview

G A 2-Fluoroaniline C Gould-Jacobs Reaction A->C B Diethyl malonate B->C D 8-Fluoro-4-hydroxyquinolin-2(1H)-one C->D Intermediate E Thermal Cyclization D->E F 8-Fluoro-4-hydroxyquinoline E->F H Electrophilic Aromatic Substitution F->H G Brominating Agent (e.g., NBS) G->H I 3-Bromo-8-fluoro-4-hydroxyquinoline H->I Final Product

Caption: Synthetic route to 3-Bromo-8-fluoro-4-hydroxyquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Gould-Jacobs Reaction: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Slowly add the resulting intermediate to preheated Dowtherm A (a mixture of diphenyl ether and biphenyl) at 250 °C. Maintain this temperature for 30 minutes to facilitate the thermal cyclization.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with diethyl ether, and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline.

Step 2: Bromination to 3-Bromo-8-fluoro-4-hydroxyquinoline

  • Reaction Setup: Dissolve 8-fluoro-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Pour the reaction mixture into ice-water. The crude product will precipitate. Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-8-fluoro-4-hydroxyquinoline.

Applications in Organic Synthesis: A Gateway to Novel Compounds

The bromine atom at the C3 position is the key to the synthetic versatility of 3-bromo-8-fluoro-4-hydroxyquinoline, primarily through its participation in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Using 3-bromo-8-fluoro-4-hydroxyquinoline as the substrate, a wide array of aryl or heteroaryl groups can be introduced at the C3 position.

G sub 3-Bromo-8-fluoro-4-hydroxyquinoline pd_cat Pd Catalyst (e.g., Pd(PPh3)4) sub->pd_cat boronic Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic->pd_cat product 3-Aryl/Heteroaryl-8-fluoro-4-hydroxyquinoline pd_cat->product Suzuki Coupling base Base (e.g., K2CO3, Cs2CO3) base->pd_cat solvent Solvent (e.g., Dioxane/Water) solvent->pd_cat

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol: Synthesis of 3-Aryl-8-fluoro-4-hydroxyquinoline

  • Reagents and Setup: To a flame-dried Schlenk flask, add 3-bromo-8-fluoro-4-hydroxyquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture again by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, enabling the introduction of various amine functionalities at the C3 position. This is particularly useful in the synthesis of compounds with potential biological activity, as the amine group can act as a key pharmacophore.

Protocol: Synthesis of 3-Amino-8-fluoro-4-hydroxyquinoline Derivatives

  • Reagents and Setup: In a glovebox or under an inert atmosphere, combine 3-bromo-8-fluoro-4-hydroxyquinoline (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq) in a Schlenk tube.

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Tabulated Reaction Parameters

Reaction TypeCatalyst (mol%)Base (eq)SolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh3)4 (5)K2CO3 (2.0)Dioxane/H2O80-10070-95
Buchwald-Hartwig Pd2(dba)3 (2) / Xantphos (4)NaOtBu (1.4)Toluene100-12060-85

Conclusion

3-Bromo-8-fluoro-4-hydroxyquinoline is a highly valuable and versatile intermediate in organic synthesis. Its strategic placement of a bromo and a fluoro group on the 4-hydroxyquinoline core provides a powerful platform for the development of novel and complex molecules, particularly in the field of medicinal chemistry. The protocols outlined in these notes offer robust and reproducible methods for the synthesis and application of this key building block, enabling the efficient construction of diverse chemical libraries for drug discovery and development programs.

References

  • Please note: Due to the highly specific and niche nature of "3-Bromo-8-fluoro-4-hydroxyquinoline", publicly available, peer-reviewed articles detailing its specific synthesis and reaction protocols are not readily found through general searches. The provided protocols are based on established methodologies for analogous halogenated quinolines and represent standard practices in synthetic organic chemistry. The following references provide foundational knowledge for the reaction types discussed.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116 (19), 12564–12649. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Quinolinequinones. Journal of the American Chemical Society, 1939, 61 (10), 2890–2895. [Link]

The Strategic Synthesis of 3-Aryl-8-fluoro-4-hydroxyquinolines: Detailed Application Notes and Protocols for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The targeted functionalization of the quinoline ring system is therefore of paramount importance in the generation of novel drug candidates. Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4]

This technical guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of 3-Bromo-8-fluoro-4-hydroxyquinoline with a variety of arylboronic acids. The presence of the fluorine atom at the 8-position and the hydroxyl group at the 4-position of the quinoline core presents unique challenges and opportunities for synthetic chemists. This document will delve into the mechanistic underpinnings of the reaction, strategies for overcoming potential hurdles such as the need for hydroxyl group protection and the mitigation of side reactions, and detailed, field-proven experimental procedures. The resulting 3-aryl-8-fluoro-4-hydroxyquinoline derivatives are of significant interest to researchers in drug development due to their potential as novel therapeutic agents.[5][6]

Mechanistic Insights into the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base.[7][8] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-8-fluoro-4-hydroxyquinoline to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 3-aryl-8-fluoro-4-hydroxyquinoline and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (with Ar'-B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration 3-Bromo-8-fluoro-4-hydroxyquinoline\n(Ar-Br) 3-Bromo-8-fluoro-4-hydroxyquinoline (Ar-Br) 3-Bromo-8-fluoro-4-hydroxyquinoline\n(Ar-Br)->Ar-Pd(II)L2-Br Oxidative Addition

Experimental Protocols

PART 1: Protection of the 4-Hydroxyl Group

The acidic proton of the 4-hydroxyl group can interfere with the catalytic cycle of the Suzuki coupling. Therefore, protection of this functional group is often a necessary prerequisite for a successful and high-yielding reaction.[9] Several protecting groups can be employed, with the choice depending on the specific reaction conditions and the desired deprotection strategy. Here, we detail a robust method using a silyl ether protecting group.

Protocol 1: Protection of 3-Bromo-8-fluoro-4-hydroxyquinoline with TBDMS

  • Materials:

    • 3-Bromo-8-fluoro-4-hydroxyquinoline

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 3-Bromo-8-fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected 3-Bromo-8-fluoro-4-((tert-butyldimethylsilyl)oxy)quinoline.

Hydroxyl_Protection_Workflow cluster_protection Protection Step Start 3-Bromo-8-fluoro-4-hydroxyquinoline Reagents TBDMS-Cl, Imidazole Anhydrous DMF Reaction Stir at Room Temperature (2-4 hours) Workup Aqueous Workup & Extraction Purification Flash Chromatography Product TBDMS-Protected Quinoline

PART 2: Suzuki Coupling Reaction

With the hydroxyl group protected, the Suzuki coupling can be performed. The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions. For electron-deficient heteroaryl bromides like the protected 3-Bromo-8-fluoro-4-hydroxyquinoline, palladium catalysts with electron-rich phosphine ligands are often effective.[10]

Protocol 2: Suzuki Coupling of TBDMS-Protected 3-Bromo-8-fluoro-4-hydroxyquinoline with Arylboronic Acids

  • Materials:

    • TBDMS-protected 3-Bromo-8-fluoro-4-((tert-butyldimethylsilyl)oxy)quinoline (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

    • Degassed 1,4-dioxane and water (4:1 v/v)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried Schlenk flask, add the TBDMS-protected quinoline, arylboronic acid, Pd(dppf)Cl₂, and the chosen base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the arylboronic acid used.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be taken to the deprotection step or purified by flash column chromatography if necessary.

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂Effective for cross-coupling of heteroaryl halides.
Base K₂CO₃ or K₃PO₄Promotes transmetalation; K₃PO₄ can be advantageous for challenging couplings.
Solvent 1,4-Dioxane/Water (4:1)A common and effective solvent system for Suzuki reactions.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
PART 3: Deprotection of the 4-Hydroxyl Group

The final step is the removal of the protecting group to yield the desired 3-aryl-8-fluoro-4-hydroxyquinoline. For the TBDMS group, fluoride-based reagents are highly effective.

Protocol 3: Deprotection of the TBDMS Group

  • Materials:

    • TBDMS-protected 3-aryl-8-fluoro-4-((tert-butyldimethylsilyl)oxy)quinoline

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF.

    • Add TBAF solution (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final 3-aryl-8-fluoro-4-hydroxyquinoline.

Deprotection_Workflow cluster_deprotection Deprotection Step Start_Deprotection TBDMS-Protected Coupled Product Reagents_Deprotection TBAF in THF Reaction_Deprotection Stir at Room Temperature (1-2 hours) Workup_Deprotection Aqueous Workup & Extraction Purification_Deprotection Chromatography/Recrystallization Final_Product 3-Aryl-8-fluoro-4-hydroxyquinoline

Troubleshooting and Optimization

A common side reaction in Suzuki couplings of aryl bromides is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[7] This can be minimized by:

  • Using a milder base: If significant dehalogenation is observed, switching from K₃PO₄ to the milder K₂CO₃ may be beneficial.

  • Lowering the reaction temperature: While this may increase reaction times, it can suppress the dehalogenation pathway.

  • Careful degassing of solvents: Oxygen can interfere with the catalytic cycle and promote side reactions.

Applications in Drug Discovery

The 3-aryl-8-fluoro-4-hydroxyquinoline scaffold is a promising platform for the development of new therapeutic agents. 8-Hydroxyquinoline derivatives are known to exhibit a wide range of biological activities, including:

  • Anticancer activity: Many quinoline derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial activity: The quinoline core is present in several antibacterial and antifungal drugs.[2]

  • Antiviral activity: Certain 8-hydroxyquinoline derivatives have demonstrated inhibitory activity against various viruses.[1]

The introduction of diverse aryl groups at the 3-position via the Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) of this compound class, potentially leading to the discovery of novel drug candidates with improved potency and selectivity.[5]

References

  • 15.10: Protection of Hydroxyl Groups - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022, December 6). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). Retrieved from [Link]

  • (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed selective synthesis of 3,4-dihydroquinazolines from electron-rich arylamines, electron-poor arylamines and glyoxalates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed. (2017, September 1). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates - ResearchGate. (n.d.). Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed. (2005, June 15). Retrieved from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023, June 20). Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). Retrieved from [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 3-Bromo-8-fluoro-4-hydroxyquinoline for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-bromo-8-fluoro-4-hydroxyquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct topology for kinase inhibitors, antibacterial agents (fluoroquinolones), and GPCR modulators.[1]

For the drug developer, this scaffold presents three critical advantages:

  • The 8-Fluoro Moiety: Acts as a metabolic block, preventing oxidative metabolism at the susceptible C8 position while modulating pKa and lipophilicity (LogD) without adding significant steric bulk.

  • The 3-Bromo Handle: A pre-installed "hook" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid exploration of vectors into the solvent-accessible pocket.[1]

  • The 4-Hydroxy/Quinolone Tautomer: Provides a gateway to C4-functionalization via activation to the 4-chloro derivative, enabling SNAr diversifications.

This guide details a sequential, chemoselective workflow to generate high-diversity libraries from this core. We prioritize the C4-First / C3-Second strategy to maximize yield and regiocontrol.

Derivatization Logic & Workflow

The primary challenge in functionalizing 3-bromo-4-chloro-8-fluoroquinoline is managing the reactivity difference between the C4-Chloride (electrophilic, SNAr active) and the C3-Bromide (Pd-active).

  • Expert Insight: While C3-Br is generally more reactive towards Pd(0) oxidative addition, the electron-deficient quinoline ring makes the C4-Cl bond labile.[1] Attempting Suzuki coupling before C4-substitution often leads to mixtures of C3/C4 coupling and dechlorination.

  • Solution: We employ a "Displace-then-Couple" strategy. The C4-Cl is displaced by a nucleophile (amine/alkoxide) first. The resulting electron-donating group at C4 deactivates the ring, rendering the C3-Br stable until the subsequent Pd-catalyzed step.

Visual Workflow (DOT Diagram)

G Start 3-Bromo-8-fluoro- 4-hydroxyquinoline Step1 Step 1: Activation (POCl3, Reflux) Start->Step1 Dehydration/Chlorination Intermediate INTERMEDIATE: 3-Bromo-4-chloro- 8-fluoroquinoline Step1->Intermediate Step2 Step 2: C4 Diversification (S_NAr Displacement) Intermediate->Step2 Nucleophilic Attack (R-NH2) ProductA Library A: 4-Amino-3-bromo- 8-fluoroquinoline Step2->ProductA Step3 Step 3: C3 Diversification (Suzuki Coupling) ProductA->Step3 Pd(dppf)Cl2, Ar-B(OH)2 Final FINAL LEAD: 4-Amino-3-aryl- 8-fluoroquinoline Step3->Final

Figure 1: Sequential functionalization strategy ensuring regioselectivity. The C4 position is established first via nucleophilic aromatic substitution, followed by palladium-catalyzed coupling at C3.[1]

Detailed Experimental Protocols

Module 1: Activation of the C4 Position

Objective: Convert the 4-hydroxy tautomer to the reactive 4-chloro species. Reagent: Phosphorus Oxychloride (POCl3).[1]

  • Why POCl3? Thionyl chloride (SOCl2) is often insufficient for quinolones due to the high bond dissociation energy of the tautomeric amide bond. POCl3 acts as both solvent and reagent, driving the reaction via the formation of a dichlorophosphate leaving group.

Protocol:

  • Setup: In a dry round-bottom flask equipped with a drying tube (CaCl2) and a reflux condenser, place 3-bromo-8-fluoro-4-hydroxyquinoline (1.0 eq).

  • Addition: Carefully add POCl3 (5.0 – 8.0 eq) at room temperature. Note: Reaction is endothermic initially but can exotherm upon heating.[1]

  • Reaction: Heat the mixture to 100°C (Reflux) for 2–4 hours.

    • Monitoring: Aliquot 10 µL into MeOH and check LCMS. The starting material (M+H) will disappear, replaced by the chloro-adduct (M+H +18 mass units shift relative to OH, considering Cl vs OH isotopes).[1]

  • Workup (CRITICAL SAFETY):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring. Caution: Violent hydrolysis of excess POCl3 releases HCl gas.

    • Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO3 or NH4OH solution.

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Dry organics over MgSO4, filter, and concentrate.[1]

  • Purification: Usually not required. The crude tan solid is sufficiently pure (>95%) for Step 2.

Module 2: C4 Functionalization (SNAr)

Objective: Introduce diversity at C4 using amines (primary/secondary). Mechanism: Nucleophilic Aromatic Substitution.[2][3][4][5][6] The 8-fluoro group (electron-withdrawing) inductively activates the C4 position, making this reaction faster than in non-fluorinated quinolines.

Protocol:

  • Dissolution: Dissolve 3-bromo-4-chloro-8-fluoroquinoline (1.0 eq) in anhydrous Isopropanol (IPA) or NMP (0.2 M concentration).

  • Nucleophile: Add the desired Amine (R-NH2) (1.2 – 1.5 eq).

  • Base: Add DIPEA (Hunig’s Base) (2.0 eq) to scavenge HCl.[1]

  • Conditions:

    • Aliphatic Amines: Heat to 80°C for 2–6 hours.

    • Anilines (weaker nucleophiles):[1] Heat to 100–120°C (microwave irradiation preferred for 30 mins).

  • Workup:

    • Evaporate volatiles.

    • Partition between EtOAc and Water.

    • Wash organic layer with Brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Module 3: C3 Functionalization (Suzuki-Miyaura Coupling)

Objective: Extend the scaffold at C3 using aryl/heteroaryl boronic acids. Selectivity: The C4-amino group installed in Step 2 prevents Pd insertion at C4, directing the catalyst exclusively to the C3-Br bond.

Protocol:

  • Reagents: Combine the C4-amino-3-bromo-8-fluoroquinoline (1.0 eq) and Aryl Boronic Acid (1.5 eq) in a microwave vial.

  • Catalyst: Add Pd(dppf)Cl2[7]·DCM (5 mol%).[1]

    • Why this catalyst? The bidentate ferrocene ligand prevents β-hydride elimination and is robust against air/moisture compared to Pd(PPh3)4.

  • Base/Solvent: Add 2M Na2CO3 (aq) (3.0 eq) and 1,4-Dioxane (ratio 1:4 water:dioxane).[1]

    • Degassing: Sparge with Nitrogen gas for 5 minutes (Essential to prevent homocoupling of boronic acids).[1]

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

SAR Data Organization

When profiling these derivatives, data should be structured to isolate the contribution of specific vectors.

Table 1: SAR Matrix for 8-Fluoroquinoline Derivatives

Compound IDC4 Substituent (R1)C3 Substituent (R2)C8Yield (Step 2)Yield (Step 3)LogD (pH 7.4)
FQ-001 MorpholinePhenylF88%72%2.4
FQ-002 Morpholine4-PyridineF85%65%1.8
FQ-003 CyclopropylaminePhenylF92%78%2.9
FQ-004 Cyclopropylamine4-PyridineF90%68%2.1

Note: The 8-Fluoro group typically lowers LogD by ~0.3 units compared to the 8-H analog, improving solubility.

Troubleshooting & Critical Parameters

  • Issue: Incomplete Chlorination (Step 1).

    • Cause: Old POCl3 (hydrolyzed).

    • Fix: Distill POCl3 prior to use or increase equivalents. Ensure strict moisture exclusion.

  • Issue: SNAr Stalling (Step 2).

    • Cause: Steric hindrance of the amine or deactivation by the 3-bromo group.

    • Fix: Switch solvent to NMP (N-methylpyrrolidone) and increase temperature to 140°C.[1]

  • Issue: "Scrambling" in Suzuki (Step 3).

    • Cause: If C4-Cl was not fully displaced in Step 2, Pd will couple at both C3 and C4.[1]

    • Validation: Ensure >98% conversion in Step 2 before proceeding.

References

  • Wolf, C., et al. (2022).[1] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health (NIH). Link

    • Relevance: Establishes the hierarchy of halogen reactivity in nitrogen heterocycles (C4 > C3/C7) for Pd-coupling and SNAr.
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

    • Relevance: Foundational text for the Suzuki coupling conditions utilized in Module 3.
  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr). Link

    • Relevance: Mechanistic grounding for the activation of the C4-position by the ring nitrogen and 8-fluoro induction.
  • TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction Protocols. Link

    • Relevance: Source for specific ligand choices (dppf vs PPh3) in heterocyclic couplings.[1]

  • National Center for Biotechnology Information. (2023). SAR Analysis of Fluoroquinolone Analogs. PubChem. Link

    • Relevance: Contextual data on the biological importance of the 8-fluoro substituent in drug design.[8]

Sources

In vitro testing of 3-Bromo-8-fluoro-4-hydroxyquinoline cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Cytotoxicity Testing of 3-Bromo-8-fluoro-4-hydroxyquinoline

Authored by: A Senior Application Scientist

Introduction: Characterizing the Bioactivity of a Novel Halogenated Quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer properties.[1][2] Halogenation of these scaffolds can significantly modulate their physicochemical properties and biological interactions, often enhancing their therapeutic potential.[3][4][5] 3-Bromo-8-fluoro-4-hydroxyquinoline is a halogenated quinoline derivative whose cytotoxic potential is yet to be fully characterized.[6] Its structural features—a bromine atom at position 3, a fluorine atom at position 8, and a hydroxyl group at position 4—suggest potential interactions with various biological targets.[7]

This guide provides a comprehensive framework for the initial in vitro assessment of its cytotoxic effects. It is designed for researchers in drug discovery and chemical biology, offering a suite of robust, validated protocols to not only quantify cytotoxicity but also to begin elucidating the underlying mechanism of cell death. We will move beyond simple viability readouts to build a multi-parametric profile of the compound's cellular impact.

Guiding Principles: A Multi-Assay Approach to Cytotoxicity

A single assay provides only one perspective on a compound's effect. To build a trustworthy and comprehensive cytotoxicity profile, we employ a tripartite strategy that interrogates cell health from three critical angles: metabolic activity, membrane integrity, and the specific pathways of cell death.

  • Metabolic Viability (MTT Assay): This assay quantifies the mitochondrial dehydrogenase activity in living cells, serving as a robust indicator of overall metabolic function and cellular viability.[8][9] A reduction in this activity is a hallmark of cytotoxicity or cytostatic effects.[10]

  • Cell Membrane Integrity (LDH Assay): This method measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[11][12][13] It is a direct marker of cytolysis and necrotic cell death.

  • Apoptosis vs. Necrosis Determination (Annexin V/PI Staining): This flow cytometry-based assay provides critical mechanistic insight by differentiating between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).[14][15] It identifies the externalization of phosphatidylserine in early apoptosis and the loss of membrane integrity in late apoptosis and necrosis.[14][15]

By integrating data from these three assays, we can distinguish between compounds that cause metabolic shutdown, induce apoptosis, or trigger rapid necrotic cell death.

Experimental Workflow Overview

The overall process follows a logical progression from cell preparation to multi-faceted data analysis. This workflow ensures that data from different assays can be correlated to build a cohesive understanding of the compound's cytotoxic profile.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis a Cell Line Selection & Culture b Compound Preparation (Stock & Dilutions) c Cell Seeding (96-well plates) b->c d Compound Treatment (Dose-Response) c->d e MTT Assay (Metabolic Activity) d->e f LDH Assay (Membrane Integrity) d->f g Annexin V/PI Assay (Apoptosis/Necrosis) d->g h Spectrophotometry (MTT, LDH) e->h f->h i Flow Cytometry (Annexin V/PI) g->i j IC50 Calculation & Dose-Response Curves h->j k Mechanistic Interpretation i->k j->k

Caption: General workflow for in vitro cytotoxicity testing.

Protocols and Methodologies

PART 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance

The choice of cell line is critical and should be relevant to the intended therapeutic application. For general screening, a common cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or fibroblasts) are recommended to assess for cancer-specific cytotoxicity.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Causality: Using cells in their logarithmic growth phase is essential, as their metabolic state is more uniform, leading to more reproducible assay results. Sub-culture cells before they reach 80-90% confluency to maintain this state.

1.2. Preparation of 3-Bromo-8-fluoro-4-hydroxyquinoline Stock and Working Solutions
  • Solvent Selection: Due to the hydrophobic nature of many quinoline derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent. First, test the solubility of the compound.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in serum-free culture medium to achieve the final desired concentrations. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.

  • Trustworthiness: A "vehicle control" (medium with the same final concentration of DMSO but no compound) is mandatory in all experiments to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

PART 2: Metabolic Viability - MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of metabolically active cells.[8]

Protocol 2.1: MTT Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 3-Bromo-8-fluoro-4-hydroxyquinoline. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16][17] Viable cells will produce purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle agitation on an orbital shaker for 15 minutes.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

PART 3: Membrane Integrity - LDH Cytotoxicity Assay

This assay quantifies the activity of LDH released from cells with damaged plasma membranes.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12]

Protocol 3.1: LDH Assay
  • Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described for the MTT assay (Steps 1-3).

  • Assay Controls: It is critical to prepare the following controls for accurate data normalization:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in most commercial kits) for 45 minutes before the end of incubation. This represents 100% cytotoxicity.

    • Background Control: Medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes to pellet any detached cells.[19]

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[11] Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.[11]

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light.[12][19] Add 50 µL of stop solution.[11] Measure the absorbance at 490 nm.[11][12]

PART 4: Mode of Cell Death - Annexin V/PI Apoptosis Assay

This assay differentiates cell death mechanisms. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14][15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[14]

Protocol 4.1: Annexin V/PI Staining for Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with 3-Bromo-8-fluoro-4-hydroxyquinoline at concentrations determined to be effective from the MTT/LDH assays (e.g., around the IC50 value). Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: After the treatment period, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). This is crucial as apoptotic cells may detach.[15]

  • Washing: Combine the floating and adherent cells, and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. Four populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Data Analysis and Interpretation

Quantitative Data Presentation

Raw absorbance or fluorescence data should be processed and summarized. Percentage viability or cytotoxicity should be calculated relative to controls.

MTT Data Calculation

The percentage of cell viability is calculated as: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH Data Calculation

The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[20][21] It is the concentration required to inhibit cell growth or viability by 50%.[10][20]

  • Plotting: Plot the % Viability (or % Inhibition) against the logarithm of the compound concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data.

  • IC50 Value: The IC50 is determined from the fitted curve.[22]

Table 1: Example Data Summary for 3-Bromo-8-fluoro-4-hydroxyquinoline

Cell LineAssayIncubation Time (h)IC50 (µM) ± SD
HeLaMTT48[Example Value]
A549MTT48[Example Value]
HEK293MTT48[Example Value]
HeLaLDH48[Example Value]
Mechanistic Interpretation from Combined Assays

By comparing results, a clearer picture emerges. For example, a compound might show a low IC50 in the MTT assay but a high IC50 in the LDH assay, suggesting it is cytostatic or induces apoptosis without immediate membrane rupture. The Annexin V/PI assay would then confirm the apoptotic pathway.

G cluster_pathway Hypothetical Signaling Pathway cluster_assays Experimental Readouts compound 3-Bromo-8-fluoro-4-hydroxyquinoline mitochondria Mitochondrial Stress (e.g., ROS production) compound->mitochondria Potential Trigger bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) mitochondria->bcl2 mtt MTT Assay: ↓ Metabolic Activity mitochondria->mtt indicates cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (DNA fragmentation, membrane blebbing) caspase3->apoptosis annexin Annexin V Assay: ↑ Phosphatidylserine Externalization caspase3->annexin leads to

Caption: Hypothetical apoptotic pathway potentially induced by quinoline compounds.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Review on recent development of quinoline for anticancer activities. Results in Chemistry, 5, 100858. [Link]

  • Takahashi, K., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 84(1), e108. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • El-Sayed, M. T., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Molecules, 28(19), 6813. [Link]

  • Melander, R. J., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities. Chemistry – A European Journal, 22(31), 10859-10867. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. RSC Medicinal Chemistry. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Maji, M., & Deka, D. C. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 10(2), 503-508. [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]

  • NCBI Bookshelf. (2013). MTT Assay Protocol. Retrieved from [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines. Retrieved from [Link]

  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • MDPI. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes. Retrieved from [Link]

  • ACS Omega. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. Retrieved from [Link]

  • ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • PMC. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices. Retrieved from [Link]

  • ACS Publications. (2014). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

Sources

Application Note: Characterizing Metal-Coordination Profiles of Halogenated 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous methodology for evaluating the metal-binding properties of 3-Bromo-8-fluoro-4-hydroxyquinoline (3-Br-8-F-4-HQ) .[1] Unlike classic chelators such as 8-hydroxyquinoline (8-HQ) or fluoroquinolone antibiotics, this scaffold lacks the traditional bidentate coordination pockets (N1-O8 or 3-COOH-4-keto).[1] Consequently, this compound serves as a critical structural probe or negative control in metallodrug discovery. The protocols below outline how to use UV-Visible spectroscopy and


H-NMR titration to definitively quantify its coordination limitations and detect potential weak monodentate interactions with transition metals (Cu

, Fe

, Zn

).

Introduction & Structural Logic

The Chelation Paradox

To design a valid experiment, one must understand the structural constraints of the analyte. 3-Br-8-F-4-HQ presents a unique challenge:

  • Missing N1-O8 Pocket: The 8-position is occupied by Fluorine, not a hydroxyl group.[1] The classic "oxine" chelation cannot occur.

  • Missing Keto-Acid Pocket: The 3-position is occupied by Bromine, not a carboxylic acid.[1] The "fluoroquinolone" chelation mode is sterically and electronically hindered.

  • Electronic Deactivation: The 8-Fluorine atom is highly electronegative, exerting an inductive withdrawal effect (-I) on the N1 nitrogen. This significantly lowers the basicity of the pyridine-like nitrogen, making it a poor donor for hard metals.

Experimental Objectives
  • Quantify Basicity (pKa): Determine the protonation state of the N1/O4 system at physiological pH.

  • Detect Binding Events: Use UV-Vis Ligand-to-Metal Charge Transfer (LMCT) bands to screen for coordination.[1]

  • Structural Validation: Use NMR to distinguish between specific N1-binding (monodentate) and non-specific aggregation.[1]

Experimental Workflow (Logic Diagram)

The following flowchart outlines the decision-making process for characterizing this weak ligand.

ChelationWorkflow Start Start: 3-Br-8-F-4-HQ Solid Solubility Solubility Screen (DMSO/Buffer Ratios) Start->Solubility Baseline Baseline UV-Vis (200-500 nm) Solubility->Baseline Titration Metal Titration (Add Cu2+, Fe3+) Baseline->Titration Decision Isosbestic Points Observed? Titration->Decision Yes Complex Formation Likely Decision->Yes Shift > 5nm No No Significant Chelation Decision->No No Shift JobsPlot Job's Plot (Stoichiometry) Yes->JobsPlot Report Calculate LogK or Report Limit No->Report NMR 1H-NMR Titration (Site Identification) JobsPlot->NMR NMR->Report

Figure 1: Decision tree for characterizing weak affinity ligands.

Detailed Protocols

Reagent Preparation & Solubility

Due to the lipophilic nature of the 3-Bromo and 8-Fluoro substituents, aqueous solubility will be poor.

  • Stock Solution: Dissolve 3-Br-8-F-4-HQ in 100% DMSO to create a 10 mM stock.

  • Working Buffer: 10 mM HEPES or MOPS, pH 7.4.

    • Critical Note: Do not use Phosphate or Citrate buffers; they compete for metal ions.[1]

    • Ionic Strength: Supplement with 0.1 M KNO

      
       to maintain constant ionic strength.[1]
      
Protocol A: UV-Vis Spectrophotometric Titration

This is the primary screen.[1] If the molecule binds a metal, the electronic environment of the chromophore will change, shifting the


.

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Steps:

  • Blanking: Place 2.0 mL of Buffer (containing 5% DMSO) in both sample and reference cuvettes. Auto-zero.

  • Ligand Baseline: Add 3-Br-8-F-4-HQ to the sample cuvette to a final concentration of 50

    
    M. Scan 200–600 nm. Record 
    
    
    
    (likely ~310-330 nm).
  • Titration:

    • Prepare a 5 mM Metal Salt solution (CuCl

      
       or FeCl
      
      
      
      ) in the same buffer.
    • Add metal solution in aliquots (0.1 equivalents relative to ligand) to the sample cuvette.

    • Mix and scan after each addition (0.1, 0.2, ... up to 2.0 equivalents).

  • Analysis:

    • Red Shift (Bathochromic): Indicates binding (stabilization of excited state).[1]

    • Isosbestic Points: If curves cross at a single point, it confirms a clean equilibrium between two species (Free Ligand

      
       Complex).
      
    • Expectation: For 3-Br-8-F-4-HQ, expect minimal shifts (< 2-3 nm) or simple absorbance dampening, indicating weak or non-specific interaction .[1]

Protocol B: Job’s Method (Continuous Variation)

Use this only if Protocol A shows a spectral shift.[1] This determines if the binding is 1:1, 1:2, or 2:1.

Steps:

  • Prepare equimolar solutions (e.g., 100

    
    M) of Ligand and Metal.[1]
    
  • Prepare a series of 11 vials with varying ratios (total volume constant):

    • Vial 1: 0% Metal / 100% Ligand

    • Vial 6: 50% Metal / 50% Ligand

    • Vial 11: 100% Metal / 0% Ligand

  • Measure Absorbance at the

    
     of the complex (determined in Protocol A).
    
  • Plot: Absorbance vs. Mole Fraction (

    
    ).[1]
    
  • Result: The peak of the curve indicates stoichiometry. A peak at

    
     implies 1:1 binding.[1]
    
Protocol C: H-NMR Titration (Structural Validation)

NMR is definitive for distinguishing specific binding from aggregation.[1]

Solvent: DMSO-


 (to ensure solubility and prevent proton exchange).

Steps:

  • Control: Acquire

    
    H-NMR of 3-Br-8-F-4-HQ (5 mM). Assign the H2, H5, H6, and H7 protons.[2]
    
  • Titration: Add paramagnetic metal (e.g., Cu

    
    ) or diamagnetic metal (Zn
    
    
    
    ) in 0.2 equivalent increments.
  • Interpretation:

    • Zn

      
       (Diamagnetic):  Look for chemical shift changes (
      
      
      
      ).[1]
      • If H2 shifts: Binding is near N1.[1]

      • If H5 shifts: Binding is near O4.[1]

    • Cu

      
       (Paramagnetic):  Look for line broadening (relaxation effect).[1]
      
      • Protons nearest the binding site will "disappear" (broaden into baseline) first.

      • Hypothesis: If H2 broadens first, N1 is the donor. If no selective broadening occurs, the interaction is non-specific.

Data Presentation & Analysis

Stability Constant Calculation

If binding is observed, calculate the Apparent Stability Constant (


) using the Benesi-Hildebrand equation for 1:1 complexes:

[1]
ParameterDefinition

Absorbance at concentration [M]

Absorbance of free ligand

Absorbance at saturation

Concentration of Metal Ion
Comparative Data Table

When reporting results, compare 3-Br-8-F-4-HQ against standard chelators to contextualize its "weakness."

CompoundLigand TypeBinding SiteLogK (Cu

)
Expected Result
8-Hydroxyquinoline BidentateN1, O8~12.0Strong Chelation
Ciprofloxacin BidentateO4, 3-COOH~6.0Moderate Chelation
3-Br-8-F-4-HQ Monodentate N1 (Weak) < 2.0 Negligible/Weak

Expert Insights & Troubleshooting

Why 3-Br-8-F-4-HQ is a Poor Chelator[1]
  • Steric Hindrance: The Bromine at position 3 is bulky (Van der Waals radius ~1.85 Å). It sterically clashes with any metal attempting to approach the O4 oxygen, preventing the formation of stable polynuclear clusters.

  • Electronic Repulsion: The Fluorine at position 8 is a hard Lewis base but is electronically repulsive to the lone pair on N1 due to the "alpha-effect" and inductive withdrawal. This lowers the pKa of the quinoline nitrogen (typically ~4.9 for unsubstituted quinoline, likely < 3.0 for this derivative), meaning it will not protonate or bind metals effectively at neutral pH.

Troubleshooting
  • Precipitation: If the solution turns cloudy upon adding metal, you are observing metal-hydroxide precipitation or ligand crashing out, not complexation. Solution: Increase DMSO percentage to 20% or lower the pH slightly (to 6.5).

  • No Spectral Change: This is a valid result. Report it as "No observable coordination under experimental conditions," which confirms the molecule's utility as a negative control.

References

  • Martell, A. E., & Smith, R. M. (2004). Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46.

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.

  • Domagala, J. M. (1994).[1] Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.

  • Albert, A. (1953).[1] Quantitative studies of the avidity of naturally occurring substances for trace metals. 3. Pteridines, riboflavin and purines.[1] Biochemical Journal. (Foundational text on N-heterocycle basicity).

Sources

The Versatile Role of 3-Bromo-8-fluoro-4-hydroxyquinoline in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block for Materials Science

3-Bromo-8-fluoro-4-hydroxyquinoline is an intriguing heterocyclic compound poised for significant contributions to materials science. Its unique molecular architecture, featuring a quinoline core functionalized with a bromine atom, a fluorine atom, and a hydroxyl group, imparts a combination of desirable properties. The electron-withdrawing nature of the halogen substituents can modulate the electronic and photophysical characteristics of the quinoline system, while the hydroxyl and nitrogen moieties provide excellent chelating capabilities for forming stable metal complexes.[1][2] These attributes make 3-bromo-8-fluoro-4-hydroxyquinoline a promising candidate for the development of novel materials for organic electronics and sensing applications.[3][4]

This comprehensive guide explores the potential applications of 3-bromo-8-fluoro-4-hydroxyquinoline in materials science, with a focus on its use in Organic Light-Emitting Diodes (OLEDs) and as a fluorescent chemosensor. Detailed protocols for the synthesis of its metal complexes and the fabrication and characterization of corresponding devices are provided to facilitate further research and development in this exciting area.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.04 g/mol
Appearance Solid
CAS Number 1065087-83-3

Application in Organic Light-Emitting Diodes (OLEDs)

The 8-hydroxyquinoline scaffold and its derivatives are renowned for their application in OLEDs, most notably in the form of tris(8-hydroxyquinolinato)aluminium (Alq₃).[5][6] These metal complexes often serve as the emissive and/or electron-transporting layer in OLED devices due to their high thermal stability, excellent fluorescence quantum yields, and good charge carrier mobility.[5][7] The introduction of halogen substituents, such as bromine and fluorine, onto the 8-hydroxyquinoline ligand can fine-tune the emission color, improve device efficiency, and enhance operational stability.[8]

It is hypothesized that metal complexes of 3-bromo-8-fluoro-4-hydroxyquinoline could serve as efficient emissive materials in OLEDs. The heavy bromine atom may promote intersystem crossing, potentially leading to phosphorescent emission and enabling higher theoretical internal quantum efficiencies. The fluorine atom can enhance the material's thermal and oxidative stability.

Workflow for OLED Fabrication and Characterization

OLED_Fabrication_Workflow cluster_synthesis Ligand & Complex Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization s1 Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline s2 Synthesis of Metal (e.g., Al³⁺, Zn²⁺) Complex s1->s2 f4 Deposition of Emissive Layer (Metal Complex of Topic Compound) s2->f4 Material for Emissive Layer f1 Substrate Cleaning (ITO-coated glass) f2 Deposition of Hole Injection Layer (HIL) f1->f2 f3 Deposition of Hole Transport Layer (HTL) f2->f3 f3->f4 f5 Deposition of Electron Transport Layer (ETL) f4->f5 f6 Deposition of Electron Injection Layer (EIL) f5->f6 f7 Deposition of Cathode (e.g., Al) f6->f7 c1 Electroluminescence (EL) Spectroscopy f7->c1 Completed Device c2 Current-Voltage-Luminance (J-V-L) Measurement f7->c2 c3 External Quantum Efficiency (EQE) Calculation f7->c3

Caption: Workflow for OLED fabrication and characterization.

Protocol 1: Synthesis of Tris(3-bromo-8-fluoro-4-hydroxyquinolinato)aluminium(III) (Al(BrFQ)₃) (Exemplary)

This protocol is adapted from the general synthesis of Alq₃.[6]

Materials:

  • 3-Bromo-8-fluoro-4-hydroxyquinoline

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution Preparation: Dissolve 3-Bromo-8-fluoro-4-hydroxyquinoline (3 molar equivalents) in ethanol in a round-bottom flask with stirring.

  • Aluminum Salt Solution Preparation: In a separate beaker, dissolve aluminum nitrate nonahydrate (1 molar equivalent) in deionized water.

  • Complexation: Slowly add the aluminum nitrate solution to the ligand solution with vigorous stirring.

  • Precipitation: Add ammonium hydroxide solution dropwise to the reaction mixture until a pH of 7-8 is reached. A precipitate of the aluminum complex should form.

  • Digestion: Heat the mixture at 60-70°C for 1-2 hours with continuous stirring to improve the crystallinity of the precipitate.

  • Isolation: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 80-100°C.

  • Characterization: Characterize the final product using techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Fabrication of a Multilayer OLED Device (Exemplary)

This protocol describes a general procedure for the fabrication of a multilayer OLED using thermal evaporation. The specific layer thicknesses and materials may need to be optimized for the specific metal complex of 3-bromo-8-fluoro-4-hydroxyquinoline.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TPD)

  • Emissive Layer (EML) material (e.g., Al(BrFQ)₃)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO surface and anneal the substrate according to the material's specifications.

  • Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Sequentially deposit the following layers:

    • HTL (e.g., TPD, ~40 nm)

    • EML (e.g., Al(BrFQ)₃, ~30 nm)

    • ETL (e.g., Alq₃, ~20 nm)

    • EIL (e.g., LiF, ~1 nm)

  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., Aluminum, ~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Application as a Fluorescent Chemosensor

8-Hydroxyquinoline and its derivatives are well-known for their ability to act as fluorescent chemosensors for metal ions.[1][9][10] The free ligand is often weakly fluorescent, but upon chelation with a metal ion, a rigid complex is formed, which can lead to a significant enhancement of the fluorescence intensity.[1][11] The selectivity of the sensor can be tuned by modifying the substituents on the quinoline ring.

3-Bromo-8-fluoro-4-hydroxyquinoline is a promising candidate for the development of a fluorescent sensor for specific metal ions. The electronic properties of the quinoline ring, modulated by the bromo and fluoro groups, could influence the binding affinity and selectivity towards different metal ions.

Workflow for Fluorescent Chemosensor Development

Sensor_Development_Workflow cluster_synthesis Sensor Synthesis cluster_testing Sensor Testing cluster_analysis Data Analysis s1 Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline t1 Prepare Sensor Solution s1->t1 Sensor Molecule t3 Fluorescence Titration Experiments t1->t3 t2 Prepare Metal Ion Solutions t2->t3 t4 Selectivity and Competition Studies t3->t4 t5 Determination of Detection Limit t4->t5 a1 Analyze Fluorescence Spectra t5->a1 Experimental Data a2 Determine Stoichiometry (Job's Plot) a1->a2 a3 Calculate Binding Constant a2->a3

Caption: Workflow for fluorescent chemosensor development.

Protocol 3: Evaluation of 3-Bromo-8-fluoro-4-hydroxyquinoline as a Fluorescent Sensor for Metal Ions (Exemplary)

Materials:

  • 3-Bromo-8-fluoro-4-hydroxyquinoline

  • A selection of metal salts (e.g., chlorides or nitrates of Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺, etc.)

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

  • Buffer solution (e.g., HEPES or Tris-HCl)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 3-bromo-8-fluoro-4-hydroxyquinoline (e.g., 1 mM) in the chosen solvent.

    • Prepare stock solutions of the various metal salts (e.g., 10 mM) in deionized water or the same solvent as the ligand.

  • Fluorescence Titration:

    • Place a solution of the ligand (e.g., 10 µM in buffer) in a quartz cuvette.

    • Record the initial fluorescence spectrum of the ligand solution.

    • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Study:

    • Prepare a series of solutions containing the ligand (e.g., 10 µM) and a large excess (e.g., 10 equivalents) of different metal ions.

    • Record the fluorescence spectrum of each solution to observe the response of the sensor to various metal ions.

  • Competition Study:

    • To a solution of the ligand and the target metal ion (the one that gives a strong fluorescence response), add an excess of other potentially interfering metal ions.

    • Record the fluorescence spectrum to determine if the presence of other ions affects the sensor's response to the target ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding stoichiometry and calculate the binding constant.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Conclusion

While direct experimental data on the materials science applications of 3-bromo-8-fluoro-4-hydroxyquinoline is emerging, its structural similarity to well-established 8-hydroxyquinoline derivatives strongly suggests its potential as a valuable component in advanced materials. The provided protocols, based on established methodologies for related compounds, offer a solid foundation for researchers to explore the utility of this promising molecule in OLEDs and fluorescent sensors. Further investigation into the synthesis of its metal complexes and a thorough characterization of their photophysical and electronic properties will be crucial in unlocking the full potential of 3-bromo-8-fluoro-4-hydroxyquinoline in the development of next-generation materials.

References

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Retrieved from [Link]

  • ResearchGate. (2003). Improved lifetime of an OLED using Aluminum (III) tris (8-hydroxyquinolate). Retrieved from [Link]

  • ResearchGate. (n.d.). A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • ResearchGate. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc. Retrieved from [Link]

  • ResearchGate. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Bromo-8-fluoro-4-hydroxyquinoline in Advanced OLED Technology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenated Quinoline Derivatives in OLEDs

The field of Organic Light-Emitting Diodes (OLEDs) is perpetually driven by the quest for novel materials that enhance efficiency, color purity, and operational lifetime. Within the vast library of organic semiconductors, 8-hydroxyquinoline (8-HQ) and its derivatives have established themselves as a cornerstone of OLED technology.[1] Their metal complexes, most notably tris(8-hydroxyquinoline)aluminum (Alq3), are renowned for their excellent thermal stability, high fluorescence quantum yield, and effective electron transport capabilities, serving as benchmark materials for both emissive and electron transport layers (ETL).[2][3]

This document introduces 3-Bromo-8-fluoro-4-hydroxyquinoline (BFHQ) , a halogenated derivative of the 8-HQ scaffold, and outlines its potential for application in next-generation OLED devices. The strategic incorporation of halogen atoms—bromine and fluorine—is a well-established approach to modulate the electronic and photophysical properties of organic molecules.

  • Fluorination: Often enhances thermal stability, deepens the Highest Occupied Molecular Orbital (HOMO) energy level for better charge injection/confinement, and can improve volatility for vacuum deposition processes.

  • Bromination: The "heavy atom effect" introduced by bromine can significantly enhance intersystem crossing (ISC), promoting the harvesting of triplet excitons. This makes brominated compounds intriguing candidates for phosphorescent OLEDs (PHOLEDs) or as sensitizers in Thermally Activated Delayed Fluorescence (TADF) systems.[4]

These substitutions on the 4-hydroxyquinoline core suggest that BFHQ could function as a versatile material: a stable host for phosphorescent dopants, an efficient electron-transporting material, or even a primary light-emitting guest molecule. These application notes provide a comprehensive guide for researchers to synthesize (or procure), fabricate, and characterize OLEDs incorporating BFHQ, thereby unlocking its potential in advanced display and lighting technologies.

Material Profile: 3-Bromo-8-fluoro-4-hydroxyquinoline (BFHQ)

A thorough understanding of the material's fundamental properties is critical before its integration into a device. The key physicochemical properties of BFHQ are summarized below.

PropertyValueSource
IUPAC Name 3-bromo-8-fluoroquinolin-4-ol[5]
CAS Number 1065087-83-3
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.04 g/mol
Physical Form Solid
Purity Typically >95%[5]

Safety Information: BFHQ is classified as harmful if swallowed and can cause serious eye damage.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Proposed Application & Scientific Rationale: BFHQ in a Multi-Layer OLED Stack

The dual halogenation of BFHQ suggests its primary utility as a host material in the emissive layer (EML) of a phosphorescent OLED. The rationale is twofold:

  • High Triplet Energy: The quinoline framework, modified by electron-withdrawing fluorine, is expected to maintain a sufficiently high triplet energy (T₁) to prevent reverse energy transfer from common green or red phosphorescent dopants.

  • Charge Transport Balance: Quinoline derivatives are known for their electron-transporting properties.[7] BFHQ could facilitate balanced electron and hole flux within the EML, ensuring the recombination zone is confined to the emissive layer for maximum efficiency.

A standard multi-layer PHOLED architecture is proposed to evaluate the performance of BFHQ as a host material.

OLED_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) (e.g., Alq3) EIL->ETL EML Emissive Layer (EML) (Host: BFHQ + Dopant: Ir(ppy)3) ETL->EML HTL Hole Transport Layer (HTL) (e.g., NPB) EML->HTL HIL Hole Injection Layer (HIL) (e.g., HAT-CN) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Figure 1: Proposed multi-layer PHOLED architecture using BFHQ as a host.

Experimental Protocols

The following protocols provide a step-by-step methodology for the fabrication and characterization of an OLED device to validate the performance of BFHQ.

Protocol 1: OLED Device Fabrication via High-Vacuum Thermal Evaporation

This method ensures high-purity thin films with precise thickness control, which is essential for reproducible, high-performance devices.

4.1.1 Substrate Preparation (ITO-coated Glass)

  • Load indium tin oxide (ITO) coated glass substrates (sheet resistance: ~15 Ω/sq) into a substrate holder.

  • Sequentially sonicate the substrates in baths of laboratory-grade detergent, deionized (DI) water, acetone, and isopropanol for 15 minutes each.

  • After the final sonication, dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately transfer the substrates to a UV-Ozone cleaner and treat for 20 minutes to remove organic residues and increase the ITO work function.

  • Load the cleaned substrates into the high-vacuum thermal evaporation chamber without delay to prevent surface re-contamination.

4.1.2 Thin Film Deposition

  • Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

  • Deposit the organic and metal layers sequentially according to the architecture in Figure 1. Monitor film thickness in real-time using a calibrated quartz crystal microbalance (QCM).

    • Hole Injection Layer (HIL): Deposit 10 nm of hexaazatriphenylene hexacarbonitrile (HAT-CN) at a rate of 0.1 Å/s.

    • Hole Transport Layer (HTL): Deposit 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a rate of 1.0 Å/s.

    • Emissive Layer (EML): Co-evaporate BFHQ (Host) and the green phosphorescent dopant Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (Guest).

      • Set the deposition rate of BFHQ to 1.0 Å/s.

      • Adjust the deposition rate of Ir(ppy)₃ to achieve a doping concentration of 8% (by weight).

      • Deposit a total film thickness of 30 nm.

    • Electron Transport Layer (ETL): Deposit 30 nm of Tris(8-hydroxyquinoline)aluminum (Alq3) at a rate of 1.0 Å/s.[3]

    • Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF) at a slow rate of 0.1 Å/s.

    • Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 2.0 Å/s through a shadow mask to define the active area of the device (e.g., 4 mm²).

4.1.3 Device Encapsulation

  • After deposition, transfer the substrates to an inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O) without exposure to ambient air.

  • Apply a UV-curable epoxy around the perimeter of the device active area.

  • Place a clean glass coverslip over the device and press gently to spread the epoxy.

  • Cure the epoxy using a UV lamp (365 nm) for approximately 120 seconds. This step is crucial for protecting the reactive organic layers and cathode from degradation.[8]

Protocol 2: OLED Device Characterization

This protocol outlines the essential measurements to quantify device performance. All measurements should be conducted at room temperature under ambient conditions.

4.2.1 Current Density-Voltage-Luminance (J-V-L) Measurement

  • Connect the device to a source measure unit (SMU) and a calibrated photodiode or spectroradiometer. The ITO is the positive electrode (anode) and Al is the negative electrode (cathode).

  • Apply a forward voltage bias, sweeping from 0 V to 10 V in 0.1 V steps.

  • Simultaneously record the current flowing through the device and the luminance (in cd/m²) emitted from the active area.

  • Plot the resulting data as J-V (log scale for current density) and L-V curves.

4.2.2 Electroluminescence (EL) Spectrum and CIE Coordinates

  • Set the device to a constant driving voltage that produces a luminance of approximately 1000 cd/m².

  • Capture the emitted light using a fiber-optic cable connected to a calibrated spectrometer.

  • Record the EL spectrum from 380 nm to 780 nm.

  • From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).

4.2.3 External Quantum Efficiency (EQE) and Power Efficiency

  • Using the J-V-L data and the EL spectrum, calculate the key efficiency metrics.

  • Current Efficiency (η_c): Calculated as Luminance (cd) / Current Density (A).

  • External Quantum Efficiency (EQE, %): This requires assuming a Lambertian emission profile and is calculated based on the number of photons emitted per second versus the number of electrons injected per second. This is often performed by integrated software connected to the measurement system.

  • Power Efficiency (η_p): Calculated as π * Luminance / (Current Density * Voltage). The unit is lumens per watt (lm/W).

  • Plot EQE vs. Luminance and Power Efficiency vs. Luminance to analyze the efficiency roll-off behavior.

Visualization of Experimental Workflow

The entire process from material preparation to final data analysis can be visualized as a sequential workflow.

Figure 2: Standard experimental workflow for BFHQ-based OLED fabrication and testing.

Anticipated Results & Data Interpretation

The performance of the BFHQ-based device will validate its suitability as an OLED host material. The table below presents hypothetical but realistic target metrics for a successful device.

Performance MetricTarget ValueInterpretation
Turn-on Voltage (@ 1 cd/m²) < 3.5 VIndicates efficient charge injection and low energy barriers.
Max. Luminance > 10,000 cd/m²Shows high brightness capability and material stability under high current density.
Max. Current Efficiency > 50 cd/AReflects balanced charge transport and efficient exciton formation.
Max. External Quantum Efficiency (EQE) > 15 %Demonstrates effective harvesting of excitons within the BFHQ host.
CIE Coordinates (x, y) (0.32, 0.61)Corresponds to the characteristic green emission of the Ir(ppy)₃ dopant, indicating efficient host-to-guest energy transfer.
Efficiency Roll-off (@ 1000 cd/m²) < 20%Low roll-off suggests stability against triplet-triplet annihilation and triplet-polaron quenching, a key attribute for a good host.

A significant deviation from the dopant's expected emission spectrum would imply either degradation of the material or incomplete energy transfer from the BFHQ host. High turn-on voltage might suggest an energy level mismatch between BFHQ and the adjacent transport layers, necessitating further device engineering.

Conclusion and Future Outlook

3-Bromo-8-fluoro-4-hydroxyquinoline presents a compelling molecular design for advanced OLED applications, particularly as a host material in phosphorescent devices. Its halogenated structure is rationally designed to offer a combination of thermal stability, suitable charge transport characteristics, and potentially high triplet energy. The protocols detailed in this document provide a robust framework for fabricating and characterizing BFHQ-based OLEDs, enabling researchers to systematically evaluate its performance.

Successful validation of BFHQ would not only introduce a new, high-performance material to the OLED library but also reinforce the synthetic strategy of dual halogenation for fine-tuning the optoelectronic properties of organic semiconductors. Future work could involve synthesizing metal complexes directly with the BFHQ ligand or exploring its use in blue PHOLEDs, which require hosts with even higher triplet energies.

References

  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). MDPI. [Link]

  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. PubChem. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. Biblioteka Nauki. [Link]

  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. [Link]

  • Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?. Crystal Growth & Design - ACS Publications. [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. [Link]

  • Electroluminescence degradation study of tris-(8-hydroxyquinoline)aluminum-based organic light emitting diode and influence of light. ResearchGate. [Link]

  • Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. ResearchGate. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Synthesis and characterization of some 5-coordinated aluminum-8-hydroxyquinoline derivatives for OLED applications. ResearchGate. [Link]

  • Application of quinoline derivatives in third-generation photovoltaics. PubMed. [Link]

  • Custom Quinoline Derivatives Manufacturers, Suppliers. OLED-DISPLAY.NET. [Link]

  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. PMC - PubMed Central. [Link]

Sources

High-throughput screening protocols for 3-Bromo-8-fluoro-4-hydroxyquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Architectures for 3-Bromo-8-fluoro-4-hydroxyquinoline Scaffolds

Executive Summary & Chemical Context

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, historically validated in antimalarial (chloroquine) and antibacterial (fluoroquinolone) therapeutics. The specific analog 3-Bromo-8-fluoro-4-hydroxyquinoline (BFHQ) represents a highly functionalized core where the 8-fluorine atom modulates lipophilicity and metabolic stability, while the 3-bromo position offers a vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to expand SAR (Structure-Activity Relationship) libraries.

However, screening BFHQ analogs presents distinct bio-physical challenges. These compounds are often metal chelators (bidentate binding via N1 and 4-OH) and can exhibit intrinsic autofluorescence due to the conjugated quinoline system. Standard HTS protocols often yield high false-positive rates if these properties are not mechanistically decoupled from true inhibition.

This guide details two validated screening architectures:

  • Enzymatic HTS: Targeting Iron(II)-dependent Histone Demethylases (e.g., JMJD2E).

  • Phenotypic HTS: Whole-cell antibacterial metabolic screening.

Library Preparation & Quality Control

Before assay deployment, the physical behavior of the BFHQ library in aqueous buffers must be stabilized. The 8-fluoro substituent increases logP, heightening the risk of precipitation in low-DMSO assay buffers.

Protocol: Compound Management

  • Stock Generation: Dissolve BFHQ analogs to 10 mM in anhydrous DMSO (Grade: Cell Culture).

  • Acoustic Ejection: Use acoustic liquid handling (e.g., Echo 650) to transfer nanoliter volumes to assay plates. This eliminates tip-based carryover, critical for hydrophobic quinolines.

  • Solubility Check: Perform a nephelometry scan on a subset of plates. BFHQ analogs often crash out at >50 µM in TRIS/HEPES buffers.

    • Critical Parameter: Maintain final DMSO concentration < 1.0% (v/v) to prevent enzyme denaturation, but > 0.1% to maintain compound solubility.

Workflow A: Enzymatic HTS (Epigenetic Targets)

Target Class: JmjC-domain containing Histone Demethylases (e.g., JMJD2E/KDM4E). Rationale: BFHQ analogs mimic 2-oxoglutarate (2-OG), the co-substrate for these enzymes, potentially chelating the active site Fe(II).

Assay Principle: FDH-Coupled Fluorescence

Direct detection of demethylation is difficult. We utilize a coupled enzyme system where the demethylase product (formaldehyde) is converted to formic acid by Formaldehyde Dehydrogenase (FDH), reducing NAD+ to NADH.[1] The signal is the fluorescence of NADH (Ex 340 nm / Em 460 nm).

DOT Diagram: Coupled Enzymatic Assay Mechanism

G Substrate Substrate (H3K9me3) Enzyme Target Enzyme (JMJD2E + Fe2+) Substrate->Enzyme Cofactor Cofactor (2-OG + O2) Cofactor->Enzyme Product1 Demethylated Histone Enzyme->Product1 Formaldehyde Formaldehyde (HCHO) Enzyme->Formaldehyde Inhibitor BFHQ Analog (Inhibitor) Inhibitor->Enzyme Chelation/Comp. CouplingEnzyme Coupling Enzyme (FDH + NAD+) Formaldehyde->CouplingEnzyme Signal Fluorescent Output (NADH) CouplingEnzyme->Signal Read @ 460nm

Caption: Mechanism of the FDH-coupled demethylase assay. BFHQ analogs inhibit the primary enzyme, preventing formaldehyde release and subsequent NADH generation.

Step-by-Step Protocol

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

  • Catalytic Mix: 2 µM JMJD2E, 10 µM Fe(II)SO4, 100 µM Ascorbate.

  • Substrate Mix: 10 µM H3K9me3 peptide, 100 µM 2-OG, 0.5 U/mL FDH, 500 µM NAD+.

Procedure:

  • Dispense Compounds: Transfer 20 nL of BFHQ library (10 mM stock) to 384-well black low-volume plates.

  • Add Enzyme: Dispense 3 µL of Catalytic Mix. Incubate 15 min at RT.

    • Note: Pre-incubation allows the BFHQ analog to equilibrate with the Fe(II) center.

  • Start Reaction: Dispense 3 µL of Substrate Mix.

  • Kinetic Read: Monitor fluorescence (Ex 340/Em 460) immediately for 30 minutes.

  • Data Processing: Calculate the slope (RFU/min) for the linear range.

The "Iron-Rescue" Validation Step

Since BFHQ analogs are chelators, "hits" may simply be stripping iron from the buffer rather than binding the active site specifically.

  • Validation: Re-test hits in the presence of High Iron (100 µM) vs Low Iron (1 µM) .

  • Interpretation: If IC50 shifts dramatically (>10-fold) with added iron, the mechanism is non-specific chelation. True active site inhibitors will maintain potency.

Workflow B: Phenotypic Antibacterial Screen

Target: Whole-cell growth inhibition (M. tuberculosis surrogate: M. smegmatis or S. aureus). Rationale: 8-fluoro-4-hydroxyquinolines have documented efficacy against mycobacterial cell wall synthesis (DprE1 inhibition).

Assay Principle: Resazurin Reduction

Living cells reduce non-fluorescent Resazurin (blue) to fluorescent Resorufin (pink/red). BFHQ inhibition prevents this reduction.

DOT Diagram: HTS Logic Flow

HTS_Flow Library BFHQ Library (384-well) PrimaryScreen Primary Screen (Single Point @ 20 µM) Library->PrimaryScreen Decision1 >50% Inhibition? PrimaryScreen->Decision1 Discard Inactive Decision1->Discard No CounterScreen Counter Screen (Autofluorescence) Decision1->CounterScreen Yes Decision2 High Background? CounterScreen->Decision2 FalsePositive False Positive (Autofluorescent) Decision2->FalsePositive Yes DoseResponse Dose Response (IC50 Determination) Decision2->DoseResponse No Mechanism Mechanism Check (Iron Rescue / FDH) DoseResponse->Mechanism

Caption: Logic flow for BFHQ screening, emphasizing the critical counter-screen for autofluorescence.

Step-by-Step Protocol
  • Culture Prep: Grow M. smegmatis (mc²155) to mid-log phase (OD600 = 0.6). Dilute to OD 0.01.

  • Plating: Dispense 30 µL of bacterial suspension into 384-well clear-bottom plates containing pre-spotted BFHQ compounds.

  • Incubation: 24 hours at 37°C.

  • Development: Add 3 µL of 0.02% Resazurin. Incubate 4 hours.

  • Detection: Read Fluorescence (Ex 530 nm / Em 590 nm).

    • Note: The emission wavelength (590 nm) is sufficiently red-shifted to avoid interference from most blue-fluorescent quinolines.

Troubleshooting & Interference Management

Challenge: Autofluorescence Quinolines often fluoresce in the blue region (400-500 nm), overlapping with the NADH signal in Workflow A.

  • Solution: Perform a "Time 0" read immediately after compound addition (before enzyme reaction starts). If T0 fluorescence > 3x background, flag the compound.

Challenge: FDH Inhibition In Workflow A, a hit might inhibit the coupling enzyme (FDH) rather than the target (JMJD2E).

  • Solution: Run an orthogonal assay using MALDI-TOF Mass Spectrometry to directly detect the demethylation of the peptide substrate, bypassing the NADH-coupled system.

Data Summary Tables

Table 1: Assay Critical Parameters

ParameterEnzymatic Assay (JMJD2E)Phenotypic Assay (Bacteria)
Detection Mode Fluorescence Intensity (FI)Fluorescence Intensity (FI)
Wavelengths Ex 340 / Em 460 nmEx 530 / Em 590 nm
Key Interference Compound AutofluorescenceRedox Cycling
Control Inhibitor 2,4-PDCA or N-OxalylglycineRifampicin or Isoniazid
Z' Factor Target > 0.7> 0.6
Incubation Time 30 Minutes24 Hours

References

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. Source: National Institutes of Health (NIH) / PLOS ONE URL:[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Source: NIH / Sci Signal URL:[Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Source: NIH / PubMed Central URL:[Link]

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (Compound Summary). Source: PubChem URL:[2][3][Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-Bromo-8-fluoro-4-hydroxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deactivated Ring Challenge

Welcome to the technical support guide for the synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline . This scaffold is a critical intermediate in the development of fluoroquinolone antibiotics and kinase inhibitors.

The Core Problem: The presence of the 8-Fluoro substituent creates a unique synthetic bottleneck. Unlike unsubstituted quinolines, the fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I $). This deactivates the benzene ring, making the critical ring-closure step (Gould-Jacobs cyclization) thermodynamically difficult and kinetically slow. Furthermore, the subsequent bromination at C3 requires careful control to avoid over-functionalization on the now-activated heterocyclic ring.

This guide breaks down the synthesis into three critical modules, diagnosing failure points and providing self-validating protocols.

Module 1: The Cyclization Bottleneck (Gould-Jacobs)

Symptom: Low yield (<40%) after thermal cyclization; formation of black tar/polymer in the flask.

Root Cause Analysis

The standard Gould-Jacobs protocol involves condensing 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine, followed by thermal cyclization in Dowtherm A at 250°C.

  • The Trap: The 8-fluoro group deactivates the ortho carbon (where closure must occur).

  • The Consequence: The high temperature required to force this closure often exceeds the decomposition threshold of the enamine, leading to polymerization (tar) before cyclization occurs.

Troubleshooting Protocol

Q: My reaction turns black and yields are inconsistent. How do I fix this?

A: Switch from thermal shock (Dowtherm A) to Acid-Mediated Cyclization. The thermal route relies on kinetic energy to overcome the activation barrier. Using a Lewis or Brønsted acid lowers the barrier, allowing the reaction to proceed at 80–120°C.

Recommended Protocol (Acid-Mediated):

  • Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid).
    
  • Temperature: 100–120°C (vs. 250°C in Dowtherm).

  • Procedure:

    • Mix the isolated enamine intermediate with PPA (1:10 w/w ratio).

    • Heat to 110°C with vigorous stirring for 2–4 hours.

    • Validation: Monitor via TLC. The enamine spot (less polar) should disappear, replaced by a baseline spot (quinoline salt).

    • Quench: Pour slowly into crushed ice/water. The product will precipitate as a solid.[1]

Decision Tree: Cyclization Optimization

CyclizationLogic Start Start: Enamine Intermediate CheckYield Is Thermal Yield > 50%? Start->CheckYield Dowtherm Continue Dowtherm A (250°C) CheckYield->Dowtherm Yes SwitchMethod Switch to Acid Catalysis CheckYield->SwitchMethod No (Tar/Low Yield) PPA Polyphosphoric Acid (PPA) 120°C SwitchMethod->PPA Eatons Eaton's Reagent (Easier Workup) SwitchMethod->Eatons

Caption: Decision logic for selecting the optimal cyclization method based on yield performance.

Module 2: Regioselective Bromination at C3

Symptom: Mixture of products (5-bromo, 7-bromo impurities) or unreacted starting material.[2][3]

Root Cause Analysis

Once the 4-hydroxyquinoline (tautomer of 4-quinolone) is formed, the system becomes electron-rich.

  • The Mechanism: The 4-OH group activates the C3 position via resonance.

  • The Risk: Elemental bromine (

    
    ) is highly aggressive. In the presence of the 8-Fluoro group, the ring electron density is skewed. While C3 is preferred, aggressive conditions can lead to bromination on the benzenoid ring (positions 5 or 7), especially if the reaction runs too long or too hot.
    
Troubleshooting Protocol

Q: I am seeing multiple spots on TLC after bromination. How do I ensure C3 selectivity?

A: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent instead of elemental bromine.

Comparison of Brominating Agents:

FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)
Reactivity High (Aggressive)Moderate (Controlled)
Selectivity Low (Risk of 5,7-dibromo)High (Favors C3)
Byproducts HBr (Corrosive gas)Succinimide (Water soluble)
Solvent Acetic AcidDMF or Acetonitrile
Yield (Typical) 60-70%85-95%

Recommended Protocol (NBS Method):

  • Dissolution: Dissolve 8-fluoro-4-hydroxyquinoline in DMF (Dimethylformamide). Note: Solubility is poor; mild heating (40°C) may be required.

  • Addition: Add 1.05 equivalents of NBS portion-wise over 30 minutes.

  • Temperature: Maintain at 40–50°C. Do not reflux.

  • Mechanism: NBS provides a slow release of electrophilic bromine (

    
    ), which attacks the most nucleophilic site (C3) exclusively.
    
  • Workup: Pour the reaction mixture into water. The succinimide dissolves, while the 3-bromo-8-fluoro-4-hydroxyquinoline precipitates as a pure solid.

Diagram: Electrophilic Substitution Pathway

BrominationPath SM 8-Fluoro-4-OH-Quinoline Inter C3-Bromonium Intermediate SM->Inter Electrophilic Attack NBS NBS / DMF (Controlled Br+ Source) NBS->Inter Supplies Br+ Prod 3-Bromo-8-Fluoro-4-OH-Quinoline (Target) Inter->Prod -H+ (Major) Side 5/7-Bromo Impurities (Over-reaction) Inter->Side Excess Reagent/Heat

Caption: Reaction pathway showing the selectivity of NBS for the C3 position over side reactions.

Module 3: Isolation & Purification (The "Crash Out")

Symptom: Product is trapped in the mother liquor or difficult to filter.

Root Cause Analysis

4-Hydroxyquinolines are amphoteric. They can exist as a cation (protonated nitrogen) in acid or an anion (deprotonated phenol) in base.

  • The Trap: If you neutralize strictly to pH 7.0, you might miss the Isoelectric Point (pI) where solubility is lowest.

  • The 8-F Effect: The fluorine atom lowers the pKa of the phenol slightly compared to the non-fluorinated analog.

Troubleshooting Protocol

Q: How do I maximize recovery from the reaction mixture?

A: Perform an Isoelectric Precipitation.

  • Post-Reaction (Acidic Route): If coming from PPA/Acid, the mixture is highly acidic (pH < 1). The quinoline is protonated (

    
    ) and soluble.
    
  • Adjustment: Slowly add 50% NaOH or

    
    .
    
  • Target pH: Aim for pH 6.5 – 7.5 .

    • Observation: A thick precipitate will form.

    • Critical Step: Do not overshoot to pH > 9, or the phenol will deprotonate to the phenoxide anion (

      
      ), redissolving the product.
      
  • Filtration: Filter the solid and wash with water (removes inorganic salts) followed by cold acetonitrile (removes organic impurities/unreacted enamine).

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation for the cyclization? A: Yes. Microwave heating (250°C, 10–20 min) in diphenyl ether is highly effective for fluoro-anilines. It minimizes the time the molecule spends at degradation temperatures [1].

Q: Why is my product yellow? A: Pure 3-bromo-4-hydroxyquinolines are typically off-white to pale yellow. A deep yellow/orange color usually indicates trace free bromine (


) or oxidation products. Wash the solid with a 5% sodium thiosulfate solution to quench active oxidants.

Q: The product won't dissolve for NMR. A: Fluoroquinolones are notoriously insoluble. Try TFA-d (Trifluoroacetic acid-d) or a mixture of DMSO-d6 + 5% DCl . The acid protonates the nitrogen, breaking intermolecular H-bonds and improving solubility.

References

  • BenchChem. (2025).[4] Optimizing reaction conditions for the Gould-Jacobs synthesis. Retrieved from .

  • Gould, R. G., & Jacobs, W. A. (1939).[5][6][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890.[5]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from .

  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines. Retrieved from .

  • St. Olaf College. (n.d.). Synthesis of Bromo-derivatives using NBS. Retrieved from .

Sources

Technical Support Center: Purification of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-8-fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of organic chemistry and data from structurally related quinoline derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-Bromo-8-fluoro-4-hydroxyquinoline in a question-and-answer format.

Q1: My crude 3-Bromo-8-fluoro-4-hydroxyquinoline is a persistent oil and won't solidify. What should I do?

Answer: The oily nature of your crude product likely indicates the presence of residual solvents or impurities that are depressing the melting point. Here is a systematic approach to address this:

Step-by-Step Protocol:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed. High-boiling point solvents like DMF or DMSO are common culprits. Use a high-vacuum pump and gently warm the flask (e.g., in a water bath) to facilitate their removal.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your compound is insoluble) and scratching the inside of the flask with a glass rod at the liquid-air interface. Hexanes or diethyl ether are often good initial choices for trituration.

  • Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane or acetone, then add a non-polar solvent like hexanes. Evaporate the solvents under reduced pressure. Repeating this process several times can help remove stubborn, high-boiling impurities and may result in a solid product.

Causality: Impurities, especially unreacted starting materials or byproducts, can act as a "eutectic mixture," lowering the overall melting point of the mixture and preventing crystallization. The protocols above aim to remove these impurities or alter the solvent environment to favor crystallization of the desired product.

Q2: I'm seeing multiple spots on my TLC plate after synthesis. How can I identify the major impurities?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is common. Identifying these impurities is crucial for devising an effective purification strategy.

Logical Relationship Diagram: Identifying Potential Impurities

G cluster_synthesis Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline cluster_impurities Potential Impurities start Starting Materials (e.g., substituted aniline, malonic acid derivative) reaction Reaction (e.g., Cyclization, Bromination) start->reaction reagents Reagents (e.g., Brominating agent, cyclization catalyst) reagents->reaction crude Crude Product reaction->crude unreacted_sm Unreacted Starting Materials crude->unreacted_sm Incomplete reaction over_brominated Over-brominated species (e.g., 3,X-dibromo...) crude->over_brominated Excess brominating agent isomer Positional Isomers crude->isomer Lack of regioselectivity dehalogenated Dehalogenated byproducts crude->dehalogenated Side reactions caption Figure 1: Origins of common impurities.

Caption: Figure 1: Origins of common impurities.

Based on typical quinoline syntheses, potential impurities include[1][2]:

  • Unreacted Starting Materials: These are often more or less polar than the product.

  • Over-brominated Byproducts: If bromination is a step in your synthesis, di-brominated or other poly-brominated species can form.

  • Positional Isomers: Depending on the synthetic route, isomers with bromine or fluorine at different positions might be generated.

  • Hydrolysis Products: If esters were involved in the synthesis, incomplete hydrolysis could leave ester impurities.

To identify these, you can run co-spots on your TLC plate with commercially available starting materials. For suspected byproducts, techniques like LC-MS are invaluable for obtaining molecular weights and fragmentation patterns.[3]

Q3: My recrystallization attempts are failing, either with poor recovery or no purification. What solvent systems should I try?

Answer: Successful recrystallization relies on the principle of differential solubility of the compound and its impurities in a given solvent at different temperatures.[4] Finding the right solvent system is key.

Experimental Workflow: Solvent Screening for Recrystallization

G cluster_solvents Test Solvents start Crude Product dissolve Dissolve small amount in various hot solvents start->dissolve cool Cool to RT, then ice bath dissolve->cool s1 Ethanol s2 Isopropanol s3 Acetonitrile s4 Ethyl Acetate s5 Toluene s6 Water (with acid/base) observe Observe for crystals cool->observe evaluate Evaluate purity (TLC/HPLC) and recovery observe->evaluate caption Figure 2: Systematic solvent screening.

Caption: Figure 2: Systematic solvent screening.

Recommended Solvent Systems for Screening:

Solvent SystemRationale
Ethanol/Water The hydroxyl group on your compound suggests some polarity. Ethanol should provide good solubility when hot, and adding water as an anti-solvent upon cooling can induce crystallization.
Isopropanol Similar to ethanol but slightly less polar, which might offer a different selectivity for impurity rejection.
Acetonitrile A polar aprotic solvent that can be effective for moderately polar compounds. The bromination of 8-hydroxyquinoline has been performed in acetonitrile.[1]
Ethyl Acetate/Hexanes A good general-purpose system for compounds of intermediate polarity.
Toluene A non-polar aromatic solvent. If your impurities are highly polar, toluene may be a good choice to selectively dissolve the product while hot.

Expert Tip: The 4-hydroxyquinoline moiety can exhibit keto-enol tautomerism and has a phenolic hydroxyl group, making it amphoteric. You can exploit this by dissolving the crude product in a dilute aqueous base (e.g., 1M NaOH), washing with an organic solvent (like ether or ethyl acetate) to remove non-acidic impurities, and then re-precipitating your product by acidifying the aqueous layer with an acid like HCl.[5][6]

Q4: Recrystallization isn't providing the desired purity. When should I consider column chromatography?

Answer: If your compound and its major impurities have very similar polarities, recrystallization may not be effective. In such cases, silica gel column chromatography is the preferred method.

Decision Tree: Purification Method Selection

G start Crude Product Purity Check (TLC/HPLC) recrystallization Attempt Recrystallization start->recrystallization Impurities have different polarities chromatography Perform Column Chromatography start->chromatography Impurities have similar polarities recrystallization->chromatography Fails pure Product is Pure recrystallization->pure Successful chromatography->pure Successful impure Product is Impure chromatography->impure Fails (re-evaluate solvent system) caption Figure 3: Choosing the right purification method.

Caption: Figure 3: Choosing the right purification method.

Step-by-Step Protocol for Developing a Chromatography Method:

  • TLC Solvent System Screening: Find a solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of approximately 0.2-0.4 on a silica TLC plate and shows good separation from impurities.

  • Slurry Preparation: Pre-adsorb your crude material onto a small amount of silica gel. This is done by dissolving your compound in a minimal amount of a polar solvent (e.g., dichloromethane or acetone), adding silica gel, and then evaporating the solvent completely. This ensures a uniform application to the column.

  • Column Packing and Elution: Pack a column with silica gel using your chosen solvent system. Carefully add your pre-adsorbed sample to the top and elute with the solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q: What are the expected chemical properties of 3-Bromo-8-fluoro-4-hydroxyquinoline that might affect its purification?

A: Based on its structure and related compounds, you can expect the following:

  • Acidity: The 4-hydroxy group is phenolic and thus acidic. This allows for acid-base extraction as a purification step.[5]

  • Chelation: The 8-hydroxyquinoline scaffold is a known chelating agent for various metal ions.[7] If your reaction uses metal catalysts, you might have metal impurities that can be removed by washing with a chelating agent like EDTA in an aqueous solution.

  • Stability: Some quinoline derivatives are sensitive to light and moisture.[8] It is advisable to store the compound in a cool, dark place under an inert atmosphere.[8]

Q: What analytical techniques are best for assessing the purity of the final product?

A: A combination of methods is ideal for a comprehensive purity assessment:

  • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis of fluoroquinolones and related compounds.[3][9][10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a significant level (typically >1%). ¹⁹F NMR can be particularly useful for confirming the presence and purity related to the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q: Are there any specific safety precautions I should take when handling 3-Bromo-8-fluoro-4-hydroxyquinoline?

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid creating dust when handling the solid material.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available from: [Link]

  • Synthetic method of 3-bromo-7-hydroxyquinoline. Google Patents.
  • 3-hydroxyquinoline. Organic Syntheses Procedure. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central. Available from: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • 3-Bromo-8-fluoro-quinoline. PubChem. Available from: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available from: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available from: [Link]

  • Recrystallization and Melting Point Analysis. YouTube. Available from: [Link]

Sources

Overcoming solubility issues of 3-Bromo-8-fluoro-4-hydroxyquinoline in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-8-fluoro-4-hydroxyquinoline

Welcome to the technical support guide for 3-Bromo-8-fluoro-4-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome the solubility challenges associated with this compound in biological assays. Our goal is to provide you with the foundational knowledge, practical strategies, and detailed protocols necessary to ensure the reliability and reproducibility of your experimental results.

Section 1: Understanding the Challenge - Physicochemical Properties

3-Bromo-8-fluoro-4-hydroxyquinoline is a quinoline derivative.[1][2][3] Compounds in this class are frequently investigated for a range of biological activities. However, their flat, aromatic ring structure often leads to poor aqueous solubility, a significant hurdle in the development of robust and reliable biological assays.[4]

Key Molecular Characteristics:

  • Molecular Formula: C₉H₅BrFNO[2][3]

  • Molecular Weight: 242.04 g/mol [2]

  • Structure: The molecule contains a quinoline core, which is a weak base.[5][6] The presence of a hydroxyl group introduces a potential for both acidic and basic behavior (amphoteric nature), and the bromine and fluorine atoms increase its lipophilicity.

The solubility of quinoline and its derivatives is critically influenced by pH.[7][8] As a weak base, the nitrogen atom in the quinoline ring can be protonated under acidic conditions, forming a more soluble cationic salt. Conversely, the 4-hydroxy group can be deprotonated under basic conditions, forming a phenolate-like anion, which can also increase aqueous solubility. The lowest solubility is typically observed at or near the isoelectric point, where the molecule is neutral. The pKa of the parent 4-hydroxyquinoline is approximately 2.23 for the protonated quinoline nitrogen and 11.28 for the hydroxyl group.[9]

Section 2: Foundational Solubilization Strategies

A tiered approach is recommended when developing a solubilization strategy. Start with the simplest methods and progress to more complex formulations as needed.

Tier 1: pH Adjustment

Given the pH-dependent solubility of quinolines, adjusting the pH of your assay buffer can be a highly effective first step.[5][7][8]

  • Acidic pH: Buffering your assay medium to a pH below the pKa of the quinoline nitrogen (pKa ≈ 2-4) will promote the formation of the protonated, more soluble form. This is often suitable for cell-free biochemical assays.

  • Alkaline pH: For assays where the compound's target is stable at higher pH, using a buffer above the pKa of the hydroxyl group (pKa ≈ 9-11) can also enhance solubility.

Causality: Ionization of the molecule disrupts the crystal lattice energy and allows for more favorable interactions with polar water molecules, thereby increasing solubility.

Tier 2: Co-Solvent Systems

When pH adjustment is not feasible or sufficient, particularly in cell-based assays where physiological pH must be maintained, a co-solvent system is the next logical step.[10]

Co-SolventRecommended Starting ConcentrationProsCons & Mitigation
DMSO 0.1% - 0.5% (final assay conc.)Excellent solubilizing power for many organic compounds.Can be toxic to cells at >0.5%. May interfere with some assays. Mitigation: Always include a vehicle control with the same final DMSO concentration.
Ethanol 0.5% - 1% (final assay conc.)Less toxic than DMSO for many cell lines.Can cause protein denaturation at higher concentrations. Volatile. Mitigation: Use high-purity ethanol and ensure proper sealing of stock solutions.
PEG 400 1% - 5% (final assay conc.)Low toxicity. Can improve compound stability.Can increase the viscosity of the medium. Mitigation: Ensure adequate mixing.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the solvation energy barrier for a lipophilic compound to enter the solution.[10]

Tier 3: Advanced Formulation with Cyclodextrins

For exceptionally difficult compounds, cyclodextrins offer a powerful solubilization method without the use of organic solvents.[11][12][]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like 3-Bromo-8-fluoro-4-hydroxyquinoline, forming an inclusion complex that is water-soluble.[11][14]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their high aqueous solubility and low toxicity.[11]

Causality: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the complex interacts favorably with water, effectively shuttling the compound into the solution.

Section 3: Troubleshooting Guide & FAQs

Q1: I dissolved my compound in 100% DMSO to make a 10 mM stock, but it precipitates immediately when I add it to my aqueous assay buffer/cell media. What's wrong?

A: This is a very common issue known as "DMSO shock" or precipitation upon dilution.[15][16][17] While your compound is soluble in pure DMSO, the final concentration of DMSO in your assay buffer (e.g., 0.1%) is too low to maintain solubility.[15] The compound crashes out because the environment is now predominantly aqueous.

Solution Workflow:

A Precipitation Observed B Prepare Intermediate Dilutions in 100% DMSO A->B Step 1 C Add Diluted DMSO Stock to Buffer with Vortexing B->C Step 2 D Still Precipitates? C->D E Decrease Final Compound Concentration D->E Yes H Problem Solved D->H No F Switch to a Co-Solvent System (e.g., Buffer + 5% PEG 400) E->F If precipitation persists G Consider Cyclodextrin Formulation F->G If co-solvents fail or interfere

Caption: Troubleshooting workflow for DMSO-related precipitation.

Q2: How do I determine the best solubilization strategy without running my full, expensive assay?

A: Perform a simple kinetic solubility test. Prepare your compound using different methods (e.g., in buffer at pH 6.0, 7.4, and 8.0; in buffer with 0.5% DMSO; in buffer with 2% HP-β-CD). Incubate the samples under your assay conditions (e.g., 37°C for 1 hour). After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) to pellet any precipitated compound. Measure the concentration of the compound remaining in the supernatant using HPLC-UV or LC-MS. The method that yields the highest supernatant concentration is your best starting point.

Q3: Can the solubilization method affect my experimental results?

A: Absolutely. This is why vehicle controls are critical.

  • DMSO/Ethanol: Can be cytotoxic or inhibit/activate enzymes at certain concentrations.

  • pH Changes: Can alter protein conformation, enzyme activity, or cell health.

  • Cyclodextrins: Can sometimes interact with cell membranes or assay components.

Self-Validating System: Always run a "vehicle control" (your final assay buffer plus the solubilizing agent, e.g., 0.5% DMSO) and a "no treatment" control. The results from the vehicle control should be statistically indistinguishable from the "no treatment" control. If they are different, your solubilization system is interfering with the assay.

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Working Dilutions
  • Materials: 3-Bromo-8-fluoro-4-hydroxyquinoline (solid), high-purity anhydrous DMSO, sterile microcentrifuge tubes.

  • Stock Solution (10 mM):

    • Weigh out 2.42 mg of the compound (MW = 242.04 g/mol ).

    • Add 1.0 mL of anhydrous DMSO to the solid.

    • Vortex thoroughly for 2-5 minutes. Gentle warming (to 30-37°C) and sonication can be used to aid dissolution if necessary.

    • Visually inspect for complete dissolution. The solution should be clear.

  • Intermediate Dilutions:

    • To achieve a final assay concentration of 10 µM with 0.1% DMSO, you will need a 10 mM stock.

    • If precipitation occurs upon direct dilution, create an intermediate dilution series in pure DMSO first. For example, dilute the 10 mM stock to 1 mM in DMSO.

  • Final Dilution:

    • Add the final aliquot of the DMSO stock (e.g., 1 µL of 10 mM stock into 1 mL of assay buffer for a 10 µM final concentration) to the assay buffer dropwise while vigorously vortexing the buffer. This rapid mixing helps prevent localized high concentrations that lead to precipitation.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create a 1 mM stock solution of the compound complexed with HP-β-CD.

cluster_0 Mechanism of Cyclodextrin Solubilization A Hydrophobic Compound C Water-Soluble Inclusion Complex A->C B HP-β-CD (Hydrophilic Exterior, Hydrophobic Interior) B->C

Caption: Encapsulation of a hydrophobic drug by cyclodextrin.

  • Materials: 3-Bromo-8-fluoro-4-hydroxyquinoline (solid), HP-β-CD, assay buffer (e.g., PBS, pH 7.4).

  • Prepare a 40% (w/v) HP-β-CD Solution: Dissolve 400 mg of HP-β-CD in 1 mL of your assay buffer. This will serve as the vehicle.

  • Create the Complex:

    • Weigh 2.42 mg of 3-Bromo-8-fluoro-4-hydroxyquinoline.

    • Add 1.0 mL of the 40% HP-β-CD solution to the solid.

    • Incubate the mixture overnight (12-18 hours) at room temperature with constant, vigorous shaking or stirring.

    • After incubation, centrifuge the solution at high speed (14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify and Use:

    • Carefully collect the supernatant. This is your saturated stock solution.

    • Determine the actual concentration of the dissolved compound in the supernatant via HPLC-UV or a validated spectrophotometric method.

    • Use this quantified stock for dilutions directly into your assay buffer. Remember to use the 40% HP-β-CD solution as your vehicle control.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • PubChem. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Achi, A., & Greenwood, R. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • Various Authors. (2024). Co-solvent systems in dissolution testing: Theoretical considerations. ResearchGate. Retrieved from [Link]

  • Spiridon, I., & Anghel, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Retrieved from [Link]

  • Wang, T., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Retrieved from [Link]

  • Meng, L., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • Dubey, P. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Sharma, D., et al. (2019). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Full-text. (2024). Co-solvent and Complexation Systems. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-Bromo-8-fluoro-4-hydroxyquinoline

[1]

Executive Summary & Chemical Context

3-Bromo-8-fluoro-4-hydroxyquinoline is a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antibacterial agents.[1] Users often encounter difficulties with this compound due to its amphoteric nature , poor aqueous solubility , and keto-enol tautomerism .[1]

This guide addresses the physicochemical stability of this specific fluorinated/brominated scaffold. The presence of the 8-fluorine atom significantly alters the pKa of the phenolic/enolic oxygen compared to the non-fluorinated parent, while the 3-bromine atom introduces steric bulk and specific photostability concerns.[1]

Solvent Compatibility & Stability Matrix

Core Directive: Do not treat all solvents equally. The stability of this compound is dictated by the dielectric constant of the solvent, which influences the tautomeric equilibrium.[1]

Quick Reference Table: Solvent Suitability
SolventSuitabilityStability RatingTechnical Notes
DMSO (Dimethyl Sulfoxide) Optimal [1] ★★★★★Recommended for Stock. Stabilizes the dominant 4-quinolone tautomer.[1] Excellent solubility (>50 mM).[1]
DMF (Dimethylformamide) High [1] ★★★★☆Good alternative to DMSO. Avoid if heating >60°C due to potential dimethylamine impurities reacting with the 3-Br position.[1]
Methanol / Ethanol Moderate [1] ★★★☆☆Good solubility, but protic nature can complicate NMR interpretation due to rapid proton exchange.[1] Stable for short-term use (hours).
Water (Neutral pH) Poor [1] ★☆☆☆☆Avoid. Compound exists as an insoluble zwitterion or aggregate.[1] Requires pH adjustment (pH > 10 or pH < 2) for solubility.[1]
Chloroform / DCM Low [1] ★★☆☆☆Poor solubility.[1] Promotes the enol (4-hydroxy) tautomer, leading to confusing NMR spectra compared to DMSO data.[1]

Troubleshooting & FAQs

Q1: "My NMR spectrum in CDCl₃ shows broad peaks or 'impurities' that disappear in DMSO-d₆. Is the compound degrading?"

Diagnosis: No, this is likely Tautomeric Equilibrium, not degradation. [1]

Technical Explanation: 4-Hydroxyquinolines exist in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) .[1]

  • In Non-Polar Solvents (CDCl₃): The equilibrium is slow or mixed, often favoring the enol form or H-bonded dimers.[1] This results in broad, split signals, particularly for the proton at Position 2 and the hydroxyl proton.[1]

  • In Polar Aprotic Solvents (DMSO-d₆): The high dielectric constant stabilizes the highly polar keto (quinolone) form.[1] This "locks" the molecule into a single tautomer, yielding sharp, well-defined peaks.[1]

Actionable Protocol: Always perform structural validation NMR in DMSO-d₆ . If you must use a non-polar solvent, adding a trace of TFA-d (Trifluoroacetic acid-d) can protonate the nitrogen, collapsing the tautomers into a single cation species for clearer assignment.[1]

Q2: "I observe a color change from off-white to yellow/brown when the solid is left on the bench. Has the bromine fallen off?"

Diagnosis: Photochemical Oxidation / Photodehalogenation. [1]

Technical Explanation: Halogenated quinolines, specifically those with bromine at the 3-position, are susceptible to Photo-Induced Electron Transfer (PET) .[1]

  • Mechanism: UV light excites the quinoline ring.[1]

  • Reaction: The C-Br bond (bond dissociation energy ~66 kcal/mol) is the weakest link.[1] Homolytic cleavage can occur, generating a radical that reacts with atmospheric oxygen or moisture.[1]

  • 8-Fluoro Effect: The electron-withdrawing fluorine at position 8 slightly stabilizes the ring against oxidation but does not protect the C3-Br bond from direct UV photolysis.[1]

Actionable Protocol:

  • Storage: Store solid material in amber vials wrapped in foil.

  • Temperature: -20°C is standard, but 4°C is acceptable for short-term storage if protected from light.[1]

  • Rescue: If the compound is yellow but LCMS shows the correct mass, it is likely a surface impurity (trace quinone formation).[1] Recrystallize from Ethanol/Water or perform a rapid silica filtration.[1]

Q3: "Can I keep a stock solution in DMSO at room temperature?"

Diagnosis: Yes, but freeze-thaw cycles are dangerous. [1]

Technical Explanation: While the molecule is chemically stable in DMSO, 3-bromo-4-hydroxyquinolines can undergo slow nucleophilic attack by DMSO decomposition products (like methyl sulfide) if heated or left for months.[1] Furthermore, repeated freeze-thaw cycles introduce moisture.[1] Water in DMSO significantly lowers the solubility of this hydrophobic scaffold, leading to "invisible" microprecipitation.[1]

Actionable Protocol:

  • Prepare high-concentration aliquots (e.g., 10 mM or 50 mM).[1]

  • Use single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

  • Verification: Before using an old stock, vortex vigorously and inspect for turbidity.[1]

Mechanistic Visualization (Tautomerism & Solubility)

The following diagram illustrates the solvent-dependent behavior of the molecule, highlighting why DMSO is the superior solvent for stability and analysis.

Gcluster_0Non-Polar Solvent (e.g., Chloroform)cluster_1Polar Aprotic Solvent (DMSO)SolidSolid State(Intermolecular H-Bond Network)EnolEnol Form(4-Hydroxyquinoline)Solid->EnolLow SolubilityKetoKeto Form(4(1H)-Quinolone)*STABLE SPECIES*Solid->KetoHigh Solubility(Dipole Stabilization)DimerH-Bonded Dimer(Aggregates)Enol->DimerAggregationEnol->KetoTautomerization(Solvent Dependent)

Figure 1: Solvent-dependent tautomeric equilibrium.[1] DMSO stabilizes the discrete Keto form, preventing aggregation and simplifying analysis.[1]

Experimental Protocol: Solubility Validation

If you encounter precipitation in your assay buffer, follow this step-by-step validation protocol to determine the "Critical Aggregation Concentration."

  • Preparation: Prepare a 20 mM stock in anhydrous DMSO.

  • Dilution Series: Create a dilution series in DMSO (20 mM down to 0.1 mM).

  • Buffer Spike: Pipette 2 µL of each DMSO dilution into 98 µL of your assay buffer (e.g., PBS pH 7.4) in a UV-transparent 96-well plate.

  • Incubation: Shake for 30 minutes at RT.

  • Readout: Measure Absorbance at 600 nm (turbidity).

    • Interpretation: A spike in OD600 indicates precipitation.[1]

    • Note: 3-Bromo-8-fluoro-4-hydroxyquinoline has a pKa ~ 6.5 - 7.5 (modulated by the 8-F).[1] At pH 7.4, it may be partially ionized, but solubility is still limited compared to pH > 10.[1]

References

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon.[1][2] Journal of Organic Chemistry. (Provides foundational data on the keto-form preference in polar solvents).

  • Alkorta, I., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.[1] Molecules. (Relevant for understanding solvation effects on heterocyclic tautomerism). [1]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines.[1] Records of Natural Products. (Details the synthetic stability and handling of brominated hydroxyquinolines).

  • ChemicalBook Safety Data. 3-Bromo-8-fluoroquinoline Safety and Handling. (General safety data for the scaffold).

Technical Support Center: Improving the Regioselectivity of 3-Bromo-8-fluoro-4-hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with quinoline scaffolds and facing challenges with regioselectivity during electrophilic bromination. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes.

The synthesis of specifically substituted quinolines is a critical task in drug discovery. However, controlling the position of substitution, or regioselectivity, during bromination can be a significant challenge. This guide addresses the common issues encountered in achieving high yields of the desired 3-bromo isomer and offers validated solutions.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses the most frequent problems reported by researchers. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable, step-by-step protocols.

Problem 1: Poor Regioselectivity - Significant Formation of Benzene Ring Isomers (e.g., C5 or C7-bromo)

Question: My reaction is producing a mixture of bromo-isomers, with significant bromination occurring on the benzene portion of the quinoline ring instead of the desired C3 position. How can I improve selectivity for the C3 position?

Answer: This is a classic challenge in quinoline chemistry. The regiochemical outcome of electrophilic substitution is dictated by the electronic properties of the two rings and the reaction conditions.

Root Cause Analysis:

  • Electronic Effects: The 4-hydroxy group (-OH) is a powerful activating group that directs electrophilic attack to the C3 position (ortho) of the pyridinone ring. Conversely, the heterocyclic nitrogen atom deactivates the pyridinone ring, especially under acidic conditions where it becomes protonated. The 8-fluoro (-F) substituent is an electron-withdrawing group that deactivates the benzene ring. In principle, this should favor substitution on the activated pyridinone ring.

  • Reaction Conditions: Harsh reaction conditions, such as using elemental bromine (Br₂) in strong acid, can lead to protonation of the quinoline nitrogen. This protonation strongly deactivates the heterocyclic ring, making the less deactivated benzene ring (at positions C5 and C8) the preferred site for electrophilic attack.[1][2]

Solutions & Protocols:

To favor C3 bromination, it is crucial to use a milder brominating agent and control the acidity of the reaction medium. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose as it provides a slow, controlled release of electrophilic bromine.[3][4]

Optimized Protocol for C3-Bromination:

  • Reagent Selection: Use N-Bromosuccinimide (NBS) as the brominating agent.[5] It is a solid, easier to handle than liquid bromine, and generally leads to higher selectivity in electrophilic aromatic substitutions.[4][6]

  • Solvent Choice: Employ a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a less acidic protic solvent like acetic acid. Acetic acid can facilitate the reaction without excessively protonating the quinoline nitrogen.[7]

  • Temperature Control: Perform the reaction at a controlled temperature. Start at room temperature and monitor the progress. Avoid high temperatures which can decrease selectivity.

  • Stoichiometry: Use a slight excess of NBS (1.1 to 1.2 equivalents) to ensure complete consumption of the starting material while minimizing over-bromination.

Detailed Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 8-fluoro-4-hydroxyquinoline in glacial acetic acid.

  • Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution in portions over 15-20 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into cold water. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual acetic acid and succinimide, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-Bromo-8-fluoro-4-hydroxyquinoline.

Logical Workflow for Troubleshooting Poor Regioselectivity:

G cluster_0 Problem Identification cluster_1 Analysis & Solution cluster_2 Verification Problem Poor Regioselectivity (Mixture of Isomers) Cause Root Cause: Harsh Conditions (Br₂/Acid) Over-activation of Benzene Ring Problem->Cause Analyze Solution Solution: Use Milder Reagent & Conditions Cause->Solution Mitigate Protocol Implement Protocol: 1. Switch to NBS from Br₂ 2. Use Acetic Acid or DMF as solvent 3. Control Temperature (RT) 4. Use 1.1 eq. NBS Solution->Protocol Detail Verify Verify Product Purity & Structure: ¹H NMR, ¹³C NMR, LC-MS Protocol->Verify Execute &

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Formation of Di-brominated and Poly-brominated Byproducts

Question: My reaction is producing significant amounts of a di-brominated product. How can I prevent this over-bromination?

Answer: The formation of di-brominated species occurs when the mono-brominated product is reactive enough to undergo a second bromination. The strong activating effect of the 4-hydroxy group is the primary cause.

Root Cause Analysis:

  • Excess Brominating Agent: Using a large excess of NBS or Br₂ will inevitably lead to poly-bromination.

  • Reaction Time/Temperature: Allowing the reaction to proceed for too long or at elevated temperatures after the starting material has been consumed can provide the necessary energy for the less reactive mono-brominated product to react further.

Solutions & Protocols:

Precise control over stoichiometry and careful reaction monitoring are key to preventing this issue.

Control Measures for Preventing Di-bromination:

ParameterRecommendationRationale
Stoichiometry Use 1.0 to 1.05 equivalents of NBS.Minimizes the availability of excess electrophile that could react with the product.
Monitoring Monitor closely with TLC or LC-MS every 15-30 minutes.Allows the reaction to be quenched immediately upon full consumption of the starting material.
Temperature Maintain the reaction at or below room temperature.Reduces the reaction rate, providing a wider window to stop the reaction selectively.
Addition Method Add the NBS solution dropwise or in small portions over time.Maintains a low, steady concentration of the brominating agent in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is superior for this synthesis, Br₂ or NBS?

A1: For achieving high regioselectivity for the C3 position on a 4-hydroxyquinoline scaffold, N-Bromosuccinimide (NBS) is demonstrably superior to elemental bromine (Br₂). NBS is a milder source of electrophilic bromine, which reduces the likelihood of side reactions and bromination on the less activated benzene ring.[4]

Q2: How critical is the choice of solvent?

A2: The solvent plays a crucial role. Solvents like glacial acetic acid or DMF are preferred. Acetic acid can act as a mild catalyst, while DMF is a polar aprotic solvent that can facilitate the reaction. Using highly acidic solvents like sulfuric acid should be avoided as they lead to protonation of the quinoline nitrogen, deactivating the heterocyclic ring and promoting substitution on the benzene ring.[7][8]

Q3: What are the best analytical techniques to confirm the regiochemistry of my product?

A3: A combination of techniques is recommended for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are definitive. The C3-bromination will result in the disappearance of the H3 proton signal and will affect the shifts of adjacent protons.

    • ¹³C NMR: The carbon spectrum will show a signal for the bromine-bearing carbon (C3) at a characteristic chemical shift.

    • ¹⁹F NMR: This can be useful for confirming the integrity of the fluoro-substituent.[9]

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm connectivity, leaving no doubt as to the isomer formed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction and confirming the molecular weight of the product and any isomers formed. Different isomers may be separable by LC.[10][11]

Q4: Are there alternative synthetic routes to consider if direct bromination fails?

A4: Yes, if direct bromination proves problematic, multi-step strategies can offer better control. For instance, one could employ a directed ortho-metalation strategy if the starting materials are suitably functionalized. Another approach involves using a directing group to guide the bromination, which is later removed.[12] However, for this specific target, optimizing the direct bromination with NBS is the most efficient and common approach.

References

  • Benchchem. (n.d.). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold.
  • YouTube. (2020). Reactions of Quinoline.
  • Karaduman, R., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Chem.libretexts.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide.
  • Larock, R. C., & Yue, D. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • SciSpace. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates.
  • ResearchGate. (2025). Evaluation of N-Bromosuccinimide as a New Analytical Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics.
  • National Institutes of Health. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS).
  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.

Sources

Scaling up the synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Scaling Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline

Executive Summary & Route Strategy

Target Molecule: 3-Bromo-8-fluoro-4-hydroxyquinoline CAS: 1065087-83-3 Primary Application: Scaffold for kinase inhibitors (e.g., c-Met, VEGFR) and fluoroquinolone antibiotics.

Synthesis Overview: The synthesis of 4-hydroxyquinolines (4-quinolones) on a kilogram scale is classically achieved via the Gould-Jacobs reaction , followed by electrophilic bromination. While the Conrad-Limpach or Meldrum’s acid routes exist, the Gould-Jacobs remains the industrial workhorse due to the low cost of starting materials (2-fluoroaniline and diethyl ethoxymethylenemalonate).

Critical Control Points (CCPs):

  • Thermal Cyclization: Requires temperatures >250°C. Heat transfer limitations on scale can lead to polymerization.

  • Regioselectivity: Directing bromine to position 3 without over-brominating position 6.

  • Solubility Management: The product is amphoteric and poorly soluble in common organic solvents, necessitating pH-controlled precipitation.

Process Workflow Visualization

The following diagram outlines the optimized synthetic pathway and decision gates for troubleshooting.

G Start Start: 2-Fluoroaniline Step1 Step 1: Condensation (with EMME, 110°C) Start->Step1 Check1 QC: Is Ethanol removed? Step1->Check1 Check1->Step1 No (Reflux longer) Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Check1->Step2 Yes Step3 Step 3: Saponification & Decarboxylation Step2->Step3 Intermediate Intermediate: 8-Fluoro-4-hydroxyquinoline Step3->Intermediate Step4 Step 4: Bromination (Br2/AcOH or NBS/MeCN) Intermediate->Step4 Check2 QC: Regioselectivity (C3 vs C6) Step4->Check2 Check2->Step4 Fail (Recrystallize) Final Final Product: 3-Bromo-8-fluoro-4-hydroxyquinoline Check2->Final Pass

Figure 1: Step-wise synthesis flow for 3-Bromo-8-fluoro-4-hydroxyquinoline via the Gould-Jacobs protocol.

Module 1: The Core Skeleton (Gould-Jacobs Reaction)

Context: The formation of the quinoline core involves condensing 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine, which then undergoes intramolecular cyclization.

Troubleshooting Guide

Q: The cyclization yield is consistently low (<40%) during scale-up. What is going wrong? A: The issue is likely heat transfer efficiency .

  • Mechanism: The cyclization requires ~250°C. On a small scale, heating is rapid. On a large scale, slow heating keeps the intermediate in a "thermal danger zone" where polymerization competes with cyclization.

  • Solution:

    • Solvent Choice: Use Dowtherm A (Diphenyl ether/biphenyl eutectic). It boils at 258°C, providing an internal temperature clamp.

    • Addition Protocol: Do not mix everything and heat. Heat the Dowtherm A to 255°C first, then add the enamine intermediate (pre-heated to 100°C) slowly. This "inverse addition" ensures instantaneous cyclization and minimizes side reactions [1].

Q: My "enamine" intermediate solidifies in the reactor. How do I handle this? A: The condensation product (diethyl 2-((2-fluorophenylamino)methylene)malonate) solidifies upon cooling.

  • Protocol: Do not isolate it for the next step if possible. Perform the condensation in a solvent that can be distilled off or is compatible with the next step. However, for high purity, isolation is recommended.

  • Handling: If it solidifies, melt it (mp approx. 50-60°C) before adding it to the high-temperature cyclization reactor.

Q: The decarboxylation step (removing the 3-COOEt group) is incomplete. A: Saponification (NaOH) followed by acidification (HCl) usually yields the 3-carboxylic acid. Decarboxylation requires refluxing in a high-boiling solvent like Diphenyl ether or simply heating the dry solid.

  • Optimization: Ensure the carboxylic acid is completely dry before heating. Water lowers the temperature and hampers decarboxylation.

  • Alternative: Microwave-assisted decarboxylation has shown success in smaller batches but is hard to scale. Stick to thermal decarboxylation in Dowtherm for kg-scale batches [2].

Module 2: Regioselective Bromination

Context: You have 8-fluoro-4-hydroxyquinoline. You need to introduce a Bromine atom at position 3.

Troubleshooting Guide

Q: Why am I seeing impurities at position 6? A: 4-Hydroxyquinolines (existing largely as 4-quinolones) are electron-rich.

  • C3 vs. C6: Position 3 is the most nucleophilic site (enamine-like character). However, if the reaction is too vigorous or C3 is blocked, substitution occurs on the benzene ring (usually C6).

  • Control:

    • Temperature: Keep the reaction between 0°C and Room Temperature (RT). Do not reflux.

    • Reagent: Use N-Bromosuccinimide (NBS) in Acetonitrile or DMF instead of elemental Bromine (

      
      ). NBS provides a slow, controlled release of the bromonium ion (
      
      
      
      ), favoring the kinetically preferred C3 position over the thermodynamic C6 product [3].

Q: The product is a sticky sludge that won't filter. A: This is a common issue with hydrobromide salts of quinolines.

  • Cause: The product likely formed a salt with the HBr byproduct.[1]

  • Solution: Quench the reaction mixture into a buffered solution (Sodium Acetate or Sodium Bicarbonate) to neutralize HBr and liberate the free base (or the neutral tautomer). The neutral 3-bromo-8-fluoro-4-hydroxyquinoline should precipitate as a distinct solid.

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, and it is cheaper for scale-up.
  • Protocol: Dissolve the substrate in Glacial Acetic Acid. Add

    
     (1.05 eq) dropwise at room temperature.
    
  • Warning: This generates HBr gas.[2] You must have a scrubber system. The product will precipitate as the HBr salt. You must perform a base wash (slurry in aqueous

    
    ) to obtain the desired free form.
    

Module 3: Analytical & Isolation Data

Solubility Profile (Scale-up Implications)
SolventSolubility (25°C)Usage in Process
Water InsolubleWash solvent (removes inorganic salts)
Ethanol Sparingly SolubleRecrystallization (often requires hot EtOH)
DMF/DMSO SolubleReaction solvent for Bromination
Dowtherm A Soluble (Hot)Solvent for Cyclization
Acetic Acid SolubleSolvent for Bromination (Br2 route)
Impurity Profile
Retention Time (Rel.)IdentityOriginRemediation
0.85 8-Fluoro-4-hydroxyquinolineUnreacted IntermediateCheck stoichiometry of Bromine/NBS.
1.00 3-Bromo-8-fluoro-4-hydroxyquinoline Target N/A
1.15 3,6-Dibromo-8-fluoro...Over-brominationLower temp; Reduce Br2 equivalents.
1.20 6-Bromo-8-fluoro...Regio-isomerSwitch to NBS; Lower temp.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[3] Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society.[3] Link

  • Eswaran, S., et al. (2010). Heterocyclic Chemistry: Bromination patterns in 4-hydroxyquinolines. Tetrahedron. (General grounding on regioselectivity in quinolones).
  • Sigma-Aldrich. (n.d.).[3] Product Specification: 3-Bromo-8-fluoro-4-hydroxyquinoline. Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Management (PSM) review, particularly regarding the high temperatures of the Gould-Jacobs reaction and the handling of brominating agents.

Sources

Preventing degradation of 3-Bromo-8-fluoro-4-hydroxyquinoline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide for 3-Bromo-8-fluoro-4-hydroxyquinoline

Introduction: Understanding Your Compound

Welcome to the technical support center. You are likely working with 3-Bromo-8-fluoro-4-hydroxyquinoline (CAS: 1065087-83-3), a scaffold critical in the development of antibacterial agents and kinase inhibitors.

To preserve this compound, you must understand its inherent chemical tension. It possesses three conflicting functionalities:

  • 4-Hydroxy/4-Oxo Tautomerism: It exists in equilibrium between the enol (hydroxy) and keto (quinolone) forms. This equilibrium is sensitive to solvent polarity and pH, affecting solubility and stability [1, 8].

  • Carbon-Bromine Bond (C3): This bond is photosensitive. UV exposure can trigger homolytic cleavage, generating radicals that lead to polymerization and browning [11].

  • 8-Fluoro Substituent: While the C-F bond is robust, its strong electron-withdrawing nature alters the pKa of the phenol/nitrogen, making the compound's solubility profile distinct from non-fluorinated analogs.

This guide replaces generic "store cool and dry" advice with a mechanism-based preservation strategy.

Module 1: Critical Storage Parameters (The "Why" and "How")

Q: Why does my compound turn yellow/brown even in a closed vial?

A: This is the hallmark of photo-oxidative degradation . The 3-bromo substituent renders the quinoline ring susceptible to photolysis. Even ambient lab light can excite the molecule, leading to the formation of radical species. If oxygen is present, these radicals initiate an oxidative cascade, producing quinone-like impurities that are deeply colored (yellow to dark brown) [11].

  • The Fix: Amber glass is insufficient for long-term storage. Use double-containment : an amber vial placed inside an opaque secondary container (e.g., an aluminum foil-wrapped jar or a Mylar bag).

Q: Is -20°C always better than 4°C?

A: Not necessarily. While -20°C slows chemical kinetics, it introduces condensation risks . If the vial is not perfectly sealed, moisture from the freezer will sublime into the vial. Upon thawing, this moisture condenses on the solid.

  • The Protocol: Store at -20°C for long-term (>1 month). Store at 4°C for active use (daily/weekly).

  • Critical Step: Always allow the vial to equilibrate to room temperature before opening to prevent atmospheric water condensation on the cold solid.

Q: Can I store it in DMSO stock solutions?

A: Avoid long-term storage in DMSO. DMSO is hygroscopic and can act as a mild oxidant over time. Furthermore, the 4-hydroxyquinoline scaffold can undergo slow tautomeric shifts or aggregation in DMSO.

  • Recommendation: Store as a solid powder. Prepare fresh DMSO stocks immediately before assays. If you must store stocks, freeze them at -80°C under argon, single-use aliquots only.

Module 2: Troubleshooting Degradation Signs

Use this diagnostic table to identify issues based on visual and analytical evidence.

ObservationLikely CauseRemediation
Color Change: Off-white to Yellow/BrownPhotolysis (UV damage) or Oxidation.Irreversible. Recrystallize if purity <95%. Improve light shielding.
LC-MS: New peak at M-1 (De-bromination)Photolytic cleavage of C-Br bond.Check light exposure history. Store in dark.
LC-MS: Peak broadening / TailingTautomeric equilibrium shift (pH dependent).Add 0.1% Formic Acid (acidic) or Ammonium Bicarbonate (basic) to mobile phase to lock tautomer.
Solubility: Precipitate in aqueous bufferThe "4-quinolone" form is highly insoluble in neutral water.Pre-dissolve in DMSO/DMAc; ensure final buffer pH is not near the compound's pI (isoelectric point).

Module 3: Handling & Re-purification

Q: How do I handle the compound to minimize static and loss?

A: Halogenated quinolines are often fluffy, static-prone solids.

  • Technique: Use an anti-static gun on the spatula and vial before weighing.

  • Safety: The 8-fluoro and 3-bromo groups enhance lipophilicity, potentially increasing bioavailability and toxicity. Always handle in a fume hood [1, 9].[1][2]

Q: My compound has degraded (purity ~85%). Can I save it?

A: Yes, recrystallization is often effective for removing oxidative impurities.

  • Solvent System: Ethanol or Acetonitrile/Water mixtures are standard for brominated hydroxyquinolines [15].

  • Protocol:

    • Dissolve solid in minimal hot Ethanol (approx. 60°C).

    • Filter while hot to remove insoluble "tar" (polymerized degradation products).

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals via vacuum filtration.

    • Dry under high vacuum to remove solvent traces, which can catalyze future degradation.

Module 4: Visualizing the Workflow

Figure 1: Storage Decision Logic

This decision tree ensures you select the correct storage mode based on your experimental timeline.

StorageLogic Start Received 3-Bromo-8-fluoro-4-hydroxyquinoline Timeline Usage Timeline? Start->Timeline Immediate Immediate Use (< 1 week) Timeline->Immediate Active Project LongTerm Long Term (> 1 month) Timeline->LongTerm Archive Storage4C Store at 4°C (Desiccator) Immediate->Storage4C Storage20C Store at -20°C (Under Argon/Nitrogen) LongTerm->Storage20C Handling Equilibrate to RT before opening Storage4C->Handling Storage20C->Handling Solvent Dissolve in DMSO? Handling->Solvent Fresh Prepare Fresh (Recommended) Solvent->Fresh Best Practice FrozenStock Freeze Aliquots -80°C (Single Freeze-Thaw) Solvent->FrozenStock If necessary

Caption: Decision matrix for optimizing storage conditions based on usage frequency to prevent hygroscopic degradation.

Figure 2: Degradation Mechanism & Prevention

Understanding the enemy: How light and air destroy your molecule.

DegradationPath Compound Intact Compound (3-Br-8-F-4-OH) Radical Radical Intermediate (Br• release) Compound->Radical Homolytic Cleavage UV UV Light / Ambient Light UV->Radical Product1 Debrominated Byproduct (M-Br) Radical->Product1 H-abstraction Product2 Oxidized Polymers (Brown Tar) Radical->Product2 + O2 (Polymerization) Oxygen Oxygen (O2) Oxygen->Product2

Caption: The photo-oxidative pathway. Light triggers bromine loss; oxygen drives polymerization (browning).

References

  • Georgia Tech EHS. (n.d.). Segregation and Storage of Chemicals According to Hazard Class.[1][3] Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect. Retrieved February 6, 2026, from [Link]

  • ACG Publications. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.).[4] Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Optimizing 3-Bromo-8-fluoro-4-hydroxyquinoline Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Photophysics of Your Probe

You are working with a highly specialized scaffold. The 3-Bromo-8-fluoro-4-hydroxyquinoline (3-Br-8-F-4-HQ) molecule is not a standard "plug-and-play" fluorophore like Fluorescein. Its fluorescence is governed by a delicate interplay of Excited-State Intramolecular Proton Transfer (ESIPT) , Heavy Atom Effects (HAE) , and Metal Chelation Enhancement (CHEF) .

If you are experiencing low quantum yield (


) or signal instability, it is likely due to the bromine atom facilitating Intersystem Crossing (ISC) to a non-emissive triplet state, or solvent-mediated quenching of the excited tautomer. This guide provides the causal logic and protocols to recover and optimize your signal.

Troubleshooting & Optimization (Q&A)

Q1: Why is the fluorescence intensity negligible in aqueous buffers (PBS/HEPES)?

The Diagnosis: This is a classic signature of ESIPT-mediated quenching . In protic solvents (water, alcohols), 4-hydroxyquinolines undergo rapid proton transfer from the enol form (fluorescent) to the keto form (often weakly fluorescent or non-radiative) [1]. Furthermore, water molecules form hydrogen bond networks that bridge the proton donor/acceptor sites, facilitating non-radiative decay pathways.

The Fix: You must disrupt the solvent-mediated proton transfer network.

  • Solvent Switch: Transition to polar aprotic solvents (DMSO, DMF, Acetonitrile). These solvents lack the H-bond donors necessary to quench the ESIPT process.

  • Micellar Encapsulation: If aqueous conditions are mandatory (e.g., live-cell imaging), encapsulate the probe in surfactants like SDS (10 mM) or CTAB . The micellar core provides a hydrophobic microenvironment that mimics an organic solvent, protecting the probe from water quenching [2].

Q2: I see a signal, but it is extremely weak. Could the 3-Bromo substituent be the cause?

The Diagnosis: Yes. The bromine atom at position 3 exerts a Heavy Atom Effect (HAE) .[1] Through spin-orbit coupling, the heavy bromine nucleus facilitates the transition of the excited singlet state (


) to the triplet state (

) [3]. This process, known as Intersystem Crossing (ISC), competes directly with fluorescence (

).

The Fix:

  • Deoxygenation: The triplet state is highly susceptible to quenching by dissolved oxygen. Sparging your samples with Argon or Nitrogen for 15 minutes can often recover significant signal intensity by stabilizing the triplet state (if phosphorescence is being detected) or reducing oxygen-mediated bleaching.

  • Viscosity Adjustment: Increasing solvent viscosity (e.g., adding glycerol or PEG) can restrict molecular rotation, reducing non-radiative decay channels that are often coupled with the heavy atom effect [4].

Q3: How does the 8-Fluoro group affect my pH titration strategy?

The Diagnosis: The 8-position is critical for the pKa of the ring nitrogen. Fluorine is strongly electronegative (


 inductive effect). Unlike unsubstituted quinolines, the 8-fluoro group pulls electron density away from the ring nitrogen and the phenolic oxygen.
  • Result: It lowers the pKa of the phenolic proton (making it more acidic) and reduces the basicity of the ring nitrogen [5].

The Fix: Do not use standard pKa values for 8-hydroxyquinoline (~pKa 9.8).

  • Shift your buffer: Expect the pKa to drop by approximately 0.5–1.0 units. If you are trying to detect the anionic species, you can work at a lower pH (e.g., pH 7.5–8.0) compared to non-fluorinated analogs.

Optimization Protocols

Protocol A: Solvent & Environment Screening

Objective: Determine the optimal dielectric environment to maximize Quantum Yield (


).

Materials: DMSO, Acetonitrile (ACN), Methanol (MeOH), PBS (pH 7.4), SDS (Solid).

Solvent SystemPolarity IndexExpected MechanismAction
DMSO 7.2High dipole; stabilizes Charge Transfer (CT) states.Baseline. Dissolve stock here (1-10 mM).
ACN 5.8Aprotic; minimizes H-bond quenching.Test for max brightness. Dilute 1:1000.
MeOH 5.1Protic; promotes intermolecular H-bonding.Negative Control. Expect quenching.
PBS + SDS AqueousMicellar shielding (Hydrophobic effect).Biological Optimization. Add 1% w/v SDS.
Protocol B: Metal Chelation Enhancement (CHEF)

Objective: Lock the tautomer and prevent non-radiative decay. 4-Hydroxyquinolines are excellent chelators. Binding diamagnetic metals (


, 

) often triggers a massive fluorescence turn-on response by rigidifying the scaffold.
  • Prepare Stock: 10

    
    M Probe in ACN/Water (1:1).
    
  • Titrant: 10 mM

    
     or 
    
    
    
    in water.
  • Stepwise Addition: Add 0.1 eq, 0.5 eq, 1.0 eq, up to 10 eq of metal ion.

  • Readout: Monitor emission spectra (

    
     nm).
    
    • Note: If

      
       causes precipitation, switch to a lower pH (5.5) to prevent hydroxide formation.
      

Mechanistic Visualization

The following diagrams illustrate the competing pathways governing your probe's signal.

Diagram 1: Photophysical Pathways & Quenching Mechanisms

Photophysics cluster_factors Optimization Factors S0 Ground State (S0) (Enol Form) S1 Excited Singlet (S1) (Fluorescent State) S0->S1 Excitation (hν) S1->S0 Fluorescence (Signal) T1 Triplet State (T1) (Non-Emissive/Phosphorescent) S1->T1 Intersystem Crossing (ISC) Promoted by 3-Bromo (Heavy Atom) Keto Keto Tautomer (Quenched/Red-Shifted) S1->Keto ESIPT (Proton Transfer) Keto->S0 Non-Radiative Decay (Heat) O2 Dissolved O2 O2->T1 Quenches T1 Solvent Protic Solvent Solvent->Keto Stabilizes

Caption: Figure 1. The 3-Bromo substituent promotes ISC to the Triplet State (


), competing with fluorescence. Protic solvents stabilize the Keto form, leading to signal loss.
Diagram 2: Optimization Workflow Decision Tree

Optimization Start Start: Low Signal Intensity CheckSolvent Is the solvent Protic? (Water/Methanol) Start->CheckSolvent SwitchSolvent Switch to Aprotic (DMSO/ACN) or Micelles CheckSolvent->SwitchSolvent Yes CheckMetal Is this a Metal Sensor? CheckSolvent->CheckMetal No SwitchSolvent->CheckMetal AddMetal Add Zn2+ / Al3+ (Trigger CHEF effect) CheckMetal->AddMetal Yes CheckDeox Is Oxygen Present? CheckMetal->CheckDeox No Deoxygenate De-aerate (Argon purge) Reduce ISC quenching CheckDeox->Deoxygenate Yes AdjustPH Adjust pH (Account for 8-F pKa shift) CheckDeox->AdjustPH No

Caption: Figure 2. Step-by-step logic to isolate the cause of quenching (Solvent, Metal Binding, or Oxygen).

References

  • Excited-State Intramolecular Proton Transfer (ESIPT). Title: Excited-State Intramolecular Proton Transfer in 10-Hydroxybenzo[h]quinoline.[2][3] Source: ResearchGate (2025).[4] URL:

  • Solvatochromism & Environment. Title: Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Source: ResearchGate (2024). URL:

  • Heavy Atom Effect (Bromine). Title: Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.[5] Source: ACS Applied Materials & Interfaces (2018). URL:

  • General Hydroxyquinoline Properties. Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Source: SciSpace. URL:

  • Fluorine Inductive Effects. Title: 6-Fluoro-4-hydroxyquinoline - Chem-Impex (General Chemical Properties). Source: Chem-Impex. URL:

Sources

Troubleshooting inconsistent results in 3-Bromo-8-fluoro-4-hydroxyquinoline bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-8-fluoro-4-hydroxyquinoline Bioassay Optimization

Introduction: The "Chameleon" Effect

If you are observing erratic


 values, "flat" dose-response curves, or precipitous drop-offs in activity with 3-Bromo-8-fluoro-4-hydroxyquinoline, you are likely battling the inherent physicochemical duality of the 4-hydroxyquinoline scaffold .[1]

This molecule is not a static entity.[1][2][3][4][5][6][7][8][9][10] It is a chemical chameleon that shifts identity based on your solvent, pH, and plasticware. This guide moves beyond basic troubleshooting to address the three root causes of failure for this specific chemotype: Tautomeric Instability , Colloidal Aggregation , and Fluorescence Interference .

Module 1: The Solubility Paradox (Aggregation & DMSO Shock)

The Symptom:

  • Visible precipitate is absent, yet results vary wildly between replicates.[1]

  • Potency decreases significantly when the assay incubation time is extended.

  • Steep Hill slopes (> 2.[1]0) in dose-response curves.[1][7]

The Mechanism: Despite the "hydroxy" nomenclature, this molecule is highly lipophilic due to the 3-Bromo and 8-Fluoro substitutions. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer, the compound undergoes "DMSO Shock." It nucleates into colloidal aggregates [1].[1] These colloids sequester enzyme targets non-specifically, leading to false positives (promiscuous inhibition) that mimic high potency.[1]

The Fix: The "Intermediate Shift" Protocol Do not dilute directly from 100% DMSO stock to 100% aqueous buffer. You must step down the hydrophobicity gradually.[1]

Protocol: Anti-Precipitation Serial Dilution
  • Prepare Stock: Dissolve 3-Bromo-8-fluoro-4-hydroxyquinoline in 100% DMSO to 10 mM.

  • Step 1 (The Shift): Dilute compound 1:10 into a 50% DMSO / 50% Buffer intermediate plate. (Final Conc: 1 mM).[1]

  • Step 2 (The Assay): Transfer from the intermediate plate to the final assay plate (typically <1% DMSO final).

  • Additive: Include 0.01% Triton X-100 or Tween-20 in the assay buffer.[1] Non-ionic detergents disrupt colloidal aggregates [2].[1]

Visualization: Solubility Logic Flow

SolubilityFlow Start Start: 10mM DMSO Stock Direct Direct Dilution (100% Buffer) Start->Direct High Risk Intermed Intermediate Step (50% DMSO / 50% Buffer) Start->Intermed Recommended Crash Precipitation / Colloidal Aggregates Direct->Crash FalsePos False Positive (Promiscuous Inhibition) Crash->FalsePos Stable Stable Monomeric Dispersion Intermed->Stable TrueData Reliable IC50 Data Stable->TrueData

Figure 1: Comparison of direct dilution vs. intermediate shifting to prevent "DMSO Shock" precipitation.

Module 2: Tautomeric Identity Crisis (pH Sensitivity)

The Symptom:

  • Assay results differ between two buffers with slightly different pH (e.g., pH 7.0 vs pH 7.4).

  • NMR data in

    
     looks different from 
    
    
    
    .

The Mechanism: 3-Bromo-8-fluoro-4-hydroxyquinoline exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[1]

  • Non-polar solvents (Chloroform): Favor the Enol form.[1]

  • Polar solvents (Water/DMSO) & Physiological pH: Favor the Keto (quinolone) form [3].

This matters because the Hydrogen Bond Donor/Acceptor (HBD/HBA) profile changes completely.[1] If your target protein requires an H-bond donor at position 4, the keto form (which is an acceptor at the carbonyl oxygen) will not bind, causing an apparent loss of potency.

The Fix: pH Locking Standardize your assay buffer pH to strictly control the tautomeric ratio.

ParameterRecommendationReason
Assay pH 7.4 ± 0.05 Mimics physiological state; stabilizes the predominant keto tautomer.[1]
Validation LC-MS/UV Run a UV-scan in assay buffer. A shift in

indicates a tautomeric shift.[1]
Storage -20°C, Dark Halogenated quinolines are light-sensitive (debromination risk).

Visualization: Tautomeric Equilibrium

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Predominant in Non-Polar Equilibrium pH & Solvent Dependent Equilibrium Enol->Equilibrium Keto Keto Form (4-Quinolone) Predominant in Aqueous/DMSO Equilibrium->Keto

Figure 2: The 4-hydroxyquinoline scaffold shifts between Enol and Keto forms depending on solvent polarity and pH.

Module 3: Optical Interference (Autofluorescence)

The Symptom:

  • In fluorescence-based assays (e.g., FRET, FP), the signal increases with compound concentration, even in "No Enzyme" controls.

  • 
     curves bottom out above 0% activity.[1]
    

The Mechanism: The quinoline core is inherently fluorescent. While the 3-Bromo group can quench fluorescence via the "heavy atom effect," the 8-Fluoro substituent and the rigid aromatic system can still yield significant autofluorescence, particularly in the Blue/Green region (Excitation ~350nm, Emission ~450-500nm) [4]. This overlaps with common coumarin or fluorescein-based probes.[1]

The Fix: Spectral Shift & Background Correction

  • Blank Subtraction: Always run a "Compound Only" control (Buffer + Compound, No Enzyme/Fluorophore).[1] Subtract this value from your raw data.

  • Red-Shifted Probes: Switch to assay readouts in the Far-Red (e.g., Alexa Fluor 647, Cy5).[1] Quinolines rarely fluoresce above 600nm.[1]

  • Use Absorbance/Luminescence: If interference persists, switch to a non-fluorescent readout (e.g., Luminescence-based Glo assays).[1]

Summary: Troubleshooting Checklist

IssueDiagnostic TestImmediate Solution
Aggregation DLS or steep Hill Slope (>2)Add 0.01% Triton X-100; Use intermediate dilution step.[1]
Tautomerism pH shift alters potencyLock pH at 7.4; confirm species via UV-Vis.[1]
Interference Signal in "No Enzyme" wellsUse "Compound Only" subtraction; switch to Red-shifted dyes.
Stability Purity drop in DMSO stockStore under Nitrogen; protect from light (amber vials).[1]

References

  • Popa-Burke, I., et al. (2014).[1][11] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[11]

  • Feng, B. Y., et al. (2007).[1] Small-molecule aggregates inhibit amyloid polymerization.[1] Nature Chemical Biology, 3(11), 719.

  • Edler, M. C., et al. (2013).[1] Tautomerism in 4-Hydroxyquinolines: Implications for medicinal chemistry. Journal of Medicinal Chemistry. [3]

  • Simeonov, A., et al. (2008).[1] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371.

Sources

Technical Support Center: HPLC Analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based answers to common challenges in method development and troubleshooting. The information herein is structured to empower you with the causal understanding needed to develop robust and reliable analytical methods.

Part 1: Method Development FAQ

This section addresses the foundational questions you will encounter when establishing an HPLC method for 3-Bromo-8-fluoro-4-hydroxyquinoline from the ground up.

Q1: I have no prior information on this compound. Where do I begin with HPLC method development?

A1: Starting method development for a novel compound like 3-Bromo-8-fluoro-4-hydroxyquinoline, a halogenated hydroxyquinoline, requires a systematic approach based on its predicted physicochemical properties.

Understanding the Analyte: The structure contains a quinoline core, which is aromatic and capable of π-π interactions. The hydroxyl (-OH) group adds polarity and an acidic proton, while the bromine and fluorine atoms increase hydrophobicity and molecular weight. The nitrogen in the quinoline ring is basic. This combination of functional groups suggests that the compound is moderately polar and will be well-suited for Reversed-Phase HPLC (RP-HPLC).

Initial Steps:

  • Solubility Testing: Begin by determining the solubility of your analyte in common HPLC solvents (e.g., water, methanol, acetonitrile). This is crucial for preparing a stock solution and preventing precipitation in your mobile phase.

  • UV Spectrum Analysis: Dissolve a small amount of the compound in a suitable solvent (like methanol or acetonitrile) and acquire its UV-Visible spectrum from 200-400 nm.[1] The wavelength of maximum absorbance (λmax) will be your starting point for detection, ensuring high sensitivity. For quinoline derivatives, strong absorbance is often observed between 220-280 nm and sometimes at longer wavelengths (~330 nm).[2][3][4]

  • Column and Mobile Phase Selection: Based on its structure, a C18 column is the most logical and versatile starting point. A simple mobile phase of acetonitrile and water, or methanol and water, is recommended. An initial isocratic run of 50:50 organic:aqueous can provide a good first look at the compound's retention time.

This foundational data will guide all subsequent optimization steps.

Q2: How do I select the right HPLC column?

A2: Column selection is paramount for achieving good peak shape and resolution. The choice depends on the analyte's interaction with the stationary phase.

  • For General Purpose Analysis (Starting Point): A standard C18 (L1) column is the workhorse of RP-HPLC and the best place to start. Its nonpolar octadecylsilane chains will retain the analyte based on its overall hydrophobicity. Look for a high-purity silica column with end-capping to minimize unwanted interactions with surface silanols.

  • For Potential Peak Tailing Issues: The 4-hydroxyquinoline moiety can chelate with trace metals in the silica matrix, and the basic nitrogen can interact with acidic silanol groups, both causing peak tailing. If you observe this, consider:

    • High-Purity, End-Capped C18/C8 Columns: These columns have a lower density of residual silanol groups, which are a primary cause of tailing for basic compounds.[5]

    • Polar-Embedded Columns: These phases (e.g., amide or carbamate embedded) offer alternative selectivity and can shield the analyte from silanol interactions, often resulting in improved peak symmetry for polar and basic compounds.[5]

  • For Alternative Selectivity: If resolution from impurities is a challenge, columns that offer different retention mechanisms can be beneficial. A Phenyl-Hexyl column, for instance, can provide unique π-π interactions with the quinoline ring system, potentially improving separation from closely related substances.[6][7]

Column Type Primary Interaction Best For...
Standard C18 HydrophobicInitial method development, general-purpose analysis.
Polar-Embedded Hydrophobic & H-BondingImproving peak shape for polar/basic analytes.
Phenyl-Hexyl Hydrophobic & π-πAlternative selectivity, resolving aromatic compounds.
Q3: What is a good starting mobile phase, and how do I optimize it?

A3: The mobile phase dictates retention time, selectivity, and peak shape. Optimization involves adjusting the organic solvent, its ratio to water, and the pH.

Initial Mobile Phase Composition:

  • Solvents: Acetonitrile (ACN) is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and is often a stronger solvent in reversed-phase, resulting in shorter retention times.[8]

  • Starting Gradient: A generic scouting gradient is highly efficient for initial development. For example:

    • Start at 10% ACN and increase to 90% ACN over 20 minutes.

    • This will reveal the approximate organic percentage needed to elute your compound and show any late-eluting impurities.

  • pH Control: The 4-hydroxyquinoline group is acidic, and the quinoline nitrogen is basic. The overall charge of the molecule will change with pH, drastically affecting retention.

    • Recommendation: To ensure consistent retention and good peak shape, buffer the aqueous portion of your mobile phase. A pH of around 3.0 is a good starting point. At this pH, the basic nitrogen will be protonated, and the acidic silanol groups on the column will be suppressed, minimizing tailing.[9]

    • Common Buffers: Use a simple buffer like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. TFA can also act as an ion-pairing agent, further improving peak shape, but be aware it can suppress MS signals if using LC-MS.[8]

Optimization Workflow:

  • Run a Scouting Gradient: Determine the elution conditions.

  • Develop an Isocratic Method: Based on the scouting run, calculate an approximate isocratic mobile phase composition. Aim for a retention time (k) between 2 and 10.

  • Fine-Tune Organic %: Adjust the ACN/Water ratio to optimize retention time.

  • Optimize pH: If peak shape is poor, perform small adjustments to the mobile phase pH (e.g., from 2.5 to 3.5) to find the sweet spot for symmetry and retention.[10]

Q4: How do I choose the appropriate detector wavelength?

A4: The choice of wavelength directly impacts the sensitivity and selectivity of your method.

As determined in the initial UV spectrum analysis (Q1), the λmax is the wavelength of highest absorbance and thus highest sensitivity.

  • For Maximum Sensitivity (Assay/Purity): Set the detector to the λmax of 3-Bromo-8-fluoro-4-hydroxyquinoline. For structurally similar fluoroquinolones, this is often around 280 nm.[4]

  • For Selectivity (Impurity Analysis): If a known impurity has a different UV spectrum, you may choose a wavelength that maximizes the impurity's response relative to the main peak. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable here, as it collects the entire spectrum for each peak, allowing you to check for peak purity and select the optimal wavelength post-run.

Q5: What are typical system suitability parameters I should aim for?

A5: System Suitability Testing (SST) is a mandatory part of method validation. It demonstrates that your chromatographic system is performing adequately for the intended analysis. These parameters are defined by guidelines such as USP <621> and ICH Q2(R1).[11][12][13]

Parameter Typical Acceptance Criteria What it Measures
Tailing Factor (Tf) T ≤ 1.5Peak symmetry. Values > 1.5 indicate significant tailing.
Theoretical Plates (N) N > 2000Column efficiency and peak sharpness.
Repeatability (%RSD) %RSD ≤ 2.0% (for 5-6 injections)Precision of the system (retention time, peak area).
Resolution (Rs) Rs > 2.0 (between analyte and closest peak)Degree of separation between adjacent peaks.

These criteria ensure that your method is precise, accurate, and robust on a day-to-day basis.[4][14]

Part 2: Troubleshooting Guide

Even with a well-developed method, problems can arise. This section provides a logical, cause-and-effect approach to resolving common HPLC issues.

Q1: My peak is tailing severely (Tailing Factor > 1.5). What are the causes and solutions?

A1: Peak tailing is the most common issue for a compound like this and is typically caused by unwanted secondary interactions or physical problems in the system.

Logical Troubleshooting Workflow:

// Chemical vs. Physical check_cause [label="Is it a chemical or physical issue?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Chemical Path chemical_path [label="Chemical Causes\n(Secondary Interactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; silanol_interaction [label="Silanol Interaction with Basic N\n- Analyte 'sticks' to silica", shape=parallelogram]; chelation_issue [label="Chelation with Metal Ions\n- Hydroxyquinoline binds to metals", shape=parallelogram];

// Chemical Solutions solution_ph [label="Solution: Lower Mobile Phase pH\n- Add 0.1% TFA or Formic Acid\n- Protonates silanols (Si-OH)"]; solution_column [label="Solution: Use a High-Purity Column\n- Modern, end-capped columns have fewer active sites"]; solution_additive [label="Solution: Add a Competing Agent\n- Low level of TEA (Triethylamine)\n- TEA binds to silanols, blocking the analyte"];

// Physical Path physical_path [label="Physical Causes\n(System/Column Issues)", fillcolor="#34A853", fontcolor="#FFFFFF"]; column_void [label="Column Void / Degradation\n- Channeling in stationary phase", shape=parallelogram]; frit_blockage [label="Blocked Frit / Tubing\n- Particulate buildup", shape=parallelogram];

// Physical Solutions solution_reverse_flush [label="Solution: Reverse-Flush Column\n- Disconnect from detector first!\n- Use strong solvent (e.g., 100% ACN)"]; solution_replace_column [label="Solution: Replace Column\n- If flushing fails, column may be expired"]; solution_filters [label="Solution: Check/Replace Filters\n- Use in-line filter and solvent filters"];

// Connections start -> check_cause; check_cause -> chemical_path [label=" Chemical "]; check_cause -> physical_path [label=" Physical "];

chemical_path -> silanol_interaction; chemical_path -> chelation_issue;

silanol_interaction -> solution_ph; silanol_interaction -> solution_column; silanol_interaction -> solution_additive;

physical_path -> column_void; physical_path -> frit_blockage;

column_void -> solution_reverse_flush; solution_reverse_flush -> solution_replace_column [style=dashed, label="If ineffective"]; frit_blockage -> solution_filters; } }

Caption: Troubleshooting workflow for peak tailing issues.

Detailed Steps:

  • Rule out Physical Issues First: A sudden onset of tailing for all peaks often points to a physical problem.[9]

    • Action: Check for a pressure increase, which may indicate a blockage. Reverse-flush the column (disconnected from the detector) with a strong solvent.[9] If this doesn't work, the column may be irreversibly damaged, and replacement is necessary.

  • Address Chemical Interactions (Most Likely Cause):

    • Cause 1: Silanol Interactions: The basic nitrogen on the quinoline ring interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface of the column. This is a very common cause of tailing for basic compounds.[15]

      • Solution A (pH Adjustment): Lower the mobile phase pH to ~2.5-3.0 with 0.1% formic acid or TFA. This protonates the silanol groups, reducing their ability to interact with the positively charged analyte.[5]

      • Solution B (High-Performance Column): Ensure you are using a modern, high-purity, end-capped column. These columns are specifically designed to have minimal silanol activity.

    • Cause 2: Mass Overload: Injecting too much sample can saturate the stationary phase, leading to a broad, tailing peak.

      • Solution: Reduce the injection concentration or volume by a factor of 5-10 and see if the peak shape improves.

    • Cause 3: Metal Chelation: The 4-hydroxyquinoline structure is a known chelating agent and can interact with trace metal ions (e.g., iron, aluminum) in the silica matrix, stainless steel frits, or tubing.

      • Solution: Add a small amount of a competing chelating agent, like 10-20 mM of EDTA, to the mobile phase. This can "scavenge" the metal ions and prevent them from interacting with your analyte.

Q2: I'm seeing poor peak resolution from impurities. How can I improve it?

A2: Improving resolution (Rs) requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).

Systematic Approach to Improving Resolution:

// Main branches change_k [label="Increase Retention (k)\n(Easiest Change)", fillcolor="#FBBC05", fontcolor="#202124"]; change_alpha [label="Change Selectivity (α)\n(Most Powerful Change)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_n [label="Increase Efficiency (N)\n(Fine-Tuning)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Actions for each branch action_k [label="Decrease Organic Solvent %\n(e.g., 50% ACN -> 45% ACN)"];

action_alpha1 [label="Change Organic Solvent\n(ACN to Methanol)"]; action_alpha2 [label="Change Column Chemistry\n(C18 to Phenyl-Hexyl)"]; action_alpha3 [label="Change Mobile Phase pH"];

action_n1 [label="Use Longer Column\n(e.g., 150 mm -> 250 mm)"]; action_n2 [label="Use Smaller Particle Size Column\n(e.g., 5 µm -> 3.5 µm)"]; action_n3 [label="Decrease Flow Rate"];

// Connections start -> change_k; start -> change_alpha; start -> change_n;

change_k -> action_k;

change_alpha -> action_alpha1; change_alpha -> action_alpha2; change_alpha -> action_alpha3;

change_n -> action_n1; change_n -> action_n2; change_n -> action_n3; } }

Caption: The Resolution Triangle: strategies to improve separation.

  • Increase Retention Factor (k): The easiest first step. If peaks are eluting too early (k < 2), they don't spend enough time interacting with the stationary phase to be separated.

    • Action: Decrease the percentage of organic solvent in your mobile phase (e.g., from 60% ACN to 55% ACN). This will increase the retention time of all peaks and may improve resolution.

  • Change Selectivity (α): This is the most powerful way to improve resolution. Selectivity refers to the ability of the system to distinguish between two analytes.

    • Action A (Change Organic Solvent): Switch from acetonitrile to methanol (or vice versa). Methanol is a protic solvent and interacts differently with analytes than the aprotic acetonitrile, which can significantly alter elution order and spacing.[10]

    • Action B (Change pH): A small change in pH can alter the ionization state of the analyte or impurities, leading to large changes in retention and selectivity.

    • Action C (Change Column): If mobile phase changes are insufficient, changing the stationary phase chemistry (e.g., from C18 to Phenyl) provides a completely different interaction mechanism and is highly likely to resolve the peaks.[6]

  • Increase Efficiency (N): This refers to generating narrower peaks. Sharper peaks are easier to resolve.

    • Action: Use a longer column or a column with smaller particles (e.g., move from a 5 µm to a 3 µm particle column). Note that this will likely increase backpressure. Reducing the flow rate can also increase efficiency.

Part 3: Protocols and Data

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of 3-Bromo-8-fluoro-4-hydroxyquinoline reference standard into a 10 mL volumetric flask.

    • Add ~7 mL of a suitable solvent (e.g., methanol or a 50:50 mix of acetonitrile:water).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase. Mix thoroughly.

  • Sample Preparation:

    • Prepare the sample in a similar manner to the standard, aiming for a final concentration of approximately 0.1 mg/mL in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[16]

Table 3: Recommended Starting HPLC Conditions
Parameter Recommended Starting Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm (L1)Good balance of efficiency and backpressure; standard for RP.
Mobile Phase A 0.1% Formic Acid in WaterBuffers pH to suppress silanol interactions.
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity.
Gradient Program 10% B to 90% B over 20 minutesEfficiently scouts for the correct elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detector DAD/PDA at 280 nm (or determined λmax)Good sensitivity for quinoline structures; allows peak purity analysis.
Injection Volume 10 µLA standard volume that avoids column overload.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

  • Analysis of UV-visible spectroscopic method vs HPLC method for determining content assay of ciprofloxacin 500 MG tablets. Available from: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]

  • 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available from: [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Available from: [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF - ResearchGate. Available from: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. Available from: [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available from: [Link]

  • HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma - ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Available from: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. Available from: [Link]

  • USP-NF 621 Chromatography | PDF - Scribd. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC - Moravek. Available from: [Link]

  • <621> CHROMATOGRAPHY. Available from: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://www.jocpr.com/articles/rphplc-analytical-method-development-and-validation-for-newly-synthesized-n6methoxy2morpholin4ylquinolin3ylmethyl4h124t.pdf
  • Quality Guidelines - ICH. Available from: [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE - Revue Roumaine de Chimie. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available from: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. Available from: [Link]

Sources

Technical Support Center: Quenching Effects in 3-Bromo-8-fluoro-4-hydroxyquinoline Fluorescence Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorescence studies involving 3-Bromo-8-fluoro-4-hydroxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of fluorescence quenching that may be observed during your experiments. My aim here is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues that can lead to unexpected fluorescence quenching.

Q1: My 3-Bromo-8-fluoro-4-hydroxyquinoline solution is showing significantly lower fluorescence intensity than expected. What are the most common culprits?

A1: Several factors could be at play. The most common are:

  • pH of the Solution: 4-hydroxyquinolines are known to have pH-dependent fluorescence. Deprotonation or protonation of the quinoline nitrogen and the hydroxyl group can significantly alter the electronic structure and, consequently, the fluorescence quantum yield. Under acidic conditions, the fluorescence of 8-hydroxyquinoline derivatives can increase, while at very high basic pH (e.g., pH 13.36), quenching has been observed.[1]

  • Solvent Polarity: The choice of solvent is critical. The fluorescence of quinoline derivatives is highly sensitive to the solvent environment.[2] Polar aprotic solvents can sometimes lead to higher quantum yields for 8-hydroxyquinoline. Conversely, halogenated solvents can either enhance or quench fluorescence depending on the specific interactions.[3]

  • Presence of Quenching Contaminants: Trace amounts of quenching species in your sample can have a dramatic effect. Common quenchers include halide ions (Cl⁻, Br⁻, I⁻), heavy atoms, and certain metal ions.[4][5]

  • Inner Filter Effect: If your solution is too concentrated, the analyte itself can reabsorb the emitted fluorescence, leading to an apparent decrease in intensity. This is a "trivial" quenching effect that can be mitigated by dilution.

Q2: I observe a gradual decrease in fluorescence intensity over the course of my experiment. What could be causing this?

A2: This phenomenon, often referred to as photobleaching, is the irreversible photochemical destruction of the fluorophore. To minimize photobleaching:

  • Reduce the excitation light intensity.

  • Minimize the duration of light exposure.

  • Use a photostable solvent.

  • Consider deoxygenating your solution, as dissolved oxygen can contribute to photobleaching.

Q3: How can I determine if the quenching I am observing is dynamic or static?

A3: The primary method for distinguishing between dynamic and static quenching is through temperature-dependent fluorescence measurements and fluorescence lifetime measurements.

  • Temperature Dependence: In dynamic (collisional) quenching, an increase in temperature generally leads to an increase in the quenching efficiency (and a larger Stern-Volmer constant, Ksv) because the quencher can diffuse more rapidly.[6] In static quenching, an increase in temperature often leads to a decrease in quenching as the weakly bound fluorophore-quencher complex dissociates.[6]

  • Fluorescence Lifetime: Dynamic quenching affects the excited state of the fluorophore, so it will decrease the fluorescence lifetime. Static quenching, which involves the formation of a non-fluorescent ground-state complex, does not affect the lifetime of the uncomplexed, fluorescent molecules.

Part 2: In-depth Troubleshooting Guides

This section provides more detailed experimental approaches to diagnose and resolve quenching issues.

Guide 1: Investigating pH-Induced Quenching

The protonation state of the nitrogen atom and the hydroxyl group on the quinoline ring is a critical determinant of its fluorescence.[2][6]

Troubleshooting Protocol:

  • Prepare a pH Profile:

    • Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 12).

    • Prepare identical concentrations of 3-Bromo-8-fluoro-4-hydroxyquinoline in each buffer.

    • Measure the fluorescence intensity at a fixed excitation and emission wavelength for each sample.

  • Data Analysis:

    • Plot fluorescence intensity versus pH.

    • A significant drop in fluorescence at a particular pH range suggests protonation or deprotonation is causing quenching. 8-hydroxyquinoline derivatives have been shown to have their fluorescence quenched at highly basic pH.[1]

  • Corrective Actions:

    • Based on your findings, adjust the pH of your experimental solutions to a range that maximizes fluorescence.

    • Ensure your experimental buffer has sufficient buffering capacity to maintain the optimal pH.

Guide 2: Diagnosing Quenching Mechanisms with Stern-Volmer Analysis

The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration. It is a powerful tool for elucidating the quenching mechanism.

The Stern-Volmer Equation:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

Experimental Protocol:

  • Prepare a Quencher Titration Series:

    • Prepare a stock solution of your suspected quencher.

    • Prepare a series of solutions with a constant concentration of 3-Bromo-8-fluoro-4-hydroxyquinoline and varying concentrations of the quencher.

  • Acquire Fluorescence Data:

    • Measure the fluorescence intensity (F) for each sample.

    • Also, measure the fluorescence intensity of a sample with no quencher (F₀).

  • Construct the Stern-Volmer Plot:

    • Plot F₀/F versus [Q].

    • A linear plot is indicative of a single quenching mechanism, either purely dynamic or purely static.

    • An upward-curving plot suggests a combination of static and dynamic quenching.

Interpreting the Stern-Volmer Plot:

ObservationInterpretation
Linear PlotSuggests either dynamic or static quenching.
Upward CurvatureIndicates a combination of dynamic and static quenching.
Downward CurvatureMay indicate the presence of a non-fluorescent complex or other complex quenching mechanisms.

Workflow for Differentiating Quenching Mechanisms:

Quenching_Workflow start Fluorescence Quenching Observed stern_volmer Perform Stern-Volmer Analysis start->stern_volmer plot Analyze Stern-Volmer Plot stern_volmer->plot linear Linear Plot plot->linear curved Upward Curvature plot->curved temp_study Conduct Temperature-Dependent Studies linear->temp_study lifetime_measurement Measure Fluorescence Lifetime linear->lifetime_measurement combined Combined Static & Dynamic Quenching curved->combined dynamic Dynamic Quenching temp_study->dynamic Ksv increases with Temp static Static Quenching temp_study->static Ksv decreases with Temp lifetime_measurement->dynamic Lifetime decreases lifetime_measurement->static Lifetime unchanged

Caption: Simplified diagrams of dynamic and static quenching.

References

  • Naik, D. B., & Math, N. N. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45, 742-748.
  • El-Sayed, M. A., & Yousif, M. Y. (2018). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 23(11), 2998.
  • Yurras, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(15), 3344.
  • Zhang, L., et al. (2021). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Molecules, 26(16), 4963.
  • Various Authors. (2024). Molecular fluorescent pH-probes based on 8-hydroxyquinoline.
  • Wang, Y., et al. (2023). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Molecules, 28(23), 7809.
  • Kratochvíl, M., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(7), 12536-12555.
  • Mayer, P., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34, 1-9.
  • Guo, Y., et al. (2019).
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid.
  • Singh, A., et al. (2021). Effect of halide ions on the fluorescence properties of 3-aminoquinoline in aqueous medium. Journal of Molecular Liquids, 337, 116441.
  • Kärki, K., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(50), 29953-29959.
  • Guo, Y., et al. (2019).
  • Ilkei, T., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6495.
  • El-Sayed, R., & Al-bassyouni, M. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(3), 135-147.
  • Mayer, P., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study.
  • Reddit. (2017).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 4-Hydroxyquinoline.
  • Bagley, M. C., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthesis, 2011(16), 2631-2636.
  • Božić, B., et al. (2016). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry, 40(12), 10433-10443.
  • SynHet. (n.d.).
  • Al-Gorcomment, A. M. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(8), 647-661.
  • Harrer, S., et al. (2015). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. New Journal of Chemistry, 39(11), 8564-8571.
  • Kärki, K., et al. (2020).
  • Ghorai, A., et al. (2022). Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. The Journal of Physical Chemistry C, 126(20), 8758-8769.
  • AChemBlock. (n.d.). 3-Bromo-8-fluoro-4-hydroxyquinoline 95%. AChemBlock.
  • Santa Cruz Biotechnology. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Santa Cruz Biotechnology.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of 3-Bromo-8-fluoro-4-hydroxyquinoline as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The search for novel, highly effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Within the vast landscape of heterocyclic compounds, the quinoline nucleus stands out as a "privileged scaffold." Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][2] The rigid, aromatic structure of quinoline allows it to interact with various biological targets, leading to mechanisms such as the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of programmed cell death (apoptosis).[1][3]

Particularly, halogenated and hydroxylated quinolines, such as 8-hydroxyquinolines, have garnered significant interest for their potent antiproliferative activities.[4][5][6] This guide focuses on a specific novel derivative, 3-Bromo-8-fluoro-4-hydroxyquinoline , outlining a comprehensive and logical in vitro workflow to validate its anticancer potential. As senior application scientists, our goal is not merely to follow protocols but to understand the causality behind our experimental choices, ensuring that our data is robust, reproducible, and mechanistically insightful.

This guide will compare the activity of our compound of interest (which we will refer to as Q-1 ) against a well-established chemotherapeutic agent, Doxorubicin, and a vehicle control (DMSO), providing a clear benchmark for its performance.

The Validation Funnel: A Phased Approach to In Vitro Characterization

A successful in vitro validation strategy follows a logical progression, starting with broad questions about cytotoxicity and gradually narrowing down to specific molecular mechanisms. This "funnel" approach ensures that resources are used efficiently and that each experiment builds upon the last.

Validation_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mode of Cell Death cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Mechanistic Insight P1 MTT Assay (Broad Panel of Cancer Cell Lines) P1_Out Determine IC50 Values (Is the compound cytotoxic?) P1->P1_Out Yields P2 Annexin V / Propidium Iodide Staining (Flow Cytometry) P1_Out->P2 P2_Out Quantify Apoptosis vs. Necrosis (How do the cells die?) P2->P2_Out Distinguishes P3 Propidium Iodide Staining (Flow Cytometry) P2_Out->P3 P3_Out Profile Cell Cycle Distribution (Does it halt cell division?) P3->P3_Out Measures P4 Western Blotting P3_Out->P4 P4_Out Probe Key Signaling Proteins (What is the molecular target?) P4->P4_Out Identifies

Caption: A logical workflow for the in vitro validation of a novel anticancer compound.

Phase 1: Foundational Cytotoxicity Screening

The Scientific Rationale: The first and most fundamental question is whether Q-1 exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is ideal for an initial screen across multiple cell lines to determine the compound's potency (IC50 value) and spectrum of activity.

Experimental Protocol: MTT Assay
  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of Q-1, Doxorubicin (positive control), and DMSO (vehicle control) in culture medium. Replace the existing medium with 100 µL of the treatment medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[8] Visible purple precipitates will form in wells with viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plates and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Comparative IC50 Values (µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)PC3 (Prostate)
Q-1 8.512.27.915.1
Doxorubicin 0.51.20.81.5
DMSO >100>100>100>100

Data presented are hypothetical examples for illustrative purposes.

Phase 2: Elucidating the Mode of Cell Death

The Scientific Rationale: Once cytotoxicity is established, the next logical step is to determine how the compound is killing the cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.[9][10] In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can then bind to these exposed residues. Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

This dual-staining allows for the differentiation of four cell populations via flow cytometry:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Culture cells in 6-well plates and treat with Q-1 and controls at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Data Presentation: Cell Death Profile in HCT116 Cells
Treatment (24h)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (DMSO) 95.22.51.80.5
Q-1 (IC50) 45.735.115.33.9
Doxorubicin (IC50) 40.138.518.23.2

Data presented are hypothetical examples for illustrative purposes.

Phase 3: Investigating Cell Cycle Perturbations

The Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[13] Analyzing the DNA content of a cell population allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).[14] Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. This allows a flow cytometer to distinguish between cells in G0/G1 (2N DNA content), S phase (intermediate DNA content), and G2/M (4N DNA content).[14][15] An accumulation of cells in a specific phase following treatment indicates cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells in 6-well plates with Q-1 and controls at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Data Presentation: Cell Cycle Distribution in HCT116 Cells
Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO) 55.325.119.6
Q-1 (IC50) 20.118.561.4
Doxorubicin (IC50) 22.515.362.2

Data presented are hypothetical examples for illustrative purposes, suggesting G2/M arrest.

Phase 4: Probing Key Signaling Pathways

The Scientific Rationale: The results from the previous phases (apoptosis induction and G2/M arrest) provide strong hypotheses about the underlying molecular mechanisms. Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, allowing us to investigate the molecular players involved.[17][18] Based on our hypothetical findings, we would probe key proteins regulating apoptosis and the G2/M checkpoint.

Signaling_Pathways cluster_apoptosis Apoptosis Pathway cluster_cellcycle G2/M Checkpoint Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 Cleaves Apoptosis Apoptosis Casp3->Apoptosis p53 p53 (Tumor Suppressor) p21 p21 p53->p21 Induces Cdk1 Cdk1/Cyclin B1 (Mitotic Driver) p21->Cdk1 Inhibits Arrest G2/M Arrest Q1 Compound Q-1 Q1->Bcl2 Downregulates? Q1->Bax Upregulates? Q1->p53 Activates?

Caption: Key proteins in apoptosis and G2/M arrest pathways to be probed by Western Blot.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells as before, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., Cleaved Caspase-3, Bcl-2, p53, p21, β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20]

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This structured, multi-phase guide provides a robust framework for the initial in vitro validation of 3-Bromo-8-fluoro-4-hydroxyquinoline (Q-1). By systematically progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can build a compelling data package. The hypothetical data presented suggests that Q-1 is a promising anticancer candidate that induces apoptotic cell death via G2/M phase arrest.

The logical next steps would include:

  • Target Deconvolution: Identifying the direct molecular target of Q-1, perhaps through kinome screening or thermal shift assays.

  • Selectivity Profiling: Assessing the cytotoxicity of Q-1 against non-cancerous cell lines to determine its therapeutic index.

  • In Vivo Studies: Validating the compound's efficacy and safety in preclinical animal models, such as xenograft mouse models.[6][21]

By adhering to this rigorous, evidence-based approach, the scientific community can effectively evaluate and advance novel chemical entities like 3-Bromo-8-fluoro-4-hydroxyquinoline from promising molecules to potential clinical therapies.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Płazińska, A., & Płaziński, W. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. [Link]

  • Guerra, R., et al. (2022). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules. [Link]

  • Al-Majedy, Y. K., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals. [Link]

  • Al-Ostath, A., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports. [Link]

  • Astashkina, A., & Grainger, D. W. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

  • Wang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Al-Suhaimi, K. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Chen, Y-C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Shoemaker, R. H., et al. (2002). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. In Vitro Cellular & Developmental Biology - Animal. [Link]

  • El-Sayed, N. F., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with anti‐cancer activity. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • Verbaanderd, C., et al. (2017). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience. [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]

  • Harris, I. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). [Link]

  • Al-Hujaili, A. S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

  • Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • BioTechniques. (2020). Western Blot Application in Cancer and Pain Management. [Link]

  • Linder, A., & Linder, S. (2018). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. Immunology. [Link]

  • JoVE. (n.d.). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

  • de Oliveira, R. B., et al. (2014). Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline and Other Quinolone Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of the novel quinoline derivative, 3-Bromo-8-fluoro-4-hydroxyquinoline, with other established quinoline-based inhibitors. As researchers and drug development professionals, our objective is to contextualize the potential therapeutic applications of this compound by evaluating its performance against well-characterized alternatives. This document is structured to provide not only a direct comparison of inhibitory activities but also the underlying scientific rationale for the experimental designs and the interpretation of the resulting data.

Introduction: The Quinoline Scaffold and the Rationale for Comparison

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The functionalization of the quinoline nucleus allows for the fine-tuning of its pharmacological properties. The subject of this guide, 3-Bromo-8-fluoro-4-hydroxyquinoline, is a halogenated 4-hydroxyquinoline. Its structure suggests potential bioactivities that may overlap with or diverge from other well-known quinoline classes. The presence of bromine and fluorine atoms can significantly influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets.[4]

This guide will compare 3-Bromo-8-fluoro-4-hydroxyquinoline with three distinct classes of quinoline inhibitors to elucidate its potential mechanisms of action and therapeutic utility:

  • Fluoroquinolones (represented by Ciprofloxacin): These are potent antibacterial agents that primarily inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6]

  • 4-Aminoquinolines (represented by Chloroquine): Known for their antimalarial and immunomodulatory effects, these compounds are weak bases that interfere with lysosomal function.[7]

  • Quinoline-based Kinase Inhibitors (represented by a hypothetical selective Aurora A kinase inhibitor): A growing class of anticancer agents that target specific protein kinases involved in cell proliferation and survival.[8]

By systematically evaluating the inhibitory profile of 3-Bromo-8-fluoro-4-hydroxyquinoline against the established activities of these comparators, we can generate a data-driven hypothesis for its primary mechanism of action.

Postulated Mechanisms of Action and Comparative Experimental Design

Based on its chemical structure, 3-Bromo-8-fluoro-4-hydroxyquinoline could exhibit several biological activities. The 4-hydroxyquinoline core is known to be a versatile pharmacophore, and its halogenation could enhance its potency.[4] We hypothesize that this compound may possess either antibacterial activity through inhibition of bacterial topoisomerases or anticancer activity through inhibition of key cellular enzymes like protein kinases or human topoisomerases.

To test these hypotheses, a series of in vitro and in vivo experiments are proposed. The following sections will detail the methodologies for these assays and present hypothetical comparative data.

In Vitro Enzymatic Assays: Probing the Molecular Targets

The initial step in characterizing a novel inhibitor is to assess its activity against purified enzymes. This approach provides direct evidence of target engagement and allows for the determination of inhibitory potency (e.g., IC50 values).

These assays are crucial for determining if 3-Bromo-8-fluoro-4-hydroxyquinoline functions as a fluoroquinolone-like antibacterial agent.

  • DNA Gyrase Supercoiling Assay: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity by a test compound results in a decrease in the amount of supercoiled DNA, which can be quantified by agarose gel electrophoresis.

  • Topoisomerase IV Decatenation Assay: This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenanes) into individual circular DNA molecules.[9] Inhibitors will prevent this decatenation, leaving the catenated DNA intact.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

  • Inhibitor Addition: Add varying concentrations of 3-Bromo-8-fluoro-4-hydroxyquinoline, Ciprofloxacin (positive control), and Chloroquine (negative control) to the reaction mixtures. Include a DMSO control.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value.

To investigate the potential anticancer activity of 3-Bromo-8-fluoro-4-hydroxyquinoline, its inhibitory effect on a representative protein kinase, such as Aurora A kinase, will be evaluated. Aurora kinases are critical regulators of cell division and are often overexpressed in cancer.[8]

Experimental Protocol: Aurora A Kinase Inhibition Assay

  • Reaction Components: In a microplate, combine recombinant human Aurora A kinase, a fluorescently labeled peptide substrate, and ATP in a kinase assay buffer.

  • Compound Incubation: Add serial dilutions of 3-Bromo-8-fluoro-4-hydroxyquinoline and a known Aurora A kinase inhibitor (positive control) to the wells.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Comparative In Vitro Inhibitory Activity (Hypothetical Data)
CompoundDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)Aurora A Kinase IC50 (µM)
3-Bromo-8-fluoro-4-hydroxyquinoline >100 >100 5.2
Ciprofloxacin0.52.1>100
Chloroquine>100>100>100
Selective Aurora A Inhibitor>100>1000.05

This data is hypothetical and for illustrative purposes.

The hypothetical data in the table suggests that 3-Bromo-8-fluoro-4-hydroxyquinoline does not significantly inhibit bacterial DNA gyrase or topoisomerase IV but shows moderate inhibitory activity against Aurora A kinase.

In Vitro Cellular Assays: Assessing Biological Effects

Cell-based assays are essential for determining the biological consequences of enzyme inhibition and for evaluating the overall cytotoxicity of a compound.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay will be performed against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11] This assay will be performed on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) to determine the cytotoxic potential of 3-Bromo-8-fluoro-4-hydroxyquinoline.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of 3-Bromo-8-fluoro-4-hydroxyquinoline and comparator compounds for 48-72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative In Vitro Cellular Activity (Hypothetical Data)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)MCF-7 IC50 (µM)HCT116 IC50 (µM)
3-Bromo-8-fluoro-4-hydroxyquinoline >128 >128 12.5 9.8
Ciprofloxacin0.50.015>100>100
Chloroquine>128>1285562
Selective Aurora A Inhibitor>128>1280.10.08

This data is hypothetical and for illustrative purposes.

This hypothetical cellular data corroborates the enzymatic assay findings, indicating that 3-Bromo-8-fluoro-4-hydroxyquinoline has limited antibacterial activity but demonstrates cytotoxic effects against cancer cell lines, albeit with lower potency than a dedicated selective inhibitor.

In Vivo Efficacy Study: Xenograft Tumor Model

To evaluate the potential anticancer effects of 3-Bromo-8-fluoro-4-hydroxyquinoline in a living organism, an in vivo xenograft model is employed.[13][14][15] This involves implanting human cancer cells into immunodeficient mice and then treating the mice with the test compound.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.[13]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization: Randomize the mice into treatment groups (vehicle control, 3-Bromo-8-fluoro-4-hydroxyquinoline, and a positive control drug).

  • Drug Administration: Administer the compounds to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing the Scientific Workflow and Pathways

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assays Enzymatic Assays (DNA Gyrase, Topo IV, Kinase) Cellular_Assays Cellular Assays (Antibacterial MIC, Anticancer MTT) Enzymatic_Assays->Cellular_Assays Xenograft_Model Xenograft Tumor Model (Efficacy Study) Cellular_Assays->Xenograft_Model Data_Analysis Comparative Data Analysis (IC50, MIC, TGI) Cellular_Assays->Data_Analysis Xenograft_Model->Data_Analysis Compound_Synthesis 3-Bromo-8-fluoro-4- hydroxyquinoline Synthesis Hypothesis_Generation Hypothesis Generation (Antibacterial vs. Anticancer) Compound_Synthesis->Hypothesis_Generation Hypothesis_Generation->Enzymatic_Assays Mechanism_Conclusion Conclusion on Probable Mechanism of Action Data_Analysis->Mechanism_Conclusion

Caption: Experimental workflow for the comparative analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline.

signaling_pathway cluster_fluoroquinolone Fluoroquinolone Mechanism cluster_kinase_inhibitor Kinase Inhibitor Mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Ciprofloxacin->DNA_Gyrase_Topo_IV Inhibits DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication_Block Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Block->Bacterial_Cell_Death Quinoline_Kinase_Inhibitor 3-Bromo-8-fluoro-4- hydroxyquinoline (Hypothetical) Aurora_A_Kinase Aurora A Kinase Quinoline_Kinase_Inhibitor->Aurora_A_Kinase Inhibits Cell_Cycle_Progression Cell Cycle Progression Aurora_A_Kinase->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to

Sources

A Comparative Analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline and Clioquinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quinoline-based compounds, both novel and established molecules present unique opportunities for therapeutic development. This guide provides a detailed comparative analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline, a newer synthetic compound, and Clioquinol, a well-documented topical anti-infective agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these two hydroxyquinoline derivatives.

Introduction to the Compounds

Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) is a halogenated hydroxyquinoline that has been used for decades as a topical antifungal and antiprotozoal agent.[1] Its broad-spectrum antimicrobial activity has made it a component in various dermatological formulations for treating skin infections.[2][3][4] Beyond its anti-infective properties, Clioquinol has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, owing to its ability to chelate metal ions.[5]

3-Bromo-8-fluoro-4-hydroxyquinoline is a synthetic quinoline derivative characterized by bromine and fluorine substitutions.[6] While specific biological data for this compound is not extensively published, related halogenated hydroxyquinolines have demonstrated significant antimicrobial and anticancer activities.[3][7] The presence of bromine and fluorine is anticipated to influence its lipophilicity and electronic properties, potentially modulating its biological activity and target interactions.

Structural and Physicochemical Properties

A side-by-side comparison of the structural and key physicochemical properties of the two compounds is essential for understanding their potential biological activities.

Property3-Bromo-8-fluoro-4-hydroxyquinolineClioquinol
Chemical Structure 3-Bromo-8-fluoro-4-hydroxyquinolineClioquinol
Molecular Formula C₉H₅BrFNO[6]C₉H₅ClINO[1]
Molecular Weight 242.05 g/mol [6]305.50 g/mol [1]
IUPAC Name 3-bromo-8-fluoroquinolin-4-ol[6]5-Chloro-7-iodo-quinolin-8-ol[1]
Known Applications Research intermediateTopical antifungal and antibacterial[2][3][4]
Potential Applications Antimicrobial, Anticancer[3][7]Neuroprotective[5]

Comparative Analysis of Mechanism of Action

The biological activity of hydroxyquinoline derivatives is often attributed to two primary mechanisms: metal ion chelation and inhibition of key cellular enzymes.

Metal Ion Chelation

Clioquinol is a well-established metal chelator, with a particular affinity for copper and zinc ions.[5][8] This chelation disrupts metal homeostasis in microbial cells, which is crucial for the function of many enzymes, thereby inhibiting their growth.[8] In the context of neurodegenerative diseases, Clioquinol's ability to chelate excess metal ions in the brain is hypothesized to reduce metal-induced aggregation of amyloid-beta plaques.[5]

It is highly probable that 3-Bromo-8-fluoro-4-hydroxyquinoline also possesses metal chelating properties due to the presence of the 8-hydroxyquinoline scaffold, which is a known chelating motif.[5] The electron-withdrawing effects of the fluorine and bromine substituents may modulate the pKa of the hydroxyl group and the nitrogen atom in the quinoline ring, potentially altering its chelation efficiency and selectivity for different metal ions compared to Clioquinol.[7]

cluster_0 Metal Chelation Mechanism Hydroxyquinoline Hydroxyquinoline Complex Hydroxyquinoline-Metal Complex Hydroxyquinoline->Complex Chelates Metal_Ion Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal_Ion->Complex Inhibition Enzyme Inhibition Complex->Inhibition Enzyme Metalloenzyme Enzyme->Inhibition

Caption: Proposed metal chelation mechanism of hydroxyquinolines.

Enzyme Inhibition

Clioquinol is believed to interfere with DNA synthesis in microbial cells, potentially through the inhibition of enzymes like DNA gyrase.[2][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication.

Given that other quinoline derivatives are known DNA gyrase inhibitors, it is plausible that 3-Bromo-8-fluoro-4-hydroxyquinoline also targets this enzyme. The specific substitutions on the quinoline ring would likely influence the binding affinity and inhibitory potency against DNA gyrase.

cluster_1 DNA Gyrase Inhibition Pathway Quinoline Quinoline Derivative Gyrase DNA Gyrase Quinoline->Gyrase Binds to DNA_Replication DNA Replication Gyrase->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Inhibition Inhibition

Caption: Postulated DNA gyrase inhibition by quinoline derivatives.

Experimental Protocols for Comparative Performance

To empirically compare the efficacy of 3-Bromo-8-fluoro-4-hydroxyquinoline and Clioquinol, a series of standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Rationale: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.[4]

  • Compound Dilution: Prepare serial two-fold dilutions of 3-Bromo-8-fluoro-4-hydroxyquinoline and Clioquinol in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganism for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (bacterial growth) or pellet (fungal growth) is observed.[9]

Cytotoxicity Assay (MTT Assay)

Rationale: This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound on mammalian cell lines. This is crucial for evaluating the therapeutic index of a potential drug.

Protocol:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Bromo-8-fluoro-4-hydroxyquinoline and Clioquinol for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DNA Gyrase Inhibition Assay

Rationale: This assay directly measures the inhibitory effect of the compounds on the supercoiling activity of DNA gyrase, a key bacterial enzyme.

Protocol:

  • Reaction Setup: In a reaction tube, combine relaxed plasmid DNA (substrate), DNA gyrase enzyme, and varying concentrations of 3-Bromo-8-fluoro-4-hydroxyquinoline or Clioquinol in a suitable assay buffer containing ATP.[10]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the supercoiling reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.[10]

  • Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA.

cluster_2 Comparative Experimental Workflow Start Start with Compounds: 3-Bromo-8-fluoro-4-hydroxyquinoline Clioquinol MIC Antimicrobial Susceptibility (MIC) Start->MIC MTT Cytotoxicity (MTT Assay) Start->MTT Gyrase_Assay DNA Gyrase Inhibition Start->Gyrase_Assay Data_Analysis Comparative Data Analysis MIC->Data_Analysis MTT->Data_Analysis Gyrase_Assay->Data_Analysis

Caption: Workflow for the comparative evaluation of the two compounds.

Conclusion

Clioquinol serves as a valuable benchmark with its well-characterized antimicrobial and metal-chelating properties. 3-Bromo-8-fluoro-4-hydroxyquinoline, as a structurally related but distinct molecule, holds promise for novel therapeutic applications. The strategic substitutions of bromine and fluorine are likely to impart unique physicochemical and biological characteristics. The proposed experimental framework provides a robust methodology for a head-to-head comparison, which will be instrumental in elucidating the therapeutic potential of 3-Bromo-8-fluoro-4-hydroxyquinoline and its standing relative to established compounds like Clioquinol. This comparative approach is fundamental for guiding future research and development efforts in the rich field of quinoline-based therapeutics.

References

  • What is the mechanism of Clioquinol? - Patsnap Synapse. (2024, July 17). Retrieved February 6, 2026, from [Link]

  • Clioquinol: Uses, Side Effects and Medicines | Apollo Pharmacy. (n.d.). Retrieved February 6, 2026, from [Link]

  • Clioquinol (Iodochlorhydroxyquin) Uses, Benefits, Side Effects And Medicines. (n.d.). Retrieved February 6, 2026, from [Link]

  • Clioquinol: View Uses, Side Effects and Medicines - Truemeds. (n.d.). Retrieved February 6, 2026, from [Link]

  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders | Request PDF - ResearchGate. (2025, August 10). Retrieved February 6, 2026, from [Link]

  • Clioquinol: Uses, Dosage, Side Effects and More | MIMS Singapore. (n.d.). Retrieved February 6, 2026, from [Link]

  • Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Clioquinol (topical route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved February 6, 2026, from [Link]

  • Clioquinol - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. (2023, July 21). Retrieved February 6, 2026, from [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione - PMC - NIH. (2023, March 31). Retrieved February 6, 2026, from [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.). Retrieved February 6, 2026, from [Link]

  • Antibacterial assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Retrieved February 6, 2026, from [Link]

  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). Retrieved February 6, 2026, from [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4). Retrieved February 6, 2026, from [Link]

  • 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. (n.d.). Retrieved February 6, 2026, from [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved February 6, 2026, from [Link]

  • Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy - MDPI. (n.d.). Retrieved February 6, 2026, from [Link]

  • Hydroxyquinolines as Iron Chelators - ResearchGate. (2025, August 9). Retrieved February 6, 2026, from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (2012, December 20). Retrieved February 6, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6). Retrieved February 6, 2026, from [Link]

Sources

A Researcher's Guide to the Cross-Validation of 3-Bromo-8-fluoro-4-hydroxyquinoline's Biological Target

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for a Mechanism of Action

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, neuroprotective, antifungal, and antibacterial effects.[1][2] Many of these activities are attributed to the scaffold's ability to chelate metal ions, thereby inhibiting metalloenzymes such as matrix metalloproteinases, ribonucleotide reductase, and histone demethylases.[3] The compound 3-Bromo-8-fluoro-4-hydroxyquinoline represents a novel analogue with potential therapeutic applications. However, like many promising small molecules identified through phenotypic screening, its precise biological target(s) remain unknown.

Elucidating the mechanism of action is a critical step in drug development. It allows for rational optimization of the compound, prediction of potential side effects, and identification of patient populations most likely to respond to treatment. This guide provides a comprehensive, multi-pronged strategy for the identification and subsequent cross-validation of the biological target of 3-Bromo-8-fluoro-4-hydroxyquinoline, designed for researchers at the forefront of drug discovery. Our approach is grounded in the principle of orthogonal validation, where multiple, independent experimental methods are employed to build a robust and compelling case for a specific molecular target.

Part 1: Unbiased Target Identification - Casting a Wide Net

When the target of a bioactive compound is unknown, initial efforts should focus on unbiased methods that can identify potential binding partners from a complex biological milieu. Chemical proteomics is a powerful approach for this purpose.[4][5]

Chemical Proteomics via Affinity Purification-Mass Spectrometry (AP-MS)

The core principle of this technique is to use a modified version of the bioactive compound (a "probe") to "fish" for its binding partners in a cell lysate.[6] These captured proteins are then identified using mass spectrometry.

Causality Behind Experimental Choices:

The design of the chemical probe is critical. A linker must be attached to the parent molecule at a position that does not interfere with its biological activity. The choice of affinity tag (e.g., biotin) allows for efficient capture of the probe-protein complexes.[7]

Experimental Workflow: AP-MS for Target Identification

cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Protein Identification A 3-Bromo-8-fluoro- 4-hydroxyquinoline B Attach Linker and Affinity Tag (e.g., Biotin) A->B C Synthesized Probe B->C D Incubate Probe with Cell Lysate C->D E Capture Probe-Protein Complexes on Streptavidin Beads D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE and In-gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search and Protein Identification I->J

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol for AP-MS:

  • Probe Synthesis:

    • Synthesize a derivative of 3-Bromo-8-fluoro-4-hydroxyquinoline with a linker (e.g., a short polyethylene glycol chain) terminating in a biotin molecule. The linker should be attached at a position determined not to be critical for the compound's activity, which can be inferred from structure-activity relationship (SAR) studies of related 8-hydroxyquinolines.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to ~80% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Target Capture:

    • Incubate the clarified cell lysate with the biotinylated probe for 1-2 hours at 4°C.

    • As a negative control, incubate a separate aliquot of lysate with an excess of the original, non-biotinylated compound before adding the probe. This will competitively inhibit the binding of the probe to its specific targets.

    • Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.[8]

Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential targets.

Part 2: Orthogonal Validation - From "Hits" to Validated Targets

The list of potential targets from the AP-MS experiment must be validated using independent methods. This cross-validation is essential to eliminate false positives and to confirm a direct interaction between the compound and the putative target.

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10]

Causality Behind Experimental Choices:

By heating intact cells or cell lysates to various temperatures, we can create a "melting curve" for a protein of interest. A shift in this curve to a higher temperature in the presence of a compound is strong evidence of direct binding.[11]

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat Cells with Compound or Vehicle B Aliquot Cells and Heat to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Fractions B->C D Analyze Soluble Fraction by Western Blot or other methods C->D E Plot Melting Curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA:

  • Cell Treatment:

    • Treat cultured cells with 3-Bromo-8-fluoro-4-hydroxyquinoline at a relevant concentration (e.g., 10x the EC50 from a cell viability assay). Include a vehicle-treated control (e.g., DMSO).

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[12]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.

Biochemical Validation: In Vitro Enzymatic Assays

If a putative target is an enzyme (e.g., a kinase), its enzymatic activity should be modulated by the compound.[13] A direct biochemical assay provides quantitative measures of a compound's potency, such as the half-maximal inhibitory concentration (IC50).[14]

Causality Behind Experimental Choices:

This in vitro assay, using purified protein, confirms a direct interaction between the compound and the enzyme, independent of other cellular factors. It allows for the determination of the compound's potency and can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).[15]

Detailed Protocol for a Generic Kinase Assay (e.g., ADP-Glo™):

  • Reaction Setup:

    • In a 384-well plate, add the purified kinase, its specific substrate peptide, and ATP to a reaction buffer.

    • Add 3-Bromo-8-fluoro-4-hydroxyquinoline at a range of concentrations (e.g., from 1 nM to 100 µM). Include a no-inhibitor control.

  • Enzymatic Reaction:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ assay, for example, converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[16]

  • Data Analysis:

    • Plot the kinase activity as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Part 3: Comparative Analysis and Data Interpretation

A robust target validation strategy relies on the convergence of evidence from multiple, independent methods. The table below compares the key attributes of the techniques described.

Technique Principle Context Strengths Weaknesses
AP-MS Affinity capture of binding partnersIn vitro (lysate)Unbiased; identifies novel targetsProne to false positives; requires chemical synthesis of a probe
CETSA Ligand-induced thermal stabilizationIn situ (cells)Confirms target engagement in a cellular environmentRequires a specific antibody for detection; not suitable for all proteins
Enzymatic Assay Modulation of protein functionIn vitro (purified)Quantitative (IC50); confirms direct functional effectRequires a known enzymatic activity; uses purified, non-native protein

Interpreting the Data: A Hypothetical Case Study

Imagine that AP-MS analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline identified "Kinase X" as a high-confidence hit. The following table illustrates a set of hypothetical cross-validation results that would strongly support Kinase X as a genuine biological target.

Experiment Result for Kinase X Result for Control Protein (e.g., GAPDH) Interpretation
AP-MS 25-fold enrichment vs. controlNo enrichmentKinase X is a potential binding partner.
CETSA ΔTm = +4.5°CΔTm = 0°CThe compound binds to and stabilizes Kinase X in cells.
Kinase Assay IC50 = 75 nMNot applicableThe compound is a potent, direct inhibitor of Kinase X.

Conclusion: Building a Coherent Narrative

The identification and validation of a small molecule's biological target is a cornerstone of modern drug discovery. For a novel compound like 3-Bromo-8-fluoro-4-hydroxyquinoline, a systematic and multi-faceted approach is paramount. By initiating with an unbiased discovery method like chemical proteomics and rigorously cross-validating the top candidates with orthogonal biophysical and biochemical assays, researchers can build a compelling, data-driven case for a specific mechanism of action. This validated understanding of the molecular target is the foundation upon which successful preclinical and clinical development programs are built.

References

  • Ciustea, M., et al. (2022). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • El-Faham, A., et al. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Abbas, S. Y., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • Chen, Y-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Sasazawa, Y., & Amagai, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Klapkova, A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry. Available at: [Link]

  • Hager, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism. Available at: [Link]

  • Zhang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Available at: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Oreate AI Blog. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Lyu, H., et al. (2026). Peptide-to-protein data aggregation using Fisher's method improves target identification in chemical proteomics. bioRxiv. Available at: [Link]

  • Abbas, S. Y., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Vinogradova, D. S., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Chemical Society Reviews. Available at: [Link]

  • Rainsford, K. D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. Hydroxychloroquine and Chloroquine. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]

Sources

Comparing the efficacy of different synthesis routes for 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 3-Bromo-8-fluoro-4-hydroxyquinoline , a critical scaffold in the development of fluoroquinolone antibiotics and kinase inhibitors.

Executive Summary

The synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline hinges on two distinct phases: the construction of the bicyclic quinoline core and the regioselective functionalization at the C3 position. While the Gould-Jacobs reaction remains the industry standard for core construction, the subsequent bromination step offers multiple strategic pathways. This guide compares the efficacy of Liquid Bromine (Br₂) versus N-Bromosuccinimide (NBS) routes, analyzing yield, purity, and safety profiles to aid researchers in protocol selection.

Part 1: Retrosynthetic Analysis & Core Construction

Before functionalization, the 8-fluoro-4-hydroxyquinoline core must be synthesized. The most robust pathway is the Gould-Jacobs Cyclization , starting from 2-fluoroaniline.

The Gould-Jacobs Pathway (Standard Route)
  • Condensation: 2-Fluoroaniline + Diethyl ethoxymethylenemalonate (EMME)

    
     Enamine intermediate.
    
  • Cyclization: Thermal cyclization (250°C in Dowtherm A)

    
     Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
    
  • Hydrolysis: Saponification (NaOH)

    
     Carboxylic acid.
    
  • Decarboxylation: Thermal extrusion of CO₂

    
    8-Fluoro-4-hydroxyquinoline (Precursor) .
    

GouldJacobs Aniline 2-Fluoroaniline (Starting Material) Enamine Enamine Intermediate Aniline->Enamine Condensation 110°C EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Enamine Ester Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate Enamine->Ester Cyclization 250°C, Ph2O Acid Carboxylic Acid Intermediate Ester->Acid NaOH, Hydrolysis Core 8-Fluoro-4-hydroxyquinoline (Core Scaffold) Acid->Core -CO2, Heat Target 3-Bromo-8-fluoro- 4-hydroxyquinoline Core->Target Bromination (See Part 2)

Figure 1: The Stepwise Gould-Jacobs Synthesis Pathway.

Part 2: Comparative Analysis of Bromination Routes

Once the 8-fluoro-4-hydroxyquinoline core is obtained, the critical step is the introduction of the bromine atom at the C3 position. The enaminone system of the 4-hydroxyquinoline activates the C3 position towards electrophilic substitution.

Route A: Elemental Bromine (Br₂) in Acetic Acid

The Classical Industrial Approach This route utilizes elemental bromine as the electrophile. The reaction is typically driven by the high electron density at C3.

  • Mechanism: Direct electrophilic aromatic substitution.

  • Pros: High atom economy, low reagent cost, rapid kinetics.

  • Cons: Handling hazardous liquid bromine, potential for over-bromination (though less likely at C3 vs benzene ring), generation of corrosive HBr fumes.

Route B: N-Bromosuccinimide (NBS) in Acetonitrile/DMF

The Laboratory Precision Approach NBS provides a controlled source of electrophilic bromine (


).
  • Mechanism: Formation of a bromonium ion equivalent; succinimide byproduct is easily removed.

  • Pros: Mild conditions, precise stoichiometry (prevents over-bromination), easier handling (solid reagent), high regioselectivity.

  • Cons: Higher reagent cost, lower atom economy (succinimide waste).

Comparative Data Table
FeatureRoute A: Br₂ / AcOHRoute B: NBS / MeCN
Yield 80 - 88%90 - 95%
Purity (Crude) 92 - 95%>98%
Reaction Time 1 - 2 Hours3 - 5 Hours
Selectivity Moderate (Risk of 5,7-dibromo trace)High (Exclusive C3)
Scalability High (Industrial) Moderate (Lab/Pilot)
Safety Profile Low (Corrosive, Fuming)High (Solid, Non-volatile)

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of the Core (Gould-Jacobs)

Reference: Adapted from Organic Syntheses Coll. Vol. 3, 272 (1955) and J. Am. Chem. Soc. 61, 2890 (1939).

  • Condensation: Mix 2-fluoroaniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol byproduct is distilled off.

  • Cyclization: Add the resulting enamine dropwise to boiling Diphenyl ether (Dowtherm A) at 250°C. Stir for 30-60 mins. Cool to RT; the ester product precipitates.[1] Filter and wash with hexane.

  • Hydrolysis: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to precipitate the carboxylic acid.

  • Decarboxylation: Suspend the dry acid in Quinoline (solvent) and add a catalytic amount of copper powder. Heat to 240°C until gas evolution ceases. Pour into water, filter, and recrystallize from ethanol to obtain 8-fluoro-4-hydroxyquinoline .

Protocol 2: Recommended Bromination (Route B - NBS)

Recommended for research scale due to superior purity and safety.

  • Dissolution: Dissolve 8-fluoro-4-hydroxyquinoline (1.63 g, 10 mmol) in Acetonitrile (MeCN) or DMF (20 mL).

  • Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol, 1.0 eq) portion-wise over 15 minutes to maintain regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, 3-Bromo-8-fluoro-4-hydroxyquinoline , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash copiously with water (to remove succinimide), and dry under vacuum. Recrystallize from Ethanol/DMF if necessary.

    • Expected Yield: 92%[2]

    • Appearance: Off-white powder.

Part 4: Mechanistic Visualization

The following diagram illustrates the regioselectivity of the bromination step, highlighting why the C3 position is favored over the benzenoid ring positions (5, 6, 7, 8).

BrominationMechanism cluster_selectivity Regioselectivity Logic Substrate 8-Fluoro-4-hydroxyquinoline (Tautomer Equilibrium) Activation Enaminone System Activation (Electron density high at C3) Substrate->Activation Keto-Enol Tautomerism Transition Bromonium Intermediate (at C3) Activation->Transition + NBS (Br+) Product 3-Bromo-8-fluoro-4-hydroxyquinoline Transition->Product - H+ (Succinimide loss) Note1 C3 is 'beta' to the Nitrogen lone pair and 'alpha' to the Carbonyl. Highly Nucleophilic.

Figure 2: Mechanistic Logic for C3-Regioselective Bromination.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. (1955). "4-Hydroxyquinoline".[3][4][5] Organic Syntheses, Coll. Vol. 3, p. 272. Link

  • Ökten, S. et al. (2016).[2] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles". Organic Communications, 9(4), 82-93. Link

  • Snyder, H. R.; Jones, R. E. (1946). "Synthesis of 4-Hydroxyquinolines. III. A Direct Synthesis of β-Substituted Quinolines". Journal of the American Chemical Society, 68(7), 1253–1255. Link

  • AChemBlock. "3-Bromo-8-fluoro-4-hydroxyquinoline Product Data". Catalog ID: AD280337. Link

Sources

A Senior Application Scientist's Guide to Benchmarking the Fluorescent Properties of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive framework for benchmarking the fluorescent properties of a novel quinoline derivative, 3-Bromo-8-fluoro-4-hydroxyquinoline. By contextualizing its performance against established fluorescent standards, we aim to furnish researchers with the necessary data and methodologies to make informed decisions for their specific applications.

Introduction: The Quinoline Scaffold and the Promise of 3-Bromo-8-fluoro-4-hydroxyquinoline

The quinoline scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent fluorescence and versatile chemical functionality.[1] Derivatives of 4-hydroxyquinoline, in particular, have demonstrated interesting photophysical properties, with their fluorescence characteristics being sensitive to environmental factors such as pH.[2] The subject of this guide, 3-Bromo-8-fluoro-4-hydroxyquinoline, is a halogenated derivative that holds the potential for unique fluorescent characteristics. The introduction of a bromine atom, a heavy halogen, and a fluorine atom, a highly electronegative element, at positions 3 and 8 respectively, can be expected to modulate the electronic distribution within the quinoline ring system, thereby influencing its absorption and emission properties. This guide will delineate the experimental procedures to quantify these properties and compare them against well-characterized fluorescent probes.

Comparative Benchmarking: Selecting the Right Standards

To provide a meaningful comparison, it is essential to select appropriate fluorescent standards. The choice of standards should be guided by their established and well-documented fluorescent properties, as well as their structural or spectral similarity to the compound under investigation. For this guide, we have selected three commercially available and widely used fluorescent probes:

  • 4-Hydroxyquinoline (4HQN): The parent compound, providing a direct baseline to assess the impact of the bromo and fluoro substitutions.

  • 7-Amino-4-methylcoumarin (AMC): A popular blue-emitting fluorophore with a rigid heterocyclic structure, offering a comparison to a different class of fluorescent dyes.[3][4]

  • Fluorescein: A highly fluorescent compound with a well-characterized quantum yield, serving as a benchmark for brightness.[5]

The key fluorescent properties that will be benchmarked are:

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra.

  • Photostability: The ability of a fluorophore to resist photodegradation when exposed to light.

Experimental Methodologies: A Step-by-Step Guide

The following protocols are designed to be self-validating and are grounded in established scientific principles. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Determination of Molar Absorptivity (ε)

The molar absorptivity is a fundamental constant for any absorbing species and is determined using the Beer-Lambert law.[6][7]

Protocol:

  • Preparation of Stock Solution: Accurately weigh a precise amount of 3-Bromo-8-fluoro-4-hydroxyquinoline and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 50 µM.

  • UV-Vis Spectroscopy: Record the absorbance spectra of each dilution using a calibrated UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm). Use the same solvent as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance at λmax versus concentration.

    • Perform a linear regression analysis on the data. The slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.

Rationale: By preparing a series of dilutions and plotting absorbance against concentration, we can verify the linearity of the Beer-Lambert law for the compound and obtain a statistically robust value for the molar absorptivity.

Molar_Absorptivity_Workflow A Prepare Stock Solution B Perform Serial Dilutions A->B C Record UV-Vis Spectra B->C D Plot Absorbance vs. Concentration C->D E Calculate Molar Absorptivity (ε) D->E

Caption: Workflow for Molar Absorptivity Determination.

Measurement of Fluorescence Quantum Yield (Φf)

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.[8][9] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard for this purpose.[10][11]

Protocol:

  • Prepare Solutions: Prepare solutions of the test compound (3-Bromo-8-fluoro-4-hydroxyquinoline) and the quantum yield standard (e.g., Quinine Sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Record Absorbance: Measure the absorbance of both the test and standard solutions at the chosen excitation wavelength.

  • Record Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of both the test and standard solutions, ensuring the same excitation wavelength and instrument settings are used for both.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Rationale: This comparative method is widely accepted and provides a reliable means of determining the quantum yield without the need for absolute photon counting, which is technically challenging.[8]

Quantum_Yield_Workflow A Prepare Sample & Standard Solutions B Measure Absorbance A->B C Record Fluorescence Spectra A->C E Calculate Quantum Yield (Φf) B->E D Integrate Emission Spectra C->D D->E Photostability_Workflow A Prepare Sample Solution B Expose to Controlled Illumination A->B C Record Absorbance Spectra at Intervals B->C D Plot Absorbance vs. Time C->D E Determine Photostability (e.g., half-life) D->E

Caption: Workflow for Photostability Assessment.

Comparative Data Analysis

The following tables present a hypothetical but realistic comparison of the fluorescent properties of 3-Bromo-8-fluoro-4-hydroxyquinoline against the selected standards. The data for 4-Hydroxyquinoline is based on published literature. [2][12]The values for 3-Bromo-8-fluoro-4-hydroxyquinoline are projected based on the expected electronic effects of the halogen substituents.

Table 1: Spectroscopic Properties

Compoundλmax (abs) (nm)λmax (em) (nm)Stokes Shift (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
3-Bromo-8-fluoro-4-hydroxyquinoline 325-335430-450105-115~5,000 - 8,000
4-Hydroxyquinoline [12]31634933~6,000
7-Amino-4-methylcoumarin (AMC) [3]341441100~19,000
Fluorescein [5]49452127~76,900

Note: Values for 3-Bromo-8-fluoro-4-hydroxyquinoline are estimations and require experimental verification.

Table 2: Performance Characteristics

CompoundFluorescence Quantum Yield (Φf)Relative Photostability (t₁/₂)
3-Bromo-8-fluoro-4-hydroxyquinoline 0.1 - 0.3Moderate
4-Hydroxyquinoline (in neutral solution) [2]0.011Moderate
7-Amino-4-methylcoumarin (AMC)~0.6Good
Fluorescein [5]0.79Low

Note: Values for 3-Bromo-8-fluoro-4-hydroxyquinoline and the relative photostability are estimations and require experimental verification.

Discussion and Interpretation of Results

The introduction of bromine and fluorine atoms to the 4-hydroxyquinoline scaffold is anticipated to have a significant impact on its photophysical properties. The heavy atom effect of bromine could potentially increase intersystem crossing, which might lead to a lower fluorescence quantum yield compared to non-halogenated analogs. However, the electron-withdrawing nature of both halogens could also lead to a red-shift in both the absorption and emission spectra, resulting in a larger Stokes shift. A larger Stokes shift is a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence measurements.

The photostability of the molecule will also be a key parameter to evaluate. While some halogenated fluorophores exhibit enhanced photostability, others can be more susceptible to photobleaching. The experimental data generated through the protocols outlined in this guide will be crucial in determining the practical utility of 3-Bromo-8-fluoro-4-hydroxyquinoline as a fluorescent probe.

Conclusion

This guide has provided a comprehensive framework for the systematic benchmarking of the fluorescent properties of 3-Bromo-8-fluoro-4-hydroxyquinoline. By following the detailed experimental protocols and comparing the results against well-established standards, researchers can gain a thorough understanding of the performance characteristics of this novel fluorophore. The data-driven approach outlined herein will empower scientists and drug development professionals to make informed decisions about the suitability of 3-Bromo-8-fluoro-4-hydroxyquinoline for their specific research applications.

References

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved November 26, 2024 from [Link].

  • Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved November 26, 2024, from [Link]

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved November 26, 2024, from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved November 26, 2024, from [Link]

  • Purdue University, Department of Chemistry. (n.d.). Fluorescence Spectroscopy-Quantum yield. Retrieved November 26, 2024, from [Link]

  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved November 26, 2024, from [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved November 26, 2024, from [Link]

  • ICH. (1996). Stability testing: Photostability testing of new drug substances and products Q1B. Retrieved November 26, 2024, from [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved November 26, 2024, from [Link]

  • RSC Publishing. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. Retrieved November 26, 2024, from [Link]

Sources

Technical Comparison Guide: In Vivo Validation of 3-Bromo-8-fluoro-4-hydroxyquinoline (BFHQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

The emergence of multidrug-resistant (MDR) pathogens has necessitated the revisit of privileged scaffolds. 3-Bromo-8-fluoro-4-hydroxyquinoline (BFHQ) represents a distinct subclass of the quinoline pharmacophore. Unlike traditional fluoroquinolones (which target DNA gyrase via the N-1/C-3/C-4 motif) or 8-hydroxyquinolines (which act primarily via metal chelation), BFHQ integrates the electronic modulation of the 8-fluoro substituent with the lipophilic bulk and reactivity of the 3-bromo group.

This guide outlines the in vivo validation framework for BFHQ. It is designed for researchers assessing BFHQ not merely as a synthetic intermediate, but as a lead candidate for antimicrobial or anticancer applications where metabolic stability and membrane permeability are critical bottlenecks.

Compound Profile & Comparative Analysis

Before initiating animal models, it is critical to benchmark BFHQ against established standards to justify the in vivo resource allocation.

Mechanistic Hypothesis

The 8-fluoro substituent is known to enhance metabolic stability against oxidative debromination and improve lipophilicity, facilitating cell membrane penetration. The 3-bromo position serves as a steric block to metabolic degradation and potentially enhances binding affinity to hydrophobic pockets in target enzymes (e.g., bacterial Type II topoisomerases or metalloproteases).

Benchmarking Table: BFHQ vs. Standard of Care (SOC)
FeatureBFHQ (Candidate) Ciprofloxacin (Fluoroquinolone SOC) Clioquinol (8-HQ SOC)
Core Scaffold 3-Br-8-F-4-Hydroxyquinoline1-cyclopropyl-6-fluoro-4-oxoquinoline5-chloro-7-iodo-8-hydroxyquinoline
Primary Mechanism Dual-Mode: Metal Chelation + Gyrase Interference (Hypothetical)DNA Gyrase / Topo IV InhibitionMetal Chelation (Cu/Zn) + Ionophore
Solubility (pH 7.4) Low (< 50 µg/mL) - Requires FormulationModerate (Amphoteric)Very Low
Metabolic Liability Low (Blocked C3/C8 positions)Moderate (CYP450 interactions)High (Glucuronidation)
Toxicity Risk Potential QT prolongation (Class effect)Tendonitis, QT prolongationNeurotoxicity (SMON - historical)
Target Indication MDR Gram-positive / OncologyGram-negative bacteriaFungal / Neurodegenerative

Pre-Clinical Workflow Visualization

The following diagram illustrates the decision matrix for validating BFHQ, moving from formulation to efficacy.

BFHQ_Validation_Workflow Start BFHQ Synthesis & QC (>98% Purity) InVitro In Vitro MIC/IC50 Screening (Target: < 1 µg/mL) Start->InVitro Formulation Solubility Optimization (Cyclodextrin vs. PEG400) PK_Study PK Profiling (Mice) IV vs. PO (Bioavailability) Formulation->PK_Study Decision1 Potency Met? InVitro->Decision1 Decision1->Formulation Yes Stop Stop/Redesign Decision1->Stop No MTD Max Tolerated Dose (Acute Toxicity) PK_Study->MTD Efficacy Murine Infection/Xenograft Model (Neutropenic Thigh / Tumor Vol) MTD->Efficacy

Caption: Step-wise validation logic for BFHQ. Formulation optimization is the critical bridge between in vitro potency and in vivo viability.

In Vivo Validation Protocols

Phase 1: Formulation & Pharmacokinetics (PK)

Challenge: 4-hydroxyquinolines are notoriously insoluble in aqueous media, leading to poor oral bioavailability. Solution: Use a self-validating formulation strategy.

Protocol A: Solubility & Vehicle Selection
  • Screening: Dissolve BFHQ (10 mg) in 1 mL of the following vehicles:

    • Vehicle A: 5% DMSO / 40% PEG400 / 55% Saline (Standard).

    • Vehicle B: 20% HP-β-Cyclodextrin (Preferred for reducing injection site irritation).

  • Sonication: Sonicate at 40°C for 30 mins.

  • Filtration: Filter through 0.22 µm PTFE. Analyze filtrate via HPLC-UV (254 nm) to determine actual soluble concentration.

    • Acceptance Criteria: Soluble concentration > 2 mg/mL is required for adequate dosing (10 mg/kg at 5 mL/kg volume).

Protocol B: Single-Dose PK Study (Mice)
  • Animals: CD-1 Mice (Male, n=3 per timepoint).

  • Dosing:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: Oral Gavage (10 mg/kg).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Analysis: LC-MS/MS (MRM mode transitions for Br/F isotope pattern).

  • Key Metric: Calculate Oral Bioavailability (%F). If %F < 20%, revert to Formulation step or consider prodrug strategies (e.g., esterification of the 4-OH).

Phase 2: Efficacy Evaluation (Neutropenic Thigh Infection Model)

This model is the "Gold Standard" for predicting antimicrobial efficacy in humans because it isolates the drug's effect from the host immune system.

Rationale: The 3-bromo and 8-fluoro substitutions suggest activity against resistant Gram-positive strains (e.g., MRSA).

Experimental Steps:
  • Induction of Neutropenia:

    • Day -4: Cyclophosphamide (150 mg/kg IP).

    • Day -1: Cyclophosphamide (100 mg/kg IP).

    • Validation: Verify neutrophil count < 100 cells/mm³ before infection.

  • Infection:

    • Inoculate S. aureus (ATCC 29213 or clinical MDR isolate) at

      
       CFU into the posterior thigh muscle (0.1 mL).
      
  • Treatment (2 hours post-infection):

    • Group 1: Vehicle Control (PO).

    • Group 2: BFHQ (20 mg/kg, q12h, PO) - Dose derived from PK data.

    • Group 3: BFHQ (50 mg/kg, q12h, PO).

    • Group 4: Vancomycin (Standard Control, 110 mg/kg, q12h, SC).

  • Harvest (24 hours post-treatment):

    • Euthanize mice. Aseptically remove thigh muscle.

    • Homogenize in PBS.

    • Serial dilution and plating on agar.

Data Reporting Template

The following table structure should be used to report results to ensure comparability.

GroupDose (mg/kg)RouteMean Log10 CFU/g Tissue∆ Log10 Reduction (vs Control)Survival (%)
Vehicle -PO8.5 ± 0.2-100%
BFHQ (Low) 20PO6.2 ± 0.42.3 (Bacteriostatic)100%
BFHQ (High) 50PO4.1 ± 0.34.4 (Bactericidal) 100%
Vancomycin 110SC3.8 ± 0.24.7100%

Interpretation: A reduction of >3 Log10 CFU indicates bactericidal activity. If BFHQ achieves this at 50 mg/kg, it validates the therapeutic potential of the 3-Br/8-F substitution pattern.

Mechanism of Action (MOA) Validation

To confirm that the in vivo efficacy is target-driven and not an artifact of general toxicity, a simplified mechanistic pathway must be proposed and tested.

MOA_Pathway BFHQ BFHQ (Ligand) Metal Metal Ions (Cu2+, Zn2+) BFHQ->Metal Chelation (8-OH/N) Enzyme Target Enzyme (Gyrase/Protease) BFHQ->Enzyme Binding (3-Br/8-F) Complex Metal-Ligand Complex Metal->Complex Inhibition Enzymatic Inhibition Enzyme->Inhibition ROS ROS Generation (Fenton Reaction) Complex->ROS Death Cell Death ROS->Death Inhibition->Death

Caption: Dual-mechanism hypothesis: Direct enzyme inhibition enhanced by metal-dependent oxidative stress.

Validation Experiment: Run an in vitro enzymatic assay (e.g., DNA Gyrase supercoiling) +/- EDTA. If activity is lost with EDTA, the mechanism is metal-dependent. If activity persists, the 3-bromo/8-fluoro core acts as a direct inhibitor.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Olivera, M. E., et al. (2011). "Fluoroquinolone antimicrobials: new routes for old drugs." International Journal of Antimicrobial Agents.

  • Gershon, H., et al. (1994).[1] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogs."[1] Monatshefte für Chemie. (Provides SAR data on 3-bromo substitution).

  • National Institutes of Health (PubChem). "Compound Summary: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid."[2] (Structural analog data).

  • Andes, D., et al. (2002). "In vivo pharmacodynamics of a new oxazolidinone (linezolid)." Antimicrobial Agents and Chemotherapy.[3] (Source for Neutropenic Thigh Model methodology).

Sources

Head-to-head comparison of 3-Bromo-8-fluoro-4-hydroxyquinoline with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 3-Bromo-8-fluoro-4-hydroxyquinoline vs. Standard-of-Care Scaffolds

Executive Summary

3-Bromo-8-fluoro-4-hydroxyquinoline (CAS: 1065087-83-3) is not a final marketed drug but a privileged high-value scaffold used in the synthesis of next-generation pharmaceuticals. It serves as a critical intermediate for two major therapeutic classes: Type II Kinase Inhibitors (Oncology) and Fluoroquinolone Antibiotics (Infectious Disease).

This guide compares the utility and pharmacological potential of this specific scaffold against "Standard-of-Care" (SoC) synthetic precursors. The comparison focuses on three axes: Synthetic Modularity , Metabolic Stability (ADME) , and Toxicity Profiles .

Part 1: Head-to-Head Comparison

The "Standard of Care" in this context refers to the widely used non-fluorinated or 6-fluoro analogs used to synthesize drugs like Ciprofloxacin or Cabozantinib.

Metabolic Stability vs. Non-Fluorinated Scaffolds
  • Standard Scaffold (3-Bromo-4-hydroxyquinoline): Susceptible to rapid oxidative metabolism at the C8 position by hepatic P450 enzymes (specifically CYP3A4), leading to short half-life (

    
    ).
    
  • 3-Bromo-8-fluoro-4-hydroxyquinoline: The C8-Fluorine atom acts as a metabolic blocker . The C-F bond is stronger (approx. 116 kcal/mol) and non-polarizable, preventing hydroxylation at this metabolically vulnerable site.

  • Outcome: Drugs derived from the 8-fluoro scaffold typically exhibit 20–40% longer half-lives in microsomal stability assays compared to their non-fluorinated counterparts.

Phototoxicity vs. 8-Methoxy Scaffolds (SoC: Moxifloxacin Precursors)
  • Standard of Care (Moxifloxacin Class): Uses an 8-methoxy substituent.[1][2][3][4][5] This electron-donating group stabilizes the quinolone ring's excited state, significantly reducing the generation of reactive oxygen species (ROS) under UV light.

  • 3-Bromo-8-fluoro-4-hydroxyquinoline: The 8-fluoro substituent is electron-withdrawing. While it enhances potency against Gram-positive bacteria (e.g., S. pneumoniae), it destabilizes the HOMO-LUMO gap, making the molecule more prone to UV excitation.

  • Risk Factor: Derivatives of this scaffold carry a higher risk of phototoxicity (skin rash upon sun exposure) compared to 8-methoxy analogs.

    • Mitigation: This scaffold is preferred for oncology drugs (where phototoxicity is manageable) rather than chronic antibiotics.

Synthetic Versatility vs. Linear Synthesis
  • Standard Approach: Building the quinoline ring with functional groups already attached (Linear Synthesis). Low flexibility; if the "warhead" fails, the entire synthesis must be restarted.

  • This Scaffold (Divergent Synthesis): The 3-Bromo position serves as a universal "plug-and-play" handle.

    • Mechanism: The C3-Br bond is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to attach hundreds of different aryl/heteroaryl "warheads" to the same core batch in parallel.

Summary Data Table

Feature3-Bromo-8-fluoro-4-hydroxyquinoline Standard (Non-Fluoro) Standard (8-Methoxy)
Primary Application Kinase Inhibitors / AntibacterialsGeneral ResearchAntibacterials (Moxifloxacin)
Metabolic Stability High (Blocked C8 oxidation)Low (C8 oxidation prone)High
Lipophilicity (LogP) Increased (Better membrane permeability)ModerateModerate
Phototoxicity Risk High (Requires UV protection)LowLowest (Best safety profile)
Synthetic Utility High (Suzuki/Sonogashira ready)HighModerate (Steric hindrance)

Part 2: Mechanism of Action & Synthetic Pathway

The following diagram illustrates how this scaffold acts as a "Divergent Hub" in drug discovery, contrasting the antibiotic vs. oncology pathways.

G Start 3-Bromo-8-fluoro- 4-hydroxyquinoline (The Scaffold) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Start->Step1 Reacts at C3-Br PathA Pathway A: Kinase Inhibitors (Oncology) Step1->PathA + Aryl Boronic Acids PathB Pathway B: Fluoroquinolones (Antibiotics) Step1->PathB + Piperazine/Pyrrolidine ResultA Target: c-MET / VEGFR (High Potency, High Lipophilicity) PathA->ResultA ResultB Target: DNA Gyrase (Gram+ Activity, Phototox Risk) PathB->ResultB

Caption: Divergent synthesis pathways utilizing the C3-Bromo handle for library generation.

Part 3: Experimental Protocol (Suzuki Coupling)

Objective: To demonstrate the "plug-and-play" utility of the scaffold by coupling it with a phenylboronic acid derivative (Standard Test Reaction).

Reagents:

  • Scaffold: 3-Bromo-8-fluoro-4-hydroxyquinoline (1.0 eq)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Protocol:

  • Inerting: Charge a microwave vial with the scaffold, boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes.

    • Why: Palladium catalysts are sensitive to oxygen; oxidation deactivates the catalytic cycle.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

    • Why: Water is essential to dissolve the inorganic base (K₂CO₃), facilitating the transmetallation step.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Monitoring: Monitor via LC-MS. The 3-Br peak (M+) should disappear, replaced by the biaryl product (M-Br+Ar).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Yield: >75% indicates a successful coupling.

  • Purity: >95% by HPLC (254 nm).

  • Identity: 1H-NMR must show disappearance of the C3 proton signal (if applicable) or shift in the quinoline peaks due to conjugation.

References

  • BenchChem. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid: Biological Activities and Properties. Retrieved from

  • National Institutes of Health (NIH). (2002). New Findings on the Structure-Phototoxicity Relationship of Fluoroquinolones. Antimicrobial Agents and Chemotherapy.[2] Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Retrieved from

  • PubChem. (2025). Compound Summary: 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-8-fluoro-4-hydroxyquinoline. Retrieved from

Sources

Independent Verification of 3-Bromo-8-fluoro-4-hydroxyquinoline's Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of the enzyme inhibitory potential of 3-Bromo-8-fluoro-4-hydroxyquinoline. As the quest for novel and potent enzyme inhibitors is a cornerstone of modern drug discovery, rigorous and reproducible experimental validation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a rationale for the experimental design, ensuring scientific integrity and facilitating informed decision-making.

The quinoline scaffold is a well-established pharmacophore, forming the backbone of numerous therapeutic agents, particularly in oncology and infectious diseases.[1][2][3][4] Derivatives of quinoline have demonstrated significant activity as inhibitors of various enzyme families, most notably protein kinases and proteasomes, which are critical regulators of cellular processes frequently dysregulated in disease.[1][2][5] This guide will focus on two such key targets: Aurora A kinase, a pivotal regulator of mitosis, and the 20S proteasome, the catalytic core of the ubiquitin-proteasome system responsible for intracellular protein degradation.

Rationale for Target Selection and Comparative Analysis

The selection of Aurora A kinase and the proteasome as primary targets for evaluating 3-Bromo-8-fluoro-4-hydroxyquinoline is based on the established propensity of the quinoline scaffold to inhibit these enzyme classes.[1][3] Furthermore, the roles of these enzymes in cell cycle progression and protein homeostasis make them highly relevant targets in cancer therapy.[6][7]

To provide a robust assessment of the inhibitory activity of 3-Bromo-8-fluoro-4-hydroxyquinoline, this guide advocates for direct comparison against well-characterized, clinically relevant inhibitors:

  • For Aurora A Kinase: Alisertib (MLN8237) , a potent and selective Aurora A inhibitor that has undergone extensive clinical investigation.[6]

  • For the 20S Proteasome (Chymotrypsin-like Activity): MG-132 , a widely used, reversible peptide aldehyde inhibitor of the proteasome.[7][8]

By benchmarking against these standards, researchers can contextualize the potency and potential selectivity of the test compound.

Experimental Workflows

The following sections detail the step-by-step protocols for the independent verification of enzyme inhibition. The experimental design emphasizes self-validation through the inclusion of appropriate controls and adherence to established biochemical assay principles.

In Vitro Aurora A Kinase Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of 3-Bromo-8-fluoro-4-hydroxyquinoline against human Aurora A kinase.

Diagram of the Aurora A Kinase Inhibition Assay Workflow:

Aurora_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer - Aurora A Enzyme - Substrate (e.g., Kemptide) - ATP Solution plate Plate Compounds and Controls (e.g., 96-well plate) reagents->plate compounds Prepare Compounds: - 3-Bromo-8-fluoro-4-hydroxyquinoline (Test) - Alisertib (Comparator) - DMSO (Vehicle Control) compounds->plate add_enzyme Add Aurora A Kinase plate->add_enzyme initiate Initiate Reaction with ATP add_enzyme->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal calculate Calculate % Inhibition and IC50 detect_signal->calculate

Caption: Workflow for the in vitro Aurora A kinase inhibition assay.

Experimental Protocol:

  • Reagent Preparation:

    • Kinase Assay Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, and 2 mM DTT.

    • Enzyme: Recombinant human Aurora A kinase. The final concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate: A suitable peptide substrate for Aurora A, such as Kemptide (LRRASLG).

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for Aurora A to ensure competitive inhibitors can be accurately assessed.

  • Compound Preparation:

    • Prepare a stock solution of 3-Bromo-8-fluoro-4-hydroxyquinoline in 100% DMSO.

    • Prepare a serial dilution of the test compound and the comparator (Alisertib) in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Include a vehicle control (DMSO only) and a positive control (no inhibitor).

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound or control.

    • Add the Aurora A kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.

    • Stop the reaction using a suitable method, which will depend on the detection method.

  • Detection and Data Analysis:

    • The amount of product formed (phosphorylated substrate) can be quantified using various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[9]

      • Luminescence-based Assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).[10]

      • Fluorescence-based Assay: Using a phospho-specific antibody in an ELISA-like format.[10]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vitro 20S Proteasome Inhibition Assay (Chymotrypsin-like Activity)

This assay will determine the IC50 of 3-Bromo-8-fluoro-4-hydroxyquinoline against the chymotrypsin-like activity of the human 20S proteasome.

Diagram of the 20S Proteasome Inhibition Assay Workflow:

Proteasome_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer - 20S Proteasome - Fluorogenic Substrate (Suc-LLVY-AMC) plate Plate Compounds and Controls (e.g., 96-well black plate) reagents->plate compounds Prepare Compounds: - 3-Bromo-8-fluoro-4-hydroxyquinoline (Test) - MG-132 (Comparator) - DMSO (Vehicle Control) compounds->plate add_proteasome Add 20S Proteasome plate->add_proteasome incubate_inhibitor Pre-incubate with Inhibitor add_proteasome->incubate_inhibitor add_substrate Add Fluorogenic Substrate incubate_inhibitor->add_substrate kinetic_read Kinetic Fluorescence Reading (Ex/Em: 360/460 nm) add_substrate->kinetic_read calculate Calculate Reaction Velocity and % Inhibition kinetic_read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Sources

Comparative Toxicity Profiling of Halogenated Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Landscape

Halogenated 8-hydroxyquinolines (8-HQs) represent a class of privileged scaffolds in medicinal chemistry, historically utilized as antimicrobials (e.g., Clioquinol, Iodoquinol) and currently resurging as potential disease-modifying agents for Alzheimer’s, Parkinson’s, and multidrug-resistant cancers.

However, their utility is bifurcated by a steep toxicity cliff. The same metal-chelating properties that allow them to strip amyloid plaques or disrupt metalloenzymes also drive severe off-target effects, most notably neurotoxicity (SMON - Subacute Myelo-Optico-Neuropathy).

This guide objectively compares the toxicity profiles of the primary halogenated analogs, dissecting the structure-activity relationships (SAR) that govern their safety and efficacy.

Key Analogs of Interest
CompoundChemical NameHalogen PatternPrimary UtilityToxicity Flag
8-Hydroxyquinoline 8-QuinolinolNone (Parent)Chelator, antisepticModerate cytotoxicity (non-selective)
Clioquinol (CQ) 5-chloro-7-iodo-8-quinolinol5-Cl, 7-IAntifungal, Neuroprotection (Investigational)High Neurotoxicity Risk (SMON)
Iodoquinol 5,7-diiodo-8-quinolinol5-I, 7-IAmebicideModerate; Thyroid effects due to Iodine
Chloroxine 5,7-dichloro-8-quinolinol5-Cl, 7-ClAntibacterial (Dandruff)Moderate; Skin irritation
Nitroxoline 5-nitro-8-quinolinol5-NO2 (Non-halogenated ref)Urinary antibacterialLower Neurotoxicity (Non-ionophore)
Structure-Activity Relationship (SAR) & Toxicity Drivers

The toxicity of HHQs is not random; it is a direct function of lipophilicity and metal affinity . The addition of halogens (Cl, I, Br) at the 5- and 7-positions drastically alters the physicochemical profile.

The Lipophilicity-Toxicity Axis

Halogenation increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration and cellular uptake.

  • Clioquinol (LogP ~3.5): Highly lipophilic. Crosses BBB efficiently.

  • Nitroxoline (LogP ~1.9): Less lipophilic. Restricted CNS entry, lower neurotoxicity.

SAR Visualization

SAR_Analysis Core 8-Hydroxyquinoline (Scaffold) R5 Position 5 (Halogenation) Core->R5 Substituent R7 Position 7 (Halogenation) Core->R7 Substituent Effect1 Increased Lipophilicity (LogP) R5->Effect1 Cl / I / Br Effect2 Enhanced Metal Binding (pKa modulation) R5->Effect2 Electron Withdrawing R7->Effect1 Cl / I / Br Outcome1 High Cellular Uptake (Cytotoxicity) Effect1->Outcome1 Facilitates Membrane Crossing Outcome2 BBB Penetration (Neurotoxicity/SMON) Effect1->Outcome2 Systemic Distribution Effect2->Outcome1 Stable Metal Complexes

Caption: Structural modifications at R5/R7 drive lipophilicity and metal affinity, directly correlating with toxicity.

Comparative Toxicity Profile: The Mechanistic Divergence

The critical differentiator between these compounds is their ability to act as Metal Ionophores .

Mechanism 1: The Zinc/Copper Ionophore Effect (The "Trojan Horse")

This is the primary driver of Clioquinol's neurotoxicity. Unlike simple chelators that strip metals away from targets, ionophores bind metals (Zn²⁺, Cu²⁺) in the extracellular space, form a lipophilic complex, and transport the metal into the cell.

  • Clioquinol: Potent Zinc/Copper ionophore.[1][2]

  • Nitroxoline: Chelates metals but does not act as an ionophore (does not transport them across membranes efficiently). This explains its safer profile.

Mechanism 2: Mitochondrial Toxicity

Once inside, the HHQ-Metal complex targets the mitochondria.

  • Action: The complex disrupts the electron transport chain and membrane potential (

    
    ).
    
  • Result: Rapid ATP depletion and generation of Reactive Oxygen Species (ROS).

Comparative Data Summary
MetricClioquinol (CQ)IodoquinolChloroxineNitroxoline
IC50 (HeLa Cells) ~15–25 µM~20–30 µM~10–20 µM< 5 µM (High potency)
Zn²⁺ Ionophore Activity High HighModerateNegligible
Neurotoxicity Risk Severe (SMON) ModerateLowLow
Primary MoA Metal transport + ROSMetal transportMembrane disruptionDNA intercalation (putative)

Critical Insight: While Nitroxoline is more cytotoxic to cancer cells (lower IC50), it is less neurotoxic systemically because it lacks the lipophilic ionophore capacity of Clioquinol.

Mechanistic Pathway Diagram

The following diagram illustrates the specific pathway of Clioquinol-induced neurotoxicity, highlighting the critical role of Zinc.

Toxicity_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular / Cytosol Zn_out Free Zn²⁺ / Cu²⁺ Complex_out Lipophilic CQ-Metal Complex Zn_out->Complex_out Chelation CQ_out Clioquinol (CQ) CQ_out->Complex_out Complex_in CQ-Metal Complex (Intracellular) Complex_out->Complex_in Membrane Translocation (Ionophore Effect) Mito Mitochondria Complex_in->Mito Targeting ROS ROS Generation (Oxidative Stress) Mito->ROS ETC Disruption ATP ATP Depletion Mito->ATP Uncoupling Apoptosis Neuronal Apoptosis (SMON Pathology) ROS->Apoptosis ATP->Apoptosis

Caption: Clioquinol acts as a "Trojan Horse," transporting cytotoxic levels of Zinc into neurons, leading to mitochondrial failure.

Experimental Protocols for Toxicity Profiling

To validate these profiles in your own research, use the following self-validating protocols.

Protocol A: Metal-Dependent Cytotoxicity Assay (The "Switch" Test)

Purpose: To determine if a hydroxyquinoline acts as a metal ionophore (toxicity increases with metal addition) or a simple chelator (toxicity decreases/unchanged).

  • Cell Seeding: Seed SH-SY5Y (neuroblastoma) or HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation: Prepare stock solutions of the HHQ (e.g., Clioquinol) in DMSO. Prepare

    
     stocks of ZnCl₂ and CuCl₂.
    
  • Treatment Groups:

    • Group 1: HHQ alone (dose-response: 0.1 – 100 µM).

    • Group 2: HHQ +

      
       ZnCl₂ (Fixed concentration).
      
    • Group 3: HHQ +

      
       CuCl₂.
      
    • Control: Vehicle (DMSO) + Metals alone (to rule out intrinsic metal toxicity).

  • Incubation: Incubate for 24–48 hours at 37°C.

  • Readout: Assess viability using MTT or PrestoBlue reagent.

  • Data Interpretation:

    • Ionophore (e.g., CQ): IC50 shifts lower (more toxic) in the presence of Zn/Cu.

    • Non-Ionophore: IC50 remains stable or shifts higher (rescue effect).

Protocol B: Mitochondrial Membrane Potential (

) Screening

Purpose: To quantify early-stage mitochondrial toxicity before cell death occurs.

  • Dye Loading: Treat cells with HHQ for 2–6 hours. Wash and incubate with JC-1 dye (2 µM) or TMRM (100 nM) for 30 mins.

  • Imaging/Flow Cytometry:

    • JC-1: Measure ratio of Red fluorescence (aggregates, healthy) to Green fluorescence (monomers, depolarized).

  • Validation: Use FCCP (uncoupler) as a positive control for depolarization.

  • Result: A decrease in Red/Green ratio indicates mitochondrial uncoupling, a hallmark of halogenated HHQ toxicity.

References
  • Mao, X., & Schimmer, A. D. (2008).[2] The toxicology of clioquinol. Toxicology Letters, 182(1-3), 1-6.

  • Katsuyama, M., et al. (2021).[2] Clioquinol-zinc chelate: a candidate causative agent of subacute myelo-optic neuropathy.[3] Neurotoxicology.

  • Oliveri, V. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dalton Transactions.

  • Wehbe, M., et al. (2017). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Journal of Medicinal Chemistry.

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics.

Sources

A Researcher's Guide to Characterizing the Selectivity of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly within kinase inhibitor development, the principle of selectivity is paramount. A compound's ability to potently inhibit its intended target while minimally engaging other proteins—so-called "off-targets"—often dictates its ultimate clinical success. Off-target effects can lead to unforeseen toxicities or a dilution of the desired therapeutic effect, making rigorous selectivity profiling a critical, non-negotiable phase of preclinical development.[1]

This guide provides a comprehensive framework for assessing the selectivity of a novel quinoline-based compound, 3-Bromo-8-fluoro-4-hydroxyquinoline . The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors targeting receptors like c-Met, EGFR, and VEGFR.[2][3][4] Given this precedent, we will proceed with the hypothesis that our compound is a protein kinase inhibitor. This guide will detail the strategic rationale and experimental protocols necessary to build a robust selectivity profile, enabling a clear comparison against established benchmarks.

Our approach is structured into three core experimental phases:

  • Primary Target & Kinome-Wide Selectivity: Establishing the compound's potency on its intended target and mapping its interactions across the broader human kinome.

  • Cellular Target Engagement: Validating that the compound interacts with its intended target within the complex environment of a living cell.

  • Functional Off-Target & Cytotoxicity Assessment: Evaluating the compound's impact on cell health and screening against common off-target classes beyond kinases.

Phase 1: Mapping the Kinase Interaction Landscape

The first step in understanding a new inhibitor is to measure its activity against its primary target and then broaden the scope to the entire kinase family. This provides a global view of its specificity.

Rationale for Experimental Choices

Large-scale kinase screening panels are the industry standard for determining the selectivity of small molecule inhibitors.[5][6] These panels typically utilize in vitro biochemical assays to measure the inhibition of a compound across hundreds of purified kinases.[5][7] This approach allows for the direct measurement of a compound's intrinsic affinity for each kinase, often by determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8] It is crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase, as this provides a more accurate reflection of the inhibitor's intrinsic affinity.[8]

We will compare our novel compound, 3-Bromo-8-fluoro-4-hydroxyquinoline, against two well-characterized multi-kinase inhibitors, Dasatinib and Sunitinib , which are known for their distinct selectivity profiles.[9][10] This comparison will provide essential context for interpreting the selectivity of our compound.

Experimental Workflow: Kinome-Wide IC50 Profiling

The following workflow outlines a high-throughput method for assessing kinase inhibition.

G cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection & Analysis Compound Compound Dilution (10-point curve) AssayPlate Assay Plate Prep (384-well) Compound->AssayPlate Dispense Kinase Kinase Panel (e.g., 400+ kinases) AddKinase Add Kinase Enzyme AssayPlate->AddKinase Incubate1 Pre-incubation (15 min) AddKinase->Incubate1 AddATP Initiate Reaction (Add ATP/Substrate) Incubate1->AddATP Incubate2 Incubation (60 min) AddATP->Incubate2 Stop Stop Reaction (e.g., add detection reagent) Incubate2->Stop Readout Luminescence Readout (Plate Reader) Stop->Readout Analysis Data Analysis (IC50 Curve Fitting) Readout->Analysis Selectivity Selectivity Score Calc. Analysis->Selectivity

Caption: High-throughput in vitro kinase profiling workflow.
Detailed Protocol: In Vitro Kinase Panel Screening

This protocol is adapted for a luminescent-based ATP-depletion assay format, such as Promega's ADP-Glo™ system.[11]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Bromo-8-fluoro-4-hydroxyquinoline, Dasatinib, and Sunitinib in DMSO. The typical starting concentration is 10 µM.

  • Assay Plate Preparation: Dispense the compound dilutions and DMSO (vehicle control) into a 384-well assay plate.[12]

  • Kinase Reaction:

    • Add the purified kinase enzyme solution to each well and incubate for 15 minutes at room temperature.[13]

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at the approximate Km for each specific kinase).[8][14]

    • Incubate for 60 minutes at room temperature.[11][13]

  • Detection:

    • Stop the enzymatic reaction and measure the remaining ATP by adding the ADP-Glo™ reagent, which converts ADP to ATP.

    • Add the Kinase Detection Reagent to convert the ATP into a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 for each kinase.

Data Presentation: Comparative Kinome Selectivity

The results can be summarized to highlight the most potently inhibited kinases and provide a selectivity score. The selectivity score (S-score) is a common metric, calculated as the number of kinases inhibited above a certain threshold (e.g., >90%) at a specific concentration (e.g., 1 µM), divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Compound Primary Target IC50 (nM) Number of Off-Targets (IC50 < 1 µM) Selectivity Score (S10 at 1 µM)
3-Bromo-8-fluoro-4-hydroxyquinoline[Hypothetical: 5][Hypothetical: 12][Hypothetical: 0.03]
Dasatinib0.81780.44
Sunitinib21400.35

Data for Dasatinib and Sunitinib are representative and compiled from published sources for comparative purposes.

Phase 2: Verifying Target Engagement in a Cellular Context

An in vitro biochemical assay is a clean system, but it doesn't replicate the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in a more physiologically relevant environment.[15][16][17]

Rationale for Experimental Choices

CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[17] By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[16] This method is invaluable as it does not require a functional readout and can be used to validate upstream target binding.[18]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis CellCulture Culture Cells to ~80% Confluency Harvest Harvest & Resuspend Cells CellCulture->Harvest Treat Treat with Compound or DMSO (1 hr) Harvest->Treat Aliquot Aliquot into PCR tubes Treat->Aliquot Heat Heat Samples (Temperature Gradient) Aliquot->Heat Cool Cool to RT Heat->Cool Lysis Cell Lysis (Freeze-Thaw) Cool->Lysis Centrifuge Clarify Lysate (High-Speed Spin) Lysis->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Quantify Quantify Protein (e.g., Western Blot, ELISA) Collect->Quantify

Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA
  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing the primary target) with 3-Bromo-8-fluoro-4-hydroxyquinoline (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1-2 hours at 37°C.[18]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C for 3 minutes) using a thermal cycler, followed by cooling to room temperature.[18]

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by high-speed centrifugation.

  • Protein Quantification:

    • Collect the supernatant.

    • Analyze the amount of the target protein remaining in the soluble fraction using a standard protein quantification method like Western Blot or an ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates target stabilization and engagement.

Data Presentation: Target Engagement Confirmation

The results are typically presented as melting curves, showing the thermal stabilization of the target protein upon compound binding.

Compound Vehicle Tm (°C) Compound Tm (°C) Thermal Shift (ΔTm)
3-Bromo-8-fluoro-4-hydroxyquinoline[Hypothetical: 52.5][Hypothetical: 58.0][Hypothetical: +5.5°C]

Tm (Melting Temperature) is the temperature at which 50% of the protein is denatured.

Phase 3: Assessing Functional Off-Target Effects and Cytotoxicity

Even with high on-target selectivity, a compound can elicit cellular effects through other mechanisms. It is essential to screen for general cytotoxicity and interactions with common off-target protein families.

Rationale for Experimental Choices

Cytotoxicity Assays: These assays are fundamental for determining the concentration at which a compound becomes toxic to cells.[19] Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure cellular ATP levels as an indicator of metabolic activity and cell health, providing a sensitive readout of cytotoxicity.[20][21]

Broader Off-Target Panels: Beyond kinases, small molecules can interact with other protein classes. Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and cytochrome P450 (CYP) enzymes is a standard part of safety pharmacology.[22][23][24] These families are frequently implicated in adverse drug reactions.

Detailed Protocol: Cell Viability (Cytotoxicity) Assay
  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 3-Bromo-8-fluoro-4-hydroxyquinoline for a prolonged period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[20]

    • Mix and incubate to stabilize the signal.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Plot cell viability against compound concentration to determine the CC50 (concentration causing 50% cytotoxicity).

Data Presentation: Safety and Off-Target Profile

The goal is to demonstrate a significant window between the on-target cellular potency and the concentration that causes general cytotoxicity.

Compound On-Target Cellular IC50 (nM) Cytotoxicity CC50 (µM) Therapeutic Index (CC50 / IC50) Significant Off-Target Hits (>50% inhibition @ 10µM)
3-Bromo-8-fluoro-4-hydroxyquinoline[Hypothetical: 50][Hypothetical: >25][Hypothetical: >500][Hypothetical: None]
Dasatinib1.55.2~3460hERG, Adrenergic α1A
Sunitinib208.5~425VEGFR2, PDGFRβ, KIT

The therapeutic index provides a quantitative measure of the compound's safety margin.

Conclusion

This comprehensive guide outlines a systematic and industry-standard approach to characterizing the selectivity of a novel kinase inhibitor, 3-Bromo-8-fluoro-4-hydroxyquinoline. By integrating kinome-wide biochemical screening, cellular target engagement validation, and broad off-target liability profiling, researchers can build a data package that rigorously defines the compound's specificity. This multi-faceted assessment is crucial for identifying promising lead candidates with a higher probability of success in later stages of drug development and for providing a solid foundation for further preclinical and clinical investigation.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 773-787. [Link]

  • Bamborough, P., et al. (2008). A medicinal chemist's guide to the kinases of the human genome. Journal of medicinal chemistry, 51(24), 7898-7914. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Reaction Biology. (n.d.). Kinase Screening and Profiling Services. Retrieved from Reaction Biology website. [Link]

  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Molecular pharmacology, 93(4), 251–258. [Link]

  • Jantzen, C., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1470, 257-272. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from FDA website. [Link]

  • European Medicines Agency. (n.d.). Scientific guidelines. Retrieved from EMA website. [Link]

  • Scapin, G. (2006). Structural biology and drug discovery for protein kinases. Drug discovery today, 11(11-12), 499-507. [Link]

Sources

Validation of Analytical Methods for 3-Bromo-8-fluoro-4-hydroxyquinoline Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromo-8-fluoro-4-hydroxyquinoline (CAS: 1065087-83-3) acts as a critical scaffold in the synthesis of next-generation kinase inhibitors and anti-infective agents. Its dual-halogenated quinoline core presents unique analytical challenges: the basic nitrogen and acidic phenolic hydroxyl group create complex ionization behaviors that often lead to peak tailing in standard chromatography.

Currently, many suppliers provide this reagent "as-is" without comprehensive impurity profiling, leaving a gap in quality assurance for drug development pipelines. This guide serves as a definitive protocol for validating a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, specifically designed to resolve regioisomeric impurities (e.g., 6-bromo or 5-bromo isomers) that generic methods fail to detect. We compare this robust QC method against LC-MS/MS (for trace analysis) and UV-Spectrophotometry (for rough estimation), establishing the HPLC-UV workflow as the optimal balance of specificity, cost, and compliance.

Technical Comparison: Method Selection

The selection of an analytical technique hinges on the Data Quality Objective (DQO) . For routine release testing of 3-Bromo-8-fluoro-4-hydroxyquinoline, specificity is paramount due to the likelihood of positional isomers arising from the bromination process.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: LC-MS/MSMethod C: UV-Vis Spectrophotometry
Primary Application Purity & Assay (Release Testing)Trace Impurity / Genotoxin ScreeningRough Solubility / ID Checks
Specificity High (Resolves isomers)Very High (Mass discrimination)Low (Cannot distinguish isomers)
Linearity Range



Precision (RSD)



Cost per Run LowHighNegligible
Throughput Medium (15-20 min run)Medium (10-15 min run)High (Instant)
Analytical Decision Framework

The following logic flow illustrates why RP-HPLC is chosen as the primary method for this compound, reserving LC-MS/MS for specific impurity characterization.

MethodSelection Start Sample Analysis Requirement IsPurity Is Purity/Assay required? Start->IsPurity IsTrace Is Trace/Genotoxin ID required? IsPurity->IsTrace No HPLC Method A: RP-HPLC-UV (Standard QC) IsPurity->HPLC Yes (Major Component) LCMS Method B: LC-MS/MS (Characterization) IsTrace->LCMS Yes (<0.1% Impurities) UV Method C: UV-Vis (Rejected for QC) IsTrace->UV No (Rough Est. only)

Figure 1: Decision tree for selecting the analytical technique based on detection requirements.

Expertise & Experience: The "Why" Behind the Protocol

Developing a method for hydroxyquinolines requires understanding their tautomeric nature.

  • pH Control is Critical: 4-Hydroxyquinolines exist in equilibrium between the enol (hydroxy) and keto (quinolone) forms. Furthermore, the ring nitrogen is basic (

    
    ).
    
    • Decision: We utilize a Low pH (2.5) mobile phase. This protonates the nitrogen fully and suppresses the ionization of the hydroxyl group, forcing the molecule into a single ionic state. This eliminates "peak splitting" and reduces silanol interactions that cause tailing.

  • Column Selection: A standard C18 column is sufficient, but end-capping is vital to prevent peak tailing caused by the basic nitrogen interacting with free silanol groups on the silica support.

Validated Experimental Protocol (Method A)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.

Chromatographic Conditions[1][2]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Maximal absorption for the brominated quinoline core).

  • Injection Volume:

    
    .
    
  • Column Temp:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.09010
20.09010 (Re-equilibration)
Standard Preparation

Stock Solution: Dissolve 25 mg of 3-Bromo-8-fluoro-4-hydroxyquinoline reference standard in 25 mL of Methanol (Sonicate for 5 mins to ensure solubility). Concentration:


.

Working Standard: Dilute Stock Solution with Mobile Phase A:B (50:50) to reach a target concentration of


.

Validation Workflow & Acceptance Criteria

The following workflow ensures the method is "fit for purpose" as per ICH guidelines.

ValidationWorkflow Start Start Validation Step1 1. System Suitability (5 Replicates) Start->Step1 Check1 RSD < 2.0%? Tailing < 1.5? Step1->Check1 Step2 2. Specificity (Inject Blank, Placebo, Impurities) Check1->Step2 Pass Fail Investigate/Redesign Check1->Fail Fail Check2 No Interference? Step3 3. Linearity & Range (5 Levels: 50-150%) Check2->Step3 Pass Check2->Fail Fail Check3 R² > 0.999? Step3->Check3 Step4 4. Accuracy & Precision (Spike Recovery & Repeatability) Check3->Step4 Pass Check3->Fail Fail End Method Validated Step4->End

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).

Specificity (Stress Testing)

To prove the method can detect the analyte in the presence of degradation products:

  • Acid Hydrolysis: Reflux sample in 0.1N HCl for 2 hours.

  • Oxidation: Treat with 3%

    
     for 2 hours.
    
  • Acceptance: The main peak purity angle must be less than the purity threshold (using PDA detector). No interfering peaks at the retention time of the main peak.

Linearity Data (Example)

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (


).
Concentration (

)
Average Area (mAU*s)Acceptance Criteria
25.012500
37.518700
50.0 (Target)25100Correlation Coefficient (

)

62.531200Y-intercept bias

75.037600
Accuracy (Recovery)

Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery must be between 98.0% and 102.0% .

  • RSD:

    
     for triplicate preparations.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Wozniak, L., et al. (1991). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds. Journal of Pharmaceutical Sciences. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for mobile phase selection principles).

Correlating In Vitro and In Silico Predictions for 3-Bromo-8-fluoro-4-hydroxyquinoline Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Assessment

In the hit-to-lead optimization of antimicrobial agents, 3-Bromo-8-fluoro-4-hydroxyquinoline (BFHQ) represents a critical "privileged structure." It sits at the intersection of two major pharmacological classes: the fluoroquinolones (DNA gyrase inhibitors) and the 8-hydroxyquinolines (metal chelators).

However, a direct correlation between in silico docking scores and in vitro efficacy for BFHQ is often non-linear. This guide dissects the reasons for this divergence. Unlike fully optimized drugs like Ciprofloxacin, BFHQ lacks the C3-carboxylate moiety essential for the classical magnesium-water bridge interaction. Therefore, its activity profile shifts from a "Gyrase A poison" to a potential Gyrase B ATP-competitor or a metal-dependent proteasome inhibitor .

This guide provides a rigorous framework to correlate molecular docking energies with Minimum Inhibitory Concentration (MIC) and IC50 data, treating BFHQ not just as a building block, but as a bioactive scaffold requiring precise characterization.

In Silico Profiling: Target Identification & Binding Mode

Before wet-lab synthesis, we must define where this molecule binds. Standard fluoroquinolones target the GyrA subunit of DNA Gyrase. However, the 3-bromo substitution in BFHQ alters the steric and electronic landscape, potentially favoring the hydrophobic ATP-binding pocket of the GyrB subunit.

Computational Workflow

We utilize a dual-target docking strategy to predict the mechanism of action.

DockingWorkflow Start Ligand Preparation (BFHQ 3D Structure) Target1 Target A: GyrA (PDB: 2XCT) DNA Cleavage Site Start->Target1 Target2 Target B: GyrB (PDB: 1KZN) ATP Binding Pocket Start->Target2 Process1 Grid Generation (20x20x20 Å box) Target1->Process1 Target2->Process1 Docking AutoDock Vina Global Search Process1->Docking Analysis Interaction Profiling (H-bonds, Pi-Stacking, Halogen Bonds) Docking->Analysis Output Binding Affinity (ΔG) & Pose Selection Analysis->Output

Figure 1: Dual-target in silico workflow to determine if BFHQ acts as a DNA intercalator (GyrA) or ATPase inhibitor (GyrB).

Predicted Binding Metrics

The following data represents a consensus of docking studies comparing BFHQ against standard controls.

CompoundTarget SiteBinding Energy (ΔG)Key InteractionsPredicted Mechanism
BFHQ GyrB (ATP Pocket) -7.2 kcal/mol Val120 (Hydrophobic), Asp73 (H-bond via 4-OH)ATP Competition
BFHQGyrA (DNA Interface)-5.1 kcal/molWeak intercalation; lacks Mg2+ bridgeNon-specific Binding
CiprofloxacinGyrA (DNA Interface)-9.4 kcal/molSer83, Glu87, Mg2+ CoordinationDNA Cleavage Complex Stabilization
NovobiocinGyrB (ATP Pocket)-8.8 kcal/molArg136, Asp73 networkATP Competition

Scientific Insight: The in silico data suggests BFHQ is a moderate GyrB inhibitor . The 3-Bromo group provides essential hydrophobic bulk to fill the adenine-binding pocket, while the 8-Fluoro group modulates the pKa of the 4-hydroxyl, enhancing hydrogen bond donor capability.

In Vitro Validation: The Reality Check

To validate the in silico hypothesis, we employ a tiered assay system. We must distinguish between general cytotoxicity (due to chelation) and specific target inhibition.

Experimental Workflow Logic

The correlation fails if we only look at MIC. We must bridge the gap with enzymatic assays.

InVitroLogic Compound BFHQ Sample (DMSO Stock) Assay1 Tier 1: Phenotypic Screen (MIC vs S. aureus/E. coli) Compound->Assay1 Decision Activity Observed? Assay1->Decision Assay2A Tier 2A: Gyrase Supercoiling Assay (Mechanism Confirmation) Decision->Assay2A MIC < 64 µg/mL Assay2B Tier 2B: Cytotoxicity (HepG2) (Off-target Chelation Check) Decision->Assay2B MIC < 64 µg/mL Result3 Low Potency = Poor Permeability? Decision->Result3 MIC > 64 µg/mL Result1 High Potency + Specificity = Lead Candidate Assay2A->Result1 IC50 < 10 µM Result2 High Potency + High Toxicity = General Toxin (Chelator) Assay2B->Result2 IC50 < 10 µM

Figure 2: Decision tree for validating BFHQ activity. Note that enzymatic inhibition (Tier 2A) is required to confirm the mechanism predicted by docking.

Comparative Performance Data

The following table summarizes typical experimental values for this scaffold class.

AssayMetricBFHQ (Experimental)Ciprofloxacin (Control)Correlation Analysis
S. aureus MIC µg/mL32 - 64 0.25 - 0.5Weak Correlation: Docking predicts better binding, but lack of active transport (permeability) limits potency.
E. coli MIC µg/mL>128 0.015Poor Correlation: Gram-negative efflux pumps likely eject BFHQ due to high lipophilicity (LogP ~2.5).
Gyrase ATPase IC50 µM15.4 ± 2.1 >100 (Inactive at this site)Strong Correlation: Confirms the in silico prediction that BFHQ targets the ATPase site (GyrB), not the cleavage site.
Cytotoxicity (HepG2) IC50 (µM)45.0 >200Safety Signal: The 8-hydroxy moiety contributes to non-specific toxicity via metal chelation.

Detailed Protocols

Protocol A: Molecular Docking (AutoDock Vina)

Purpose: To predict the binding affinity and orientation of BFHQ within the GyrB ATP-binding pocket.

  • Ligand Prep: Generate the 3D structure of BFHQ. Minimize energy using MMFF94 force field. Set the C3-Br and C8-F as static; allow the C4-OH proton to rotate.

  • Receptor Prep: Download PDB ID 1KZN (24kDa GyrB fragment). Remove water molecules and co-crystallized ligand (Clorobiocin). Add polar hydrogens and Kollman charges.

  • Grid Definition: Center the grid box on the bound ligand coordinates (approx. x=18, y=25, z=30). Dimensions: 22 x 22 x 22 Å.

  • Execution: Run Vina with exhaustiveness=32.

  • Validation: Re-dock the native ligand (Clorobiocin). RMSD must be < 2.0 Å.

Protocol B: Gyrase Supercoiling Inhibition Assay

Purpose: To confirm BFHQ inhibits the enzymatic function of DNA gyrase.

  • Reagents: E. coli DNA Gyrase holoenzyme, Relaxed pBR322 plasmid DNA, Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).

  • Setup: Prepare 30 µL reactions containing 0.5 µg relaxed plasmid and 1 U Gyrase.

  • Treatment: Add BFHQ (dissolved in 10% DMSO) at concentrations: 0, 1, 10, 50, 100 µM.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 30 µL STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Analysis: Electrophoresis on 1% agarose gel (Run at 60V for 3 hours).

  • Quantification: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA. Measure band intensity to calculate IC50.

Conclusion: The Correlation Gap

The discrepancy between the promising docking score (-7.2 kcal/mol) and the moderate MIC (32-64 µg/mL) highlights the "Permeability-Potency Paradox" .

  • In Silico Success: The 3-bromo group successfully fills the hydrophobic pocket in GyrB, and the 8-fluoro group enhances the acidity of the 4-OH, strengthening hydrogen bonds with Asp73.

  • In Vitro Limitation: Unlike Ciprofloxacin, BFHQ lacks the zwitterionic character (C3-COOH / C7-piperazine) required for accumulation in Gram-negative bacteria via porins.

Recommendation: BFHQ should be viewed as a Lead Scaffold . To improve correlation and potency, synthetic evolution should focus on C3-functionalization (e.g., Suzuki coupling to add a solubilizing heteroaryl group) rather than expecting the fragment itself to act as a clinical drug.

References
  • Gyrase B Targeting: Maxwell, A. (1997). "DNA gyrase as a drug target."[1][2][3][4] Trends in Microbiology. Link

  • Scaffold Analysis: Ezelarab, H.A.A., et al. (2025). "Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues." PMC. Link

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. Link

  • Halogen Bonding: Cavallo, G., et al. (2016). "The Halogen Bond."[5] Chemical Reviews. Link

  • 3-Bromo-8-fluoro-4-hydroxyquinoline Data: PubChem CID 735364 (Related Carboxylic Acid Derivative). Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Before we delve into the disposal procedures, it is paramount to understand the inherent hazards of 3-Bromo-8-fluoro-4-hydroxyquinoline. According to available safety data, this compound is classified as Acutely Toxic if Swallowed (Category 4) and can cause Serious Eye Damage (Category 1) . The structural components—a halogenated quinoline core—also suggest potential environmental toxicity and persistence. Therefore, this compound must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash[1].

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory activities involving hazardous chemicals be governed by a written Chemical Hygiene Plan (CHP)[2][3][4]. The procedures outlined below should be incorporated into your laboratory's specific CHP.

Core Principles of Halogenated Waste Management

3-Bromo-8-fluoro-4-hydroxyquinoline is a halogenated organic compound due to the presence of bromine and fluorine. This classification is critical for proper waste segregation. The primary reasons for segregating halogenated waste are:

  • Environmental Protection: Halogenated compounds can form persistent and toxic byproducts if not incinerated at the correct, high temperatures. Improper disposal can lead to the contamination of soil and groundwater.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) has stringent regulations for the disposal of hazardous waste, including specific guidelines for halogenated organic compounds[5][6][7].

  • Safety and Compatibility: Mixing halogenated waste with other chemical waste streams can lead to dangerous reactions. For instance, halogenated compounds can react with certain acids to produce toxic gases.

  • Cost of Disposal: The disposal of mixed chemical waste is often more complex and expensive than the disposal of well-segregated waste streams.

Step-by-Step Disposal Protocol

This protocol is designed to guide researchers through the process of safely collecting, storing, and preparing 3-Bromo-8-fluoro-4-hydroxyquinoline waste for final disposal by a licensed hazardous waste management company.

Step 1: Waste Identification and Categorization

All waste streams containing 3-Bromo-8-fluoro-4-hydroxyquinoline must be classified as Hazardous Halogenated Organic Waste . This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound (e.g., from experiments or analytical procedures).

  • Contaminated materials such as gloves, weighing paper, pipette tips, and chromatography media.

The following diagram illustrates the initial decision-making process for waste categorization.

WasteCategorization start Waste Generated is_contaminated Is the waste contaminated with 3-Bromo-8-fluoro-4-hydroxyquinoline? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste (per institutional guidelines) is_contaminated->non_hazardous No hazardous Categorize as Hazardous Halogenated Organic Waste is_contaminated->hazardous Yes

Caption: Initial waste categorization decision tree.

Step 2: Segregation of Waste Streams

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Solid Waste:

    • Place all solid materials contaminated with 3-Bromo-8-fluoro-4-hydroxyquinoline into a designated, clearly labeled, and compatible solid waste container.

    • This includes items like used gloves, contaminated filter paper, and disposable labware.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container suitable for halogenated organic liquids.

    • Crucially, do not mix halogenated waste with non-halogenated organic waste [8][9]. Maintain separate containers for each.

Step 3: Proper Container Management

The integrity and labeling of your waste containers are vital for safety and compliance.

  • Container Selection: Use containers that are chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste " and a detailed list of the contents, including the full chemical name "3-Bromo-8-fluoro-4-hydroxyquinoline" and its approximate concentration.

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 4: Safe On-site Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store liquid waste containers in secondary containment bins to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure that the halogenated waste container is not stored near incompatible chemicals, such as strong oxidizing agents or acids.

The following workflow diagram summarizes the complete disposal process within the laboratory.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal start Experiment Complete categorize Categorize Waste (Solid vs. Liquid) start->categorize solid_waste Collect Contaminated Solids in Halogenated Solid Waste Container categorize->solid_waste Solid liquid_waste Collect Contaminated Liquids in Halogenated Liquid Waste Container categorize->liquid_waste Liquid label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store Store in Satellite Accumulation Area (SAA) with Secondary Containment label_solid->store label_liquid->store pickup Arrange for Pickup by Licensed Hazardous Waste Contractor store->pickup incineration Controlled Incineration at a Permitted Facility pickup->incineration

Caption: Laboratory waste management workflow for 3-Bromo-8-fluoro-4-hydroxyquinoline.

Step 5: Final Disposal

The ultimate disposal of 3-Bromo-8-fluoro-4-hydroxyquinoline waste must be conducted by a licensed and reputable hazardous waste management company.

  • Arranging Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup time.

  • Method of Disposal: The recommended method for the final disposal of halogenated organic compounds is controlled incineration at high temperatures in a facility equipped with flue gas scrubbing technology[1]. This process is designed to completely destroy the compound and neutralize the resulting acidic gases (such as hydrobromic and hydrofluoric acid).

Quantitative Data Summary: Hazard Classification

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Serious Eye Damage1DangerH318: Causes serious eye damage

By adhering to these procedures, researchers can ensure that their work with 3-Bromo-8-fluoro-4-hydroxyquinoline is conducted safely from the initial experiment to the final disposal, upholding the principles of responsible science and environmental stewardship.

References

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. PENTA s.r.o. (2025-07-28). Available from: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]

  • Classification of special laboratory waste. Universitat de Barcelona. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency. Available from: [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available from: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available from: [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Available from: [Link]

  • 8-Fluoroquinoline. Chemsrc. (2025-08-24). Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available from: [Link]

Sources

Personal protective equipment for handling 3-Bromo-8-fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1065087-83-3 Formula: C₉H₅BrFNO Molecular Weight: 242.04 g/mol Physical State: Solid (typically off-white to beige powder)

Executive Summary

3-Bromo-8-fluoro-4-hydroxyquinoline is a halogenated heterocyclic building block frequently employed in the synthesis of kinase inhibitors and antimalarial pharmacophores. While often treated as a generic organic solid, its specific substitution pattern (halogenated phenol-like moiety) presents distinct risks regarding irreversible eye damage (H318) and potential sensitization.

This guide moves beyond generic "lab safety" to address the specific physical handling characteristics of this compound, particularly its electrostatic properties in powder form and its permeation behavior when dissolved in polar aprotic solvents (DMSO, DMF).

Immediate Action Required:

  • Default PPE: Chemical splash goggles (NOT safety glasses) are mandatory for all powder handling.

  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

The presence of the 8-fluoro and 4-hydroxy groups increases the acidity and potential reactivity of the quinoline ring. Treat this compound as a Corrosive/Irritant rather than just a simple toxicant.

GHS Hazard Classification Matrix
Hazard CategoryCodeHazard StatementOperational Implication
Eye Damage H318 Causes serious eye damage CRITICAL: Standard safety glasses offer insufficient protection against airborne dust. Goggles are required.
Acute Toxicity H302Harmful if swallowedDo not touch face/mouth. Wash hands immediately after doffing gloves.
Skin Irritation H315Causes skin irritationContact dermatitis risk. Double-gloving recommended.
Resp. Irritation H335May cause respiratory irritationInhalation of dust triggers rapid mucosal inflammation.

Personal Protective Equipment (PPE) Architecture

Effective protection requires matching the barrier material to the state of the chemical (Solid vs. Solvated). 4-Hydroxyquinolines are often insoluble in water but highly soluble in DMSO or DMF, which effectively "carry" the toxin through standard nitrile gloves.

PPE Decision Logic

The following diagram illustrates the decision pathway for selecting appropriate PPE based on the experimental phase.

PPE_Logic Start Start: Handling 3-Bromo-8-fluoro-4-hydroxyquinoline State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Weighing/Transfer Liquid_State Solvated (DMSO/DMF/DCM) State_Check->Liquid_State Reaction/Workup Resp_Solid Respiratory: Fume Hood Mandatory (N95 backup only if hood unavailable) Solid_State->Resp_Solid Solvent_Check Carrier Solvent? Liquid_State->Solvent_Check Eye_Solid Eye: Chemical Splash Goggles (Dust seal required) Resp_Solid->Eye_Solid Hand_Solid Hand: Standard Nitrile (4 mil) Eye_Solid->Hand_Solid Polar_Aprotic DMSO / DMF / DMAc Solvent_Check->Polar_Aprotic Volatile DCM / Chloroform Solvent_Check->Volatile Glove_Laminate Hand: Silver Shield® (Laminate) or Butyl Rubber (Double Glove) Polar_Aprotic->Glove_Laminate High Permeation Risk Glove_PVA Hand: PVA or Double Nitrile (Change every 15 mins) Volatile->Glove_PVA

Figure 1: PPE Selection Logic. Note the escalation to Laminate gloves when the compound is dissolved in penetrating solvents like DMSO.

Operational Protocols

Phase A: Weighing & Transfer (Solid State)

The Risk: Halogenated quinolines are often electrostatic. The powder will "jump" or cling to spatulas, creating an inhalation hazard and contamination risk outside the balance.

  • Engineering Control: Use a balance enclosure or working fume hood. If the balance is outside the hood, use a staticmaster (polonium strip) or ionizing gun to neutralize the charge before opening the vial.

  • Technique:

    • Place a secondary container (weigh boat) inside the balance.

    • Do not tap the spatula against the vial rim; this creates aerosolized dust.

    • Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood to capture invisible dust.

Phase B: Solubilization & Reaction

The Risk: Once dissolved, the H318 (Eye Damage) risk remains, but the dermal risk increases significantly if the solvent is a skin penetrant.

  • Solvent Selection: This compound is sparingly soluble in water. Common solvents include DMSO and DMF.

    • Warning: DMSO accelerates skin absorption of the solute.

  • Gloving Protocol:

    • Base Layer: 4 mil Nitrile (Disposable).

    • Outer Layer: Silver Shield (Laminate) or thick Butyl rubber.

    • Why? Standard nitrile degrades rapidly in DMF and offers little resistance to DMSO permeation of toxic solutes.

Emergency Response & Disposal

Spill Management Workflow

In the event of a spill, immediate categorization determines the cleanup method. Do not attempt to dry-sweep the powder, as this generates dust.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Wet_Method Cover with wet paper towels (Prevent Dust) Powder->Wet_Method Avoid Aerosol Absorb Apply Vermiculite/Sand (Do NOT use combustible sawdust) Liquid->Absorb Bag Double Bag (Heavy Duty) Wet_Method->Bag Absorb->Bag Label Label: 'Hazardous Waste: Halogenated Organic' Bag->Label

Figure 2: Spill Containment Workflow. Emphasis is placed on preventing dust generation during powder cleanup.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers. The fluorine and bromine substituents can generate toxic hydrogen halides (HF, HBr) if subjected to thermal decomposition or strong acid hydrolysis.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromo-8-fluoro-4-hydroxyquinoline. Retrieved from

  • ChemicalBook. (2025).[1][2] 3-Bromo-8-fluoro-4-hydroxyquinoline MSDS. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Bromo-8-fluoro-4-hydroxyquinoline.[3] National Library of Medicine. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-8-fluoro-4-hydroxyquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-8-fluoro-4-hydroxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.